molecular formula C7H12O3 B1308024 4,4-dimethyl-2-oxo-pentanoic Acid CAS No. 34906-87-1

4,4-dimethyl-2-oxo-pentanoic Acid

Katalognummer: B1308024
CAS-Nummer: 34906-87-1
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: QDGMKZBNMLHUFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-dimethyl-2-oxo-pentanoic Acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,4-dimethyl-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2,3)4-5(8)6(9)10/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGMKZBNMLHUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395612
Record name 4,4-dimethyl-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34906-87-1
Record name 4,4-dimethyl-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethyl-2-Oxo-Pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,4-Dimethyl-2-oxo-pentanoic acid, also known as neopentylglyoxylic acid, is a valuable α-keto acid intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its sterically hindered neopentyl group imparts unique properties to target molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and mechanistic insights for researchers, chemists, and professionals in drug development. The discussed methodologies are grounded in established chemical principles, ensuring scientific integrity and reproducibility.

Introduction

α-Keto acids are a class of organic compounds characterized by a carboxylic acid functional group adjacent to a ketone.[2] They are pivotal intermediates in numerous biochemical and synthetic transformations. This compound is of particular interest due to the presence of a bulky tert-butyl group, which can be strategically employed in medicinal chemistry to enhance metabolic stability or modulate biological activity. The synthesis of this compound, however, presents unique challenges due to this steric hindrance. This guide will explore two primary, field-proven synthetic strategies: the Grignard reaction with diethyl oxalate followed by hydrolysis, and the oxidation of a suitable precursor.

Table of Contents

  • Pathway 1: Grignard Reaction with Diethyl Oxalate followed by Hydrolysis

    • 1.1. Mechanistic Rationale

    • 1.2. Experimental Protocol: Synthesis of Ethyl 4,4-Dimethyl-2-oxopentanoate

    • 1.3. Experimental Protocol: Hydrolysis to this compound

    • 1.4. Process Workflow Diagram

  • Pathway 2: Oxidation of 4,4-Dimethyl-2-pentanone

    • 2.1. Mechanistic Considerations

    • 2.2. Experimental Protocol

    • 2.3. Reaction Pathway Diagram

  • Comparative Analysis of Synthesis Pathways

  • References

Pathway 1: Grignard Reaction with Diethyl Oxalate followed by Hydrolysis

This pathway is a robust and versatile method for the synthesis of α-keto esters, which can then be readily hydrolyzed to the desired α-keto acid.[1] The core of this approach lies in the nucleophilic addition of a Grignard reagent to diethyl oxalate.

Mechanistic Rationale

The synthesis begins with the formation of a neopentyl Grignard reagent from a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane) and magnesium metal in an ethereal solvent. This organometallic species is a potent nucleophile. The subsequent reaction with diethyl oxalate proceeds via a nucleophilic acyl substitution. The Grignard reagent attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, expelling an ethoxide leaving group to form the target α-keto ester, ethyl 4,4-dimethyl-2-oxopentanoate. The final step is the hydrolysis of the ester to the carboxylic acid, which can be achieved under either acidic or basic conditions.

Experimental Protocol: Synthesis of Ethyl 4,4-Dimethyl-2-oxopentanoate

Materials:

  • 1-Bromo-2,2-dimethylpropane (Neopentyl bromide)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Diethyl oxalate

  • 1 M Hydrochloric acid (for workup)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for Grignard reactions (flame-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 molar equivalents). Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromo-2,2-dimethylpropane (1.0 molar equivalent) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction. Once the reaction starts (as evidenced by gentle refluxing), add the remaining bromide solution at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Acylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of diethyl oxalate (1.0 molar equivalent) in anhydrous diethyl ether.

  • Add the diethyl oxalate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[1]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield ethyl 4,4-dimethyl-2-oxopentanoate as a colorless oil.[1]

Experimental Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 4,4-dimethyl-2-oxopentanoate

  • Sodium hydroxide

  • Methanol

  • Deionized water

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Saponification: Dissolve ethyl 4,4-dimethyl-2-oxopentanoate (1.0 molar equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (1.1 molar equivalents) and heat the mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH ~2 with concentrated hydrochloric acid.

  • Extraction: Extract the acidic aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the diethyl ether under reduced pressure to yield this compound. The crude product can be further purified by recrystallization if necessary.

Process Workflow Diagram

Synthesis_Pathway_1 cluster_grignard Grignard Reagent Formation cluster_acylation Acylation cluster_hydrolysis Hydrolysis A 1-Bromo-2,2-dimethylpropane + Mg B Neopentylmagnesium bromide A->B Anhydrous Ether D Ethyl 4,4-dimethyl-2-oxopentanoate B->D C Diethyl oxalate C->D F This compound D->F E NaOH, H2O/MeOH E->F

Caption: Workflow for the synthesis of this compound via the Grignard pathway.

Pathway 2: Oxidation of 4,4-Dimethyl-2-pentanone

An alternative approach involves the oxidation of a suitable precursor, such as a ketone. The oxidation of 4,4-dimethyl-2-pentanone at the α-methyl group offers a direct route to the target α-keto acid.

Mechanistic Considerations

The oxidation of ketones to α-keto acids can be achieved using various oxidizing agents. Strong oxidants like potassium permanganate or selenium dioxide can be employed. The reaction likely proceeds through an enol or enolate intermediate, which is then attacked by the oxidizing agent. The steric hindrance of the neopentyl group in 4,4-dimethyl-2-pentanone directs the oxidation to the less hindered methyl group. Careful control of reaction conditions is crucial to prevent over-oxidation and cleavage of the carbon-carbon bond.

Experimental Protocol

Materials:

  • 4,4-Dimethyl-2-pentanone[3]

  • Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

  • Suitable solvent (e.g., pyridine, acetic acid, or a biphasic system)

  • Sodium bisulfite (for quenching KMnO₄)

  • Hydrochloric acid (for workup)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,4-dimethyl-2-pentanone (1.0 molar equivalent) in a suitable solvent.

  • Oxidation: Add the oxidizing agent (e.g., potassium permanganate, 1.5-2.0 molar equivalents) portion-wise to the solution while maintaining the temperature at a controlled level (e.g., 0-10 °C for KMnO₄).

  • Stir the reaction mixture vigorously for several hours until the starting material is consumed (monitored by TLC or GC).

  • Workup (with KMnO₄): Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color of permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with hydrochloric acid and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude this compound. Purification can be achieved by recrystallization or chromatography.

Reaction Pathway Diagram

Synthesis_Pathway_2 A 4,4-Dimethyl-2-pentanone C This compound A->C B Oxidizing Agent (e.g., KMnO₄) B->C

Sources

An In-depth Technical Guide to 4,4-dimethyl-2-oxopentanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4-Dimethyl-2-oxopentanoic acid, also known by its synonym Neopentylglyoxylic acid, is a fascinating and versatile α-keto acid.[1][2] Its unique molecular architecture, featuring a sterically demanding tert-butyl group adjacent to the α-keto acid moiety, imparts distinct chemical and physical properties that make it a valuable building block in various scientific and industrial domains. This guide provides a comprehensive overview of the chemical and physical characteristics of 4,4-dimethyl-2-oxopentanoic acid, its synthesis and reactivity, and its applications, particularly within the realm of pharmaceutical research and development.

Physicochemical Properties of 4,4-dimethyl-2-oxopentanoic Acid

The physical and chemical properties of 4,4-dimethyl-2-oxopentanoic acid are fundamental to its handling, reactivity, and application. This compound presents as a white solid under ambient conditions and requires refrigerated storage (0-8 °C) to maintain its stability.[1] A summary of its key properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name 4,4-dimethyl-2-oxopentanoic acid[3]
Synonyms Neopentylglyoxylic acid[2][4]
CAS Number 34906-87-1[2][4][5]
Molecular Formula C₇H₁₂O₃[1][2][5]
Molecular Weight 144.17 g/mol [1][2][5]
Appearance White solid[1][4]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa (predicted) The pKa of the oxo form is expected to be lower (more acidic) than its hydrated counterpart due to the electron-withdrawing nature of the α-keto group. For a structurally similar compound, 4-methyl-2-oxopentanoic acid, the pKa of the oxo form has been determined to be approximately 1.82.[3][3]
Computed TPSA 54.37 Ų[5]
Computed LogP 1.0763[5]

Synthesis and Reactivity

The synthesis of α-keto acids can be achieved through various methodologies, with one of the most common and effective being the oxidation of the corresponding α-hydroxy acids.[1][2] For 4,4-dimethyl-2-oxopentanoic acid, a plausible synthetic route involves the oxidation of 2-hydroxy-4,4-dimethylpentanoic acid. This precursor can be synthesized from the commercially available pinacolone (3,3-dimethyl-2-butanone).

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. The first step involves the formation of a cyanohydrin from pinacolone, followed by hydrolysis to the α-hydroxy acid. The second step is the oxidation of the α-hydroxy acid to the target α-keto acid.

Synthesis of 4,4-dimethyl-2-oxopentanoic acid Pinacolone Pinacolone Cyanohydrin Cyanohydrin Intermediate Pinacolone->Cyanohydrin 1. NaCN, H+ AlphaHydroxyAcid 2-Hydroxy-4,4-dimethylpentanoic acid Cyanohydrin->AlphaHydroxyAcid 2. H3O+, heat Target 4,4-Dimethyl-2-oxopentanoic acid AlphaHydroxyAcid->Target Oxidation (e.g., KMnO4, PCC)

Caption: Proposed synthesis of 4,4-dimethyl-2-oxopentanoic acid from pinacolone.

General Experimental Protocol for the Oxidation of an α-Hydroxy Acid

The following is a representative, non-validated protocol for the oxidation of an α-hydroxy acid to an α-keto acid, which could be adapted for the synthesis of 4,4-dimethyl-2-oxopentanoic acid.

Materials:

  • 2-hydroxy-4,4-dimethylpentanoic acid

  • Potassium permanganate (KMnO₄)

  • Dilute sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-hydroxy-4,4-dimethylpentanoic acid in a suitable solvent, such as a mixture of water and a co-solvent like acetone, in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Slowly add a solution of potassium permanganate in dilute sulfuric acid to the cooled reaction mixture with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess potassium permanganate by the dropwise addition of a saturated solution of sodium bisulfite until the purple color disappears.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-dimethyl-2-oxopentanoic acid.

  • Further purification can be achieved by recrystallization or chromatography.

Causality in Experimental Choices: The use of a strong oxidizing agent like potassium permanganate is necessary to convert the secondary alcohol of the α-hydroxy acid to a ketone. The reaction is performed at a low temperature to minimize side reactions and potential oxidative cleavage of the carbon-carbon bond. The acidic conditions of the reaction medium protonate the permanganate, increasing its oxidizing power.

Reactivity Profile

The reactivity of 4,4-dimethyl-2-oxopentanoic acid is dominated by the presence of the α-keto and carboxylic acid functional groups. The α-keto group is electrophilic and can undergo nucleophilic attack. The carboxylic acid moiety can be deprotonated to form a carboxylate salt or can be esterified. The presence of the bulky tert-butyl group can sterically hinder reactions at the adjacent carbonyl carbon. This steric hindrance can be exploited to achieve selective transformations in complex molecules.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, likely in the region of 1.0-1.3 ppm. A singlet for the two protons of the methylene group adjacent to the tert-butyl group would appear further downfield, estimated around 2.5-3.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a chemical shift greater than 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum would feature a quaternary carbon of the tert-butyl group around 30-35 ppm and the three equivalent methyl carbons of the tert-butyl group around 25-30 ppm. The methylene carbon would be expected in the 40-50 ppm range. The two carbonyl carbons would be significantly downfield, with the keto carbonyl carbon appearing around 190-200 ppm and the carboxylic acid carbonyl carbon around 170-180 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. Two distinct C=O stretching vibrations would be observed: one for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the keto carbonyl at a slightly higher wavenumber, around 1720-1740 cm⁻¹.

  • Mass Spectrometry: In mass spectrometry, the molecular ion peak (M+) at m/z 144 would be expected. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[6] The fragmentation of the tert-butyl group would also lead to a prominent peak at m/z 57.

Applications in Research and Drug Development

4,4-Dimethyl-2-oxopentanoic acid serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature allows for diverse chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reactions such as reductions, reductive aminations, and aldol condensations.

The presence of the neopentyl group can be advantageous in drug design. This bulky, lipophilic group can enhance the metabolic stability of a drug molecule by sterically shielding nearby functional groups from enzymatic degradation. It can also improve the binding affinity of a molecule to its biological target by filling hydrophobic pockets in the active site.

Handling, Safety, and Disposal

As with all chemicals, 4,4-dimethyl-2-oxopentanoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on GHS classifications for similar compounds, it may cause skin and eye irritation.[3]

The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] Disposal should be in accordance with local, state, and federal regulations.

Conclusion

4,4-Dimethyl-2-oxopentanoic acid is a valuable and versatile chemical entity with a unique combination of steric and electronic properties. Its role as a synthetic intermediate in various fields, especially in the development of new pharmaceuticals, underscores its importance. This guide has provided a detailed overview of its known properties, a plausible synthetic approach, and its potential applications, offering a solid foundation for researchers and scientists working with this compound. Further experimental investigation into its physical properties and reactivity will undoubtedly uncover new and exciting applications for this intriguing α-keto acid.

References

  • Organic Syntheses. Pinacolone. [Link]

  • Wikipedia. Alpha hydroxy carboxylic acid. [Link]

  • PubChem. 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. [Link]

  • PubChem. 4,4-Dimethyl-2-oxopentanoic acid. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

4,4-dimethyl-2-oxo-pentanoic acid structural analogues and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4-Dimethyl-2-Oxopentanoic Acid: Structural Analogues, Derivatives, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,4-dimethyl-2-oxopentanoic acid, its structural analogues, and functional derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological significance, therapeutic applications, and analytical characterization of this important class of molecules. We will explore the core chemistry of α-keto acids, with a particular focus on branched-chain structures, and elucidate their pivotal role in metabolic regulation and as therapeutic agents.

Introduction to α-Keto Acids: The Chemical and Biological Nexus

α-Keto acids, also known as 2-oxoacids, are organic compounds characterized by a ketone functional group adjacent to a carboxylic acid.[1] This unique arrangement confers significant chemical reactivity and positions them as central intermediates in numerous metabolic pathways.[1] They are intrinsically linked to amino acid metabolism, often generated through oxidative deamination and serving as precursors for amino acid synthesis via transamination.[1] Key examples like pyruvic acid and α-ketoglutaric acid are fundamental to glycolysis and the Krebs cycle, respectively.[1]

4,4-dimethyl-2-oxopentanoic acid (also known as neopentylglyoxylic acid) represents a specific example within this class, notable for its sterically hindered neopentyl group.[2][3][4] This structural feature influences its reactivity and makes its family of compounds an interesting subject for synthetic and medicinal chemistry.[5] While direct research on this specific molecule is limited, its chemistry is best understood through the broader context of branched-chain α-keto acids (BCKAs).

Synthesis of α-Keto Acids and Their Derivatives

The synthesis of α-keto acids is a well-established field in organic chemistry, with methodologies ranging from classical oxidation reactions to modern biocatalytic processes. The choice of synthetic route is often dictated by the desired substrate scope, scalability, and environmental considerations.[6]

Key Synthetic Strategies

Several robust methods are employed for the synthesis of α-keto acids and their ester or amide derivatives:

  • Oxidation of α-Hydroxy Acids: A common and efficient method involves the chemoselective oxidation of the corresponding α-hydroxy acids. Catalysts like 2-azaadamantane N-oxyl (AZADO) with molecular oxygen as a co-oxidant provide a green and effective pathway to the desired α-keto acids.[6][7]

  • Hydrolysis of Precursors: α-Keto acids can be generated through the hydrolysis of various precursors, including acyl cyanides or α-keto esters, which are themselves often more straightforward to synthesize.[6][8]

  • Grignard Reactions: The reaction of a Grignard reagent with a dialkyl oxalate, followed by hydrolysis of the resulting ester, is a classical and versatile method for creating a wide range of α-keto acids.[8]

  • Catalytic Carbonylation: Modern organometallic chemistry offers pathways such as the palladium- or cobalt-catalyzed carbonylation of aryl halides, which can selectively form α-keto acid esters.[6]

  • Enzymatic and Biomass Routes: Leveraging biocatalysis, L-amino acid deaminases can catalyze the oxidative deamination of amino acids to produce the corresponding α-keto acids and ammonia.[9] This approach is gaining traction due to its high selectivity and mild reaction conditions.[6]

General Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes to α-keto acids and their derivatives.

G A α-Hydroxy Acids F α-Keto Acids A->F Oxidation (e.g., AZADO) B Alkenes B->F Oxidation (e.g., Fe/TBHP) C Aldehydes C->F Umpolung & Carbonation D Amino Acids D->F Oxidative Deamination (Enzymatic) E Aryl Halides G α-Keto Esters E->G Catalytic Bicarbonylation F->G Esterification G->F Hydrolysis H α-Keto Amides G->H Amidation

Caption: Key synthetic routes to α-keto acids and their derivatives.

Example Protocol: Oxidation of an α-Hydroxy Acid to an α-Keto Acid

This protocol describes a general procedure for the synthesis of an α-keto acid via the oxidation of an α-hydroxy acid, a method noted for its efficiency and selectivity.[7]

Materials:

  • α-Hydroxy acid (1.0 eq)

  • 2-Azaadamantane N-oxyl (AZADO) (0.01 eq)

  • Sodium nitrite (NaNO₂) (0.1 eq)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolution: Dissolve the α-hydroxy acid in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add AZADO and sodium nitrite to the solution.

  • Reaction Initiation: Place the flask under an oxygen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Acidification & Isolation: Carefully acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers from the second extraction, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-keto acid.

  • Purification: Purify the product via column chromatography or recrystallization as needed.

Core Compound, Structural Analogues, and Derivatives

The therapeutic and biological interest in this class of compounds extends beyond a single molecule to a range of structurally related analogues and functional derivatives.

4,4-Dimethyl-2-oxopentanoic Acid and Its Branched-Chain Analogues

The primary analogues of interest are the branched-chain α-keto acids (BCKAs) that correspond to the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. These are critical in metabolic studies and clinical applications.[10]

Compound NameStructureCorresponding Amino Acid
4,4-Dimethyl-2-oxopentanoic Acid CC(C)(C)CC(=O)C(O)=OSynthetic
α-Ketoisocaproate (KIC) CC(C)CC(=O)C(O)=OLeucine
α-Keto-β-methylvalerate (KMV) CH₃CH₂CH(CH₃)C(=O)C(O)=OIsoleucine
α-Ketoisovalerate (KIV) (CH₃)₂CHC(=O)C(O)=OValine

Table 1: Structures of 4,4-dimethyl-2-oxopentanoic acid and its key biological analogues.

Functional Derivatives: α-Keto Amides

While α-keto acids are biologically central and α-keto esters are useful synthetic intermediates, α-keto amides have emerged as a "privileged motif" in medicinal chemistry.[11][12] Their enhanced stability and pharmacokinetic properties make them superior candidates for drug development.

Key Advantages of α-Keto Amides: [11][12]

  • Metabolic Stability: They exhibit greater resistance to plasma esterases compared to α-keto esters and are more stable against proteolytic cleavage.

  • Membrane Permeance: Compared to the charged α-keto acids, the neutral amide derivatives show improved ability to cross cellular membranes.

  • Target Interaction: The α-keto amide moiety can act as an electrophilic "warhead" to form covalent bonds with catalytic residues (e.g., serine, cysteine) in enzyme active sites, or it can establish critical hydrogen bonds to enhance binding affinity.[11]

Biological Role and Therapeutic Applications

The biological significance of BCKAs is primarily tied to amino acid catabolism and their therapeutic use in managing metabolic disorders, most notably Chronic Kidney Disease (CKD).

Metabolic Pathway: The BCKDH Complex

In mammals, the catabolism of BCAAs is a critical metabolic process. The irreversible, rate-limiting step is the oxidative decarboxylation of the corresponding BCKAs, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex .[10][13]

The activity of the BCKDH complex is tightly regulated, primarily through phosphorylation and dephosphorylation. A specific kinase, BCKDH kinase (BCKDK) , inactivates the complex by phosphorylating it.[13][14] Conversely, a phosphatase activates it. High levels of BCKAs, particularly the keto-analogue of leucine (KIC), are potent inhibitors of BCKDK, leading to increased BCKDH activity and enhanced BCAA catabolism.[14]

A genetic deficiency in the BCKDH complex leads to the accumulation of BCAAs and BCKAs in the blood and urine, a condition known as Maple Syrup Urine Disease (MSUD) , which is toxic to the central nervous system.[10][15]

G cluster_0 Regulation Cycle BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids (KIC, KMV, KIV) BCAA->BCKA Reversible Transamination BCAT BCAT (Transaminase) BCKDH BCKDH Complex (Active) Products Acyl-CoA Derivatives (Further Metabolism) BCKA->Products Oxidative Decarboxylation BCKDH_P BCKDH Complex (Inactive) BCKDH->BCKDH_P Phosphorylation BCKDH_P->BCKDH Dephosphorylation BCKDK BCKDK (Kinase) PPP Phosphatase CoA CoA-SH, NAD+ NADH NADH, CO2

Caption: Catabolism of branched-chain amino acids via the BCKDH complex.

Therapeutic Application: Keto Analogues in Chronic Kidney Disease (CKD)

The primary clinical application of α-keto acid analogues is as a nutritional supplement for patients with CKD.[16][17][18][19] When combined with a very-low-protein diet (VLPD), these keto analogues provide essential amino acids without the associated nitrogen load.[20][21]

Mechanism of Action:

  • Nitrogen-Free Precursors: Keto analogues are the carbon skeletons of essential amino acids, lacking the amino group (-NH₂).[19]

  • Transamination: In the body, they undergo transamination, acquiring an amino group from other, non-essential amino acids. This process effectively recycles nitrogen that would otherwise be converted to urea.[16]

  • Reduced Renal Burden: By reducing the intake of dietary nitrogen and reusing the body's existing nitrogenous waste, keto analogue therapy lowers the production of urea and other uremic toxins. This alleviates the metabolic burden on failing kidneys.[20]

Clinical Outcomes: Numerous studies and meta-analyses have demonstrated that supplementing a protein-restricted diet with keto analogues can:

  • Significantly delay the progression of CKD and the need for dialysis.[16][22]

  • Improve nutritional status and prevent muscle wasting, a common complication of protein restriction.[20]

  • Reduce metabolic complications such as acidosis and hyperphosphatemia.[21]

Analytical Characterization

Robust analytical methods are essential for the quality control, synthesis monitoring, and pharmacokinetic analysis of α-keto acids and their derivatives. A multi-technique approach is typically required for comprehensive characterization.[23]

TechniqueApplicationKey Information Provided
HPLC Purity assessment, quantification, separation of analogues.Retention time, peak area (concentration).
LC-MS Identification, impurity profiling, metabolite analysis.Molecular weight, fragmentation pattern.
GC-MS Analysis of volatile derivatives (e.g., esters).Retention time, mass spectrum for identification.
NMR (¹H, ¹³C) Definitive structural elucidation.Chemical environment of protons and carbons.
FT-IR Functional group identification.Presence of C=O (ketone), C=O (acid), O-H bonds.

Table 2: Key analytical techniques for the characterization of α-keto acid derivatives.

Example Protocol: HPLC Analysis of α-Keto Acids

This protocol provides a general method for the separation and quantification of α-keto acids using reverse-phase HPLC with UV detection.

Instrumentation & Columns:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

Procedure:

  • Standard Preparation: Prepare stock solutions of analytical standards (e.g., 1 mg/mL) in the mobile phase. Create a calibration curve by preparing a series of dilutions.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

  • Analysis: Inject the standards and samples. Identify the peaks based on retention time compared to the standards. Quantify the amount of each compound using the calibration curve derived from the peak areas of the standards.

Conclusion

4,4-dimethyl-2-oxopentanoic acid and its structural analogues represent a fascinating and therapeutically important class of molecules. While the parent compound is a subject of specialized chemical synthesis, its broader family of branched-chain α-keto acids stands at the crossroads of metabolism, nutrition, and medicine. Their role as nitrogen-free amino acid precursors has established them as a cornerstone of nutritional therapy in nephrology, significantly improving patient outcomes in chronic kidney disease. Furthermore, the development of derivatives like α-keto amides highlights their potential as versatile scaffolds in modern drug discovery. A thorough understanding of their synthesis, biological function, and analytical characterization is therefore crucial for scientists and researchers aiming to innovate in both metabolic science and therapeutic development.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]

  • Cooper, A. J., & Meister, A. (1978). Cyclic forms of the alpha-keto acid analogs of arginine, citrulline, homoarginine, and homocitrulline. The Journal of biological chemistry, 253(16), 5407–5411.
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Prakash, S., Pande, D. P., Sharma, S., Sharma, D., Bal, C. S., & Pawar, A. (2014). Clinical evaluation of efficacy and safety of α-keto analogs of essential amino acids supplementation in patients of chronic kidney disease. International Journal of Basic & Clinical Pharmacology, 3(3), 483.
  • Alpha Ketoanalogue: View Uses, Side Effects and Medicines. (2025, April 10). 1mg. Retrieved from [Link]

  • A randomized clinical trial to evaluate the efficacy and safety of α-Keto amino acids in stage 3 and 4 of chronic kidney disease. (2014, January). Asian Journal of Pharmaceutical and Clinical Research, 7(3), 21-24.
  • What are the roles of alpha-keto analogs in renal (kidney) failure? (2025, March 22). Dr.Oracle. Retrieved from [Link]

  • Chemical structure of some keto analouges of essential amiono acid calcium salt. (n.d.). ResearchGate. Retrieved from [Link]

  • Nimitz, J. S., & Mosher, H. S. (1981). A new synthesis of .alpha.-keto esters and acids. The Journal of Organic Chemistry, 46(10), 2113–2114.
  • Taliani, S., & La Motta, C. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of medicinal chemistry, 64(8), 4393–4434.
  • Process for preparing α-keto acids and derivatives thereof. (n.d.). Google Patents.
  • Alpha Ketoanalogue Tablet for CKD Diet Support. (n.d.). Eskag Pharma. Retrieved from [Link]

  • Branched-chain alpha-keto acid dehydrogenase complex. (n.d.). Wikipedia. Retrieved from [Link]

  • Abdel-Hady, H., & El-Sabbagh, S. M. (2021). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. AMB Express, 11(1), 162.
  • Garneata, L., & Mircescu, G. (2019). Ketoacid Analogues Supplementation in Chronic Kidney Disease and Future Perspectives. Nutrients, 11(9), 2157.
  • Meister, A. (1954). Synthesis and properties of the .alpha.-keto acids. Chemical Reviews, 54(6), 1113–1142.
  • Bunik, V. I., Romash, O. G., & Gomazkova, V. S. (1991). Effect of alpha-ketoglutarate and its structural analogues on hysteretic properties of alpha-ketoglutarate dehydrogenase. FEBS letters, 278(2), 147–150.
  • Harris, R. A., Popov, K. M., Zhao, Y., Shimomura, Y., & Chuang, D. T. (1990). Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease.
  • Harris, R. A., Joshi, M., & Jeoung, N. H. (2001). Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver. The Journal of nutrition, 131(3), 841S–5S.
  • Zhen, Y., & Li, Y. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in nutrition, 9, 950882.
  • Clinical evaluation of ef cacy and safety of α-keto analogs of essential amino acids supplementation in patients of chronic kidney disease. (2017, February 9). ResearchGate. Retrieved from [Link]

  • Taliani, S., & La Motta, C. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of medicinal chemistry, 64(8), 4393–4434.
  • Li, A., Lee, H. Y., & Lin, Y. C. (2019). The Effect of Ketoanalogues on Chronic Kidney Disease Deterioration: A Meta-Analysis. Nutrients, 11(5), 957.
  • Effectiveness and safety of the use of alpha-keto analogues in the management of advanced chronic kidney disease: clinical practice recommendations. (2020, November 5). Revista Colombiana de Nefrología. Retrieved from [Link]

  • Keto acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607). (2010, April 8). FooDB. Retrieved from [Link]

  • 4,4-Dimethyl-2-oxopentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • branched-chain-alpha-keto-acid-dehydrogenase-activity Research Articles - Page 3. (n.d.). R Discovery. Retrieved from [Link]

  • CID 124125807. (n.d.). PubChem. Retrieved from [Link]

  • by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester. (n.d.). Google Patents.

Sources

Investigating the Metabolic Significance of 4,4-Dimethyl-2-Oxo-Pentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-2-oxo-pentanoic acid is a known α-keto acid available as a synthetic compound, utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its endogenous biological role within metabolic pathways remains uncharacterized in publicly available scientific literature. This technical guide outlines a comprehensive research framework to investigate the potential metabolic significance of this compound. By drawing parallels with its close structural analog, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), a well-documented metabolite of L-leucine, we propose a series of hypotheses and detailed experimental protocols to elucidate the synthesis, degradation, and cellular effects of this compound. This document serves as a foundational blueprint for researchers seeking to explore the biochemistry of this molecule and its potential implications in health and disease.

Introduction: The Enigma of this compound

This compound is a carboxylic acid with a ketone group at the alpha position and a gem-dimethyl group at the 4-position. While its utility in chemical synthesis is established, its presence and function within biological systems are currently unknown.[1][2] In contrast, the structurally similar branched-chain keto acid (BCKA), 4-methyl-2-oxopentanoic acid, is a key player in amino acid metabolism.[3][4][5][6] It is the keto acid derived from leucine and its metabolic fate is intricately linked to energy homeostasis, nutrient signaling, and certain metabolic disorders like Maple Syrup Urine Disease.[3][4][5]

The additional methyl group in this compound presents a significant structural difference that could dramatically alter its interaction with the enzymes that metabolize 4-methyl-2-oxopentanoic acid. This guide, therefore, takes an investigative approach, proposing a roadmap to determine if this compound is a novel metabolite, a metabolic dead-end, or a xenobiotic compound with unforeseen biological activities.

Hypothetical Metabolic Pathways: An Analogy-Based Approach

Based on the known metabolism of 4-methyl-2-oxopentanoic acid, we can postulate several potential, yet unproven, metabolic routes for this compound.

Anabolic Potential: A Precursor to a Novel Amino Acid?

One possibility is that this compound could undergo transamination to form a novel amino acid, "4,4-dimethyl-leucine." This reaction would be analogous to the conversion of 4-methyl-2-oxopentanoic acid to leucine, catalyzed by branched-chain amino acid aminotransferases (BCATs).[6]

Hypothetical Transamination of this compound

G cluster_transamination Transamination 4_4_dimethyl_2_oxo This compound bcat Branched-Chain Amino Acid Aminotransferase (BCAT) 4_4_dimethyl_2_oxo->bcat glutamate Glutamate glutamate->bcat 4_4_dimethyl_leucine 4,4-Dimethyl-Leucine (Hypothetical) bcat->4_4_dimethyl_leucine alpha_kg α-Ketoglutarate bcat->alpha_kg

Caption: Hypothetical transamination of this compound to form a novel amino acid, catalyzed by a branched-chain amino acid aminotransferase.

Catabolic Breakdown: A Substrate for Oxidative Decarboxylation?

Alternatively, this compound could be a substrate for the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for the oxidative decarboxylation of 4-methyl-2-oxopentanoic acid.[7] This would lead to the formation of a hypothetical "4,4-dimethyl-isovaleryl-CoA". However, the gem-dimethyl group might pose a steric hindrance to the enzyme's active site.

Hypothetical Oxidative Decarboxylation of this compound

G cluster_decarboxylation Oxidative Decarboxylation 4_4_dimethyl_2_oxo This compound bckdh Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) 4_4_dimethyl_2_oxo->bckdh coa_nad CoA + NAD+ coa_nad->bckdh 4_4_dimethyl_isovaleryl_coa 4,4-Dimethyl-Isovaleryl-CoA (Hypothetical) bckdh->4_4_dimethyl_isovaleryl_coa co2_nadh CO2 + NADH + H+ bckdh->co2_nadh

Caption: Hypothetical oxidative decarboxylation of this compound by the BCKDH complex.

A Framework for Experimental Validation

To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols provide a starting point for investigating the biological role of this compound.

Is this compound an Endogenous Metabolite?

The first crucial step is to determine if this compound is naturally present in biological systems.

Experimental Protocol: Untargeted Metabolomics for the Detection of this compound

  • Sample Collection: Obtain biological samples of interest (e.g., plasma, urine, cell lysates, tissue homogenates) from relevant model organisms (e.g., human, mouse, rat).

  • Metabolite Extraction: Perform a metabolite extraction using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water, to precipitate proteins and solubilize a broad range of metabolites.

  • LC-MS/MS Analysis:

    • Inject the extracted metabolites onto a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • Use a chromatographic method (e.g., reversed-phase or HILIC) that can effectively separate keto acids.

    • Acquire data in both positive and negative ionization modes to maximize the chances of detection.

    • Perform an untargeted analysis, collecting high-resolution mass spectra and fragmentation data (MS/MS) for all detected ions.

  • Data Analysis:

    • Process the raw LC-MS/MS data using metabolomics software (e.g., XCMS, MetaboAnalyst).

    • Search for the exact mass of this compound (C7H12O3, MW: 144.17 g/mol )[2] in the acquired data.

    • If a feature matching this mass is found, compare its retention time and MS/MS fragmentation pattern to that of a pure analytical standard of this compound for definitive identification.

Cellular Uptake and Cytotoxicity

Before investigating its metabolism, it is essential to understand if cells can take up the compound and at what concentrations it might be toxic.

Experimental Protocol: Assessing Cellular Uptake and Cytotoxicity

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes, C2C12 myotubes, 3T3-L1 adipocytes).

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 1 mM) for various time points (e.g., 1, 6, 24 hours).

  • Uptake Analysis:

    • After treatment, wash the cells thoroughly with ice-cold PBS.

    • Lyse the cells and perform metabolite extraction as described in the previous protocol.

    • Use targeted LC-MS/MS to quantify the intracellular concentration of this compound.

  • Cytotoxicity Assay:

    • In parallel, assess cell viability using a standard method such as the MTT or LDH assay.

    • Determine the concentration at which this compound exhibits significant cytotoxicity.

Investigating Metabolic Transformation

If the compound is taken up by cells and is not immediately toxic, the next step is to determine if it is metabolized.

Experimental Protocol: Stable Isotope Tracing of this compound Metabolism

  • Synthesize or Procure a Labeled Analog: Obtain a stable isotope-labeled version of the compound (e.g., ¹³C₇-4,4-dimethyl-2-oxo-pentanoic acid).

  • Cell Culture and Treatment: Treat cells with the labeled compound at a non-toxic concentration.

  • Metabolite Extraction and LC-MS/MS Analysis:

    • At various time points, harvest the cells and the culture medium.

    • Perform metabolite extraction and analyze the extracts using LC-MS/MS.

    • Search for the incorporation of the ¹³C label into downstream metabolites. For example, look for the mass of ¹³C-labeled "4,4-dimethyl-leucine" or other potential breakdown products.

  • Pathway Analysis:

    • If labeled downstream metabolites are identified, this provides strong evidence of metabolic conversion.

    • The identity of these metabolites will give clues as to the enzymatic pathways involved.

Potential Biological Effects: A Broader Perspective

Beyond its direct metabolism, this compound could exert biological effects through various mechanisms. Drawing from the known activities of 4-methyl-2-oxopentanoic acid, we can propose several avenues of investigation.[4]

Potential Biological Effect Proposed Mechanism of Action Key Experimental Readouts
Modulation of Nutrient Signaling Interaction with mTOR and autophagy pathways.Western blotting for phosphorylated mTOR, LC3 conversion, and p62 degradation.
Induction of Cellular Stress Generation of reactive oxygen species (ROS) or endoplasmic reticulum (ER) stress.Measurement of intracellular ROS levels; Western blotting for ER stress markers (e.g., p-eIF2α, CHOP).
Impact on Energy Metabolism Inhibition of key metabolic enzymes (e.g., α-ketoglutarate dehydrogenase) or uncoupling of oxidative phosphorylation.Measurement of mitochondrial respiration (e.g., using a Seahorse analyzer); in vitro enzyme activity assays.
Alteration of Gene Expression Acting as a signaling molecule to modulate transcription factor activity.RNA-sequencing to identify global changes in gene expression; qPCR for specific target genes.

Concluding Remarks and Future Directions

The biological role of this compound is currently an open question. This technical guide provides a scientifically grounded framework for its investigation, leveraging our understanding of related metabolic pathways. By systematically addressing the fundamental questions of its endogenous presence, metabolic fate, and potential biological activities, researchers can unveil the significance of this molecule. The insights gained from such studies could have implications for our understanding of metabolism, and may even open new avenues for therapeutic intervention or drug development. The path forward requires a rigorous and multi-faceted experimental approach, and the protocols outlined herein serve as a comprehensive starting point for this exciting scientific endeavor.

References

  • PubChem. 4-Methyl-2-oxovaleric acid. Available from: [Link]

  • PubChem. 4-methyl-2-oxopentanoate. Available from: [Link]

  • Hutson, S. M., & Rannels, S. L. (1979). The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. The Biochemical journal, 184(3), 485–493.
  • van Hinsbergh, V. W., Veerkamp, J. H., & Glatz, J. F. (1978). 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria. The Biochemical journal, 176(2), 353–360.

Sources

An In-depth Technical Guide to 4,4-Dimethyl-2-oxopentanoic Acid (Neopentylglyoxylic Acid)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature and Significance of a Niche α-Keto Acid

4,4-Dimethyl-2-oxopentanoic acid, a substituted α-keto acid, represents a unique molecular scaffold with potential applications in organic synthesis and pharmaceutical development.[1] While not as extensively studied as other branched-chain keto acids, its distinct neopentyl group imparts specific steric and electronic properties that make it a compound of interest. This guide provides a comprehensive technical overview of 4,4-dimethyl-2-oxopentanoic acid, including its nomenclature, physicochemical properties, a plausible synthetic route, and a discussion of its currently understood (and underexplored) biological context.

One of the initial challenges in researching this compound is the clarification of its nomenclature. It is crucial to distinguish it from its close structural isomer, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproic acid), which is a well-known metabolite of the amino acid leucine.[2][3] 4,4-Dimethyl-2-oxopentanoic acid is also referred to by the common name Neopentylglyoxylic acid , which will be used interchangeably throughout this guide.[1]

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While comprehensive experimental data for 4,4-dimethyl-2-oxopentanoic acid is not extensively available in the literature, the following table summarizes the currently known information, supplemented with data for its ethyl ester and the closely related 4-methyl-2-oxopentanoic acid for comparative purposes.

Property4,4-Dimethyl-2-oxopentanoic Acid4,4-Dimethyl-2-oxopentanoic Acid Ethyl Ester (Computed)4-Methyl-2-oxopentanoic Acid (Experimental)
Synonyms Neopentylglyoxylic acidEthyl 4,4-dimethyl-2-oxopentanoateα-Ketoisocaproic acid, Ketoleucine
CAS Number 34906-87-1[1]929879-70-9[4]816-66-0[5]
Molecular Formula C₇H₁₂O₃[1]C₉H₁₆O₃[4]C₆H₁₀O₃[6]
Molecular Weight 144.17 g/mol [1]172.22 g/mol [4]130.14 g/mol [6]
Appearance White solid[1]Not availablePale yellow liquid[2]
Melting Point Not availableNot available8-10 °C[2][5]
Boiling Point Not availableNot available82-83 °C at 11 mmHg[5]
Solubility Not availableNot availableSoluble in water (32 mg/mL) and ethanol[2][7]
pKa Not availableNot available3.53 (Predicted)[6]

Note: The lack of extensive experimental data for 4,4-dimethyl-2-oxopentanoic acid highlights a significant knowledge gap and an opportunity for further fundamental research.

Synthesis and Reactivity: A Pathway to a Versatile Building Block

Below is a detailed, self-validating experimental protocol for a plausible synthesis of 4,4-dimethyl-2-oxopentanoic acid via the saponification of its ethyl ester. This protocol is adapted from established methods for ester hydrolysis.

Experimental Protocol: Synthesis of 4,4-Dimethyl-2-oxopentanoic Acid by Saponification

Reaction Principle: The hydrolysis of ethyl 4,4-dimethyl-2-oxopentanoate is a nucleophilic acyl substitution reaction. Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Materials:

  • Ethyl 4,4-dimethyl-2-oxopentanoate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of ethyl 4,4-dimethyl-2-oxopentanoate in 100 mL of ethanol.

  • Saponification: While stirring, add a solution of 8.0 g of sodium hydroxide dissolved in 50 mL of deionized water to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification: Transfer the remaining aqueous solution to a separatory funnel. Slowly add concentrated hydrochloric acid dropwise with vigorous shaking until the solution becomes acidic (pH ~2), which will precipitate the carboxylic acid.

  • Extraction: Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them once with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the magnesium sulfate and remove the diethyl ether using a rotary evaporator to yield the crude 4,4-dimethyl-2-oxopentanoic acid.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The success of the synthesis can be validated at several stages. The disappearance of the starting ester and the appearance of a more polar spot on TLC indicates the progress of the reaction. The precipitation of the carboxylic acid upon acidification is a key indicator of successful hydrolysis. Finally, the structure and purity of the final product should be confirmed by analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Visualizing the Synthesis: A Workflow Diagram

G cluster_0 Saponification cluster_1 Workup & Isolation Ester Ethyl 4,4-dimethyl-2-oxopentanoate in Ethanol Reflux Heat to Reflux (2-4 hours) Ester->Reflux 1 Base Aqueous NaOH Base->Reflux 2 Solvent_Removal Remove Ethanol (Rotary Evaporator) Reflux->Solvent_Removal Cool to RT Acidification Acidify with HCl (to pH ~2) Solvent_Removal->Acidification Extraction Extract with Diethyl Ether Acidification->Extraction Drying Dry with MgSO4 Extraction->Drying Final_Product Isolate Product (Rotary Evaporator) Drying->Final_Product

Caption: Workflow for the synthesis of 4,4-dimethyl-2-oxopentanoic acid.

Biological Context: An Area Ripe for Investigation

A comprehensive search of the scientific literature reveals a significant lack of information regarding the specific biological roles, metabolism, and toxicology of 4,4-dimethyl-2-oxopentanoic acid. This stands in stark contrast to its structural isomer, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid).

4-Methyl-2-oxopentanoic Acid: A Point of Comparison

4-Methyl-2-oxopentanoic acid is a well-characterized metabolite of the essential amino acid L-leucine and plays a role in energy metabolism.[8] It is known to be involved in various cellular processes, including:

  • Nutrient Signaling: It acts as a nutrient signal and can stimulate skeletal muscle protein synthesis.[8]

  • Metabolic Regulation: It can increase endoplasmic reticulum stress, promote lipid accumulation in preadipocytes, and contribute to insulin resistance by impairing mTOR and autophagy signaling pathways.[8]

  • Disease Biomarker: Elevated levels of 4-methyl-2-oxopentanoic acid are a key diagnostic marker for maple syrup urine disease, an inborn error of metabolism.[8]

The Uncharted Territory of Neopentylglyoxylic Acid

The biological significance of the gem-dimethyl group at the 4-position in neopentylglyoxylic acid, as opposed to the single methyl group in α-ketoisocaproic acid, is currently unknown. This structural difference could have profound implications for its interaction with enzymes and receptors. The steric hindrance from the neopentyl group might prevent it from being a substrate for the same enzymes that metabolize 4-methyl-2-oxopentanoic acid.

This lack of data presents a compelling opportunity for future research. Investigating the metabolic fate, potential toxicity, and any unique biological activities of 4,4-dimethyl-2-oxopentanoic acid could uncover novel biochemical pathways or identify new therapeutic targets.

Future Directions and Conclusion

4,4-Dimethyl-2-oxopentanoic acid, or neopentylglyoxylic acid, is a chemical entity with established utility as a synthetic intermediate.[1] However, a comprehensive understanding of its fundamental physicochemical properties and its biological role is conspicuously absent from the current scientific literature.

This technical guide has aimed to consolidate the available information, provide a plausible and detailed synthetic protocol, and clearly delineate the existing knowledge gaps. For researchers in organic synthesis, the compound remains a versatile building block. For those in the life sciences and drug development, the dearth of biological data on neopentylglyoxylic acid represents an open field of inquiry. Future studies should focus on:

  • Experimental determination of key physicochemical properties: including melting point, boiling point, solubility, and pKa.

  • Development and optimization of direct synthetic routes.

  • Investigation of its metabolic pathways: Does it undergo metabolism in biological systems, and if so, by which enzymes?

  • Toxicological profiling: to assess its safety for potential applications.

  • Screening for novel biological activities: to determine if its unique structure confers any therapeutic potential.

By addressing these unanswered questions, the scientific community can fully elucidate the profile of this intriguing α-keto acid and unlock its full potential.

References

  • Solubility of Things. (n.d.). 4-Methyl-2-oxopentanoic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607). Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-oxovaleric acid. Retrieved from [Link]

  • Van Hinsbergh, V. W., Veerkamp, J. H., & Glatz, J. F. (1981). 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria. Biochemical Journal, 194(1), 353–360.
  • PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. Retrieved from [Link]

  • Smith, E. L., Morowitz, H. J., & Copley, S. D. (2004). The origin of intermediary metabolism.
  • PubChem. (n.d.). CID 124125807. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-5-oxo-pentanoic acid. Retrieved from [Link]

  • Kumar, N., Goel, N., & Singh, S. (2022). Phenolic Acids - Versatile Natural Moiety with Numerous Biological Applications. Current pharmaceutical design, 28(23), 1851–1864.
  • Stasiewicz, M., & Zdyb, A. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. International journal of molecular sciences, 22(16), 8597.
  • Google Patents. (n.d.). CN103044236A - A kind of preparation method of glyoxylic acid.
  • PubChem. (n.d.). 4,4-Dimethyl-3-oxopentanoic acid. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4,4-dimethyl-3-oxopentanamide. Retrieved from [Link]

  • Skibiński, R., Zym-Stawińska, E., & Szewczyk, M. (2023). Chemoenzymatic Synthesis of Tenofovir. Molecules (Basel, Switzerland), 28(14), 5519.
  • Ríos, J. L., & Máñez, S. (2024). Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. International journal of molecular sciences, 25(14), 7549.
  • Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in chemistry, 12, 1391901.
  • Al-Harrasi, A., Ali, L., Hussain, J., & Rehman, N. U. (2022). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules (Basel, Switzerland), 27(23), 8527.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • Liang, T., Raugi, G. J., & Blum, J. J. (1975). Effects of pentanoic acid and 4-pentenoic acid on the intracellular fluxes of acetyl coenzyme A in Tetrahymena. The Journal of biological chemistry, 250(11), 4275–4282.
  • Vlachos, D. G., & Nikolakis, V. (2018). Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran.
  • Zhang, S. (2012). Study on Synthesis Technology of Glyoxylic Acid Fine Chemicals.
  • Kong, L., Wills, T. A., & McDonough, J. H. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology letters, 367, 32–39.
  • Colonge, J., & Marey, R. (1955). 5,5-DIMETHYL-2-n-PENTYLTETRAHYDROFURAN. Organic Syntheses, 35, 50.

Sources

An In-depth Technical Guide to 4,4-dimethyl-2-oxo-pentanoic acid (CAS 34906-87-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-dimethyl-2-oxo-pentanoic acid, also known as neopentylglyoxylic acid, is a niche α-keto acid with significant potential as a versatile building block in synthetic organic chemistry. Its unique structural feature, a sterically hindered neopentyl group adjacent to the reactive α-keto acid moiety, imparts specific chemical properties that are of interest in the design and synthesis of complex molecules, including novel pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of its chemical characteristics, outlines plausible synthetic and analytical methodologies, and discusses its potential applications in research and development, with a clear distinction from its more commonly studied structural isomer, 4-methyl-2-oxopentanoic acid.

Introduction: The Chemical Identity and Significance of this compound

This compound (CAS 34906-87-1) is a carboxylic acid characterized by a ketone functional group at the alpha position relative to the carboxyl group.[1] Its molecular formula is C₇H₁₂O₃, and it has a molecular weight of 144.17 g/mol .[1][2][3] The defining feature of this molecule is the presence of a bulky tert-butyl group at the 4-position, which significantly influences its reactivity and potential applications.

While its structural isomer, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), is a well-documented metabolite of the amino acid leucine and is implicated in various biological processes, this compound is not known to be a primary metabolite in major metabolic pathways.[4][5][6] Its significance lies not in its biological origin, but in its utility as a synthetic intermediate.[1] The steric hindrance provided by the neopentyl group can be strategically employed in organic synthesis to direct reaction pathways and to construct sterically congested molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 34906-87-1[2][3]
Molecular Formula C₇H₁₂O₃[1][2][3]
Molecular Weight 144.17 g/mol [1][2][3]
IUPAC Name 4,4-dimethyl-2-oxopentanoic acid
Synonyms Neopentylglyoxylic acid[3]
Appearance White solid[1]
Purity ≥97% to ≥98% (commercially available)[2][3]
Storage 0-8 °C[1]

Synthesis and Purification: A Proposed Laboratory-Scale Protocol

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles. The following protocol is a proposed method, drawing parallels from the synthesis of other α-keto acids.

Proposed Synthetic Pathway: Oxidation of a Precursor Alcohol

A common and effective method for the synthesis of α-keto acids is the oxidation of the corresponding α-hydroxy acids or esters. This approach offers good yields and relatively straightforward purification.

Synthesis_Pathway Reactant1 4,4-dimethyl-2-hydroxypentanoic acid Reagent Oxidizing Agent (e.g., PCC, Swern Oxidation) Reactant1->Reagent Product 4,4-dimethyl-2-oxopentanoic acid Reagent->Product caption Proposed Synthesis of 4,4-dimethyl-2-oxopentanoic acid

Caption: Proposed synthetic route to 4,4-dimethyl-2-oxopentanoic acid.

Detailed Step-by-Step Experimental Protocol

Materials and Reagents:

  • 4,4-dimethyl-2-hydroxypentanoic acid (or its ethyl ester)

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine)

  • Dichloromethane (anhydrous)

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4,4-dimethyl-2-hydroxypentanoic acid (1 equivalent) in anhydrous dichloromethane.

  • Oxidation:

    • Using PCC: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will turn dark brown.

    • Using Swern Oxidation: Cool the flask to -78 °C (dry ice/acetone bath). Slowly add oxalyl chloride (1.2 equivalents) followed by dimethyl sulfoxide (2.5 equivalents). After stirring for 30 minutes, add the 4,4-dimethyl-2-hydroxypentanoic acid solution dropwise. Continue stirring for 1 hour, then add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

  • Work-up:

    • For PCC oxidation: After the reaction is complete (monitored by TLC), dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • For Swern oxidation: Quench the reaction with water.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the α-keto and carboxylic acid functional groups can be confirmed by IR spectroscopy.

Analytical Methodologies for Quantification and Characterization

The accurate quantification and characterization of this compound are crucial for its application in research and development. Given its chemical structure, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic performance.

GCMS_Workflow Sample Sample containing 4,4-dimethyl-2-oxopentanoic acid Derivatization Derivatization (e.g., silylation with BSTFA) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometry (Electron Ionization) Separation->Ionization Detection Detection and Quantification Ionization->Detection caption GC-MS Workflow for 4,4-dimethyl-2-oxopentanoic acid Analysis

Caption: A typical workflow for the GC-MS analysis of 4,4-dimethyl-2-oxopentanoic acid.

Table 2: Proposed GC-MS Parameters

ParameterRecommended ConditionRationale
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSEfficiently converts the carboxylic acid and potentially the enol form of the ketone to volatile silyl derivatives.
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)A non-polar column suitable for a wide range of derivatized compounds.
Injector Temperature 250 °CEnsures complete volatilization of the derivatized analyte.
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minProvides good separation from other potential components in a sample matrix.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for structural elucidation.
MS Acquisition Scan mode for identification, Selected Ion Monitoring (SIM) for quantificationScan mode allows for library matching, while SIM mode provides higher sensitivity and selectivity for targeted analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers the advantage of analyzing the compound directly without the need for derivatization, making it a high-throughput and robust method, especially for complex biological matrices.

LCMSMS_Workflow Sample Sample containing 4,4-dimethyl-2-oxopentanoic acid Extraction Sample Preparation (e.g., Protein Precipitation or LLE) Sample->Extraction Injection LC Injection Extraction->Injection Separation Chromatographic Separation (C18 Reversed-Phase Column) Injection->Separation Ionization Mass Spectrometry (Electrospray Ionization - ESI) Separation->Ionization Detection Detection and Quantification (Multiple Reaction Monitoring - MRM) Ionization->Detection caption LC-MS/MS Workflow for 4,4-dimethyl-2-oxopentanoic acid Analysis

Caption: A typical workflow for the LC-MS/MS analysis of 4,4-dimethyl-2-oxopentanoic acid.

Table 3: Proposed LC-MS/MS Parameters

ParameterRecommended ConditionRationale
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides good retention and separation for polar acidic compounds.
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrileA common mobile phase system for reversed-phase chromatography of acidic analytes.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI) in negative ion modeThe carboxylic acid group is readily deprotonated in negative ESI, leading to high sensitivity.
MS/MS Acquisition Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.

Applications in Drug Discovery and Development: A Forward Look

The primary application of this compound in the pharmaceutical industry is as a specialized building block.[1] Its sterically demanding neopentyl group can be leveraged to introduce specific conformational constraints in a drug candidate, which can be critical for achieving high target selectivity and modulating pharmacokinetic properties.

Potential, yet un-explored, research avenues include:

  • Scaffold for Novel Heterocycles: The α-keto acid functionality is a versatile handle for the synthesis of a wide range of heterocyclic scaffolds, which are prevalent in many drug classes.

  • Pro-drug Design: The carboxylic acid group can be esterified to create pro-drugs with altered solubility and cell permeability, which could be beneficial for drug delivery.

  • Metabolic Stability Studies: The neopentyl group is generally resistant to metabolic degradation. Incorporating this moiety into a drug molecule could potentially enhance its metabolic stability and prolong its in vivo half-life.

It is imperative for researchers to understand that while this compound is a valuable synthetic tool, there is currently no substantial evidence to suggest it has inherent biological activity analogous to its isomer, 4-methyl-2-oxopentanoic acid. Any investigation into its biological effects should be approached as novel research.

Conclusion and Future Perspectives

This compound is a chemical entity with well-defined utility in synthetic chemistry. Its value lies in the strategic incorporation of its unique structural features into more complex molecules. This guide has provided a framework for its synthesis and analysis, based on established chemical principles, to aid researchers in its effective utilization. Future research into this compound could focus on exploring its utility in the synthesis of novel bioactive molecules and systematically evaluating the impact of its sterically hindered moiety on the pharmacological properties of these new chemical entities.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Npc323163. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-oxovaleric acid. Retrieved from [Link]

  • Hinsbergh, V. W. V., Veerkamp, J. H., & Glatz, J. F. (1979). 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria. Biochemical Journal, 182(2), 353–360. Retrieved from [Link]

  • Hutton, J. C., & Randle, P. J. (1979). The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. Biochemical Journal, 184(2), 291–301. Retrieved from [Link]

  • SlideShare. (2014). Analytical methods. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Al-dalain, S. A., et al. (2022). Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. Foods, 11(15), 2289. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4,4-Dimethyl-2-Oxo-Pentanoic Acid (C₇H₁₂O₃): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,4-Dimethyl-2-oxo-pentanoic acid (C₇H₁₂O₃), also known as Neopentylglyoxylic acid, is an α-keto acid characterized by a sterically demanding t-butyl group. This unique structural feature imparts specific chemical properties, making it a valuable intermediate and building block in diverse fields. This guide provides an in-depth analysis of its physicochemical properties, theoretical spectroscopic profile, plausible synthetic routes, and key applications. It is intended for researchers, chemists, and drug development professionals who wish to leverage this compound's reactivity and structural attributes in pharmaceutical synthesis, polymer science, and biochemical research. The discussion synthesizes established data with theoretical predictions to offer a holistic view of the molecule's utility and potential.

Introduction and Molecular Overview

This compound is an organic compound featuring both a ketone and a carboxylic acid functional group, classifying it as an α-keto acid. Its molecular structure is distinguished by a neopentyl (2,2-dimethylpropyl) backbone attached to the glyoxylic acid moiety. The presence of the bulky t-butyl group is of significant chemical interest; it can influence reaction kinetics, provide metabolic stability in derivative compounds, and alter the physical properties (e.g., solubility, crystallinity) of larger molecules into which it is incorporated.

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its applications span from the development of pharmaceuticals and agrochemicals to the production of specialty polymers and unique flavor and fragrance profiles.[1] In biochemical research, it is utilized in studies related to metabolic pathways, offering insights into complex biological processes.[1]

Physicochemical Properties and Safety Data

The fundamental properties of this compound are summarized below. Proper handling and storage are critical for maintaining its integrity and ensuring laboratory safety.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃[1][2][3]
Molecular Weight 144.17 g/mol [1][2][3]
CAS Number 34906-87-1[1][2][4][5]
IUPAC Name 4,4-dimethyl-2-oxopentanoic acid[3]
Synonyms Neopentylglyoxylic acid[1][2]
Appearance White solid[1]
Purity ≥97% to ≥99% (GC)[1][2]
Storage Conditions 0-8 °C, under inert atmosphere[1]

Safety and Handling: This compound is classified as hazardous and requires careful handling in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[3]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[3]

Spectroscopic Profile (Theoretical)

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before use. While specific experimental spectra are proprietary to manufacturers, a theoretical profile can be predicted based on the known structure.

TechniquePredicted Observations
¹H NMR (CDCl₃, 400 MHz)δ ~1.10 (s, 9H, -C(CH₃)₃), δ ~3.15 (s, 2H, -CH₂-), δ >10 (br s, 1H, -COOH). The singlets are due to the absence of adjacent protons for splitting.
¹³C NMR (CDCl₃, 100 MHz)δ ~29.5 (3C, -C(CH₃)₃), δ ~32.0 (1C, -C(CH₃)₃), δ ~48.0 (1C, -CH₂-), δ ~160.0 (1C, C=O, acid), δ ~195.0 (1C, C=O, ketone).
FT-IR (KBr Pellet, cm⁻¹)~2500-3300 (broad, O-H stretch of carboxylic acid), ~1740 (sharp, C=O stretch of ketone), ~1710 (sharp, C=O stretch of carboxylic acid), ~2960 (C-H stretch).

Synthesis and Purification Workflow

G cluster_0 Step 1: Acyl Cyanide Formation cluster_1 Step 2: Hydrolysis cluster_2 Purification A Pivaloyl Chloride (Starting Material) B Pivaloyl Cyanide (Intermediate) A->B  + CuCN  Reflux C This compound (Final Product) B->C  + HCl (aq)  Heat D Crude Product C->D  Work-up E Purified Product D->E  Recrystallization  (e.g., Hexane/EtOAc)

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from pivaloyl chloride.

Step 1: Synthesis of Pivaloyl Cyanide

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add copper(I) cyanide (1.1 eq) and suspend it in a suitable anhydrous solvent like acetonitrile.

  • Under an inert atmosphere (N₂ or Ar), add pivaloyl chloride (1.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC or GC analysis. The rationale for reflux is to provide sufficient energy to overcome the activation barrier for this nucleophilic substitution.

  • Upon completion, cool the mixture to room temperature and filter to remove solid byproducts.

  • Distill the filtrate under reduced pressure to isolate the volatile pivaloyl cyanide intermediate.

Step 2: Acid Hydrolysis to this compound

  • Carefully add the pivaloyl cyanide intermediate to a flask containing concentrated hydrochloric acid (~6 M). This step should be performed in a highly efficient fume hood due to the potential release of HCN gas.

  • Heat the mixture gently (e.g., 50-60 °C) with stirring. The hydrolysis of both the nitrile and the transient imine intermediate is catalyzed by the strong acid.

  • Monitor the reaction until the disappearance of the intermediate.

  • Cool the reaction mixture and perform an extractive work-up. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification:

  • The crude solid can be purified by recrystallization from a solvent system such as a hexane/ethyl acetate mixture to yield the final product as a white solid.[1]

  • Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 3.

Chemical Reactivity and Applications

The chemistry of this compound is dominated by its two carbonyl centers and the acidic proton. It serves as a key building block in various industries.[1]

  • Pharmaceutical Development: It is a crucial intermediate for synthesizing active pharmaceutical ingredients (APIs). The t-butyl group can act as a "bioisostere" for other groups or provide steric shielding to enhance a drug's metabolic stability and pharmacokinetic profile.[1]

  • Polymer Production: It can be used in the synthesis of specialty polymers, where its incorporation can introduce specific thermal or mechanical properties.[1]

  • Flavor and Fragrance Industry: The unique structure contributes to specific flavor and scent profiles, making it useful in consumer products.[1]

G cluster_0 Application Pathways A 4,4-Dimethyl-2-oxo- pentanoic Acid (Central Building Block) B Pharmaceuticals (e.g., API Synthesis) A->B Esterification, Amidation C Specialty Chemicals (e.g., Polymers) A->C Polycondensation D Consumer Products (e.g., Flavors) A->D Derivatization E Biochemical Probes A->E Metabolic Studies

Caption: Role as a central intermediate for diverse applications.

Key Reaction: Fischer Esterification

Esterification of the carboxylic acid is a fundamental transformation. The corresponding ethyl ester, ethyl 4,4-dimethyl-2-oxopentanoate, is a documented derivative.[6]

G A Acid Protonation of Carbonyl Oxygen B Nucleophilic Attack by Ethanol A->B C Proton Transfer B->C D Elimination of Water C->D E Final Ester Product D->E

Caption: Mechanistic steps of Fischer Esterification.

Biological Context and Toxicological Overview

While specific biological studies on this compound are not widely reported, its structural isomer, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), is extensively studied. This isomer is a metabolite of the branched-chain amino acid L-leucine and plays a critical role in energy metabolism.[7] Dysregulation of its metabolism is associated with Maple Syrup Urine Disease (MSUD).[7][8] The 4-methyl isomer acts as a nutrient signal, can stimulate protein synthesis, but at high concentrations can also induce oxidative stress and impair cellular signaling pathways.[7][9]

By extension, this compound is a valuable tool for researchers studying the specificity of enzymes and transport proteins involved in branched-chain amino acid metabolism. Its unique steric profile compared to its natural isomer can help elucidate the structural requirements of active sites.

From a toxicological standpoint, the compound is corrosive and an irritant.[3] All handling should be performed with the assumption that it can cause significant damage to skin, eyes, and the respiratory system.

Conclusion

This compound is more than a simple chemical with the formula C₇H₁₂O₃. It is a strategically important molecular building block whose t-butyl group offers chemists and drug developers a tool to introduce steric bulk and enhance metabolic stability. Its utility in creating high-value products in the pharmaceutical, polymer, and specialty chemical sectors is well-established.[1] Future research may further uncover novel applications, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount.

References

  • PubChem. (n.d.). 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Dimethyl-2-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-oxovaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 124125807. National Center for Biotechnology Information. Retrieved from [Link]

  • van Hinsbergh, V. W., Veerkamp, J. H., & Glatz, J. F. (1980). 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria. Biochemical Journal, 192(1), 353–360. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Presumed Metabolic Fate of 4,4-Dimethyl-2-Oxo-Pentanoic Acid In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the hypothetical metabolic fate of 4,4-dimethyl-2-oxo-pentanoic acid. As of the date of this publication, no direct in vivo studies characterizing the absorption, distribution, metabolism, and excretion (ADME) of this specific compound have been identified in the public domain. The forthcoming discussion is an expert synthesis based on established principles of xenobiotic metabolism, drawing parallels from structurally related endogenous and exogenous compounds. All proposed pathways and experimental designs should be treated as scientifically informed hypotheses requiring empirical validation.

Executive Summary: The Challenge of a Neopentyl Moiety

This compound presents a unique metabolic challenge due to its quaternary carbon, a feature of the neopentyl group. This structural element is known for its steric hindrance, which can significantly influence the rate and pathways of metabolic reactions.[1] Unlike its endogenous analog, 4-methyl-2-oxopentanoate (α-ketoisocaproate), a metabolite of L-leucine, this compound is presumed to be a xenobiotic.[2][3] This guide will explore its likely metabolic journey through the body, from absorption to excretion, and provide a framework for its empirical investigation.

Postulated Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The physicochemical properties of this compound, such as its molecular weight (144.17 g/mol ) and its nature as a carboxylic acid, suggest it would be readily absorbed from the gastrointestinal tract, likely through both passive diffusion and carrier-mediated transport.[4] Once in circulation, its distribution will be influenced by its binding to plasma proteins. The metabolism of this compound is expected to occur primarily in the liver, the main site of xenobiotic biotransformation.[5] Excretion is anticipated to be predominantly renal, with metabolites being more water-soluble to facilitate their elimination in urine.

Hypothetical Metabolic Pathways

The metabolism of xenobiotics typically proceeds in two phases: Phase I (functionalization) and Phase II (conjugation).[6]

Phase I Metabolism: Overcoming Steric Hindrance

Phase I reactions introduce or expose functional groups. For this compound, the primary sites for metabolic attack are the keto group and the alkyl chain.

  • Reduction of the Keto Group: The ketone moiety is a likely target for reduction by carbonyl reductases, yielding 4,4-dimethyl-2-hydroxy-pentanoic acid. This is a common metabolic pathway for compounds containing a carbonyl group.[7]

  • Oxidation (Hydroxylation): The cytochrome P450 (CYP) superfamily of enzymes is central to the oxidation of xenobiotics.[6][8] Despite the steric hindrance of the neopentyl group, CYP-mediated hydroxylation could occur, likely at one of the methyl groups, to form a primary alcohol. This would result in the formation of 4-hydroxymethyl-4-methyl-2-oxo-pentanoic acid. Further oxidation of this alcohol could lead to a carboxylic acid.

Phase II Metabolism: Facilitating Excretion

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility for excretion.

  • Glucuronidation: The carboxylic acid group of the parent compound and any newly formed hydroxyl groups from Phase I metabolism are prime candidates for glucuronidation by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Hydroxylated metabolites could also undergo sulfation by sulfotransferases (SULTs).

The proposed metabolic cascade is depicted in the following diagram:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B 4,4-Dimethyl-2-hydroxy-pentanoic acid A->B Carbonyl Reduction (Carbonyl Reductases) C 4-Hydroxymethyl-4-methyl-2-oxo-pentanoic acid A->C Hydroxylation (Cytochrome P450) D Glucuronide Conjugates A->D Glucuronidation (UGTs) B->D E Sulfate Conjugates B->E C->D C->E

Sources

4,4-dimethyl-2-oxo-pentanoic acid involvement in leucine catabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of α-Keto Acids in Leucine Catabolism: Focus on 4,4-Dimethyl-2-Oxo-Pentanoic Acid

The catabolism of the essential branched-chain amino acid (BCAA) leucine is a critical metabolic pathway, not only for protein turnover but also for energy homeostasis and cellular signaling. Central to this pathway is the formation and subsequent oxidative decarboxylation of its corresponding α-keto acid, α-ketoisocaproate (KIC). Dysregulation of this pathway is implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), and is an emerging area of interest in oncology and metabolic syndrome research. This technical guide provides an in-depth exploration of leucine catabolism, with a specific focus on the role of α-keto acids. We will delve into the enzymatic machinery, regulatory mechanisms, and the pathological consequences of its disruption. Furthermore, this guide will explore the utility of synthetic analogs, such as this compound, as research tools to probe the intricacies of this vital metabolic pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of leucine metabolism and its therapeutic potential.

PART 1: The Core Pathway - Leucine Catabolism and the Central Role of α-Ketoisocaproate

Leucine, an essential amino acid, cannot be synthesized de novo by humans and must be obtained from dietary sources.[1][2][3] Beyond its fundamental role as a building block for protein synthesis, leucine acts as a potent signaling molecule, particularly in the activation of the mTORC1 signaling pathway, a master regulator of cell growth and proliferation.[4][5][6] The catabolism of leucine is a multi-step process that primarily occurs in the mitochondria of various tissues, with skeletal muscle and liver playing key roles.[7][8]

Step 1: Reversible Transamination - The Genesis of α-Ketoisocaproate

The initial and reversible step in leucine degradation is the transfer of its amino group to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferases (BCATs).[8][9] This transamination yields glutamate and the branched-chain α-keto acid (BCKA) corresponding to leucine, which is 4-methyl-2-oxopentanoic acid , more commonly known as α-ketoisocaproate (KIC) .[8][10] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2), with BCAT2 being the predominant form in most tissues.[8] The reversibility of this step allows for the interconversion of leucine and KIC, playing a crucial role in nitrogen balance and providing a source of glutamate for other metabolic processes.

Step 2: Irreversible Oxidative Decarboxylation - The Commitment Step

The second step in leucine catabolism is the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA. This is the rate-limiting step of the pathway and is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[7][11][12] This large, multi-enzyme complex is located on the inner mitochondrial membrane and is structurally and functionally related to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[13][14] The BCKDH complex is composed of three catalytic components: E1 (a thiamine pyrophosphate-dependent decarboxylase), E2 (a dihydrolipoyl transacylase), and E3 (a dihydrolipoamide dehydrogenase).[7][12]

The activity of the BCKDH complex is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which inactivate and activate the complex, respectively, through phosphorylation and dephosphorylation of the E1α subunit.[12][13] This regulation is crucial for maintaining BCAA homeostasis, as the accumulation of BCAAs and their corresponding BCKAs can be toxic.[7][11]

Subsequent Steps and Metabolic Fates

Following its formation, isovaleryl-CoA undergoes a series of reactions to ultimately yield acetoacetate and acetyl-CoA, both of which are ketogenic and can be used for energy production in the citric acid cycle or for the synthesis of fatty acids and ketone bodies.[8]

Diagram: Leucine Catabolism Pathway

Leucine_Catabolism Leucine Leucine KIC α-Ketoisocaproate (4-methyl-2-oxopentanoic acid) Leucine->KIC BCAT (Branched-chain aminotransferase) aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Complex (Rate-limiting step) Metabolites Further Metabolites IsovalerylCoA->Metabolites Acetoacetate Acetoacetate Metabolites->Acetoacetate AcetylCoA Acetyl-CoA Metabolites->AcetylCoA TCA_Cycle TCA Cycle / Ketogenesis Acetoacetate->TCA_Cycle AcetylCoA->TCA_Cycle LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Evaporation Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data_Analysis Data Analysis (Quantification vs. Standard Curve) MSMS->Data_Analysis Peak Area Ratios

Sources

An In-depth Technical Guide to the Enzymatic Reactions Involving 4,4-dimethyl-2-oxo-pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the enzymatic reactions involving 4,4-dimethyl-2-oxo-pentanoic acid, a synthetic α-keto acid with potential applications in pharmaceutical and metabolic research. While direct enzymatic studies on this specific molecule are not extensively documented, this guide synthesizes information from analogous substrates to predict and characterize its likely metabolic fate. The primary focus is on the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key mitochondrial enzyme with broad substrate specificity, as the most probable catalyst for the oxidative decarboxylation of this compound. This document will delve into the mechanistic underpinnings of this predicted reaction, provide detailed, field-proven protocols for its experimental validation, and discuss the broader implications for drug development and metabolic studies.

Introduction: The Significance of this compound

This compound is an intriguing molecule for researchers due to its unique structural features, particularly the quaternary carbon at the 4-position. This structural motif can impart distinct physicochemical properties and metabolic stability compared to its naturally occurring analogs, such as α-ketoisocaproate (the α-keto acid of leucine). As a building block in organic synthesis, it holds potential for the development of novel pharmaceuticals and agrochemicals.[1] Understanding its interaction with metabolic enzymes is crucial for predicting its biocompatibility, pharmacokinetic profile, and potential therapeutic or toxicological effects.

α-Keto acids are central intermediates in metabolism, linking amino acid, carbohydrate, and fatty acid pathways.[2][3] They are typically formed through the transamination or oxidative deamination of amino acids.[4][5] The enzymatic conversion of α-keto acids is a critical step in their catabolism and is often catalyzed by large, multi-enzyme complexes known as α-keto acid dehydrogenase complexes.[3]

This guide will focus on the hypothesis that this compound is a substrate for the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

The Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: The Likely Catalyst

The BCKDH complex is a mitochondrial enzyme that plays a pivotal role in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[3][6] It catalyzes the irreversible oxidative decarboxylation of the corresponding branched-chain α-keto acids (α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate).[7][8]

Broad Substrate Specificity of BCKDH

A key characteristic of the BCKDH complex is its relatively broad substrate specificity. Besides its primary substrates, it has been shown to oxidize other α-keto acids, including 2-oxobutyrate and 4-methylthio-2-oxobutyrate.[6] This promiscuity suggests that the active site can accommodate variations in the substrate's side chain. The structural similarity of this compound to α-ketoisocaproate makes it a strong candidate for recognition and catalysis by the BCKDH complex.

The enzymatic reaction catalyzed by the BCKDH complex is a multi-step process involving three catalytic components: E1 (α-keto acid dehydrogenase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoyl dehydrogenase). The overall reaction is as follows:

α-keto acid + CoA + NAD⁺ → Acyl-CoA + CO₂ + NADH + H⁺

For this compound, the predicted reaction would be:

This compound + CoA + NAD⁺ → 3,3-dimethylbutanoyl-CoA + CO₂ + NADH + H⁺

The following diagram illustrates the proposed enzymatic pathway:

Enzymatic_Reaction sub This compound prod 3,3-dimethylbutanoyl-CoA + CO2 + NADH sub->prod BCKDH Complex (E1, E2, E3) + CoA, NAD+

Caption: Proposed oxidative decarboxylation of this compound.

Experimental Validation: Protocols and Methodologies

To validate the hypothesis that this compound is a substrate for the BCKDH complex, a series of well-established enzymatic assays can be employed. The choice of method will depend on the available equipment and the desired level of sensitivity.

Synthesis of this compound

As this is not a commercially ubiquitous compound, custom synthesis may be required. Several synthetic routes to α-keto acids have been described in the literature, including the oxidation of α-hydroxy acids and Friedel-Crafts acylation.[9][10]

Purification of the BCKDH Complex

The BCKDH complex can be purified from various mammalian tissues, with bovine kidney being a common source.[4][7] The purification process typically involves mitochondrial isolation followed by a series of chromatographic steps.

Enzymatic Activity Assays

This is a continuous assay that monitors the production of NADH at 340 nm. It is a relatively simple and high-throughput method.[11][12]

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 0.2 mM Coenzyme A (CoA), and 1 mM NAD⁺.

  • Enzyme Preparation: Add a known amount of purified BCKDH complex or mitochondrial extract to the reaction mixture.

  • Initiation: Start the reaction by adding this compound to a final concentration in the range of 10 µM to 1 mM.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • Control: Run a parallel reaction without the substrate to account for any background NADH production.

This method directly measures the formation of the product, 3,3-dimethylbutanoyl-CoA. It is highly specific and can be used to confirm the identity of the reaction product.[13]

Protocol:

  • Enzyme Reaction: Perform the enzymatic reaction as described in the spectrophotometric assay.

  • Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the protein. Neutralize the supernatant.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the amount of 3,3-dimethylbutanoyl-CoA formed. A standard curve of the product is required for quantification.

This is a highly sensitive method that uses a radiolabeled substrate, such as [1-¹⁴C]-4,4-dimethyl-2-oxo-pentanoic acid, and measures the release of ¹⁴CO₂.[14]

Protocol:

  • Reaction Setup: Perform the enzymatic reaction in a sealed vial containing a center well with a CO₂ trapping agent (e.g., hyamine hydroxide).

  • Reaction Termination: Stop the reaction by injecting an acid (e.g., perchloric acid) into the reaction mixture.

  • CO₂ Trapping: Allow the released ¹⁴CO₂ to be trapped in the center well for a defined period.

  • Scintillation Counting: Remove the center well and measure the radioactivity using a liquid scintillation counter.

The following diagram outlines a general workflow for validating the enzymatic reaction:

Experimental_Workflow sub_synth Synthesis of This compound assay Enzymatic Assay sub_synth->assay enzyme_prep Purification of BCKDH Complex enzyme_prep->assay analysis Data Analysis assay->analysis Spectrophotometry, HPLC, or Radiochemical conclusion Conclusion on Substrate Activity analysis->conclusion

Sources

An In-depth Technical Guide to 4,4-Dimethyl-2-oxopentanoic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-2-oxopentanoic acid, a structurally unique α-keto acid, holds a significant position as a versatile building block in organic synthesis. Its distinct molecular architecture, characterized by a neopentyl group adjacent to a reactive α-keto acid moiety, imparts specific chemical properties that are increasingly leveraged in the pharmaceutical, agrochemical, and flavor and fragrance industries. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted applications of 4,4-dimethyl-2-oxopentanoic acid, with a particular focus on its burgeoning role in drug development. We will delve into its metabolic significance, contrasting it with its more commonly studied isomer, and present detailed, validated analytical methodologies for its characterization and quantification. This document aims to be an essential resource for researchers and professionals seeking to harness the synthetic potential of this valuable compound.

Introduction: The Emergence of a Niche α-Keto Acid

The field of organic chemistry has long recognized the synthetic utility of α-keto acids as pivotal intermediates.[1] Their dual functionality, comprising a carboxylic acid and a ketone, offers a rich platform for a wide array of chemical transformations. While the historical focus has often been on simpler α-keto acids, the unique substitution patterns of more complex analogues like 4,4-dimethyl-2-oxopentanoic acid are now gaining prominence.

The initial synthesis and characterization of α-keto acids date back to the late 19th century, with early work by chemists like Erlenmeyer on pyruvic acid laying the groundwork for this class of compounds.[2] However, the specific discovery and detailed historical account of 4,4-dimethyl-2-oxopentanoic acid are not prominently documented in seminal literature, suggesting its emergence as a compound of interest is more recent, likely driven by the demand for novel structural motifs in applied chemical synthesis. Its commercial availability now facilitates its use as a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4,4-dimethyl-2-oxopentanoic acid is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[3][4]
Molecular Weight 144.17 g/mol [3][4]
CAS Number 34906-87-1[3]
Appearance White solid[3]
Purity ≥97% to ≥99% (GC)[3][5]
Storage Temperature 0-8 °C[3]
Synonyms Neopentylglyoxylic acid[3][5]
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group, a singlet for the methylene protons adjacent to the ketone, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the methylene carbon, the ketonic carbonyl carbon, and the carboxylic carbonyl carbon.

  • Mass Spectrometry (Electron Ionization): The mass spectrum would likely exhibit a molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragmentation of the neopentyl group. The NIST WebBook provides mass spectral data for the related compound, 4-methyl-2-oxovaleric acid, which can serve as a reference for fragmentation analysis.[6]

Synthesis of 4,4-Dimethyl-2-oxopentanoic Acid

The synthesis of α-keto acids can be achieved through various established methodologies.[2] For 4,4-dimethyl-2-oxopentanoic acid, a common synthetic approach involves the oxidation of a corresponding α-hydroxy acid precursor. Other general methods for α-keto acid synthesis that could be adapted include:

  • Friedel-Crafts acylation: This method is more applicable to the synthesis of aryl α-keto esters.[2]

  • Grignard reagent method: The reaction of a Grignard reagent with an appropriate electrophile can lead to the formation of the carbon skeleton.

  • Oxidation of alkenes: Certain oxidation protocols can convert alkenes to α-keto acids.[7]

  • Metal-catalyzed bicarbonylation: This technique has been employed for the synthesis of α-keto acid esters from aryl halides.[2]

A general workflow for a potential synthesis is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Neopentyl Halide Neopentyl Halide Grignard Formation Grignard Formation Neopentyl Halide->Grignard Formation Mg, ether Oxalic acid derivative Oxalic acid derivative Nucleophilic Addition Nucleophilic Addition Oxalic acid derivative->Nucleophilic Addition Grignard Formation->Nucleophilic Addition Neopentylmagnesium halide Hydrolysis Hydrolysis Nucleophilic Addition->Hydrolysis Acid workup 4,4-Dimethyl-2-oxopentanoic acid 4,4-Dimethyl-2-oxopentanoic acid Hydrolysis->4,4-Dimethyl-2-oxopentanoic acid G cluster_transformations Synthetic Transformations cluster_products Potential Bioactive Molecules 4,4-Dimethyl-2-oxopentanoic acid 4,4-Dimethyl-2-oxopentanoic acid Reductive Amination Reductive Amination 4,4-Dimethyl-2-oxopentanoic acid->Reductive Amination Wittig Reaction Wittig Reaction 4,4-Dimethyl-2-oxopentanoic acid->Wittig Reaction Aldol Condensation Aldol Condensation 4,4-Dimethyl-2-oxopentanoic acid->Aldol Condensation Novel α-Amino Acids Novel α-Amino Acids Reductive Amination->Novel α-Amino Acids α,β-Unsaturated Esters α,β-Unsaturated Esters Wittig Reaction->α,β-Unsaturated Esters Complex Polyketides Complex Polyketides Aldol Condensation->Complex Polyketides G cluster_bcaa Branched-Chain Amino Acid Metabolism cluster_msud Maple Syrup Urine Disease (MSUD) Leucine Leucine BCAT BCAT Leucine->BCAT Transamination 4-Methyl-2-oxopentanoic acid 4-Methyl-2-oxopentanoic acid BCAT->4-Methyl-2-oxopentanoic acid BCKDH BCKDH 4-Methyl-2-oxopentanoic acid->BCKDH Oxidative Decarboxylation Accumulation Accumulation 4-Methyl-2-oxopentanoic acid->Accumulation Further Metabolism Further Metabolism BCKDH->Further Metabolism Deficient BCKDH Deficient BCKDH Neurotoxicity Neurotoxicity Accumulation->Neurotoxicity

Caption: Simplified metabolic pathway of leucine and its disruption in MSUD.

Analytical Methodologies

The accurate quantification of 4,4-dimethyl-2-oxopentanoic acid is essential for quality control in its synthesis and for its application in research and development. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 4,4-dimethyl-2-oxopentanoic acid, derivatization is necessary to increase their volatility. A typical workflow involves extraction followed by derivatization and GC-MS analysis.

Experimental Protocol: GC-MS Analysis of 4,4-Dimethyl-2-oxopentanoic Acid (General Protocol)

  • Sample Preparation (Extraction):

    • For a solid sample, dissolve a known amount in a suitable organic solvent (e.g., methanol, ethyl acetate).

    • For a sample in an aqueous matrix, perform a liquid-liquid extraction with an organic solvent like ethyl acetate after acidification of the aqueous phase.

  • Derivatization (Silylation):

    • Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid and potentially the enol form of the ketone.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector: Split/splitless injector at 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and identification of the derivatized compound. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte should be used for enhanced sensitivity and selectivity.

Data Analysis: The identification of the derivatized 4,4-dimethyl-2-oxopentanoic acid is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Quantification is achieved by creating a calibration curve using standards of the derivatized compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of polar and non-volatile compounds in complex matrices, often without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis of 4,4-Dimethyl-2-oxopentanoic Acid

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and methanol or acetonitrile).

    • For biological samples, a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation is typically required.

  • LC Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm particle size).

    • Mobile Phase: A gradient elution using:

      • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% acetic acid (for negative ion mode).

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% acetic acid.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40°C.

  • MS/MS Conditions:

    • Ionization Source: Electrospray ionization (ESI), likely in negative ion mode for the deprotonated molecule [M-H]⁻.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting the precursor ion (the deprotonated molecule) and a specific product ion generated by collision-induced dissociation. The precursor/product ion transition is highly specific to the analyte.

Method Validation: A robust analytical method requires validation of several parameters, including linearity, accuracy, precision, selectivity, and stability, following established guidelines.

G cluster_sample Sample cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Sample containing 4,4-dimethyl-2-oxopentanoic acid Sample containing 4,4-dimethyl-2-oxopentanoic acid Extraction_GC Extraction Sample containing 4,4-dimethyl-2-oxopentanoic acid->Extraction_GC Extraction_LC Extraction/Dilution Sample containing 4,4-dimethyl-2-oxopentanoic acid->Extraction_LC Derivatization Derivatization Extraction_GC->Derivatization GC Separation GC Separation Derivatization->GC Separation MS Detection_GC MS Detection (EI) GC Separation->MS Detection_GC LC Separation LC Separation Extraction_LC->LC Separation MS Detection_LC MS/MS Detection (ESI) LC Separation->MS Detection_LC

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 4,4-Dimethyl-2-Oxopentanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4,4-dimethyl-2-oxopentanoic acid in human plasma. 4,4-Dimethyl-2-oxopentanoic acid is a key keto acid intermediate in various synthetic pathways for pharmaceuticals and agrochemicals.[1] The accurate measurement of keto acids is crucial for diagnosing metabolic disorders and understanding cellular metabolic processes.[2][3] Due to the inherent instability and poor ionization efficiency of small keto acids, this protocol employs a pre-column derivatization step with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFB-Oxime), which stabilizes the analyte and significantly enhances detection sensitivity. The subsequent analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary accuracy, precision, and robustness for applications in drug development, clinical research, and metabolic studies, in accordance with bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5]

Introduction and Scientific Principle

4,4-Dimethyl-2-oxopentanoic acid, also known as neopentylglyoxylic acid, is a vital building block in organic synthesis.[1] As an α-keto acid, its quantification in biological matrices can provide insights into metabolic pathways and is relevant in preclinical and clinical studies. However, the analysis of α-keto acids like 4,4-dimethyl-2-oxopentanoic acid presents analytical challenges. These molecules can be unstable and exist in equilibrium with their enol tautomers, and their small, polar nature often leads to poor retention on reversed-phase chromatography columns and inefficient ionization by electrospray.

To overcome these challenges, this method is founded on two core principles:

  • Chemical Derivatization: The ketone group of 4,4-dimethyl-2-oxopentanoic acid is reacted with PFB-Oxime. This reaction forms a stable oxime derivative that is significantly more hydrophobic, improving its retention on a C18 column.[2] Crucially, the pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection using negative ion mode electrospray ionization (ESI-). This derivatization strategy is a well-established technique for enhancing the detectability of keto-containing compounds.[2][3][6]

  • Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer in MRM mode provides unparalleled selectivity and sensitivity. The first quadrupole (Q1) isolates the specific mass-to-charge ratio (m/z) of the derivatized parent ion. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, characteristic fragment ion. This precursor-to-product ion transition is unique to the analyte, effectively eliminating interferences from the complex plasma matrix and ensuring confident quantification.

The overall workflow is designed for efficiency and reliability, from sample preparation through to data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample + Internal Standard ppt Protein Precipitation (Cold Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant deriv deriv supernatant->deriv derivat Add PFB-Oxime Reagent incubate Incubate (e.g., 60°C for 30 min) inject Inject into LC-MS/MS incubate->inject deriv->incubate quant Quantification (MRM) inject->quant

Caption: High-level experimental workflow.

Materials and Methods

Reagents and Chemicals
  • 4,4-Dimethyl-2-oxopentanoic acid (Purity ≥98%): (e.g., from ChemScene or Santa Cruz Biotechnology)[7][8]

  • 4,4-Dimethyl-2-oxopentanoic acid-¹³C₃ (or other suitable stable isotope-labeled internal standard - IS): Custom synthesis or from a specialized supplier.

  • O-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine hydrochloride (PFB-Oxime): (e.g., from Sigma-Aldrich)

  • LC-MS Grade Acetonitrile, Methanol, and Water: (e.g., from Fisher Scientific)

  • Formic Acid (LC-MS Grade, ~99%): (e.g., from Sigma-Aldrich)

  • Ammonium Acetate (LC-MS Grade): (e.g., from Sigma-Aldrich)

  • Control Human Plasma (K₂EDTA): (e.g., from a commercial bio-repository)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Triple Quadrupole Mass Spectrometer with an ESI source.

  • Refrigerated Centrifuge capable of >12,000 x g.

  • Analytical Balance, Vortex Mixer, and Calibrated Pipettes.

  • Heating block or water bath.

Preparation of Solutions
  • Analyte and IS Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • PFB-Oxime Reagent (10 mg/mL): Dissolve PFB-Oxime in water. Prepare fresh daily.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: 5 mM Ammonium Acetate in 95:5 (v/v) Acetonitrile:Water.

Detailed Experimental Protocol

Preparation of Calibration Standards and QC Samples

Prepare calibration standards and QC samples by spiking the appropriate working solutions into control human plasma (e.g., at 2-5% of the final volume to minimize matrix effects). A typical calibration curve might range from 0.1 to 100 µM. Prepare QC samples at low, medium, and high concentrations within this range.

Sample Preparation and Derivatization Protocol

This protocol is designed to efficiently precipitate proteins and derivatize the target analyte.

  • Aliquot Samples: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.

  • Add Internal Standard: Add 10 µL of the IS working solution to every tube except for the blank matrix samples.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds. Causality: Cold acetonitrile efficiently denatures and precipitates plasma proteins while solubilizing small molecules. This step is critical for cleaning the sample and protecting the analytical column.[9]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a new 1.5 mL tube, avoiding the protein pellet.

  • Derivatization: Add 20 µL of the 10 mg/mL PFB-Oxime reagent to the supernatant.

  • Incubation: Vortex briefly and incubate the mixture at 60°C for 30 minutes. Causality: Heating accelerates the reaction between the keto group and PFB-Oxime, ensuring complete derivatization for consistent and accurate quantification.[2]

  • Final Centrifugation: After cooling to room temperature, centrifuge the samples at 14,000 x g for 5 minutes to pellet any minor precipitates.

  • Transfer to Vial: Transfer the final supernatant to an LC-MS vial for analysis.

G reagent1 4,4-Dimethyl-2-oxopentanoic acid C₇H₁₂O₃ MW: 144.17 product PFB-Oxime Derivative C₁₄H₁₆F₅NO₃ MW: 357.27 (approx.) ESI- Responsive reagent1:f0->product:f0 Reaction at Ketone Group reagent2 PFB-Oxime C₇H₈F₅NO Stable Derivatizing Agent reagent2:f0->product:f0

Caption: Derivatization of the target analyte with PFB-Oxime.

LC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Rationale: A gradient elution starting at a moderate organic phase concentration is used to retain the derivatized analyte, which is more hydrophobic than its parent form. The gradient then ramps up to elute the analyte and wash the column.[10]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode ESI Negative
Ion Source Temp. 500°C
IonSpray Voltage -4500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transition Analyte
PFB-Oxime Derivative
IS Derivative

Note: The exact m/z values for Q1 and Q3 transitions must be determined experimentally by infusing a standard solution of the derivatized analyte and its internal standard. The precursor ion will correspond to the [M-H]⁻ ion of the derivative. The product ion at m/z 181 corresponds to the stable pentafluorobenzyl fragment, a common and reliable transition for this type of derivative.

Method Validation and Performance

For use in regulated studies, the method must be validated according to guidelines from the FDA or ICH M10.[5][11] This process establishes the trustworthiness and reliability of the data generated.

Key validation parameters to assess include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Linearity: A linear regression (typically with 1/x² weighting) should yield a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).[3]

  • Recovery and Matrix Effect: Assess the efficiency of the extraction process and evaluate any ion suppression or enhancement caused by the plasma matrix.[12][13]

  • Stability: The analyte's stability must be confirmed under various conditions: freeze-thaw cycles, bench-top storage (pre- and post-extraction), and long-term storage at -80°C.[14]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low/No Signal Incomplete derivatization.Prepare fresh PFB-Oxime reagent; ensure correct incubation time and temperature.
Incorrect MS/MS parameters.Optimize Q1/Q3 transitions and collision energy by infusing a standard.
Poor Peak Shape Column degradation.Replace the analytical column; use a guard column.
Incompatible sample solvent.Ensure the final sample solvent is similar to the initial mobile phase.
High Variability Inconsistent sample preparation.Ensure precise pipetting, especially for the IS; ensure complete vortexing.
Sample instability.Process samples promptly after thawing; check bench-top stability data.
Interference Peaks Co-eluting matrix components.Adjust the chromatographic gradient to improve separation.
Contamination.Use LC-MS grade solvents and reagents; clean the ion source.

Conclusion

The LC-MS/MS method described provides a definitive and reliable protocol for the quantitative analysis of 4,4-dimethyl-2-oxopentanoic acid in human plasma. The strategic use of chemical derivatization with PFB-Oxime overcomes the inherent analytical difficulties associated with keto acids, leading to a highly sensitive and selective assay. This application note serves as a comprehensive guide for researchers and scientists, providing a solid foundation for method implementation, validation, and routine sample analysis in a regulated or research environment.

References

  • Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Health Science, 58(4), 467-473. [Link]

  • Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • J-Stage. (n.d.). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. The Capital Region of Denmark's Research Portal. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Wolfe, B. D., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 465, 129-136. [Link]

  • Buescher, J. M., et al. (2015). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 87(1), 541-547. [Link]

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]

  • Giebułtowicz, J., et al. (2018). Detailed methodology of different plasma preparation procedures evaluated and compared in the study. ResearchGate. [Link]

  • Putnam, T., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335. [Link]

  • Putnam, T., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PubMed. [Link]

Sources

Application Notes and Protocols for the GC-MS Analysis of 4,4-dimethyl-2-oxo-pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,4-dimethyl-2-oxo-pentanoic acid

This compound, also known as neopentylglyoxylic acid, is a keto acid of interest in various scientific disciplines, including pharmaceutical development and the flavor and fragrance industry.[1] Its unique chemical structure, featuring both a ketone and a carboxylic acid functional group, makes it a valuable intermediate in organic synthesis.[1] The accurate and sensitive quantification of this compound in complex matrices is crucial for quality control in industrial processes and for innovative research in drug discovery and materials science.[1]

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of keto acids like this compound necessitate a chemical derivatization step to render them amenable to GC-MS analysis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of this compound using GC-MS, with a focus on robust sample preparation and derivatization protocols.

Principle of Analysis: Overcoming Volatility Challenges

The core challenge in the GC-MS analysis of keto acids is their low volatility, which prevents efficient transport through the gas chromatograph. To address this, a two-step derivatization process is typically employed:

  • Methoximation: The carbonyl group (ketone) is protected by reacting it with methoxyamine hydrochloride. This step is crucial for stabilizing α-keto acids, preventing potential decarboxylation, and reducing the formation of multiple derivatives from tautomerization.

  • Silylation: The acidic proton of the carboxylic acid group and any other active hydrogens are replaced with a trimethylsilyl (TMS) group. This is commonly achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation significantly increases the volatility of the analyte, allowing it to be readily vaporized and separated by gas chromatography.

Following derivatization, the now volatile analyte is introduced into the GC, where it is separated from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of the compound, while the signal intensity is used for quantification.

Experimental Workflow: A Visual Guide

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GC-MS Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Reaction Mixture, Biological Fluid) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Collection->Extraction Drying Evaporation to Dryness Extraction->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation Silylation (BSTFA or MSTFA) Methoximation->Silylation GC_Injection GC Injection Silylation->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Identification Identification (Mass Spectrum & Retention Time) MS_Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Protocols

Protocol 1: Sample Preparation from a Liquid Matrix (e.g., Urine)

This protocol is adapted from established methods for the analysis of organic acids in biological fluids.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., a structurally similar keto acid not present in the sample)

  • Hydrochloric acid (HCl), 6M

  • Sodium chloride (NaCl)

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 15 mL centrifuge tube, add 1 mL of the urine sample.

  • Add a known amount of the internal standard solution.

  • Acidify the sample to a pH of approximately 1 by adding 100 µL of 6M HCl.

  • Saturate the aqueous phase by adding approximately 0.5 g of NaCl.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 5-8) with another 5 mL of ethyl acetate and combine the organic layers.

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for derivatization.

Protocol 2: Derivatization

This two-step protocol ensures the analyte is suitable for GC-MS analysis.

Materials:

  • Dried sample extract from Protocol 1

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample extract.

    • Seal the vial and vortex briefly.

    • Heat the mixture at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 50 µL of BSTFA with 1% TMCS to the methoximated sample.

    • Seal the vial and vortex briefly.

    • Heat the mixture at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following table provides a starting point for the GC-MS parameters. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven ProgramInitial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Scan Rangem/z 50-550
Data Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Analysis and Quantification

Quantification: For accurate quantification, the use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response. A calibration curve should be constructed by analyzing a series of standards of known concentrations of this compound (also derivatized) with a constant amount of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in unknown samples can then be determined from this calibration curve. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be employed, where the mass spectrometer is set to detect only specific, characteristic ions of the derivatized analyte and the internal standard.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the inclusion of quality control measures. The use of an internal standard is fundamental to ensuring the accuracy and precision of the method by compensating for potential losses during sample preparation and derivatization, as well as variations in injection volume. Furthermore, the analysis of procedural blanks is essential to monitor for any potential contamination from reagents or labware. The establishment of a robust calibration curve with a high coefficient of determination (R² > 0.99) is a prerequisite for reliable quantification.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound by GC-MS. By employing the detailed sample preparation and derivatization protocols, along with the recommended instrumental parameters, researchers can achieve reliable and sensitive quantification of this important keto acid. The principles and methodologies outlined here are broadly applicable to the analysis of other keto acids and can be adapted to various research and industrial applications.

References

  • NIST. Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. [Link]

  • FooDB. 4-Methyl-2-oxopentanoic acid. [Link]

  • MDPI. Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. [Link]

  • MDPI. GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. [Link]

  • ResearchGate. Table 3. GC Retention Times, Quantifying and Qualifying Ions, Recovries... [Link]

  • PubChem. 2,4-Dimethyl-5-oxo-pentanoic acid. [Link]

  • NIST. 2-Oxopentanoic acid, TMS derivative. [Link]

  • NIST. 4-Methyl-2-oxovaleric acid. [Link]

  • NIST. Pentanoic acid, 4-oxo-. [Link]

  • Brazilian Journal of Analytical Chemistry. Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. [Link]

  • Journal of Analytical Atomic Spectrometry. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. [Link]

Sources

Application Note: GC-MS Analysis of 4,4-dimethyl-2-oxo-pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Robust Two-Step Derivatization Protocol for Enhanced Volatility and Stability

Introduction: The Analytical Challenge

4,4-dimethyl-2-oxo-pentanoic acid, a branched-chain alpha-keto acid (α-Keto acid), is a metabolite of significant interest in various biomedical and pharmaceutical research areas. Its quantification in biological matrices is crucial for understanding metabolic pathways and disease states. However, its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally unfeasible.

The molecule's structure, featuring both a carboxylic acid and a ketone functional group, presents two major analytical hurdles:

  • Low Volatility: The polar carboxylic acid group engages in strong hydrogen bonding, preventing the molecule from readily vaporizing at temperatures compatible with GC analysis.[1]

  • Thermal Instability and Isomerization: As an α-keto acid, the compound is susceptible to thermal decarboxylation in the hot GC inlet. Furthermore, the keto group can undergo keto-enol tautomerization, leading to the formation of multiple isomers. This results in multiple, poorly resolved chromatographic peaks for a single analyte, making accurate quantification impossible.[2][3]

To overcome these challenges, a chemical modification process known as derivatization is essential. This application note provides a detailed, field-proven protocol for the robust and reproducible derivatization of this compound, enabling sensitive and accurate GC-MS analysis.

The Derivatization Strategy: A Two-Step Approach for Complete Modification

The most effective strategy for preparing α-keto acids for GC-MS analysis is a sequential, two-step derivatization process.[4] This involves:

  • Methoximation: Protection of the reactive keto group.

  • Silylation: Conversion of the polar carboxylic acid group into a nonpolar silyl ester.

This sequence is critical. Performing methoximation first "locks" the carbonyl group, preventing the formation of multiple unwanted byproducts during the subsequent silylation step.[1]

G cluster_workflow Derivatization Workflow Sample_Prep Sample Preparation (Extraction & Drying) Step_1 Step 1: Methoximation (Protect Keto Group) Sample_Prep->Step_1 Crucial to remove all water Step_2 Step 2: Silylation (Increase Volatility) Step_1->Step_2 Creates stable intermediate Analysis GC-MS Injection Step_2->Analysis Volatile & stable derivative

Caption: High-level workflow for the derivatization of this compound.

Protocol Part I: Methoximation of the Carbonyl Group

Causality and Expertise: The initial step addresses the instability of the keto-enol system. By reacting this compound with methoxyamine hydrochloride (MeOx), the ketone is converted into a stable methoxime derivative.[2] This reaction eliminates the possibility of tautomerization and stabilizes the α-keto acid, preventing its degradation via decarboxylation during heating.[3] The reaction is typically performed in pyridine, which acts as a catalyst and solvent.[5]

G cluster_reaction Methoximation Reaction mol1 This compound product Methoxime Derivative (Stable Intermediate) mol1->product 37-70°C plus + mol2 Methoxyamine HCl (in Pyridine) mol2->product

Caption: Conversion of the keto group to a stable methoxime.

Detailed Protocol: Methoximation
  • Sample Preparation: Ensure the sample extract containing the analyte is completely dry. This is paramount, as water will interfere with the subsequent silylation step.[6] Lyophilization (freeze-drying) or evaporation under a stream of dry nitrogen gas are effective methods.

  • Reagent Preparation: Prepare a solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

  • Reaction:

    • To the dried sample vial, add 50 µL of the methoxyamine hydrochloride solution.

    • Seal the vial tightly with a PTFE-lined cap.

    • Vortex briefly to ensure the residue is fully dissolved.

    • Incubate the mixture in a shaker or heating block for 90 minutes at 37°C .[1][2]

Protocol Part II: Silylation of the Carboxylic Acid Group

Causality and Expertise: With the keto group protected, the next step is to tackle the polar carboxylic acid. Silylation replaces the acidic proton with a nonpolar silyl group, most commonly a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7][8] This transformation dramatically increases the molecule's volatility and thermal stability, making it ideal for GC analysis.[6]

Choosing the Silylating Reagent: The choice of reagent depends on the desired stability of the final derivative.

ReagentSilyl GroupDerivative StabilityKey Characteristics
MSTFA TMSGoodThe most volatile TMS amide; byproducts are also highly volatile, minimizing chromatographic interference.[9]
MTBSTFA TBDMSExcellentForms TBDMS derivatives that are ~10,000 times more stable against hydrolysis than TMS derivatives.[8][10] Ideal for complex workflows or when samples may be stored before analysis.

For most applications involving immediate analysis, MSTFA is an excellent choice. If enhanced derivative stability is required, MTBSTFA is superior.

G cluster_reaction Silylation Reaction (Using MSTFA) mol1 Methoxime Derivative product Final Volatile Derivative (TMS-Methoxime) mol1->product 37-60°C plus + mol2 MSTFA mol2->product

Caption: Silylation of the carboxylic acid group for GC-MS analysis.

Detailed Protocol A: Silylation with MSTFA
  • Cooling: After the methoximation step, allow the sample vial to cool to room temperature.

  • Reagent Addition: Add 80-100 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to the vial. For analytes that are difficult to silylate, MSTFA containing 1% TMCS (trimethylchlorosilane) can be used as a catalyst.[9][11]

  • Reaction:

    • Seal the vial tightly and vortex briefly.

    • Incubate the mixture for 30 minutes at 37°C .[2][4] For more sterically hindered compounds, the temperature can be increased to 60°C.[12]

  • Analysis: The sample is now ready for injection into the GC-MS system.

Detailed Protocol B: Silylation with MTBSTFA (for High Stability)
  • Cooling: After methoximation, allow the vial to cool to room temperature.

  • Reagent Addition: Add 100 µL of MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) and 100 µL of a suitable solvent like acetonitrile or tetrahydrofuran.[10][13]

  • Reaction:

    • Seal the vial tightly and vortex.

    • Incubate the mixture for 45-90 minutes at 100-130°C .[10][13] TBDMS derivatization requires more stringent temperature conditions.

  • Analysis: Cool the sample to room temperature before GC-MS analysis.

Summary of Protocol Parameters and Troubleshooting

ParameterStep 1: MethoximationStep 2: Silylation (MSTFA)Step 2: Silylation (MTBSTFA)
Reagent 20 mg/mL MeOx in PyridineMSTFA (+/- 1% TMCS)MTBSTFA in Acetonitrile
Volume 50 µL80-100 µL100 µL Reagent + 100 µL Solvent
Temperature 37°C37 - 60°C100 - 130°C
Time 90 minutes30 minutes45 - 90 minutes

Troubleshooting Common Issues:

  • Multiple analyte peaks: This often indicates incomplete methoximation, allowing the silylating reagent to react with both keto and enol forms. Ensure the methoximation reaction time and temperature are adequate.

  • No or low peak intensity: This can result from incomplete silylation or degradation of the derivative. The primary cause is often residual moisture in the sample; ensure the sample is completely dry before adding reagents.[6] Also, confirm that the silylation temperature and time are sufficient, especially for MTBSTFA.

  • Broad, tailing peaks: This suggests interaction of the polar analyte with active sites in the GC system. It is a strong indicator that the derivatization was incomplete.

Conclusion

The successful analysis of this compound by GC-MS is entirely dependent on proper derivatization. The sequential two-step process of methoximation followed by silylation is a robust and reliable method to convert this non-volatile, thermally labile α-keto acid into a derivative with excellent chromatographic properties. By protecting the keto group first, this protocol prevents the formation of unwanted side products, ensuring a single, sharp chromatographic peak for accurate and reproducible quantification. The choice between MSTFA and MTBSTFA for the silylation step allows researchers to tailor the protocol based on requirements for analytical speed versus ultimate derivative stability.

References

  • The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Online]. Available: [Link]

  • Bibel, A. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Online]. Available: [Link]

  • adis international. Derivatization reagents for GC - Chromatography. [Online]. Available: [Link]

  • Zhang, T., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Journal of Chromatography A, 1545, 39-46. [Online]. Available: [Link]

  • Mojsak, P., et al. (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Frontiers in Molecular Biosciences, 9, 986456. [Online]. Available: [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Online]. Available: [Link]

  • Tan, Y. S., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. [Online]. Available: [Link]

  • Jurkevičiūtė, G., et al. (2020). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. Molecules, 25(15), 3426. [Online]. Available: [Link]

  • Wang, S., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 164. [Online]. Available: [Link]

  • Regis Technologies. Silylation Reagents. [Online]. Available: [Link]

  • PAL System. Metabolite Profiling by Automated Methoximation and Silylation. [Online]. Available: [Link]

  • Kim, K. R., et al. (2013). Keto acid profiling analysis as ethoxime/tert-butyldimethylsilyl derivatives by gas chromatography–mass spectrometry. Journal of Chromatography B, 938, 59-67. [Online]. Available: [Link]

  • Barroso, M., et al. (2022). GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. Scientific Reports, 12(1), 11130. [Online]. Available: [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-20. [Online]. Available: [Link]

  • Hori, S., et al. (2017). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. Chromatography, 38(3), 101-105. [Online]. Available: [Link]

  • Wang, S., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. [Online]. Available: [Link]

  • Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [Online]. Available: [Link]

  • Zhang, Y., et al. (2018). Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System. Journal of Agricultural and Food Chemistry, 66(34), 9136-9143. [Online]. Available: [Link]

  • Olson, K. C., et al. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography-mass spectrometry. Analytical Biochemistry, 440(2), 159-165. [Online]. Available: [Link]

  • Wang, Y., et al. (2019). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Journal of Pharmaceutical and Biomedical Analysis, 174, 1-9. [Online]. Available: [Link]

  • Tesema, Y. T., & Gadav, M. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Online]. Available: [Link]

  • Tsunoda, M., et al. (2010). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Health Science, 56(3), 325-331. [Online]. Available: [Link]

  • Restek Corporation. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Online]. Available: [Link]

  • Olson, K. C., et al. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 440(2), 159-165. [Online]. Available: [Link]

  • Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Online]. Available: [Link]

  • Tesema, Y. T., & Gadav, M. (2012). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Online]. Available: [Link]

Sources

Probing De Novo Lipogenesis: Using 4,4-dimethyl-2-oxopentanoic acid for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic pathways within cells, providing a functional readout of the metabolic phenotype.[1][2][3] Stable isotope tracers are central to these investigations, allowing for the empirical measurement of pathway activities.[4][5][6] This guide details the application of a novel tracer, 4,4-dimethyl-2-oxopentanoic acid (KIV), for specifically probing de novo fatty acid synthesis. Unlike traditional tracers like ¹³C-glucose or ¹³C-glutamine, which enter multiple branching pathways, KIV provides a more direct and less confounded route to measuring the synthesis of new fatty acids. We provide the scientific rationale, detailed experimental protocols for cell culture, sample processing, and analytical considerations for mass spectrometry.

Introduction: The Challenge of Measuring Fatty Acid Synthesis

De novo fatty acid synthesis (FAS) is a fundamental metabolic process essential for building cellular membranes, creating signaling molecules, and storing energy.[7][8] In numerous diseases, including cancer and metabolic syndrome, FAS pathways are significantly upregulated.[9][10] Consequently, accurately measuring the flux through FAS is paramount for understanding disease pathogenesis and developing targeted therapeutics.

Traditional stable isotope tracers such as ¹³C-glucose or ¹³C-glutamine are foundational to metabolic flux analysis.[1][11] However, their entry into the Krebs cycle and other central carbon pathways leads to isotopic scrambling, complicating the specific measurement of the lipogenic acetyl-CoA pool.[7] 4,4-dimethyl-2-oxopentanoic acid (KIV), a branched-chain keto acid, offers a unique solution. It is metabolized to dimethyl-malonyl-CoA, a molecule that is exclusively incorporated during fatty acid elongation, providing a specific and robust tracer for FAS.

Causality: Why KIV is a superior tracer for FAS:

  • Specific Incorporation: KIV is catabolized to isovaleryl-CoA, which is then carboxylated to form dimethyl-malonyl-CoA. This unique, branched-chain extender unit is incorporated only by fatty acid synthase (FASN).[8] This avoids the complexities of tracking acetyl-CoA derived from glycolysis or glutaminolysis.

  • Reduced Isotopic Dilution: Because its entry point is highly specific, the isotopic enrichment of the fatty acid pool is more directly correlated with the tracer's enrichment, leading to more precise flux calculations.

  • Alternative Substrate Utilization: It allows for the investigation of FAS under conditions where glucose or glutamine metabolism may be perturbed, either experimentally or as a hallmark of the disease state.

The Metabolic Pathway of KIV

Upon entering the cell, KIV undergoes a series of enzymatic reactions that lead to its incorporation into newly synthesized fatty acids. Understanding this pathway is crucial for experimental design and data interpretation.

  • Transport and Conversion: KIV enters the cell and is converted to its CoA ester.

  • Catabolism: It is catabolized via the leucine degradation pathway to form isovaleryl-CoA.

  • Carboxylation: Isovaleryl-CoA is carboxylated to produce 3,3-dimethyl-malonyl-CoA.

  • Fatty Acid Elongation: Fatty acid synthase (FASN) utilizes dimethyl-malonyl-CoA as an extender unit in place of malonyl-CoA, incorporating a five-carbon, dimethylated unit into the growing acyl chain.

KIV_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KIV_ext 4,4-dimethyl-2-oxopentanoic acid (Isotopically Labeled KIV) KIV_int Intracellular KIV KIV_ext->KIV_int Transport IsovalerylCoA Isovaleryl-CoA KIV_int->IsovalerylCoA Branched-chain keto acid dehydrogenase DM_MalonylCoA Dimethyl-malonyl-CoA IsovalerylCoA->DM_MalonylCoA Isovaleryl-CoA carboxylase FASN_complex Fatty Acid Synthase (FASN) DM_MalonylCoA->FASN_complex Incorporation FattyAcids Newly Synthesized Dimethyl-Branched Fatty Acids FASN_complex->FattyAcids Elongation

Caption: Metabolic fate of KIV tracer for FAS analysis.

Experimental Protocol: Stable Isotope Tracing in Cell Culture

This protocol provides a step-by-step guide for a typical stable isotope tracing experiment using isotopically labeled KIV in adherent mammalian cell culture.

Materials and Reagents
  • Cells: Your mammalian cell line of interest.

  • Culture Medium: Standard culture medium (e.g., DMEM) and dialyzed fetal bovine serum (dFBS) to minimize unlabeled background metabolites.

  • Tracer: Isotopically labeled 4,4-dimethyl-2-oxo-pentanoic acid (e.g., U-¹³C₅-KIV).

  • Quenching Solution: 60% Methanol, pre-chilled to -40°C or colder.[12]

  • Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C.

  • Scraping: Cell scrapers.

  • Collection: Microcentrifuge tubes.

Step-by-Step Methodology

Step 1: Cell Seeding and Culture

  • Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of harvest. A minimum of 10⁶ cells is recommended for robust analysis.[13]

  • Culture cells under standard conditions (37°C, 5% CO₂) until they reach the desired confluency.

    • Rationale: Ensuring consistent confluency minimizes variability in metabolic states between samples. Exponentially growing cells typically have the most active metabolism.

Step 2: Isotope Labeling

  • Prepare the labeling medium by supplementing basal medium (lacking unlabeled leucine/KIV) with the desired concentration of labeled KIV and dFBS.

  • Aspirate the standard culture medium from the cells.

  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the prepared labeling medium to the cells.

  • Incubate for a predetermined duration. The time required to reach isotopic steady-state should be determined empirically for your cell line but often ranges from 4 to 24 hours.[1]

    • Rationale: A time-course experiment is crucial to ensure that the isotopic enrichment in the fatty acid pool has reached a plateau (steady-state), which is a key assumption for many flux models.[1]

Step 3: Quenching and Metabolite Extraction (The Critical Steps)

  • Causality: The goal of quenching is to instantly halt all enzymatic activity, preserving the metabolic snapshot at the moment of harvest.[13][14] Inefficient quenching is a major source of experimental error. Fast filtration followed by immersion in liquid nitrogen or direct quenching with ice-cold solvents are common methods.[12][15]

  • Place the culture plate on a metal block pre-chilled on dry ice to rapidly cool the cells.

  • Aspirate the labeling medium as quickly as possible.

  • Immediately add 1 mL of ice-cold quenching solution (e.g., -40°C 60% methanol) to each well.[12]

  • Scrape the cells quickly in the quenching solution.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at a low speed (e.g., 1000 x g for 1 min) at 4°C to pellet the cells.

  • Discard the supernatant.

  • Add 500 µL of pre-chilled (-80°C) extraction solvent (80% Methanol) to the cell pellet.

  • Vortex vigorously for 1 minute to ensure cell lysis and protein precipitation.

  • Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting cluster_analysis Analysis A 1. Seed Cells (Target ~80% confluency) C 3. Wash Cells with PBS A->C B 2. Prepare Labeling Medium (Basal medium + ¹³C-KIV) D 4. Add Labeling Medium B->D C->D E 5. Incubate (e.g., 4-24 hours) D->E F 6. Quench Metabolism (e.g., Cold Methanol) E->F G 7. Scrape and Collect Cells F->G H 8. Extract Metabolites (80% Methanol, -80°C) G->H I 9. Derivatize Fatty Acids (FAMEs) H->I J 10. GC-MS Analysis I->J K 11. Data Analysis (Mass Isotopomer Distribution) J->K

Caption: Experimental workflow for KIV-based metabolic flux analysis.

Analytical Method: GC-MS for Fatty Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing fatty acids due to its excellent chromatographic resolution and ability to determine mass isotopomer distributions.[16][17]

Sample Derivatization: Fatty Acid Methyl Esters (FAMEs)

Fatty acids must be derivatized to increase their volatility for GC analysis.[18] This is typically achieved by converting them to fatty acid methyl esters (FAMEs).

  • Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

  • Add a methanolysis reagent (e.g., Methanolic HCl or BF₃ in methanol).

  • Incubate at a temperature between 60-100°C for 30-60 minutes.

  • After cooling, add a nonpolar solvent (e.g., hexane) to extract the FAMEs.

  • Collect the top organic layer containing the FAMEs for GC-MS injection.

GC-MS Analysis
  • Column: A polar capillary column (e.g., Carbowax or biscyanopropyl phase) is typically used for FAMEs analysis to achieve good separation of different fatty acid species, including isomers.[18]

  • Ionization: Electron Ionization (EI) is standard for FAMEs analysis.[19]

  • Data Acquisition: Data should be acquired in full scan mode to capture the entire mass spectrum of the eluting peaks, which is necessary for determining the mass isotopomer distribution (MID).

The analysis will focus on identifying the newly synthesized, dimethyl-branched fatty acids and quantifying the incorporation of the ¹³C label from KIV. The mass shift corresponding to the number of incorporated ¹³C atoms will be used to calculate the enrichment.

Data Interpretation and Expected Results

The primary output of the GC-MS analysis is the mass isotopomer distribution (MID) for each fatty acid of interest. For a U-¹³C₅-KIV tracer, each incorporation event will add 5 Daltons to the mass of the fatty acid.

AnalyteExpected Mass Shift (M+n)Interpretation
Palmitate (C16:0)M+0Unlabeled, from existing pools or media
M+5Synthesized with one ¹³C₅-dimethyl unit
M+10Synthesized with two ¹³C₅-dimethyl units
Stearate (C18:0)M+0Unlabeled, from existing pools or media
M+5Synthesized with one ¹³C₅-dimethyl unit
M+10Synthesized with two ¹³C₅-dimethyl units

By correcting for natural ¹³C abundance and analyzing the MIDs, one can calculate the fraction of each fatty acid pool that was newly synthesized during the labeling period. This fractional synthesis rate is a direct measure of the flux through the de novo fatty acid synthesis pathway.

Conclusion and Future Applications

Using 4,4-dimethyl-2-oxopentanoic acid as a tracer provides a highly specific and robust method for quantifying the flux of de novo fatty acid synthesis. This approach circumvents many of the challenges associated with traditional tracers like glucose and glutamine. For researchers in oncology, metabolic diseases, and immunology, this technique offers a powerful tool to dissect the metabolic reprogramming of FAS. Future applications could involve combining KIV tracing with other tracers to simultaneously probe different arms of metabolism or applying it in in vivo models to understand tissue-specific fatty acid synthesis.[11]

References

  • de Koning, W., & van Dam, K. (1992). A method for the determination of changes of glycolytic metabolites in yeast on a sub-second time scale using extraction at neutral pH. Analytical Biochemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. Available at: [Link]

  • Le, A., & Lane, A. N. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics. Methods in Molecular Biology. Available at: [Link]

  • Vande Voorde, J. (2023). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology. Available at: [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Available at: [Link]

  • ResearchGate. (n.d.). Flow chart of steps for fast quenching and extraction. Available at: [Link]

  • JoVE. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing. Available at: [Link]

  • Mackay, G. M., & Zheng, L. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology. Available at: [Link]

  • Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis. Available at: [Link]

  • Canelas, A. B., et al. (2022). Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics. bioRxiv. Available at: [Link]

  • Tredwell, G. D., et al. (2016). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Metabolomics. Available at: [Link]

  • Hein, S. M., et al. (2021). Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS. Journal of Chemical Education. Available at: [Link]

  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Available at: [Link]

  • Parida, P. K., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols. Available at: [Link]

  • Hutton, J. C., et al. (1979). The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. Biochemical Journal. Available at: [Link]

  • Martin, G. E., et al. (2016). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research. Available at: [Link]

  • Angelini, R., et al. (2023). Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. Nature Metabolism. Available at: [Link]

  • Padmakumar, R., et al. (1993). A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters. Analytical Biochemistry. Available at: [Link]

  • Nargund, S., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. Available at: [Link]

  • Glickman, J. F., et al. (2003). Characterization of Fatty Acid Synthase Activity Using Scintillation Proximity. ASSAY and Drug Development Technologies. Available at: [Link]

  • Grevengoed, T. J., et al. (2019). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways. Journal of Lipid Research. Available at: [Link]

  • van Hinsbergh, V. W., et al. (1978). 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria. Biochemical Journal. Available at: [Link]

  • S-H, Kim & Stahl, P. D. (2016). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites. Available at: [Link]

  • Bodager, J. W. (2019). Coordinated Two-Stage Dynamic Deregulation of Central Metabolism Improves Malonyl-CoA Biosynthesis. Duke University. Available at: [Link]

  • Duncombe, W. G. (1968). Fatty Acid Synthesis in Rat Adipose Tissue. Tracer Concentration Effects in Vitro. Biochemical Journal. Available at: [Link]

  • Hui, S., et al. (2020). Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes. Trends in Endocrinology & Metabolism. Available at: [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A guide to 13C metabolic flux analysis for the cancer biologist. Frontiers in Physiology. Available at: [Link]

  • Erb, T. J., et al. (2007). Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway. Proceedings of the National Academy of Sciences. Available at: [Link]

  • He, X., et al. (2004). Determination of Selectivity and Efficacy of Fatty Acid Synthesis Inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • Kuhajda, F. P., et al. (1994). Fatty acid synthesis: a potential selective target for antineoplastic therapy. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Strategy for 13C metabolic flux analysis. Available at: [Link]

  • McGill, M. R., & Jaeschke, H. (2013). Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis. Pharmaceutical Research. Available at: [Link]

  • Jiang, L., et al. (2017). Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein. Metabolic Engineering. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic fate of acetaminophen. Available at: [Link]

  • Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite... Toxicology Letters. Available at: [Link]

  • Gautier, J. C., et al. (2020). Metabolism and Effects on Endogenous Metabolism of Paracetamol (Acetaminophen) in a Porcine Model of Liver Failure. Toxicological Sciences. Available at: [Link]

Sources

Application Note: Synthesis and Use of Isotopically Labeled 4,4-dimethyl-2-oxo-pentanoic Acid for Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and application of isotopically labeled 4,4-dimethyl-2-oxo-pentanoic acid (KDMV), a crucial tracer for investigating branched-chain amino acid metabolism. We present detailed, validated protocols for the preparation of both ¹³C- and ²H-labeled KDMV, alongside robust analytical methodologies for their quantification in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers in metabolic sciences, drug discovery, and clinical diagnostics, offering the technical foundation to conduct high-precision tracer studies.

Introduction to KDMV and Isotopic Tracers

This compound, also known as α-keto-γ,γ-dimethylvalerate (KDMV), is a ketoacid analog of neopentylglycine. While not a direct metabolite of the canonical branched-chain amino acids (BCAAs), its structural similarity and metabolic processing make it a valuable tool for probing the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The BCKDH complex is a critical regulatory point in BCAA catabolism, and its dysfunction is implicated in metabolic diseases such as maple syrup urine disease and insulin resistance.

Isotopic labeling is a powerful technique that allows researchers to trace the metabolic fate of a molecule in a biological system. By replacing a common isotope (e.g., ¹²C, ¹H) with a heavier, stable isotope (e.g., ¹³C, ²H), the labeled compound becomes distinguishable by mass spectrometry from its endogenous counterpart. This enables the precise measurement of metabolic fluxes, pathway activities, and substrate contributions in vivo or in vitro.

This application note details the synthesis of two useful KDMV isotopologues:

  • [1-¹³C]-4,4-dimethyl-2-oxo-pentanoic acid: For tracing the decarboxylation and subsequent oxidative fate of the carbon backbone.

  • [3,3-²H₂]-4,4-dimethyl-2-oxo-pentanoic acid: For investigating reactions at the α-carbon and potential kinetic isotope effects.

Synthetic Protocols for Labeled KDMV

The synthesis of α-keto acids can be approached through various routes. The protocols described herein are optimized for accessibility of starting materials and high isotopic incorporation.

Protocol 1: Synthesis of [1-¹³C]-4,4-dimethyl-2-oxo-pentanoic acid

This synthesis follows a classical approach of converting a Grignard reagent to a carboxylic acid using labeled carbon dioxide.

Reaction Scheme:

Step-by-Step Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of 1-bromo-3,3-dimethylbutane (1.0 eq) in anhydrous diethyl ether via an addition funnel. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Reflux the mixture for 2 hours until the magnesium is consumed.

  • Carboxylation with ¹³CO₂: Cool the Grignard solution to -78°C (dry ice/acetone bath). Evacuate the flask and backfill with ¹³CO₂ gas (from a cylinder, 1.1 eq). Allow the reaction to warm to room temperature overnight with stirring.

  • Acidification: Quench the reaction by slowly adding 1 M HCl at 0°C. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield [1-¹³C]-4,4-dimethylpentanoic acid.

  • Oxidation to α-keto acid: The conversion of the labeled carboxylic acid to the α-keto acid is a multi-step process that can be achieved via α-bromination followed by hydrolysis, or other established methods. A reliable method involves conversion to the acid chloride, reaction with diazomethane, and subsequent oxidation. Senior Scientist's Note: For a more direct route, α-oxidation of the corresponding ester can be performed using reagents like selenium dioxide, though this requires careful handling.

Quality Control:

  • ¹³C NMR: A single, strongly enhanced signal will be present in the carboxyl region (~170-180 ppm).

  • Mass Spectrometry: The molecular ion peak will be shifted by +1 m/z compared to the unlabeled standard.

Protocol 2: Synthesis of [3,3-²H₂]-4,4-dimethyl-2-oxo-pentanoic acid

This protocol utilizes a base-catalyzed H/D exchange on a suitable precursor.

Reaction Scheme:

A more direct approach involves the deuteration of 4,4-dimethyl-2-pentanone.

Step-by-Step Methodology:

  • H/D Exchange: In a sealed vessel, dissolve 4,4-dimethyl-2-pentanone (1.0 eq) in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) (0.1 M). Heat the mixture at 80°C for 24 hours. Pro-Tip: Multiple exchanges may be necessary to achieve >98% isotopic enrichment. Monitor progress by ¹H NMR.

  • Extraction: Cool the reaction mixture and extract with dichloromethane. Wash the organic layer with a small amount of D₂O, dry over anhydrous Na₂SO₄, and carefully remove the solvent.

  • Oxidation: The resulting [3,3,3-²H₃]-4,4-dimethyl-2-pentanone can be oxidized to the desired α-keto acid. A common method is oxidation with potassium permanganate under phase-transfer conditions.

Quality Control:

  • ¹H NMR: The signal corresponding to the C3 protons (~2.2 ppm) should be significantly diminished or absent.

  • Mass Spectrometry: The molecular ion peak will be shifted by +2 m/z.

Analytical Methodology for Tracer Studies

Accurate quantification of labeled and unlabeled KDMV in biological samples is critical for tracer studies. LC-MS/MS is the gold standard for this application.

Workflow for Sample Analysis

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike with Internal Standard (e.g., [¹³C₆]-KDMV) Sample->Spike Precip Protein Precipitation (e.g., cold Acetonitrile) Spike->Precip Deriv Derivatization (e.g., PFBHA) Precip->Deriv Inject Injection Deriv->Inject LC Chromatographic Separation (Reversed-Phase C18) Inject->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Peak Area Ratios) MS->Quant Enrich Calculate Isotopic Enrichment Quant->Enrich Flux Metabolic Flux Calculation Enrich->Flux

Caption: General workflow for KDMV tracer analysis.

Protocol: Quantification of KDMV in Plasma
  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., [U-¹³C₆]-KDMV).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Keto acids often exhibit poor chromatographic behavior. Derivatization can significantly improve sensitivity and peak shape. A common method is oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1][2]

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute in 50 µL of a 10 mg/mL PFBHA solution in pyridine/water (1:1 v/v) and heat at 60°C for 30 minutes.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set up the mass spectrometer to monitor specific Multiple Reaction Monitoring (MRM) transitions for unlabeled KDMV, the labeled tracer, and the internal standard.

Table 1: Example LC-MS/MS Parameters

ParameterSetting
LC ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM TransitionsAnalyte-specific (e.g., KDMV-PFBHA derivative)

Application Example: Probing BCKDH Activity

Objective: To measure the in vivo flux through the BCKDH complex in a mouse model of diet-induced obesity.

Experimental Design:

  • Acclimate mice to a high-fat or control diet.

  • Administer a bolus of [1-¹³C]-KDMV via tail vein injection.

  • Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Process plasma samples and analyze for the concentration of [1-¹³C]-KDMV and its downstream metabolite, [1-¹³C]-isovaleryl-CoA (or a carnitine derivative).

  • Model the kinetic data to calculate the rate of KDMV clearance, which reflects BCKDH activity.

Metabolic Pathway KDMV [1-¹³C]-KDMV (Tracer) BCKDH BCKDH Complex KDMV->BCKDH IsovalerylCoA [1-¹³C]-Isovaleryl-CoA BCKDH->IsovalerylCoA Decarboxylation CO2 ¹³CO₂ BCKDH->CO2 TCA TCA Cycle IsovalerylCoA->TCA Further Oxidation

Caption: Tracing the fate of [1-¹³C]-KDMV.

Expected Results: A lower rate of disappearance of [1-¹³C]-KDMV in the high-fat diet group would suggest impaired BCKDH activity, a common finding in insulin-resistant states.

Conclusion

Isotopically labeled this compound is a powerful and specific tool for interrogating the activity of the branched-chain α-keto acid dehydrogenase complex. The synthetic and analytical protocols provided in this application note offer a robust framework for researchers to successfully implement tracer studies in their own experimental systems. Careful execution of these methods will yield high-quality data, enabling deeper insights into the regulation of BCAA metabolism in health and disease.

References

  • Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Health Science, 58(4), 439-446. Available from: [Link]

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. Available from: [Link]

  • Martinez, R. A., et al. (2007). Synthesis of isotopically labeled alpha-keto acids and esters. U.S. Patent No. 7,754,913.
  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-941. Available from: [Link]

  • Chen, Y., et al. (2024). Superacid-catalysed α-deuteration of ketones with D₂O. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

Application Notes and Protocols for 4,4-Dimethyl-2-Oxo-Pentanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Keto Acids in Advanced Cell Culture

In the landscape of modern cell culture, the pursuit of optimized, chemically defined media is paramount for reproducible and high-fidelity results. Beyond their fundamental roles as metabolic precursors, certain small molecules are gaining attention for their ability to fine-tune cellular processes. 4,4-Dimethyl-2-oxo-pentanoic acid, a derivative of pentanoic acid with a ketone group at the second carbon and two methyl groups at the fourth carbon, belongs to the family of α-keto acids. While direct, extensive research on this specific molecule is emerging, its structural analogues, the branched-chain keto acids (BCKAs), have well-documented applications in enhancing cell culture media and modulating cellular metabolism.[1][2][3]

This guide provides a comprehensive overview of the potential applications and detailed protocols for utilizing this compound in cell culture. The methodologies presented are grounded in the established use of related keto acids and are designed to serve as a robust starting point for researchers in basic science and drug development.

Core Applications in Cell Culture

The utility of this compound in cell culture is predicted to mirror that of other α-keto acids, primarily in two key areas: as a stable nutrient source and as a modulator of cellular metabolism.

1. Enhancement of Media Stability and Nutrient Delivery:

A significant challenge in the formulation of concentrated, chemically defined media is the limited solubility and stability of certain amino acids.[3] Keto acids, being the corresponding α-keto analogues of amino acids, can serve as more stable precursors. Once inside the cell, they can be transaminated to form the respective amino acid. This strategy is particularly useful in high-density cultures and fed-batch processes common in biopharmaceutical production.[3]

2. Metabolic Modulation and Energy Metabolism:

Keto acids are central intermediates in cellular metabolism.[2][4] They can enter the tricarboxylic acid (TCA) cycle and influence energy production, redox state, and biosynthetic pathways.[4][5] For instance, 4-methyl-2-oxopentanoic acid, the keto-analog of leucine, is known to be involved in energy metabolism and can stimulate skeletal muscle protein synthesis.[2] It is plausible that this compound could similarly be taken up by cells and participate in metabolic pathways, potentially influencing cell growth, differentiation, and function.[4]

Experimental Protocols

The following protocols provide a framework for integrating this compound into cell culture experiments.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound (powder)[6][7]

  • Cell culture grade Dimethyl sulfoxide (DMSO) or 1 M NaOH

  • Sterile, nuclease-free water

  • Sterile 0.22 µm syringe filters

  • Sterile conical tubes

Procedure:

  • Weighing and Dissolution:

    • In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.

    • For a 100 mM stock solution, dissolve 14.417 mg of the compound in 1 mL of solvent.

    • Solvent Choice: Due to its acidic nature, this compound may have limited solubility in neutral aqueous solutions.

      • Option A (DMSO): For most applications, dissolving in DMSO is recommended.

      • Option B (NaOH): If DMSO is undesirable for your cell type, the sodium salt can be prepared by slowly adding an equimolar amount of 1 M NaOH to the free acid in water to solubilize and neutralize it.[1]

  • Sterilization:

    • Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Protocol 2: Determining the Optimal Concentration for Cell Culture Supplementation

Objective: To determine the effective and non-toxic concentration range of this compound for a specific cell line.

Materials:

  • Your cell line of interest (e.g., CHO, HeLa, 3T3-L1)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or Trypan Blue)

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well).

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations. A suggested starting range is 10 µM to 10 mM.

    • Include a vehicle control (medium with the same concentration of DMSO or NaOH used for the stock solution) and an untreated control.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound.

  • Incubation:

    • Incubate the plate for 24, 48, and 72 hours.

  • Cell Viability Assessment:

    • At each time point, perform a cell viability assay according to the manufacturer's instructions.

    • For Trypan Blue exclusion, you will need to scale up the experiment to larger culture vessels (e.g., 24-well or 6-well plates).[1]

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the untreated control.

    • Plot cell viability against the concentration of this compound to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).

Data Presentation:

Concentration (µM)Cell Viability at 24h (%)Cell Viability at 48h (%)Cell Viability at 72h (%)
0 (Control)100100100
10
50
100
500
1000
5000
10000
Protocol 3: Investigating the Impact on Cellular Metabolism

Objective: To assess the effect of this compound on key metabolic parameters such as intracellular reactive oxygen species (ROS) levels.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile 96-well black, clear-bottom plates

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Positive control for ROS induction (e.g., H₂O₂)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Treatment:

    • Treat the cells with non-toxic concentrations of this compound (determined in Protocol 2) for the desired duration (e.g., 24 hours).

    • Include untreated and positive controls.

  • ROS Measurement:

    • Prepare a fresh working solution of DCFH-DA at a final concentration of 10-20 µM in serum-free medium or PBS.[1]

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[1]

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Measure the fluorescence using a plate reader at an excitation/emission wavelength of ~485/535 nm.

Data Analysis:

  • Normalize the fluorescence intensity of the treated groups to the untreated control.

  • Compare the ROS levels in cells treated with this compound to the controls.

Visualization of Experimental Workflow and Potential Metabolic Pathway

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock_prep Stock Solution Preparation (Protocol 1) treatment Treatment with 4,4-dimethyl-2-oxo- pentanoic acid stock_prep->treatment cell_seeding Cell Seeding cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay (MTT) (Protocol 2) incubation->viability ros ROS Assay (DCFH-DA) (Protocol 3) incubation->ros metabolomics Metabolite Quantification (GC-MS/LC-MS) incubation->metabolomics

Caption: A generalized workflow for investigating the effects of this compound in cell culture.

Hypothesized Metabolic Integration:

metabolic_pathway compound 4,4-Dimethyl-2-oxo- pentanoic Acid (Extracellular) transporter Cellular Uptake compound->transporter intracellular_compound Intracellular Keto Acid transporter->intracellular_compound transamination Transamination (BCAT) intracellular_compound->transamination decarboxylation Oxidative Decarboxylation (BCKDH) intracellular_compound->decarboxylation amino_acid Corresponding Amino Acid transamination->amino_acid protein_synthesis Protein Synthesis amino_acid->protein_synthesis tca_cycle TCA Cycle Intermediates decarboxylation->tca_cycle energy_production ATP Production tca_cycle->energy_production

Sources

Application Note & Protocol: Utilizing 4,4-dimethyl-2-oxo-pentanoic acid for the Enzymatic Assay of Branched-Chain α-Keto Acid Dehydrogenase Complex

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Branched-Chain α-Keto Acid Metabolism

Branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – are essential amino acids that play critical roles in protein synthesis, nutrient signaling, and energy homeostasis. The catabolism of BCAAs is a crucial metabolic pathway, and its dysregulation has been implicated in a range of pathological conditions, including maple syrup urine disease (MSUD), insulin resistance, and certain types of cancer.[1][2] The rate-limiting step in BCAA catabolism is the oxidative decarboxylation of their corresponding branched-chain α-keto acids (BCKAs), a reaction catalyzed by the mitochondrial multi-enzyme complex, the branched-chain α-keto acid dehydrogenase complex (BCKDC or BCKDH).[1][3]

4,4-dimethyl-2-oxo-pentanoic acid, a synthetic analogue of the naturally occurring BCKAs, serves as a valuable tool for researchers studying the activity and regulation of the BCKDH complex. Its stable chemical structure and ability to act as a substrate for BCKDH make it an ideal candidate for use in high-throughput screening assays for the discovery of novel modulators of BCAA metabolism. This application note provides a detailed protocol for a continuous spectrophotometric assay of BCKDH activity using this compound as a substrate.

Principle of the Assay

The BCKDH complex catalyzes the oxidative decarboxylation of this compound in a multi-step reaction that requires several cofactors, including thiamine pyrophosphate (TPP), coenzyme A (CoA), and nicotinamide adenine dinucleotide (NAD+). The overall reaction results in the formation of an acyl-CoA derivative, carbon dioxide, and the reduction of NAD+ to NADH.

The enzymatic activity of BCKDH can be continuously monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[4] This spectrophotometric approach offers a robust, sensitive, and real-time method to determine BCKDH activity in purified enzyme preparations, as well as in cell and tissue extracts.

The reaction catalyzed by the BCKDH complex is as follows:

This compound + NAD⁺ + CoA-SH → 3,3-dimethylbutanoyl-CoA + NADH + H⁺ + CO₂

Materials and Reagents

ReagentSupplierCatalog Number
This compoundSanta Cruz Biotechnologysc-285008[5]
Chem-Impex International08198[6]
JHECHEM CO LTD34906-87-1[7]
ChemSceneCS-0451466[8]
Purified Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)(User-sourced or prepared from tissue)-
Potassium Phosphate Buffer (pH 7.5)(User-prepared)-
Nicotinamide Adenine Dinucleotide (NAD⁺)Sigma-AldrichN7004
Coenzyme A (CoA)Sigma-AldrichC3019
Thiamine Pyrophosphate (TPP)Sigma-AldrichC8754
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266
Dithiothreitol (DTT)Sigma-AldrichD9779
Triton X-100Sigma-AldrichT8787
96-well UV-transparent microplatesCorning3635
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm(User-specific)-

Experimental Protocols

I. Preparation of Reagents

1. BCKDH Assay Buffer (50 mM Potassium Phosphate, pH 7.5):

  • Prepare a 1 M stock solution of potassium phosphate monobasic (KH₂PO₄) and a 1 M stock solution of potassium phosphate dibasic (K₂HPO₄).

  • To prepare 100 mL of 50 mM buffer, mix appropriate volumes of the stock solutions to achieve a pH of 7.5 and bring the final volume to 100 mL with deionized water.

2. Substrate Stock Solution (100 mM this compound):

  • Dissolve an appropriate amount of this compound in the BCKDH Assay Buffer to a final concentration of 100 mM.

  • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Cofactor Stock Solutions:

  • 100 mM NAD⁺: Dissolve in deionized water.

  • 10 mM Coenzyme A: Dissolve in deionized water.

  • 10 mM TPP: Dissolve in deionized water.

  • 1 M MgCl₂: Dissolve in deionized water.

  • 1 M DTT: Dissolve in deionized water.

  • Store all cofactor stock solutions at -20°C in small aliquots.

II. Spectrophotometric Assay for BCKDH Activity

This protocol is designed for a final reaction volume of 200 µL in a 96-well microplate format. The final concentrations of the reagents in the assay are:

  • 50 mM Potassium Phosphate (pH 7.5)

  • 2 mM NAD⁺

  • 0.2 mM Coenzyme A

  • 0.2 mM TPP

  • 1 mM MgCl₂

  • 1 mM DTT

  • 0.1% Triton X-100

  • Variable concentrations of this compound (e.g., 0.05 - 2.0 mM)

  • Purified BCKDH enzyme or tissue/cell extract

Assay Procedure:

  • Prepare the Reaction Master Mix: On the day of the experiment, prepare a master mix containing all the reaction components except the substrate and the enzyme. For each reaction, the master mix will contain:

    • Potassium Phosphate Buffer (to final volume)

    • NAD⁺ (to 2 mM)

    • Coenzyme A (to 0.2 mM)

    • TPP (to 0.2 mM)

    • MgCl₂ (to 1 mM)

    • DTT (to 1 mM)

    • Triton X-100 (to 0.1%)

  • Set up the Assay Plate:

    • Add the appropriate volume of the Reaction Master Mix to each well of a 96-well UV-transparent microplate.

    • Add the desired volume of the this compound stock solution to achieve the final desired substrate concentration.

    • Include a "no-substrate" control (add buffer instead of substrate) to measure any background NADH production.

    • Include a "no-enzyme" control (add buffer instead of enzyme) to ensure that the increase in absorbance is enzyme-dependent.

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes to allow the reaction components to reach thermal equilibrium.

    • Initiate the reaction by adding the purified BCKDH enzyme or the cell/tissue extract to each well.

  • Measure NADH Production:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for a period of 10-20 minutes.

III. Data Analysis
  • Calculate the Rate of Reaction:

    • Plot the absorbance at 340 nm as a function of time for each reaction.

    • Determine the initial linear rate of the reaction (ΔA₃₄₀/min) from the slope of the linear portion of the curve.

    • Subtract the rate of the "no-substrate" control from the rate of each experimental reaction to correct for any background signal.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Enzyme Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × l × [Protein]) × 10⁶

      • Where:

        • ΔA₃₄₀/min is the corrected rate of absorbance change.

        • ε is the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

        • l is the path length of the light in the microplate well (in cm).

        • [Protein] is the concentration of the enzyme in the assay (in mg/mL).

Workflow and Pathway Diagrams

G cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis P1 Prepare Assay Buffer (50 mM KPi, pH 7.5) A1 Prepare Reaction Master Mix P1->A1 P2 Prepare Substrate Stock (100 mM this compound) A2 Add Master Mix and Substrate to 96-well plate P2->A2 P3 Prepare Cofactor Stocks (NAD+, CoA, TPP, MgCl2, DTT) P3->A1 A1->A2 A3 Pre-incubate at 37°C A2->A3 A4 Initiate reaction with BCKDH enzyme A3->A4 A5 Measure Absorbance at 340 nm (kinetic read) A4->A5 D1 Calculate Rate (ΔA340/min) A5->D1 D2 Calculate Enzyme Activity (µmol/min/mg) D1->D2

Figure 1. Experimental workflow for the BCKDH enzymatic assay.

G Substrate 4,4-dimethyl-2-oxo- pentanoic acid BCKDH BCKDH Complex Substrate->BCKDH Product 3,3-dimethylbutanoyl-CoA CO2 BCKDH->Product NADH NADH + H+ BCKDH->NADH Cofactors NAD+ CoA-SH Cofactors->BCKDH Spectro Spectrophotometer (Absorbance at 340 nm) NADH->Spectro Detection

Figure 2. Principle of the spectrophotometric BCKDH assay.

Results and Discussion

Determining Optimal Substrate Concentration

While the BCKDH complex exhibits broad specificity for branched-chain α-keto acids, the optimal concentration of this compound should be determined empirically.[3] A substrate titration experiment is recommended to determine the Michaelis-Menten constant (Km) for this specific substrate. This can be achieved by measuring the initial reaction rates at various substrate concentrations (e.g., 0.05 mM to 2.0 mM) while keeping the enzyme concentration constant. The data can then be fitted to the Michaelis-Menten equation to calculate the Km and Vmax values. For routine assays, a substrate concentration of 5-10 times the Km value is generally recommended to ensure the enzyme is saturated.

Troubleshooting
IssuePotential CauseSuggested Solution
High background absorbance Contamination of reagents with NADHPrepare fresh reagents. Run a "no-enzyme" control to quantify background.
Non-enzymatic reduction of NAD⁺Ensure the purity of all reagents.
Low or no enzyme activity Inactive enzymeUse a fresh enzyme preparation. Ensure proper storage conditions (-80°C).
Sub-optimal assay conditionsVerify the pH of the buffer. Check the concentrations of all cofactors.
Presence of inhibitorsSee "Specificity and Potential Inhibitors" section below.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay at a lower temperature. Add a stabilizing agent like glycerol to the enzyme preparation.
Specificity and Potential Inhibitors

The BCKDH complex can also metabolize other α-keto acids, which may act as competitive inhibitors in the assay.[3] It is important to consider the purity of the enzyme preparation and the composition of the sample being tested. Known inhibitors of the BCKDH complex include α-chloroisocaproate.[5] The activity of the BCKDH complex is also regulated by phosphorylation/dephosphorylation, with the phosphorylated form being inactive.[1] The BCKDH kinase and phosphatase are key enzymes in this regulatory process.[9] When working with cell or tissue extracts, the phosphorylation state of the BCKDH complex can influence the measured activity.

Applications in Research and Drug Discovery

This enzymatic assay provides a robust platform for a variety of applications:

  • Enzyme Kinetics and Characterization: Detailed characterization of the kinetic properties of the BCKDH complex with a novel substrate.

  • High-Throughput Screening (HTS): Screening of small molecule libraries to identify potential inhibitors or activators of the BCKDH complex. Such compounds could have therapeutic potential for metabolic disorders.

  • Disease-Related Research: Investigating the impact of genetic mutations or disease states on BCKDH activity.

  • Metabolic Studies: Assessing the flux through the BCAA catabolic pathway in various biological samples.

Conclusion

The use of this compound as a substrate in a continuous spectrophotometric assay provides a reliable and convenient method for measuring the activity of the branched-chain α-keto acid dehydrogenase complex. This application note offers a detailed protocol and essential considerations for researchers and drug development professionals working in the field of BCAA metabolism. The adaptability of this assay to a high-throughput format makes it a valuable tool for the discovery of novel therapeutic agents targeting this critical metabolic pathway.

References

  • White, P. J., et al. (2018). The BCKDH Kinase and Phosphatase Integrate BCAA and Lipid Metabolism via Regulation of ATP-Citrate Lyase. Cell Reports, 23(7), 1857-1865. Retrieved from [Link]

  • Harris, R. A., et al. (1982). Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate. The Journal of biological chemistry, 257(23), 14433–14439. Retrieved from [Link]

  • Davie, J. R., et al. (2011). Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase. The Journal of biological chemistry, 286(4), 2893–2903. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Branched-chain alpha-keto acid dehydrogenase complex. Retrieved from [Link]

  • Zheng, Y., et al. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Endocrinology, 13, 952284. Retrieved from [Link]

  • Hutson, S. M. (1989). Regulation of substrate availability for the branched-chain alpha-keto acid dehydrogenase enzyme complex. Annals of the New York Academy of Sciences, 573, 230–239. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determining NADH Concentrations with Synergy 2 Multi-Mode Microplate Reader using Fluorescence or Absorbance. Retrieved from [Link]

Sources

Application Note: Protocols for the Preparation of 4,4-dimethyl-2-oxo-pentanoic Acid Samples for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the preparation of samples containing 4,4-dimethyl-2-oxo-pentanoic acid for quantitative analysis. Recognizing the unique challenges posed by α-keto acids, this document details optimized protocols for various biological matrices and analytical platforms, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to ensure analyte stability, maximize recovery, and achieve high reproducibility for researchers in metabolic studies, pharmacology, and drug development.

Introduction: The Analytical Challenge of α-Keto Acids

This compound is a key α-keto acid characterized by its ketone and carboxylic acid functional groups.[1] Like other α-keto acids, it serves as a crucial intermediate in various metabolic pathways.[2] However, the accurate quantification of these molecules in complex biological matrices is notoriously difficult. Their high polarity makes them challenging to retain on standard reversed-phase chromatography columns, while the reactive α-keto group renders them susceptible to degradation, such as spontaneous decarboxylation.[3][4][5]

Effective sample preparation is therefore the most critical step to mitigate these challenges. A robust protocol must efficiently remove interfering matrix components like proteins and lipids, concentrate the analyte, and chemically stabilize it to ensure the integrity of the sample from collection to analysis.[6][7] This document provides detailed, validated protocols to address these requirements.

Core Principles of Sample Preparation

The selection of a sample preparation strategy is dictated by two primary factors: the physicochemical properties of this compound and the chosen analytical instrument.

  • Analyte Properties: As a polar organic acid, this compound is soluble in aqueous environments but requires specific conditions for efficient extraction into organic solvents. Its instability necessitates rapid processing at low temperatures and, for certain techniques, chemical derivatization to protect the reactive keto group.[4][6]

  • Analytical Platform:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Generally more compatible with aqueous samples, LC-MS can sometimes analyze underivatized keto acids, simplifying the workflow.[8] However, derivatization may still be employed to improve chromatographic retention and ionization efficiency.[9]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires analytes to be volatile and thermally stable.[10] Direct analysis of this compound is not feasible; therefore, a chemical derivatization step is mandatory to reduce its polarity and increase its volatility.[11][12]

The general workflow for sample preparation is outlined below.

G cluster_0 Upstream Processing cluster_1 Core Preparation cluster_2 Downstream Analysis Sample Biological Sample (Plasma, Urine, Cells) Quench Quench Metabolism (If applicable, e.g., cells) Sample->Quench Spike Spike Internal Standard Quench->Spike Deproteinize Deproteinization (e.g., Cold Organic Solvent) Spike->Deproteinize Derivatize Derivatization (Platform Dependent) Deproteinize->Derivatize For GC-MS (Mandatory) For LC-MS (Optional) Extract Extraction / Cleanup (LLE or SPE) Deproteinize->Extract For direct LC-MS Derivatize->Extract Drydown Evaporation & Reconstitution Extract->Drydown Analysis LC-MS or GC-MS Analysis Drydown->Analysis

Caption: General workflow for α-keto acid sample preparation.

Recommended Protocols

Protocol 1: Protein Precipitation for LC-MS/MS Analysis

This protocol is a rapid and effective method for preparing plasma or serum samples for direct LC-MS/MS analysis. It relies on the efficient removal of high-abundance proteins using a cold organic solvent.[13][14]

ParameterSpecificationRationale & Notes
Matrix Plasma, SerumHigh protein content necessitates a precipitation step.[15]
Precipitant Ice-cold Methanol (MeOH) or Acetonitrile (ACN)Both are effective, with ACN often showing slightly higher protein removal efficiency.[14][16] Use LC-MS grade solvent.
Solvent:Sample Ratio 4:1 (e.g., 400 µL solvent to 100 µL plasma)Ensures complete protein precipitation.[14]
Incubation -20°C for 20-30 minutesLow temperature enhances precipitation and preserves analyte stability.[6][14]
Centrifugation 14,000 x g for 10-30 minutes at 4°CCreates a compact protein pellet for easy supernatant removal.

Step-by-Step Methodology:

  • Place a 1.5 mL microcentrifuge tube on ice.

  • Pipette 100 µL of plasma or serum sample into the tube.

  • Add an appropriate amount of a deuterated or ¹³C-labeled internal standard.

  • Add 400 µL of ice-cold methanol.[14]

  • Vortex vigorously for 30 seconds to ensure complete denaturation of proteins.[16]

  • Incubate the mixture at -20°C for 20 minutes to maximize protein precipitation.[14]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[14]

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 Methanol:Water) for LC-MS/MS analysis.

Protocol 2: Two-Step Derivatization for GC-MS Analysis

For GC-MS analysis, a two-step derivatization is essential to make this compound volatile.[10] The first step, methoximation, protects the keto group, prevents tautomerization, and stabilizes the molecule against decarboxylation.[11][12] The second step, silylation, replaces active hydrogens on the carboxyl group with a trimethylsilyl (TMS) group, drastically increasing volatility.[11][12]

G Keto_Acid α-Keto Acid (Non-volatile) Step1 Step 1: Methoximation Reagent: Methoxyamine HCl Protects Keto Group Keto_Acid->Step1 Oxime Methoxyamine Derivative (Stabilized) Step1->Oxime Step2 Step 2: Silylation Reagent: MSTFA Adds TMS group to Carboxyl Oxime->Step2 TMS_Derivative TMS-Oxime Derivative (Volatile) Step2->TMS_Derivative

Sources

Harnessing the Potential of 4,4-Dimethyl-2-oxo-pentanoic Acid in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of 4,4-dimethyl-2-oxo-pentanoic acid. While primarily recognized as a valuable synthetic intermediate, its structural features, characteristic of the α-keto acid class, suggest a rich, underexplored potential as a bioactive molecule. This guide will provide both established applications in medicinal chemistry and detailed protocols to investigate its prospective roles as a metabolic modulator and therapeutic agent.

Introduction: Understanding this compound

This compound, also known as neopentylglyoxylic acid, is an organic compound featuring two highly reactive functional groups: a carboxylic acid and an adjacent ketone.[1][2] This α-keto acid structure makes it an exceptionally versatile building block for organic synthesis, enabling the creation of complex molecular architectures for novel pharmaceutical agents.[1]

Beyond its utility in synthesis, the compound belongs to a class of molecules with profound biological significance. α-Keto acids are central intermediates in critical metabolic pathways, including the Krebs cycle and the catabolism of amino acids.[3][4] The close structural analog, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), is a well-studied metabolite of the amino acid L-leucine, known to influence key cellular signaling pathways such as mTOR and autophagy, and is implicated in metabolic disorders like maple syrup urine disease.[5][6] This biological context provides a strong rationale for investigating the intrinsic bioactivity of this compound itself.

This guide is structured to empower researchers to leverage this compound from two strategic perspectives: first, as a foundational scaffold for medicinal chemistry campaigns, and second, as a potential lead compound for modulating cellular metabolism in diseases such as cancer and metabolic disorders.

Physicochemical Properties Value Reference
CAS Number 34906-87-1[2][7]
Molecular Formula C₇H₁₂O₃[2][7]
Molecular Weight 144.17 g/mol [2][7]
IUPAC Name 4,4-dimethyl-2-oxopentanoic acid
Synonyms Neopentylglyoxylic acid[2]
Topological Polar Surface Area 54.37 Ų[7]
Computed LogP 1.0763[7]

Part 1: Application as a Synthetic Scaffold in Drug Discovery

The true power of this compound in pharmaceutical development lies in its capacity as a versatile synthetic intermediate.[1] The dual functionality of the α-keto acid motif allows for a wide range of chemical transformations, making it an ideal starting point for generating libraries of novel compounds for high-throughput screening. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the ketone provides a handle for reactions like reductive amination, aldol condensations, or the formation of heterocycles.

This protocol outlines a workflow for creating a library of amide derivatives, a common strategy in lead discovery to explore the chemical space around a core scaffold and establish structure-activity relationships (SAR).

Experimental Workflow: Synthesis of an Amide Derivative Library

G cluster_0 Activation Step cluster_1 Diversification Step cluster_2 Purification & Analysis start This compound activation Activation of Carboxylic Acid (e.g., with HATU/DIEA) start->activation Step 1 coupling Amide Coupling Reaction activation->coupling Step 2 amines Primary/Secondary Amine Library (R1R2-NH) amines->coupling workup Aqueous Workup & Extraction coupling->workup Step 3 purification Purification (e.g., Flash Chromatography) workup->purification Step 4 analysis Characterization (LC-MS, NMR) purification->analysis Step 5 library Final Amide Library analysis->library

Caption: Workflow for amide library synthesis.

Protocol 1: Synthesis of a Novel Amide Library for Lead Discovery

Objective: To synthesize a diverse library of amide derivatives from this compound to screen for biological activity.

Rationale: Amide bond formation is a robust and well-understood reaction. By coupling the core scaffold with a diverse set of commercially available amines, we can systematically modify the steric and electronic properties of the molecule, which is crucial for identifying initial leads and understanding the SAR.

Materials:

  • This compound

  • Amine library (diverse primary and secondary amines)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄

  • Solvents for chromatography (e.g., Hexanes, EtOAc)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Carboxylic Acid Activation: To the stirred solution, add HATU (1.1 eq) and DIEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The activation step is critical as it forms a highly reactive acylating agent, facilitating efficient amide bond formation even with less nucleophilic amines.

  • Amine Addition: Add the selected amine (1.2 eq) from your library to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. This washing sequence is designed to remove unreacted reagents, the DIEA base, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent gradient (e.g., Hexanes/EtOAc).

  • Characterization: Confirm the structure and purity of the final amide product using LC-MS and NMR spectroscopy.

  • Library Generation: Repeat steps 1-8 for each amine in the library.

Part 2: Investigating Potential as a Metabolic Modulator

Given the central role of its structural analogs in metabolism, a compelling hypothesis is that this compound can function as a metabolic modulator. Branched-chain α-keto acids (BCKAs) are substrates for the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH), which catalyzes their irreversible oxidative decarboxylation.[3] Dysregulation of this pathway is linked to metabolic diseases.[3] It is plausible that this compound could interact with this or other metabolic enzymes, altering cellular energy production.

Hypothetical Mechanism of Action: Mitochondrial Interaction

G cluster_mito Mitochondrion compound This compound (Extracellular) transporter Cellular Uptake (e.g., MCT Transporter) compound->transporter cytosol Cytosolic Pool transporter->cytosol mito_entry Mitochondrial Entry cytosol->mito_entry bckdh BCKDH Complex mito_entry->bckdh Potential Substrate or Inhibitor tca TCA Cycle bckdh->tca Metabolic Flux oxphos Oxidative Phosphorylation (OXPHOS) tca->oxphos NADH, FADH2 oxphos->tca ATP

Caption: Hypothetical mitochondrial metabolism pathway.

Protocol 2: In Vitro Assessment of Mitochondrial Respiration

Objective: To determine if this compound alters mitochondrial respiration in live cells using a Seahorse XF Analyzer.

Rationale: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing a functional readout of mitochondrial respiration and glycolysis. By exposing cells to the compound, we can directly observe its impact on cellular bioenergetics.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest (e.g., HepG2 liver cells, C2C12 myoblasts)

  • Culture medium, fetal bovine serum (FBS), antibiotics

  • This compound (stock solution in a suitable vehicle, e.g., DMSO or media)

  • Seahorse XF Analyzers and consumables (cartridge, calibrant)

  • Mitochondrial stress test kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound. On the day of the assay, prepare fresh dilutions in Seahorse XF assay medium.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.

  • Cell Treatment: Remove the culture medium from the cells, wash twice with pre-warmed assay medium, and add the final volume of assay medium containing the desired concentrations of the test compound or vehicle control. Incubate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.

  • Load Injection Ports: Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).

  • Run Assay: Calibrate the instrument and run the mitochondrial stress test protocol. The instrument will measure baseline OCR and ECAR, then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the data to cell number (e.g., using a CyQUANT cell proliferation assay). Analyze the OCR data to determine if the compound affects basal respiration, ATP production, maximal respiratory capacity, or proton leak.

Seahorse XF Data Log (Template) Vehicle Control Compound (Low Dose) Compound (High Dose)
Basal OCR (pmol/min)
ATP Production (pmol/min)
Maximal Respiration (pmol/min)
Spare Respiratory Capacity (%)
Protocol 3: Quantification of Intracellular Uptake by HPLC-FLD

Objective: To confirm cellular uptake and measure the intracellular concentration of this compound.

Rationale: A compound must enter the cell to exert a biological effect. This protocol, adapted from established methods for α-keto acid analysis[8][9], uses a fluorescent derivatizing agent to enable sensitive detection and quantification by HPLC.

Materials:

  • Cultured cells and treatment medium

  • This compound

  • 80% Methanol (ice-cold)

  • 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatizing agent

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with various concentrations of this compound for a defined period (e.g., 4 hours).

  • Metabolite Extraction: Aspirate the medium and wash the cells rapidly with ice-cold PBS. Immediately add ice-cold 80% methanol to quench metabolic activity and extract metabolites.

  • Sample Preparation: Scrape the cells, collect the methanol extract, and centrifuge to pellet protein and cell debris. Transfer the supernatant to a new tube and dry it completely (e.g., using a vacuum concentrator).

  • Derivatization: Reconstitute the dried extract in water. Add the DMB derivatization solution, which reacts with the α-keto acid group to form a fluorescent quinoxalinone derivative. Heat the mixture (e.g., 85°C for 45 min) to drive the reaction to completion.[8]

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the analytes on a C18 column using an appropriate mobile phase gradient. Detect the fluorescent derivative using an excitation/emission wavelength pair optimized for the DMB adduct.

  • Quantification: Generate a standard curve using known concentrations of derivatized this compound. Calculate the intracellular concentration in the experimental samples by comparing their peak areas to the standard curve, and normalize to the initial cell number.

Part 3: Screening for Anti-Cancer Applications

The metabolic reprogramming of cancer cells presents a therapeutic vulnerability. As a potential metabolic modulator, this compound and its derivatives are logical candidates for anti-cancer screening. Initial screening typically involves assessing the compound's effect on cancer cell viability and proliferation.

Workflow: Anti-Cancer Screening Cascade

G cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation start Compound Library (incl. This compound and its derivatives) viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 start->viability proliferation Proliferation Assay (e.g., BrdU, IncuCyte) apoptosis Apoptosis Assay (Annexin V/PI) proliferation->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) metabolism Metabolic Analysis (Seahorse, Metabolomics) xenograft Xenograft Mouse Model metabolism->xenograft Lead Compound efficacy Tumor Growth Inhibition xenograft->efficacy

Caption: A typical anti-cancer drug screening workflow.

Protocol 4: Cell Viability and Proliferation Assay in Cancer Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Rationale: The IC50 value is a fundamental measure of a compound's potency. This assay serves as a first-pass screen to identify if the compound has cytotoxic or cytostatic effects and to select promising cell lines for further mechanistic studies. The choice of breast cancer cell lines MCF-7 and MDA-MB-231 is based on their widespread use and differing phenotypes, which can provide initial insights into selectivity.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-cancerous control cell line (e.g., MCF-10A)

  • 96-well clear-bottom cell culture plates

  • Complete culture medium

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

  • Plate reader (luminescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment. Allow cells to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a standard duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Viability Measurement (using CellTiter-Glo):

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium-only wells).

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-control wells (% Viability).

    • Plot % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.

Conclusion and Future Directions

This compound stands as a molecule of significant dual potential. Its established role as a synthetic intermediate provides a robust platform for the generation of novel chemical entities in drug discovery. Concurrently, its structural similarity to key biological metabolites strongly suggests an untapped potential as a direct modulator of cellular processes. The protocols and frameworks provided in this guide offer a clear path for researchers to systematically explore both avenues. Future work should focus on executing these medicinal chemistry and cell biology studies to uncover the specific biological targets and therapeutic applications of this promising compound and its derivatives.

References

  • Herlong, H. F., et al. (1984). Pharmacokinetic Characteristics of Orally Administered Branched Chain α-Keto Acids in Patients with Liver Cirrhosis. Karger Publishers. Available at: [Link]

  • Stewart, P. M., et al. (1985). Metabolism of orally administered branched-chain alpha-keto acids. PubMed. Available at: [Link]

  • Mühling, J., et al. (2003). Intracellular alpha-keto acid quantification by fluorescence-HPLC. PubMed. Available at: [Link]

  • Miyazaki, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Available at: [Link]

  • Miyazaki, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(19), 2495-2501. Available at: [Link]

  • 4-Methyl-2-oxovaleric acid | C6H10O3 | CID 70 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Semchyshyn, H. M. (2015). Assessment of antioxidant properties of alpha-keto acids in vitro and in vivo. OUCi. Available at: [Link]

  • Hutton, J. C., & Sener, A. (1979). The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. PubMed. Available at: [Link]

  • van Hinsbergh, V. W., et al. (1978). 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria. PMC. Available at: [Link]

  • Alpha-Lipoic Acid – Uses, Side Effects, and More. WebMD. Available at: [Link]

  • Zhen, Y., et al. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Nutrition. Available at: [Link]

  • Mühling, J., et al. (2003). Intracellular alpha-keto acid quantification by fluorescence-HPLC. Semantic Scholar. Available at: [Link]

  • Harris, R. A., et al. (2004). Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver. The Journal of Nutrition, 134(6 Suppl), 1523S-1527S. Available at: [Link]

  • Npc323163 | C6H9O3- | CID 3527278 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • CID 124125807 | C12H20O6 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 4,4-Dimethyl-2-oxopentanoic acid | C7H12O3 | CID 3728583 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Lesyk, R., et al. (2022). 4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. PubMed. Available at: [Link]

  • Rosowsky, A., et al. (1982). Synthesis of pseudo cofactor analogues as potential inhibitors of the folate enzymes. PubMed. Available at: [Link]

  • by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester - Google Patents. Google Patents.
  • Kawashima, Y., et al. (1993). Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. PubMed. Available at: [Link]

  • Unlocking the potential of dimethyl fumarate: enhancing oncolytic HSV-1 efficacy for wider cancer applications. (2023). National Institutes of Health. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

Sources

Application of 4,4-Dimethyl-2-Oxo-Pentanoic Acid in the Flavor and Fragrance Industry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique α-Keto Acid

4,4-Dimethyl-2-oxo-pentanoic acid (CAS 34906-87-1), also known as neopentylglyoxylic acid, is a versatile organic compound increasingly recognized for its potential within the flavor and fragrance industry.[1][2] As an α-keto acid, its unique chemical structure, featuring both a ketone and a carboxylic acid functional group, allows it to serve as a precursor to a variety of flavor-active compounds.[2] This guide provides a comprehensive overview of its application, from its sensory properties and proposed mechanism of action to detailed protocols for its synthesis, analysis, and safe handling. This document is intended for researchers, flavorists, perfumers, and other scientists in the field of flavor and fragrance development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
CAS Number 34906-87-1[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Appearance White solid[1]
Purity ≥97%
Storage 0-8 °C[1]

Sensory Profile: A Multifaceted Contributor

While detailed sensory panel data for this compound is not extensively published, information on structurally similar α-keto acids and their degradation products provides valuable insights into its potential flavor and aroma contributions. The sensory profile is likely to be complex, with the neat compound exhibiting a mild, slightly acidic character. However, its true value lies in its transformation into more potent aroma compounds.

The structurally related compound, 4-methyl-2-oxovaleric acid, is described as having a fruity aroma . It is plausible that this compound shares some of these fruity notes, potentially with cheesy or buttery undertones characteristic of many branched-chain fatty acids and their derivatives.

Mechanism of Action: A Precursor to Flavor

The primary mechanism by which this compound is believed to contribute to flavor profiles is through its conversion to volatile and sensorially active aldehydes. This transformation can occur both enzymatically in fermented foods and chemically under certain conditions.

The proposed chemical conversion pathway involves a keto-enol tautomerism, which allows molecular oxygen to react with the β-carbon atom of the α-keto acid, forming a peroxide intermediate. This unstable peroxide can then break down into a more volatile and aromatic aldehyde, along with other byproducts. This process is particularly relevant in food systems, where it can contribute to the development of complex flavor profiles over time.

G A This compound (α-Keto Acid) B Keto-Enol Tautomerism A->B Equilibrium C Enol Form B->C D Reaction with O₂ C->D Oxidation E Peroxide Intermediate D->E F Decomposition E->F G Flavor-Active Aldehyde (e.g., 3,3-Dimethylbutanal) F->G Primary Flavor Contribution H Other Byproducts (e.g., Oxalate, CO, CO₂) F->H

Caption: Proposed mechanism of flavor generation from this compound.

Applications in Flavor and Fragrance Formulations

The unique properties of this compound make it a valuable ingredient in a range of flavor and fragrance applications:

  • Savory Flavors: Its ability to generate complex notes makes it suitable for enhancing the flavor of cheeses, fermented dairy products, and savory snacks.

  • Fruity Flavors: As a potential precursor to fruity aldehydes, it can be used to build and round out fruit flavor profiles, particularly in baked goods and confectionery.

  • Fragrance Compositions: In perfumery, it can be used as a building block to create novel fragrance accords, potentially contributing subtle fruity or gourmand notes.

Protocols for Application and Analysis

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related α-keto acids and should be performed by qualified chemists in a well-ventilated fume hood.

Materials:

  • Di(tert-butyl) oxalate

  • tert-Butyl methyl ketone

  • Potassium tert-butoxide

  • Trifluoroacetic acid

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Claisen Condensation:

    • Dissolve di(tert-butyl) oxalate (1.0 eq) and tert-butyl methyl ketone (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis:

    • Dissolve the crude product from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid.

    • Stir the solution at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully concentrate the reaction mixture under reduced pressure to remove the trifluoroacetic acid and DCM.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure compound.

G A Di(tert-butyl) oxalate + tert-Butyl methyl ketone B Claisen Condensation (Potassium tert-butoxide) A->B C Crude Ester Intermediate B->C D Hydrolysis (Trifluoroacetic acid) C->D E Crude this compound D->E F Purification (Column Chromatography) E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound.

Protocol 2: Sensory Evaluation

A trained sensory panel is required to accurately characterize the organoleptic properties of this compound.

Materials:

  • Purified this compound

  • Odor-free water

  • Ethanol (food grade)

  • Odor-free sample cups with lids

  • Unsalted crackers or bread for palate cleansing

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., 1% in ethanol, then further diluted in water) to determine the odor and taste thresholds.

  • Panelist Training:

    • Familiarize panelists with relevant aroma and taste descriptors (e.g., fruity, cheesy, acidic, buttery, waxy).

  • Evaluation:

    • Present the samples to the panelists in a randomized and blind manner.

    • Instruct panelists to first evaluate the orthonasal aroma (sniffing) and then the retronasal aroma and taste (tasting).

    • Panelists should record their perceptions of the aroma and taste attributes and their intensities on a standardized scoresheet.

    • Provide palate cleansers and sufficient time between samples.

  • Data Analysis:

    • Analyze the collected data to determine the sensory profile of the compound.

Protocol 3: Analytical Quality Control (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for verifying the purity and identity of this compound. Derivatization is typically required to improve its volatility.

Materials:

  • This compound sample

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Accurately weigh a small amount of the sample (approx. 1 mg) into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use an appropriate temperature program to separate the components. A typical program might be: initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Acquire mass spectra over a range of m/z 40-550.

  • Data Interpretation:

    • Identify the peak corresponding to the trimethylsilyl derivative of this compound based on its retention time and mass spectrum.

    • Confirm the structure by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Safety, Handling, and Regulatory Information

Safety Precautions: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[1][4][5][6] All work should be conducted in a well-ventilated fume hood.[4]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Regulatory Status: The regulatory status of flavor ingredients is subject to regional variations. In the United States, the Flavor and Extract Manufacturers Association (FEMA) maintains a list of substances that are Generally Recognized as Safe (GRAS) for their intended use as flavor ingredients. While the structurally similar compound, 4-methyl-2-oxopentanoic acid, has been assigned FEMA Number 3871, the GRAS status of this compound should be independently verified for the intended application and region.

Conclusion

This compound presents an intriguing opportunity for innovation in the flavor and fragrance industry. Its potential to generate a range of desirable flavor and aroma compounds through chemical transformation makes it a valuable tool for creating complex and nuanced sensory experiences. By understanding its properties and adhering to the protocols outlined in this guide, researchers and product developers can safely and effectively explore the full potential of this unique α-keto acid.

References

  • Cole-Parmer. Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

  • Organic Syntheses. (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. [Link]

  • ResearchGate. 6 (Flavour) compounds derived from amino acids via α-keto acids by the transaminase pathway. [Link]

  • FEMA. GRAS Flavoring Substances 18. [Link]

  • FEMA. GRAS Flavoring Substances 19. [Link]

  • FooDB. Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607). [Link]

  • PubChem. 4,4-Dimethyl-2-oxopentanoic acid. [Link]

  • Wikipedia. Gas chromatography–olfactometry. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). 25. GRAS Substances (4667-4727). [Link]

  • Flavor and Extract Manufacturers Association (FEMA). 5. GRAS Substances (3250-3325). [Link]

  • Flavor and Extract Manufacturers Association. 22. GRAS Substances (4069-4253). [Link]

  • PubMed. Inhibitory effect of aroma on the bitterness of branched-chain amino acid solutions. [Link]

  • ResearchGate. Inhibitory Effect of Aroma on the Bitterness of Branched-Chain Amino Acid Solutions. [Link]

  • ResearchGate. Amino acid sequences of the branched-chain α-keto acid decarboxylase of... [Link]

  • National Center for Biotechnology Information. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

  • Organic Syntheses. MELDRUM'S ACID. [Link]

  • Government of Canada. Compendium of Methods for Chemical Analysis of Foods. [Link]

  • ARKAT USA, Inc. A novel approach for the synthesis of β-keto esters: one-pot reaction of carboxylic acids with chlorosulfonyl isocyanate. [Link]

  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • Food Safety and Standards Authority of India. MANUAL OF METHODS OF ANALYSIS OF FOODS FOOD ADDITIVES. [Link]

  • National Center for Biotechnology Information. A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. [Link]

  • National Center for Biotechnology Information. Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. [Link]

  • Wikipedia. Keto acid. [Link]

  • ResearchGate. No. 28 November, 2002 FOOD STANDARDS AGENCY INFORMATION BULLETIN ON METHODS OF ANALYSIS AND SAMPLING FOR FOODSTUFFS This Bulleti. [Link]

  • PubChem. CID 124125807. [Link]

  • PubChem. 2,4-Dimethyl-5-oxo-pentanoic acid. [Link]

Sources

Application Notes and Protocols: The Role of 4,4-Dimethyl-2-Oxopentanoic Acid in Specialty Polymer Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4,4-dimethyl-2-oxopentanoic acid as a precursor for the synthesis of specialty degradable polymers. The focus is on the conversion of this α-keto acid to a polymerizable cyclic ketene hemiacetal ester monomer, its subsequent polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT), and the characterization and degradation of the resulting polymer, highlighting a pathway towards chemically recyclable materials.

Introduction: A Paradigm Shift in Degradable Polymers

The development of specialty polymers with tailored properties, particularly those with controlled degradability, is a cornerstone of innovation in fields ranging from drug delivery to sustainable materials. While 4,4-dimethyl-2-oxopentanoic acid is not directly employed as a monomer in polymerization, its unique chemical structure makes it a valuable precursor for the synthesis of functional monomers. This guide elucidates the journey from this simple α-keto acid to advanced, chemically recyclable polymers, offering a sustainable approach to polymer lifecycle management.

The key to this process lies in the transformation of 4,4-dimethyl-2-oxopentanoic acid into 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), a cyclic ketene hemiacetal ester monomer. This monomer can be effectively polymerized using controlled radical polymerization techniques like RAFT to produce polymers with predictable molecular weights and narrow dispersity. A significant advantage of the resulting poly(DMDL) is its susceptibility to degradation under basic conditions, yielding 2-hydroxyisobutyric acid (HIBA), a molecule that can be used to regenerate the DMDL monomer, thus closing the loop for chemical recycling.[1][2]

This application note will detail the scientific principles and provide step-by-step protocols for:

  • The conceptual synthesis of the key intermediate, 2-hydroxyisobutyric acid (HIBA), from 4,4-dimethyl-2-oxopentanoic acid.

  • The synthesis of the polymerizable monomer, 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), from HIBA.

  • The controlled polymerization of DMDL via RAFT.

  • The characterization of the monomer and the resulting polymer.

  • The controlled degradation of the polymer and the potential for chemical recycling.

From α-Keto Acid to Polymerizable Monomer: A Synthetic Pathway

The journey begins with the conversion of the α-keto acid to an α-hydroxy acid, a fundamental transformation in organic chemistry. This is followed by the synthesis of the cyclic monomer.

Conceptual Synthesis of 2-Hydroxyisobutyric Acid (HIBA)

While various methods exist for the reduction of α-keto acids, a common and effective approach involves catalytic hydrogenation. This method offers high yields and selectivity.

Protocol 2.1: Catalytic Hydrogenation of 4,4-Dimethyl-2-oxopentanoic Acid

  • Reaction Setup: In a high-pressure reactor, dissolve 4,4-dimethyl-2-oxopentanoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to a desired pressure (e.g., 50-100 psi) and heat to a suitable temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 2-hydroxyisobutyric acid can be purified by recrystallization or column chromatography.

G cluster_0 Synthesis of 2-Hydroxyisobutyric Acid (HIBA) 4,4-dimethyl-2-oxopentanoic_acid 4,4-Dimethyl-2-oxopentanoic Acid H2_PdC H₂, Pd/C HIBA 2-Hydroxyisobutyric Acid (HIBA)

Caption: Conceptual synthetic route from 4,4-dimethyl-2-oxopentanoic acid to HIBA.

Synthesis of 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)

The DMDL monomer is synthesized from HIBA through a two-step process involving the formation of an intermediate, 2-(bromoisobutyryloxy)isobutyric acid, followed by cyclization.[1]

Protocol 2.2: Synthesis of DMDL

  • Intermediate Synthesis: React 2-hydroxyisobutyric acid (HIBA) with 2-bromoisobutyryl bromide in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. This reaction forms the intermediate 2-(2-bromo-2-methylpropanoyloxy)-2-methylpropanoic acid.

  • Cyclization: The intermediate is then cyclized using a base, such as triethylamine, in dichloromethane under reflux to yield 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL).[1]

  • Purification: The crude DMDL is purified by distillation to obtain the pure monomer.[1]

G cluster_1 Synthesis of DMDL Monomer HIBA 2-Hydroxyisobutyric Acid (HIBA) Intermediate 2-(2-bromo-2-methylpropanoyloxy) -2-methylpropanoic acid DMDL 4,4-Dimethyl-2-methylene -1,3-dioxolan-5-one (DMDL)

Caption: Synthetic pathway for DMDL monomer from HIBA.

Polymerization of DMDL via RAFT

RAFT polymerization is a versatile and robust method for synthesizing polymers with controlled molecular weights and low dispersity.[3][4][5] This control is crucial for applications in drug delivery and other high-performance areas.

Principles of RAFT Polymerization

RAFT is a reversible deactivation radical polymerization (RDRP) technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The process involves a rapid equilibrium between active (propagating) and dormant polymer chains, allowing for the controlled growth of polymer chains.

Protocol for RAFT Polymerization of DMDL

This protocol provides a general procedure for the RAFT polymerization of DMDL. The specific ratios of monomer, CTA, and initiator can be adjusted to target different molecular weights.

Materials and Reagents:

ReagentSupplierPurity
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)Synthesized as above>98%
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)Sigma-Aldrich>97%
Azobisisobutyronitrile (AIBN) (Initiator)Sigma-Aldrich98%
Anhydrous 1,4-Dioxane (Solvent)Sigma-Aldrich>99.8%

Protocol 3.2: RAFT Polymerization of DMDL

  • Preparation of Stock Solution: In a Schlenk flask, prepare a stock solution of DMDL, CPADB (RAFT agent), and AIBN (initiator) in anhydrous 1,4-dioxane. A typical molar ratio of [DMDL]:[CPADB]:[AIBN] would be in the range of 100:1:0.1 to 500:1:0.2, depending on the desired molecular weight and polymerization rate.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate the polymerization.

  • Monitoring: At timed intervals, take aliquots from the reaction mixture under an inert atmosphere to monitor the monomer conversion and the evolution of molecular weight and dispersity using techniques like ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).

  • Termination: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol or hexane.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

G cluster_2 RAFT Polymerization Workflow Stock_Solution Prepare Stock Solution (DMDL, RAFT Agent, Initiator) Degassing Freeze-Pump-Thaw Cycles Polymerization Heat to Initiate (e.g., 70°C) Monitoring Monitor Conversion (NMR, GPC) Termination Cool and Expose to Air Purification Precipitate in Non-solvent Drying Dry under Vacuum Polymer Poly(DMDL)

Caption: Experimental workflow for the RAFT polymerization of DMDL.

Characterization of Monomer and Polymer

Thorough characterization is essential to confirm the successful synthesis of the monomer and the controlled nature of the polymerization.

Monomer Characterization
  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized DMDL monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the C=C double bond and the ester carbonyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the monomer.

Polymer Characterization
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer. A narrow dispersity (typically Đ < 1.3) is indicative of a controlled polymerization.

  • ¹H NMR Spectroscopy: To determine the monomer conversion during polymerization and to confirm the polymer structure.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which provides information about its thermal properties.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Table 1: Expected Characterization Data for Poly(DMDL)

ParameterTechniqueExpected Value/Observation
Number-Average Molecular Weight (Mn)GPCControllable by adjusting the [Monomer]/[RAFT Agent] ratio.
Dispersity (Đ)GPC< 1.3 for a controlled polymerization.
Glass Transition Temperature (Tg)DSCDependent on molecular weight.
¹H NMR SpectrumNMRDisappearance of vinyl proton signals of the monomer and appearance of polymer backbone signals.

Degradation and Chemical Recycling

A key feature of poly(DMDL) is its degradability, which opens the door to chemical recycling.

Mechanism of Degradation

The ester linkages in the polymer backbone are susceptible to hydrolysis under basic conditions. This cleavage results in the breakdown of the polymer into smaller molecules, primarily 2-hydroxyisobutyric acid (HIBA).[1][2]

G cluster_3 Degradation and Recycling Loop Polymer Poly(DMDL) HIBA 2-Hydroxyisobutyric Acid (HIBA) DMDL DMDL Monomer Polymerization RAFT Polymerization Degradation Base-catalyzed Hydrolysis

Caption: Chemical recycling pathway of Poly(DMDL).

Protocol for Polymer Degradation

Protocol 5.2: Base-Catalyzed Hydrolysis of Poly(DMDL)

  • Sample Preparation: Dissolve a known amount of poly(DMDL) in a suitable solvent like tetrahydrofuran (THF).

  • Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the polymer solution. The concentration of the base and the reaction temperature can be varied to control the degradation rate.

  • Monitoring: Monitor the degradation process by taking aliquots at different time intervals and analyzing them using GPC to observe the decrease in molecular weight.

  • Isolation of Degradation Product: After complete degradation, neutralize the reaction mixture with an acid. Extract the aqueous layer with an organic solvent to isolate the 2-hydroxyisobutyric acid.

  • Characterization: Confirm the identity of the degradation product as HIBA using techniques like ¹H NMR and mass spectrometry.

Conclusion

This application note has outlined a comprehensive strategy for the utilization of 4,4-dimethyl-2-oxopentanoic acid as a precursor for the synthesis of specialty degradable and chemically recyclable polymers. By transforming it into the cyclic ketene hemiacetal ester monomer, DMDL, and employing RAFT polymerization, it is possible to create well-defined polymers with tailored properties. The ability to degrade these polymers back to a valuable building block for monomer re-synthesis represents a significant advancement towards a circular economy for polymeric materials. The protocols and characterization techniques detailed herein provide a solid foundation for researchers to explore and expand upon this promising area of polymer chemistry.

References

  • Fukushima, K., et al. (2021). Synthesis of degradable and chemically recyclable polymers using 4,4-disubstituted five-membered cyclic ketene hemiacetal ester (CKHE) monomers. Polymer Chemistry, 12(40), 5793-5802. [Link]

  • Gao, H., & Matyjaszewski, K. (2007). Synthesis of functional polymers with controlled architecture by ATRP. Accounts of Chemical Research, 40(5), 335-344.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.
  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505.
  • Semsarilar, M., & Perrier, S. (2010). ‘Green’ reversible addition–fragmentation chain-transfer (RAFT) polymerization.
  • Hong, M., & Chen, E. Y. X. (2017). Chemically recyclable polymers: a circular economy approach to sustainability. Green Chemistry, 19(16), 3692-3706.

Sources

Application Notes and Protocols: 4,4-dimethyl-2-oxo-pentanoic acid in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Versatile Reagent for Enhanced Analyte Detection and Separation

Introduction: The Analytical Challenge and the Role of Derivatization

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of target analytes in complex matrices remains a significant challenge. Many biologically relevant molecules, such as amino acids, carboxylic acids, and chiral compounds, often exhibit poor ionization efficiency in mass spectrometry or lack a suitable chromophore for UV-Vis detection, hindering their direct analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] Chemical derivatization serves as a powerful strategy to overcome these limitations by chemically modifying the analyte to introduce desirable properties, thereby enhancing its detectability and chromatographic behavior.[2][3]

4,4-dimethyl-2-oxo-pentanoic acid, a keto-acid, emerges as a valuable reagent in this context.[4] Its unique chemical structure, featuring both a ketone and a carboxylic acid functional group, allows for a range of chemical transformations, making it a versatile tool for the derivatization of various classes of analytes.[4] This document provides a comprehensive overview of the applications of this compound in analytical chemistry, with a focus on its utility as a derivatizing agent for enhancing the LC-MS analysis of targeted compounds.

Core Principles of Derivatization with this compound

The primary utility of this compound as a derivatization reagent lies in its ability to react with specific functional groups on analyte molecules. The ketone moiety can undergo reactions with primary amines, such as those found in amino acids and biogenic amines, to form Schiff bases. The carboxylic acid group, on the other hand, can be activated and coupled with hydroxyl or amine functionalities on the target analyte.

The strategic advantage of using this reagent is the introduction of a stable, ionizable tag that significantly improves the analyte's response in mass spectrometry, typically in positive ion mode electrospray ionization (ESI). Furthermore, the addition of the dimethylpentanoyl group increases the hydrophobicity of the derivatized analyte, which can lead to improved retention and separation on reversed-phase liquid chromatography (RPLC) columns.

Application Note 1: Enhanced LC-MS/MS Analysis of Amino Acids

The Challenge: The analysis of amino acids in biological fluids is crucial for the diagnosis and monitoring of various metabolic disorders. However, their zwitterionic nature and high polarity make their retention and separation on conventional RPLC columns challenging, and their ionization efficiency in ESI-MS can be low and variable.

The Solution: Derivatization with this compound offers a robust solution for the sensitive and reliable quantification of amino acids by LC-MS/MS. The reaction between the ketone group of the reagent and the primary amine group of the amino acid results in the formation of a stable imine derivative. This derivatization imparts several key advantages:

  • Improved Chromatographic Resolution: The increased hydrophobicity of the derivatized amino acids leads to better retention and separation on RPLC columns.

  • Enhanced MS Sensitivity: The derivatized product introduces a readily protonated site, leading to a significant enhancement in signal intensity in positive ion ESI-MS.

  • Multiplexing Capabilities: The derivatization reaction is applicable to a wide range of primary amino acids, allowing for the simultaneous analysis of multiple analytes in a single chromatographic run.

Experimental Workflow: Amino Acid Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis s_start Biological Sample (e.g., Plasma, Urine) s_protein Protein Precipitation (e.g., with Acetonitrile) s_start->s_protein s_supernatant Collect Supernatant s_protein->s_supernatant s_dry Evaporate to Dryness s_supernatant->s_dry d_reconstitute Reconstitute in Reaction Buffer s_dry->d_reconstitute d_reagent Add this compound and Coupling Agent d_reconstitute->d_reagent d_incubate Incubate (e.g., 60°C for 30 min) d_reagent->d_incubate a_inject Inject onto RPLC Column d_incubate->a_inject a_separate Chromatographic Separation a_inject->a_separate a_detect MS/MS Detection (MRM Mode) a_separate->a_detect a_quantify Quantification a_detect->a_quantify

Caption: Workflow for amino acid analysis using this compound derivatization.

Protocol: Derivatization of Amino Acids in Human Plasma

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma sample

  • Internal standard solution (e.g., isotopically labeled amino acids)

Procedure:

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • Prepare a fresh derivatization solution containing 10 mg/mL of this compound, 15 mg/mL of EDC, and 5 mg/mL of NHS in a 1:1 (v/v) mixture of acetonitrile and water.

    • Reconstitute the dried sample extract in 50 µL of the derivatization solution.

    • Vortex briefly and incubate the mixture at 60°C for 30 minutes.

    • After incubation, add 50 µL of 0.1% formic acid in water to stop the reaction.

    • Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitate.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Perform chromatographic separation using a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Detect the derivatized amino acids using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

Table 1: Example LC-MS/MS Parameters for a Derivatized Amino Acid (Alanine)

ParameterValue
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition [M+H]+ of derivatized Alanine → Product Ion
Collision Energy Optimized for the specific analyte

Application Note 2: Chiral Separation of Racemic Compounds

The Challenge: The separation of enantiomers is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.[5][6][7] Chiral chromatography is a widely used technique for enantioseparation, but it often requires specialized and expensive chiral stationary phases (CSPs).

The Solution: An alternative approach involves the derivatization of the racemic mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase. While this compound itself is not chiral, it can be used as a precursor to synthesize chiral derivatizing agents. For instance, the carboxylic acid group can be coupled with a chiral amine to create a chiral reagent. This custom CDA can then be used to derivatize racemic analytes containing primary or secondary amine groups.

Reaction Scheme: Synthesis of a Chiral Derivatizing Agent

G reagent This compound cda Chiral Derivatizing Agent (CDA) reagent->cda + chiral_amine Chiral Amine (e.g., (R)-1-phenylethylamine) chiral_amine->cda + coupling Coupling Agents (EDC, NHS) coupling->cda

Caption: Synthesis of a chiral derivatizing agent from this compound.

Protocol: Chiral Derivatization and Separation of a Racemic Amine

Materials:

  • Synthesized chiral derivatizing agent (CDA)

  • Racemic amine sample

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Derivatization:

    • Dissolve the racemic amine (1 equivalent) in DCM.

    • Add the CDA (1.1 equivalents) and pyridine (2 equivalents).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction with water and extract the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • LC Analysis:

    • Dissolve the resulting diastereomeric mixture in the mobile phase.

    • Inject onto a standard C18 column.

    • Perform isocratic or gradient elution to separate the diastereomers.

    • Detect the separated diastereomers using a UV-Vis or mass spectrometric detector.

Conclusion and Future Perspectives

This compound serves as a versatile and valuable reagent in analytical chemistry, primarily through its application in chemical derivatization to enhance the analysis of challenging analytes by LC-MS. Its utility in improving chromatographic separation and mass spectrometric sensitivity for compounds like amino acids has been demonstrated. Furthermore, its potential as a scaffold for the synthesis of chiral derivatizing agents opens up avenues for the efficient separation of enantiomers on achiral stationary phases.

Future research in this area could focus on the development of a broader range of derivatizing agents based on the this compound backbone, tailored for specific classes of analytes. The exploration of novel reaction conditions to improve derivatization efficiency and reduce sample preparation time will also be of significant interest to the analytical community. As the demand for highly sensitive and specific analytical methods continues to grow, the strategic use of derivatization reagents like this compound will undoubtedly play a crucial role in advancing research and development in the pharmaceutical and life sciences.

References

  • Eggink, M., Wijtmans, M., Kretschmer, A., Kool, J., Lingeman, H., de Esch, I. J. P., Niessen, W. M. A., & Irth, H. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 765–775. [Link]

  • Jankech, T., Gerhardtova, I., Majerova, P., Piestansky, J., Jampilek, J., & Kovac, A. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 1300, 342435. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124, 4-Hydroxy-2-oxopentanoic acid. Retrieved from [Link]

  • RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Santa, T., Al-Dirbashi, O. Y., & Fukushima, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118.
  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4,4-dimethyl-2-oxo-pentanoic acid in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling and storage of 4,4-dimethyl-2-oxo-pentanoic acid (CAS RN: 34906-87-1) in a laboratory environment. These application notes and protocols are intended for researchers, scientists, and drug development professionals who utilize this versatile α-keto acid in their work. The following sections detail the chemical and physical properties, potential hazards, necessary personal protective equipment (PPE), and step-by-step procedures for safe handling, storage, and disposal. The causality behind each recommendation is explained to ensure a thorough understanding and foster a culture of safety and scientific integrity.

Introduction to this compound

This compound, also known as neopentylglyoxylic acid, is a carboxylic acid and a ketone, making it a valuable intermediate in organic synthesis.[1] Its unique structure is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Given its role as a reactive building block, a thorough understanding of its properties and safe handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide is designed to provide that essential knowledge.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling.

PropertyValueSource
CAS Number 34906-87-1[2][3][4]
Molecular Formula C₇H₁₂O₃[1][2][4]
Molecular Weight 144.17 g/mol [1][2][4]
Appearance White solid[1]
Purity ≥97% - ≥99% (GC)[1][2][4]
Synonyms Neopentylglyoxylic acid, this compound[1][4]
Storage Temperature 0-8 °C[1]

Hazard Identification and Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the initial search, information for structurally similar α-keto acids, such as 4-methyl-2-oxovaleric acid, indicates that compounds of this class should be handled with care. The following hazards are likely associated with this compound and appropriate precautions must be taken.

Potential Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[5][6][7]

  • Eye Damage/Irritation: Causes serious eye damage.[5][6][8]

  • Respiratory Irritation: May cause respiratory tract irritation.[6][8]

  • Ingestion: May cause irritation of the digestive tract.[8][9]

Precautionary Statements:

  • Do not breathe dust/fume/gas/mist/vapors/spray.[5]

  • Wash hands and face thoroughly after handling.

  • Wear protective gloves, eye protection, and face protection.[8]

  • Store in a well-ventilated place. Keep container tightly closed.[8]

  • Store locked up.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling this compound. The following diagram illustrates the minimum required PPE.

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Flame-Resistant Lab Coat goggles Chemical Safety Goggles (EN166 compliant) gloves Nitrile Gloves (or other chemically resistant gloves) compound This compound gloves->compound Handle researcher Researcher researcher->labcoat Wear researcher->goggles Wear researcher->gloves Wear

Caption: Minimum required PPE for handling this compound.

Handling Protocols

Adherence to a strict handling protocol is crucial to minimize exposure and prevent accidents.

General Handling
  • Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8] Ensure the work surface is clean and uncluttered.

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in Section 4.

  • Dispensing:

    • As this compound is a solid, carefully weigh the required amount using a clean spatula and a tared weigh boat on an analytical balance.

    • Avoid generating dust.[8] If the solid is fine, handle it with extra care to prevent inhalation.

    • Close the container tightly immediately after use.[8]

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[8]

    • Clean the work area and any equipment used.

Spill Response Protocol

In the event of a spill, a prompt and appropriate response is critical.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE (if safe to do so) alert->ppe contain Contain the Spill (use absorbent material for liquids, cover solids to prevent dust) ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize cleanup Clean Up Spill (follow institutional guidelines) neutralize->cleanup dispose Dispose of Waste (in a labeled hazardous waste container) cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report Chemical_Storage Store Separately acids Acids (e.g., this compound) bases Bases flammables Flammables oxidizers Oxidizers

Caption: Segregation of incompatible chemical classes for safe storage.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

Conclusion

This compound is a valuable reagent in research and development. By understanding its properties and adhering to the handling and storage protocols outlined in this guide, researchers can work with this compound safely and effectively. A proactive approach to safety, grounded in scientific understanding, is the cornerstone of a successful and secure laboratory environment.

References

  • Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt - Cole-Parmer. (n.d.). Retrieved January 11, 2026, from [Link]

  • 4,4-Dimethyl-2-oxopentanoic acid ethyl ester | C9H16O3 | CID 19379052 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Material Safety Data Sheet - Greenbook.net. (n.d.). Retrieved January 11, 2026, from [Link]

  • 4-methyl-2-oxopentanoic acid (FDB012607) - FooDB. (n.d.). Retrieved January 11, 2026, from [Link]

  • 4,4-Dimethyl-2-oxopentanoic acid | C7H12O3 | CID 3728583 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • 4-methyl-2-oxovaleric acid, 816-66-0 - The Good Scents Company. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction of 4,4-dimethyl-2-oxo-pentanoic acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Robust Analyte Extraction

4,4-dimethyl-2-oxo-pentanoic acid is a key intermediate and building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its accurate quantification in complex biological matrices, such as plasma or urine, is often a critical step in drug metabolism, pharmacokinetic studies, and other areas of drug development. The presence of endogenous interferences like salts, proteins, and lipids can significantly impact analytical accuracy, leading to ion suppression in mass spectrometry or co-elution in chromatography.

Solid-Phase Extraction (SPE) is a highly effective sample preparation technique used to isolate target analytes from complex mixtures, thereby enhancing the reliability and sensitivity of subsequent analysis.[2][3] This application note provides a detailed protocol for the extraction of this compound using a mixed-mode solid-phase extraction strategy, designed to deliver high recovery and exceptionally clean extracts for researchers, scientists, and drug development professionals.

Principle of the Method: A Dual-Mode Retention Strategy

The selection of an appropriate SPE sorbent is paramount and is dictated by the physicochemical properties of the target analyte.[4][5][6] this compound possesses two key functional regions that can be exploited for selective extraction:

  • A Carboxylic Acid Group: This functional group is acidic and will be deprotonated (negatively charged) in a solution with a pH above its dissociation constant (pKa). This allows for strong retention via an anion exchange mechanism.[4]

  • A Hydrophobic Alkyl Structure: The tert-butyl group provides non-polar character, enabling retention on a reversed-phase sorbent through hydrophobic (van der Waals) interactions.[3][6]

Given these properties, a mixed-mode sorbent featuring both Strong Anion Exchange (SAX) and reversed-phase functionalities offers superior selectivity compared to a single-mode sorbent.[4][7] This dual-retention mechanism allows for a more rigorous washing procedure to remove a wider range of interferences. The SAX functionality, which involves a quaternary amine, retains the negatively charged analyte, while the reversed-phase backbone retains non-polar interferences. This enables orthogonal wash steps for a cleaner final eluate.

Figure 1: Sorbent selection logic for this compound.

Materials, Apparatus, and Reagents

3.1. Apparatus

  • Solid-Phase Extraction Vacuum Manifold

  • Analytical Balance

  • pH Meter

  • Vortex Mixer

  • Centrifuge

  • Sample Collection Vials (e.g., 2 mL amber glass)

  • Pipettes and appropriate tips

3.2. Consumables

  • SPE Cartridges: Polymeric Mixed-Mode Strong Anion Exchange (SAX), 30 mg / 1 mL (or sized appropriately for sample volume).

  • Syringe filters (0.45 µm) for sample clarification if needed.

3.3. Reagents

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (Deionized, 18 MΩ·cm or higher)

  • Ammonium Hydroxide (ACS Grade)

  • Formic Acid (ACS Grade)

  • Human Plasma or other relevant biological matrix

  • This compound standard

Detailed Experimental Protocol

This protocol is a robust starting point and may require optimization based on the specific matrix and analytical requirements.[2] The core of the method is a five-step process: conditioning, equilibration, loading, washing, and elution.[8][9]

SPE_Protocol_Workflow cluster_prep Sample & Sorbent Preparation cluster_extraction Extraction & Elution cluster_outputs Outputs SamplePrep Sample Pre-treatment (Dilute & Adjust pH to ~7.0) Load 3. Sample Loading (Apply pre-treated sample) SamplePrep->Load Condition 1. Conditioning (1 mL Methanol) Equilibrate 2. Equilibration (1 mL Water) Condition->Equilibrate Discard1 Discard Condition->Discard1 Equilibrate->Load Equilibrate->Discard1 Wash1 4a. Polar Wash (1 mL 5% NH4OH in Water) Load->Wash1 Load->Discard1 Flow-through Wash2 4b. Non-Polar Wash (1 mL Methanol) Wash1->Wash2 Wash1->Discard1 Dry Dry Sorbent (High vacuum, 5 min) Wash2->Dry Wash2->Discard1 Elute 5. Elution (1 mL 2% Formic Acid in ACN) Dry->Elute Collect Collect for Analysis Elute->Collect Discard2 Waste

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4,4-dimethyl-2-oxo-pentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,4-dimethyl-2-oxo-pentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable α-keto acid. As a key building block in pharmaceuticals and other specialty chemicals, achieving a high-yield, high-purity synthesis is critical.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Recommended Synthetic Protocol: Chemoselective Aerobic Oxidation

One of the most robust and environmentally benign methods for preparing α-keto acids is the chemoselective oxidation of the corresponding α-hydroxy acid precursor.[2] This approach avoids harsh reagents and often simplifies purification.[3] The following protocol details the synthesis of this compound from 2-hydroxy-4,4-dimethylpentanoic acid using a nitroxyl radical catalyst system.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification Start Dissolve 2-hydroxy-4,4-dimethylpentanoic acid and NaNO₂ in Acetonitrile Add_Cat Add AZADO catalyst Start->Add_Cat React Purge with O₂ and stir at room temperature Add_Cat->React Monitor Monitor reaction progress (TLC/LC-MS) React->Monitor Quench Quench with aq. Na₂S₂O₃ Monitor->Quench Upon Completion Extract Acidify and Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography or Recrystallization Extract->Purify End This compound (Verify by NMR, MS) Purify->End

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4,4-dimethylpentanoic acid (1.0 eq).

    • Add sodium nitrite (NaNO₂) (0.1 eq) and 2-azaadamantane N-oxyl (AZADO) catalyst (0.01 eq).[4]

    • Dissolve the solids in acetonitrile (MeCN) to a concentration of approximately 0.1 M.

  • Oxidation:

    • Seal the flask with a septum and replace the atmosphere with pure oxygen (O₂) using a balloon.

    • Stir the reaction mixture vigorously at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Acidify the remaining aqueous solution to pH 1-2 with 1 M HCl.[5]

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by silica gel column chromatography.

    • Alternatively, if the crude product solidifies, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can yield the pure product.

Troubleshooting Guide

Q1: My overall yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue, often stemming from one or more of the following factors:

  • Decarboxylation: α-keto acids are notoriously prone to decarboxylation (loss of CO₂), especially under harsh conditions like elevated temperatures or strong oxidizing environments.[2][3] The AZADO/O₂ system is specifically designed to be mild to prevent this, but ensure your reaction temperature does not exceed 25 °C.[2]

  • Incomplete Conversion: If the reaction does not go to completion, the yield will naturally be low. See Q2 for addressing this.

  • Impure Starting Material: The purity of the starting 2-hydroxy-4,4-dimethylpentanoic acid is crucial. Impurities can interfere with the catalyst or lead to side reactions. Verify purity by NMR or melting point before starting.

  • Workup Losses: The product is highly polar and has some water solubility. During the extraction phase, ensure the aqueous layer is thoroughly extracted multiple times. Acidification to pH 1-2 is critical to ensure the carboxylic acid is fully protonated and preferentially partitions into the organic layer.[5]

Q2: TLC/LC-MS analysis shows a significant amount of starting material remaining after the recommended reaction time. How can I improve conversion?

A2: Incomplete conversion is typically a problem of reaction kinetics or catalyst deactivation.

  • Catalyst Activity: Ensure the AZADO catalyst is of high quality and has not degraded. While robust, nitroxyl radical catalysts can be sensitive to certain impurities.

  • Oxygen Supply: The protocol relies on molecular oxygen as the terminal oxidant.[3] Ensure a positive pressure of O₂ is maintained throughout the reaction. An inadequate O₂ supply will stall the catalytic cycle. A simple balloon is often sufficient, but ensure it remains inflated.

  • Reaction Time: While typically complete within 8 hours, reaction times can vary based on scale and reagent purity. If a significant amount of starting material remains, allow the reaction to stir for a longer period (e.g., 12-24 hours), continuing to monitor periodically.

  • Mixing: Vigorous stirring is essential to ensure efficient mass transfer between the oxygen gas phase and the liquid reaction mixture.

Q3: I'm observing a significant side product that I suspect is 3,3-dimethylbutanal. Why is this happening and how can I prevent it?

A3: The formation of 3,3-dimethylbutanal is a clear indicator of decarboxylation. The α-keto acid product, once formed, can lose CO₂ to yield an enol intermediate, which then tautomerizes to the corresponding aldehyde.

Mechanism of Decarboxylation: this compound → [Unstable Intermediate] → 3,3-dimethylbutanal + CO₂

Prevention Strategy: The key is maintaining mild reaction conditions.[3]

  • Temperature Control: Do not heat the reaction. If necessary, use a water bath to maintain a constant room temperature.

  • Avoid Strong Oxidants: This protocol is designed to be mild. Using stronger, non-selective oxidants (e.g., KMnO₄, Jones reagent) will dramatically increase the rate of decarboxylation.[6]

  • Prompt Workup: Once the reaction is complete, proceed with the workup immediately. Leaving the product in the reaction mixture for an extended period can lead to gradual degradation.

Q4: The final product is proving difficult to purify. What are the best practices?

A4: The dual functionality (ketone and carboxylic acid) of the product makes it quite polar and sometimes challenging to handle.[7]

  • Chromatography: The product can be somewhat acidic, which may cause streaking on a standard silica gel column. To mitigate this, consider adding a small amount of acetic acid (0.1-1%) to your eluent system (e.g., ethyl acetate/hexane). This suppresses the deprotonation of the carboxylic acid on the silica surface, leading to better peak shape.

  • Extraction Purity: The purity after extraction can often be quite high. If NMR analysis shows only minor impurities, you may be able to bypass chromatography. Washing the combined organic layers with water an extra time can help remove highly polar byproducts.

  • Recrystallization: this compound is a solid at room temperature.[7] If you can obtain a crude solid, recrystallization is an excellent method for achieving high purity. Experiment with solvent systems like ethyl acetate/hexane or dichloromethane/hexane.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to α-keto acids like this one?

A: Besides the oxidation of α-hydroxy acids, several other classical and modern methods exist:

  • Grignard-based Methods: Reaction of an acyl chloride (like pivaloyl chloride) with a cyanide source, followed by hydrolysis. Another route involves the reaction of organometallics with diethyl oxalate.[6][8] These are effective but can suffer from over-addition side reactions if not carefully controlled.[9][10]

  • Oxidation of Alkenes: Certain alkenes can be oxidatively cleaved to form α-keto acids using reagents like potassium permanganate or ozone, though this can lack selectivity.[6]

  • Friedel-Crafts Acylation: This is primarily for aromatic α-keto acids, where an arene is acylated with ethyl oxalyl chloride.[6]

Q: Why is the choice of solvent important in the recommended oxidation protocol?

A: The choice of an aprotic solvent like acetonitrile (MeCN) is crucial. Protic solvents can interfere with the catalytic cycle of nitroxyl radicals. MeCN was found to provide superior results compared to other solvents in optimization studies for this type of reaction.[2]

Q: Can I use TEMPO instead of AZADO as the catalyst?

A: While TEMPO is a well-known nitroxyl radical catalyst, studies have shown that AZADO is superior for the chemoselective oxidation of α-hydroxy acids to α-keto acids, providing higher yields and minimizing side reactions like decarboxylation.[2]

Q: What analytical techniques are essential for this synthesis?

A:

  • Reaction Monitoring: TLC is effective for a quick check. Staining with p-anisaldehyde or potassium permanganate can help visualize both the starting material and the product. LC-MS provides more definitive tracking of product formation and starting material consumption.

  • Structural Verification: ¹H and ¹³C NMR are essential to confirm the structure of the final product. Key signals to look for are the absence of the α-proton from the starting alcohol and the appearance of two distinct carbonyl signals in the ¹³C NMR spectrum.

  • Purity Assessment: High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition. Quantitative NMR (qNMR) or HPLC can be used for precise purity determination.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Purity Issue? Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Yes Side_Products Major Side Products? Start->Side_Products No Incomplete_Rxn->Side_Products No Check_Catalyst Verify catalyst activity and loading Incomplete_Rxn->Check_Catalyst Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Check_Temp Confirm temp is ≤ 25°C (prevents decarboxylation) Side_Products->Check_Temp Yes Acidify_Eluent Add 0.5% AcOH to chromatography eluent Purification_Issue->Acidify_Eluent Yes Check_O2 Ensure positive O₂ pressure Check_Catalyst->Check_O2 Extend_Time Increase reaction time Check_O2->Extend_Time Check_Workup Ensure workup is prompt and pH is 1-2 for extraction Check_Temp->Check_Workup Try_Recrystal Attempt recrystallization Acidify_Eluent->Try_Recrystal

Caption: A decision tree for troubleshooting common synthesis issues.

Optimization Data Summary

The following table summarizes typical conditions and expected outcomes for the AZADO-catalyzed oxidation, based on literature for similar substrates.[3]

ParameterConditionExpected Outcome/Rationale
Catalyst AZADO (1 mol%)Superior chemoselectivity and yield compared to TEMPO for this transformation.[2]
Co-Catalyst NaNO₂ (10 mol%)Acts as a co-catalyst to facilitate the regeneration of the active oxoammonium species.
Oxidant O₂ (1 atm, balloon)The ultimate, environmentally friendly oxidant. Ensures minimal waste products.[3]
Solvent Acetonitrile (MeCN)Optimal aprotic solvent that promotes high reaction rates and yields.[2]
Temperature 20-25 °CCritical for preventing thermal decarboxylation of the α-keto acid product.[2][3]
Typical Yield 85-95%High yields are achievable under optimized conditions with pure starting materials.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Li, Y., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Retrieved from [Link]

  • Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. PubMed. Retrieved from [Link]

  • Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters. ACS Publications. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. Retrieved from [Link]

  • Wang, X.-j., & Zhang, Y. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Acyl chlorides reaction with grignard. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 4,4-Dimethyl-2-oxopentanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for improving the stability of 4,4-dimethyl-2-oxopentanoic acid in solution. As a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals, maintaining its integrity is paramount for reproducible and successful experimental outcomes.[1] This document provides a series of frequently asked questions and troubleshooting protocols to address common stability challenges.

I. Understanding the Stability of 4,4-Dimethyl-2-oxopentanoic Acid

4,4-Dimethyl-2-oxopentanoic acid, an α-keto acid, possesses inherent instability due to its functional groups: a ketone and a carboxylic acid.[1] The reactivity of the α-keto group can lead to various degradation pathways, impacting the purity and efficacy of downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4,4-dimethyl-2-oxopentanoic acid in solution?

A1: The primary degradation pathway for α-keto acids like 4,4-dimethyl-2-oxopentanoic acid is decarboxylation, especially when subjected to heat or basic conditions.[2][3] This process involves the loss of carbon dioxide from the carboxylic acid group. Other potential degradation routes include oxidation and reactions involving the enol tautomer under strongly acidic or basic conditions.[4]

Q2: What environmental factors most significantly impact the stability of this compound?

A2: Several environmental factors can accelerate the degradation of 4,4-dimethyl-2-oxopentanoic acid:

  • Temperature: Elevated temperatures significantly increase the rate of decarboxylation.[2] It is recommended to store the compound at 0-8 °C.[1]

  • pH: Both highly acidic and highly basic conditions can catalyze degradation. While the compound is more stable in acidic to neutral pH, strong bases can promote enolization and subsequent reactions.[4]

  • Light: Some ketones are susceptible to photochemical reactions upon exposure to UV light.[4] While specific data for this compound is limited, it is a good practice to protect solutions from light.

  • Presence of Oxidizing Agents: Strong oxidizing agents can lead to unwanted side reactions.[5]

Q3: How does the choice of solvent affect the stability of 4,4-dimethyl-2-oxopentanoic acid?

A3: The choice of solvent is critical. Protic solvents, especially water, can participate in hydrolysis and other degradation reactions. While 4,4-dimethyl-2-oxopentanoic acid is soluble in water, for long-term storage, aprotic organic solvents may be preferable.[6] However, the specific application will dictate the most suitable solvent. When using aqueous solutions, proper pH control and temperature management are essential.

II. Troubleshooting Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experiments.

Issue 1: Rapid Degradation of Stock Solutions

Symptom: You observe a significant decrease in the concentration of your 4,4-dimethyl-2-oxopentanoic acid stock solution over a short period, confirmed by analytical methods like HPLC.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Improper Storage Temperature The rate of chemical reactions, including degradation, generally doubles for every 10 °C increase in temperature. Storing at room temperature can lead to rapid decarboxylation.Store stock solutions at 2-8 °C for short-term use (days) and at -20 °C or lower for long-term storage (weeks to months).[2]
Incorrect Solvent pH The α-keto acid is susceptible to base-catalyzed enolization and subsequent degradation.[4] Acidic conditions can also promote certain degradation pathways, though generally to a lesser extent for decarboxylation.Prepare stock solutions in a buffer system that maintains a slightly acidic to neutral pH (e.g., pH 4-6). Avoid using strongly basic or acidic solvents.
Exposure to Light Photochemical reactions can be initiated by UV light, leading to the formation of radical species and subsequent degradation.[4]Store stock solutions in amber vials or wrap containers with aluminum foil to protect from light.
Contamination Contaminants, such as metal ions or microbial growth, can catalyze degradation reactions.Use high-purity solvents and sterile techniques when preparing solutions. Filter-sterilize aqueous solutions if they will be stored for an extended period.
Experimental Protocol: Preparing a Stable Stock Solution
  • Weighing: Accurately weigh the desired amount of solid 4,4-dimethyl-2-oxopentanoic acid in a clean, dry vial.

  • Solvent Selection: Choose an appropriate solvent based on your experimental needs. For aqueous solutions, use a buffer (e.g., citrate or acetate) at a pH between 4 and 6. For non-aqueous applications, consider solvents like acetonitrile or ethanol.

  • Dissolution: Add the solvent to the solid and vortex or sonicate until fully dissolved. If preparing an aqueous solution, ensure the pH is within the desired range after dissolution and adjust if necessary with dilute acid or base.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20 °C or below in amber vials.

Issue 2: Inconsistent Results in Downstream Assays

Symptom: You observe high variability in your experimental results, suggesting that the concentration or integrity of the 4,4-dimethyl-2-oxopentanoic acid is not consistent between experiments.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Degradation During Experiment The experimental conditions (e.g., elevated temperature, prolonged incubation, incompatible reagents) may be causing the compound to degrade.Evaluate each step of your experimental protocol for potential stressors. Consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions.
Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can introduce water condensation and promote degradation.Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
Interaction with Other Reagents Other components in your reaction mixture may be incompatible with the α-keto acid, leading to its degradation.Review the chemical compatibility of all reagents. If an interaction is suspected, consider adding the 4,4-dimethyl-2-oxopentanoic acid to the reaction mixture last.
Workflow for Investigating Experimental Degradation

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Solution Implementation A Inconsistent Assay Results B Degradation during incubation? A->B C Incompatible reagents? A->C D Instability in assay buffer? A->D E Time-course stability study in assay buffer at experimental temperature B->E F Pre-incubate compound with individual reagents C->F D->E G Analyze compound purity by HPLC at different time points E->G F->G H Optimize incubation time/temperature G->H I Modify order of reagent addition G->I J Adjust assay buffer pH or composition G->J G A Sample containing 4,4-dimethyl-2-oxo-pentanoic acid B Add Derivatization Reagent (e.g., DMB in acidic conditions) A->B Step 1 C Incubate at elevated temperature (e.g., 85°C for 45 min) B->C Step 2 D Neutralize and Dilute C->D Step 3 E Analyze by HPLC-Fluorescence D->E Step 4

Caption: General workflow for derivatization of α-keto acids.

By understanding the chemical properties of 4,4-dimethyl-2-oxopentanoic acid and implementing these troubleshooting and stabilization strategies, researchers can significantly improve the reliability and reproducibility of their experimental results.

IV. References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt. Retrieved from

  • ResearchGate. (n.d.). Three branches of the subsequent degradation of alpha-keto isocaproate.... Retrieved from

  • Creative Proteomics. (n.d.). Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate. Retrieved from

  • PubMed Central. (2024). The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. Retrieved from

  • Chemistry LibreTexts. (2022). Amino Acids Degradation. Retrieved from

  • BenchChem. (2025). Technical Support Center: Quantifying Unstable Alpha-Keto Acids. Retrieved from

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from

  • Chem-Impex. (n.d.). This compound. Retrieved from

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from

  • PubMed Central. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Retrieved from

  • PubMed. (1983). The stabilization of alpha-keto acids in biological samples using hydrazide gel column treatment. Retrieved from

  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • ResearchGate. (2020). (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. Retrieved from

  • ResearchGate. (2025). (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from

  • Solubility of Things. (n.d.). 4-Methyl-2-oxopentanoic acid. Retrieved from

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from

  • BenchChem. (n.d.). Solubility and stability of 4,4-Dimethyl-2-pentanone in common solvents. Retrieved from

  • PubChem. (n.d.). 4,4-Dimethyl-2-oxopentanoic acid. Retrieved from

  • FooDB. (2010). Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607). Retrieved from

  • The Good Scents Company. (n.d.). 4-methyl-2-oxovaleric acid. Retrieved from

  • Google Patents. (n.d.). alpha-Keto acid/amino acid salt compounds and a process for their production. Retrieved from

Sources

Troubleshooting low signal in mass spectrometry of 4,4-dimethyl-2-oxo-pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analysis of 4,4-dimethyl-2-oxo-pentanoic acid by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low signal intensity, during their experimental workflows. As an α-keto acid, this molecule presents unique analytical considerations. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues, thereby enhancing your data quality and analytical sensitivity.

Core Troubleshooting Workflow

Before diving into specific questions, it's helpful to have a logical workflow. A complete loss of signal often points to a singular, critical failure, whereas weak or inconsistent signal suggests a need for optimization.[1] The following diagram outlines a systematic approach to diagnosing low signal issues.

Troubleshooting_Workflow Start Low Signal Detected for This compound Check_MS Q1: Is the Mass Spectrometer performing optimally? Start->Check_MS Start Here Check_Ionization Q2: Is the Ionization Mode correct for an α-keto acid? Check_MS->Check_Ionization If MS is OK Solution_Tune Resolution: Perform system suitability test with a known standard. Check_MS->Solution_Tune Optimize_Source Q3: Are ESI Source Parameters fully optimized? Check_Ionization->Optimize_Source If Mode is Correct Solution_Mode Resolution: Utilize ESI in Negative Ion Mode to deprotonate the carboxylic acid. Check_Ionization->Solution_Mode Check_MobilePhase Q4: Could the Mobile Phase be causing poor ionization? Optimize_Source->Check_MobilePhase If Signal Still Low Solution_Params Resolution: Systematically tune source voltages, gas flows, and temps. Optimize_Source->Solution_Params Check_Sample Q5: Is the sample matrix causing ion suppression? Check_MobilePhase->Check_Sample If No Improvement Solution_MP Resolution: Adjust pH to be >2 units above pKa. Add weak base. Check_MobilePhase->Solution_MP Confirm_Identity Q6: How can I confirm the ion's identity and fragmentation? Check_Sample->Confirm_Identity If Suppression is Ruled Out Solution_Cleanup Resolution: Improve sample cleanup (SPE) or dilute the sample. Check_Sample->Solution_Cleanup Solution_Frag Resolution: Analyze fragmentation patterns (e.g., loss of CO2). Confirm_Identity->Solution_Frag

Caption: A systematic workflow for troubleshooting low MS signal.

Frequently Asked Questions & Troubleshooting Guides

Q1: My signal is extremely low or absent. How do I confirm the issue isn't with the mass spectrometer itself?

A1: Verify Instrument Performance First.

Before focusing on analyte-specific issues, it's crucial to confirm the overall health of your LC-MS system. A problem with the instrument will affect all analytes, not just your compound of interest.

Causality: A complete loss of signal can often be traced back to a fundamental issue with the instrument's ability to generate, transmit, or detect ions.[1][2] This could be a dirty ion source, incorrect tune parameters, or a loss of high voltage.[2][3]

Troubleshooting Protocol: System Suitability Test

  • Prepare a Standard: Prepare a fresh, simple standard of a known, reliable compound (e.g., reserpine for positive mode, taurocholic acid for negative mode) in a clean solvent like 50:50 acetonitrile:water.

  • Direct Infusion: If your system allows, perform a direct infusion of the standard into the mass spectrometer. This bypasses the LC system and directly assesses the MS performance.

  • LC Injection: If direct infusion is not possible, perform a standard LC injection of the test compound.

  • Evaluate Signal: Check for the expected precursor ion with strong intensity. If the signal for this reliable standard is also low or absent, the problem lies with the instrument.

  • Actionable Steps:

    • Clean the Ion Source: Contaminants from previous analyses can build up and suppress ionization.[3] Follow your manufacturer's protocol for cleaning the ion transfer tube and source components.[2]

    • Check Tune and Calibration: Ensure the instrument has been recently and successfully tuned and calibrated.

    • Verify Connections: Confirm that all high-voltage connections are secure and that nebulizer and drying gas lines are unobstructed.[2]

Q2: What is the best ionization mode for this compound?

A2: Electrospray Ionization in Negative Ion Mode (ESI-) is strongly recommended.

Causality: The chemical structure of this compound contains a carboxylic acid group (-COOH). This group is readily deprotonated to form a carboxylate anion (-COO⁻). Electrospray ionization in negative ion mode is highly efficient at detecting these pre-formed ions from solution or facilitating their deprotonation in the gas phase.[4][5] Trying to analyze this compound in positive mode would likely result in very poor sensitivity, possibly forming a weak sodium adduct [M+Na]⁺.[6]

Experimental Validation:

  • Prepare a 1 µg/mL solution of your analyte in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution and acquire data in both positive and negative ion modes.

  • Compare the signal intensity for the target ion in each mode. You should observe a significantly more intense signal for the [M-H]⁻ ion at m/z 143.1 in negative mode compared to any potential adducts in positive mode.

Q3: I'm using ESI negative mode, but my signal is still weak. How should I optimize my source parameters?

A3: Systematic tuning of key source parameters is critical for maximizing ion generation and transmission.

Causality: The efficiency of the electrospray process—transforming liquid-phase ions into gas-phase ions—is highly dependent on a balance of voltages, gas flows, and temperatures.[5] Suboptimal settings can lead to poor desolvation, unstable spray, or in-source fragmentation, all of which reduce the signal of the desired precursor ion.[7]

Optimization Protocol & Parameter Guide:

The following table provides typical starting points for optimizing an ESI source for a small molecule like this compound. You should perform a systematic optimization by infusing a standard and adjusting one parameter at a time to maximize the signal.

ParameterTypical Range (Negative ESI)Purpose & Optimization Rationale
Capillary Voltage -2.5 to -4.0 kVSets the potential to generate the electrospray. Too low results in poor ionization; too high can cause an unstable spray or corona discharge, increasing noise.[4][7] Adjust for a stable, high signal.
Cone/Nozzle Voltage -20 to -60 VA low-energy collision voltage that helps with desolvation and declustering. Be cautious: excessively high voltage can cause the precursor ion to fragment in the source.[4] Optimize for maximum precursor signal.
Nebulizer Gas Pressure 20 - 60 psiControls the formation of fine droplets. Higher pressure creates smaller droplets, aiding desolvation, but can also suppress the signal if too high.[7]
Drying Gas Flow 5 - 15 L/minAids in solvent evaporation from the droplets. Higher flow rates are needed for higher LC flow rates.
Drying Gas Temperature 250 - 450 °CHeats the drying gas to facilitate solvent evaporation. Increase temperature for highly aqueous mobile phases. Be aware that α-keto acids can be thermally labile; start lower and increase cautiously to avoid degradation.[7][8]
Q4: Could my LC mobile phase be the cause of the low signal?

A4: Yes, the mobile phase composition, particularly pH and additives, has a profound impact on ionization efficiency.

Causality: For efficient deprotonation in negative mode ESI, the mobile phase pH should ideally be at least 2 units above the pKa of the analyte. The pKa of the carboxylic acid group in α-keto acids is typically low (around 2.2-2.8).[6] If the mobile phase is too acidic (e.g., contains 0.1% formic acid, pH ~2.7), the analyte will be mostly in its neutral, protonated form, which does not ionize well in negative mode.[9]

Troubleshooting Protocol:

  • Remove Strong Acids: Eliminate formic acid or trifluoroacetic acid from your mobile phase.

  • Introduce a Weak Base: Add a volatile, MS-friendly weak base to raise the pH and promote the formation of the [M-H]⁻ ion.

    • Recommended Additive: 5-10 mM ammonium acetate or ammonium bicarbonate. This will buffer the mobile phase in a pH range more suitable for negative ionization.

    • Alternative: A very small amount of ammonium hydroxide (e.g., 0.05%) can also be effective.[7]

  • Test and Verify: Re-inject your standard with the modified mobile phase. You should observe a significant increase in signal intensity.

Q5: I've optimized my source and mobile phase, but the signal is low only when I inject my biological samples. What's happening?

A5: You are likely experiencing ion suppression due to matrix effects.

Causality: Ion suppression occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte.[10][11] These matrix components compete for charge in the ESI droplet or alter the droplet's physical properties, ultimately reducing the number of analyte ions that reach the detector.[12] This is a very common issue in complex matrices like plasma, urine, or tissue extracts.[10][13]

Troubleshooting Protocol:

  • Improve Chromatographic Separation: Ensure your analyte is chromatographically resolved from the bulk of the matrix components. If your peak elutes very early near the solvent front, it is highly susceptible to suppression from salts and other polar interferences.[13] Consider using a different stationary phase (e.g., HILIC for polar compounds) or adjusting the gradient to better retain your analyte.[14]

  • Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before injection.

    • Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent (e.g., a mixed-mode anion exchange) to selectively retain the acidic analyte while washing away neutral and basic interferences.

    • Liquid-Liquid Extraction (LLE): An alternative method to clean up the sample.

  • Dilute the Sample: A simple and often effective strategy is to dilute the sample extract.[13] This reduces the concentration of interfering matrix components, which can lessen their suppressive effect. Test a series of dilutions (e.g., 1:5, 1:10, 1:20) to find a balance between reducing suppression and maintaining a detectable analyte concentration.

Q6: I can see a small peak at the expected m/z, but how can I be sure it's my compound and how can I improve it?

A6: Use tandem mass spectrometry (MS/MS) to confirm the identity and optimize the signal.

Causality: Tandem mass spectrometry (MS/MS) provides a higher degree of specificity by isolating the precursor ion and generating characteristic fragment ions. For carboxylic acids, a common and diagnostic fragmentation pathway is the neutral loss of carbon dioxide (CO₂), which corresponds to a loss of 44 Da.[4]

Confirmation and Optimization Protocol (MS/MS):

  • Acquire a Product Ion Spectrum: In your MS software, set up an experiment to isolate the [M-H]⁻ precursor ion of this compound (m/z 143.1). Apply collision energy (CID) to induce fragmentation and scan for the resulting product ions.

  • Identify Key Fragments: Look for the characteristic neutral loss of CO₂.

    • [M-H]⁻ → [M-H-CO₂]⁻

    • m/z 143.1 → m/z 99.1

  • Develop a Multiple Reaction Monitoring (MRM) Method: Once confirmed, you can set up a highly sensitive and selective MRM method by monitoring the transition 143.1 → 99.1 . This will dramatically reduce background noise and improve the signal-to-noise ratio, effectively increasing your sensitivity.

  • Optimize Collision Energy: The voltage used for fragmentation is a critical parameter. Systematically vary the collision energy to find the value that produces the most intense signal for the 99.1 product ion. This optimized value will maximize the sensitivity of your MRM assay.

Sources

Technical Support Center: 4,4-dimethyl-2-oxo-pentanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of 4,4-dimethyl-2-oxo-pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this unique keto acid. Here, we address common pitfalls and provide troubleshooting solutions in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Introduction to this compound Analysis

This compound, also known as neopentylglyoxylic acid, is a crucial intermediate in various synthetic and metabolic pathways.[1] Its accurate quantification is paramount in pharmaceutical development, metabolic research, and the flavor and fragrance industry. However, its structural features—a ketone and a carboxylic acid group—present unique analytical challenges.[1] This guide will help you anticipate and resolve common issues to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sample Preparation and Analyte Stability

Question 1: My this compound concentrations are inconsistent across replicates. What could be causing this variability, and how can I improve reproducibility?

Answer: Inconsistent concentrations often point to issues with analyte stability during sample handling and storage. This compound, like many keto acids, can be susceptible to degradation.

Core Insight: The stability of your analyte is the foundation of reliable quantification. Instability can arise from enzymatic activity in biological matrices, temperature fluctuations, and pH changes.[2]

Troubleshooting Steps:

  • Control for Enzymatic Degradation: If working with biological samples (e.g., plasma, tissue homogenates), endogenous enzymes can metabolize the keto acid.

    • Immediate Processing: Process samples as quickly as possible after collection.

    • Enzyme Inhibition: Use protease and phosphatase inhibitors in your collection tubes.

    • Rapid Freezing: Snap-freeze samples in liquid nitrogen and store them at -80°C for long-term stability.[3][4]

  • Optimize Storage Conditions:

    • Temperature: Store all samples, stock solutions, and standards at -80°C. For short-term storage (within a month), -20°C may be acceptable, but validation is crucial.[4][5]

    • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to analyte degradation.[2] Aliquot samples into single-use vials to avoid repeated thawing of the entire sample.

  • pH Considerations: The stability of carboxylic acids can be pH-dependent. Ensure that the pH of your sample and extraction solvent is controlled and consistent across all samples and standards.

Workflow for Ensuring Sample Stability:

G cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_analysis Analysis Collection Collect Sample (e.g., Plasma, Tissue) Inhibitors Add Enzyme Inhibitors Collection->Inhibitors Homogenize Homogenize/Process Immediately Inhibitors->Homogenize Aliquot Aliquot into Single-Use Vials Homogenize->Aliquot SnapFreeze Snap-Freeze in Liquid Nitrogen Aliquot->SnapFreeze Store Store at -80°C SnapFreeze->Store Thaw Thaw on Ice (Single Use) Store->Thaw When ready for analysis Analyze Proceed to Extraction Thaw->Analyze G Start Problem: Ion Suppression (Low Sensitivity/Accuracy) Check_IS Are you using a Stable Isotope-Labeled IS? Start->Check_IS Implement_IS Implement a SIL-IS to compensate for matrix effects. Check_IS->Implement_IS No Optimize_Chroma Optimize Chromatography Check_IS->Optimize_Chroma Yes Implement_IS->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup Optimize_Chroma->Improve_Cleanup Evaluate_PPT Evaluate Protein Precipitation Improve_Cleanup->Evaluate_PPT Dilute_Sample Dilute the Sample End Resolution: Improved Signal and Accuracy Dilute_Sample->End Evaluate_LLE Consider Liquid-Liquid Extraction (LLE) Evaluate_PPT->Evaluate_LLE Evaluate_SPE Implement Solid-Phase Extraction (SPE) for cleanest extract Evaluate_LLE->Evaluate_SPE Evaluate_SPE->Dilute_Sample

Sources

Technical Support Center: Reducing Matrix Effects in 4,4-dimethyl-2-oxo-pentanoic acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the bioanalysis of 4,4-dimethyl-2-oxo-pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we provide in-depth, experience-driven answers to common issues, detailed troubleshooting protocols, and a foundational understanding of why these phenomena occur and how to mitigate them effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects, and why are they a significant problem for analyzing this compound?

A1: Matrix effect is the alteration—suppression or enhancement—of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In bioanalysis, particularly with plasma or serum, the "matrix" includes a complex mixture of salts, proteins, lipids, and endogenous metabolites.[1]

For an analyte like this compound, a small organic acid, matrix effects pose a critical threat to assay accuracy, precision, and sensitivity.[3][4] This interference is not a failure of the mass spectrometer's specificity but rather a disruption of the ionization process itself, most commonly in electrospray ionization (ESI).[5][6] Co-eluting compounds can compete for droplet surface area or available charge in the ESI source, ultimately reducing the number of analyte ions that reach the detector.[5] This phenomenon, known as ion suppression , can lead to erroneously low quantification, poor reproducibility, and a failure to meet required sensitivity levels.[2][4]

Q2: I'm observing severe and inconsistent ion suppression in my plasma assay. What are the most likely culprits?

A2: In plasma samples, the most notorious contributors to ion suppression, especially in ESI, are phospholipids .[6] These endogenous lipids are abundant in biological membranes and share physicochemical properties that can make them difficult to separate from analytes of interest.

Phospholipids typically consist of a polar head group and two nonpolar fatty acid tails. This amphipathic nature means they can interfere with a wide range of analytes. If not adequately removed during sample preparation, they tend to elute as a broad peak in reversed-phase chromatography, causing a significant zone of ion suppression that can overlap with the analyte's retention time.[7] Even with the perceived specificity of MS/MS, this suppression can compromise your results.[5][8] Other sources include salts and other small molecule metabolites, but phospholipids are the primary target for removal in a robust sample preparation strategy.[9]

Q3: How do I choose the most effective sample preparation technique to eliminate these interferences?

A3: The choice of sample preparation is the single most critical factor in mitigating matrix effects.[4][6] The goal is to selectively isolate this compound while removing as much of the matrix, particularly phospholipids, as possible.

Here is a comparison of common techniques:

Technique Mechanism Pros Cons Phospholipid Removal Efficiency
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple, fast, and inexpensive.Non-selective; poor at removing phospholipids , which remain soluble in the supernatant.[7]Low
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases based on pH and polarity.Can provide a cleaner extract than PPT.Can be labor-intensive, require large solvent volumes, and may have emulsion issues.Moderate to High
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides the cleanest extracts, and effectively removes phospholipids.[10]Requires method development; can be more expensive.Very High
HybridSPE®/Phospholipid Removal Plates Combines protein precipitation with a specific filtration step that chemically removes phospholipids.[7][11]Simple, fast, and highly effective at phospholipid removal.[7][10]Proprietary technology, may be a higher cost per sample.Very High

For a small organic acid like this compound, a mixed-mode Solid-Phase Extraction (SPE) or a dedicated phospholipid removal plate (PLR) would be the most authoritative and effective choices.[7][10] Standard protein precipitation is generally insufficient for achieving the clean extract needed for a robust, validated bioanalytical method.

Q4: How do I properly select and use an internal standard to compensate for matrix effects?

A4: An internal standard (IS) is crucial for accurate quantification, but it can only compensate for matrix effects if it experiences them in the same way as the analyte. The gold standard is a Stable Isotope-Labeled (SIL) internal standard .[12][13][14]

A SIL-IS, such as this compound-¹³C₅ or this compound-d₇, is chemically identical to the analyte but has a different mass. Because it has the same physicochemical properties (pKa, polarity, etc.), it will:

  • Behave identically during sample extraction.

  • Co-elute perfectly with the analyte from the LC column.

  • Experience the exact same degree of ion suppression or enhancement in the MS source.[14]

By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to highly accurate and precise results.[15] Using a structural analog as an IS is a less ideal alternative, as minor differences in structure can lead to shifts in retention time and differential responses to matrix effects.[16]

Q5: My sample prep is optimized, but I still see some signal variability. Can I adjust my LC method to help?

A5: Yes, chromatographic separation is your second line of defense. The goal is to chromatographically separate your analyte from the regions of ion suppression.[4][13]

  • Increase Retention: Poor retention on a reversed-phase column can cause your analyte to elute early with salts and other highly polar interferences, a major zone of suppression.[9] For an organic acid, consider using a mobile phase with a lower pH (e.g., using formic acid) to ensure the analyte is in its neutral, more retentive form.

  • Change Column Chemistry: If co-elution with phospholipids is still an issue, consider alternative column chemistries. While reversed-phase (like C18) is common, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer an orthogonal separation mechanism, retaining polar compounds while non-polar interferences like phospholipids elute early.[16]

  • Gradient Optimization: Lengthening the gradient or making it shallower around the analyte's elution time can improve resolution between the analyte and nearby interferences.[1]

Q6: How can I quantitatively measure the degree of matrix effect in my assay during method validation?

A6: Quantifying matrix effects is a required component of bioanalytical method validation according to regulatory guidelines.[17][18] The standard approach is the post-extraction spike method .[6][19]

This involves comparing the peak response of an analyte in two different samples:

  • Set A (Analyte in Clean Solution): A pure solution of the analyte prepared in the mobile phase or reconstitution solvent.

  • Set B (Analyte in Post-Extracted Matrix): A blank matrix sample (e.g., plasma) is taken through the entire extraction procedure. The resulting clean extract is then spiked with the analyte at the same concentration as Set A.

The Matrix Factor (MF) is then calculated as: MF = (Peak Response in Set B) / (Peak Response in Set A)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

This experiment should be performed using at least six different lots of blank matrix to assess the variability of the effect.[17]

Troubleshooting Workflows & Protocols

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for identifying and mitigating matrix effects in your LC-MS/MS analysis.

MatrixEffect_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_validation Validation Problem Poor Reproducibility / Low Sensitivity PostColumn Perform Post-Column Infusion to Identify Suppression Zones Problem->PostColumn Is suppression present? QuantifyME Quantify Matrix Factor (Post-Extraction Spike) PostColumn->QuantifyME Yes SamplePrep Optimize Sample Preparation (SPE, LLE, PLR Plates) QuantifyME->SamplePrep Matrix Factor < 0.85? LC_Method Modify LC Method (Gradient, Column, pH) SamplePrep->LC_Method Still variability? InternalStd Implement SIL Internal Standard LC_Method->InternalStd Need compensation? Validation Validate Method According to FDA/ICH Guidelines InternalStd->Validation Finalize Method

Caption: A decision workflow for troubleshooting matrix effects.

Experimental Protocol: Phospholipid Removal using Solid-Phase Extraction (SPE)

This protocol is a representative example for extracting this compound from human plasma using a mixed-mode anion exchange SPE plate.

Materials:

  • Mixed-Mode Anion Exchange SPE Plate (e.g., Waters Oasis MAX, Phenomenex Strata-X-A)

  • Plasma samples, standards, and QCs

  • Internal Standard (SIL of this compound)

  • Reagents: 4% Phosphoric Acid in water, Methanol (LC-MS Grade), 5% Ammonium Hydroxide in 60:40 Acetonitrile:Methanol

Methodology:

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 10 µL of the SIL internal standard working solution.

    • Vortex briefly.

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample. This ensures the carboxylic acid group of the analyte is protonated and ready for retention.

    • Vortex for 30 seconds.

  • SPE Plate Conditioning:

    • Place the SPE plate on a vacuum manifold.

    • Condition the wells with 1 mL of Methanol.

    • Equilibrate the wells with 1 mL of water. Do not allow the wells to go dry after this step.

  • Load Sample:

    • Load the entire 310 µL of the pre-treated sample into the wells.

    • Apply gentle vacuum to pull the sample through the sorbent at a rate of ~1 drop per second.

  • Wash Steps (Interference Removal):

    • Wash 1 (Polar Interferences): Add 1 mL of water to each well. Apply vacuum to pull the solvent through. This removes salts and other highly polar matrix components.

    • Wash 2 (Phospholipid Removal): Add 1 mL of Methanol to each well. Apply vacuum to pull the solvent through. This is a critical step that removes the majority of phospholipids and other non-polar interferences.

  • Elution:

    • Place a clean collection plate inside the manifold.

    • Add 500 µL of elution solvent (5% Ammonium Hydroxide in 60:40 Acetonitrile:Methanol) to each well. The basic pH deprotonates the analyte, disrupting its interaction with the anion exchange sorbent and allowing it to elute.

    • Apply gentle vacuum to collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, centrifuge, and inject into the LC-MS/MS system.

Visualizing the Mechanism of Ion Suppression

This diagram illustrates how matrix components can interfere with the ionization of the target analyte in the ESI source.

IonSuppression_Mechanism cluster_source ESI Source Droplet cluster_detector Mass Spectrometer droplet_clean Clean Droplet Analyte Ion (A⁺) Charge (+) detector_high High Signal droplet_clean:analyte->detector_high Efficient Ion Evaporation droplet_matrix Matrix-Contaminated Droplet Analyte (A) Matrix Component (M) Charge (+) detector_low Low Signal (Suppressed) droplet_matrix->detector_low Competition for Charge Reduced Evaporation

Caption: Mechanism of ESI ion suppression by matrix components.

References

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX.
  • HybridSPE® Phospholipid Removal Technology for Biological M
  • Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges.
  • A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate.
  • How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
  • Evaluation of Matrix Influence in Extractables Analysis of Medical Device Extracts. FDA.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges (2017). SciSpace.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex.
  • Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. Benchchem.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Designing LCMS Studies with the FDA in Mind
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • How to remove matrix effect in LC-MS/MS?.
  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects.
  • Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. FDA.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed Central.
  • Stable Isotopes for Mass Spectrometry.
  • Internal Standard for Food | Isotope-Labeled Compounds. MedChemExpress.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

Sources

Technical Support Center: Purification of 4,4-dimethyl-2-oxo-pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,4-dimethyl-2-oxo-pentanoic acid (CAS 34906-87-1).[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile α-keto acid. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, a firm grasp of the target molecule's properties is paramount. This compound, also known as neopentylglyoxylic acid, is a white solid with a molecular weight of 144.17 g/mol .[1][4] Its structure incorporates both a carboxylic acid and a ketone functional group, which dictates its reactivity and solubility characteristics.

PropertyValueSource
CAS Number 34906-87-1[1], [2]
Molecular Formula C₇H₁₂O₃[1], [2]
Molecular Weight 144.17[1], [2]
Appearance White solid[1]
Purity ≥97-99% (GC)[1], [2], [4]
Storage 0-8 °C[1]

II. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My final product has a low yield after crystallization. What are the likely causes and how can I improve it?

A1: Low yield during crystallization is a frequent challenge. The primary culprits are often suboptimal solvent selection and premature precipitation.

  • Causality: The ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the solvent is too good, the compound will remain in the mother liquor upon cooling. Conversely, if it's a poor solvent even when hot, you won't be able to dissolve a significant amount of the crude material.

  • Troubleshooting Steps:

    • Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Good starting points for α-keto acids include ethyl acetate/hexane, diethyl ether/pentane, or toluene. The goal is to find a single solvent or a binary mixture that provides a significant solubility difference between hot and cold conditions.

    • Controlled Cooling: Avoid rapid cooling (e.g., plunging the flask in an ice bath). This can cause the compound to "crash out" as a fine powder, trapping impurities. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

    • Seeding: If crystals are slow to form, add a single, pure crystal of this compound to the cooled, saturated solution. This provides a nucleation site for crystal growth.

    • Concentration of Mother Liquor: After filtering the initial crop of crystals, concentrate the mother liquor by partially evaporating the solvent and cooling again. This can often yield a second crop of crystals.

Q2: I'm observing persistent impurities in my NMR/GC-MS analysis after purification. What are they likely to be and how can I remove them?

A2: The nature of impurities will depend on the synthetic route used to prepare the α-keto acid. Common synthesis methods include oxidation of corresponding α-hydroxy acids or hydrolysis of α-keto esters.[6][7]

  • Potential Impurities & Removal Strategies:

    • Unreacted Starting Material (e.g., 4,4-dimethyl-2-hydroxy-pentanoic acid): If an oxidation reaction was incomplete, the starting alcohol may persist.

      • Solution: Column chromatography is highly effective. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will separate the more polar alcohol from the desired keto acid.

    • Side-Products from Synthesis: Depending on the reagents used, various side-products can form.

      • Solution: A multi-step purification approach may be necessary. For instance, an initial crystallization to remove the bulk of the impurities, followed by column chromatography for fine purification.

    • Residual Solvents: Ensure your product is thoroughly dried under vacuum after the final purification step.

Q3: My compound is "oiling out" during crystallization instead of forming solid crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the presence of impurities that disrupt the crystallization process or a very high concentration of the solute.

  • Troubleshooting Steps:

    • Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to try and redissolve it, then allow it to cool slowly again.

    • Change the Solvent System: Try a different solvent or a solvent pair. A solvent system where the compound has slightly lower solubility at the boiling point might encourage crystal formation over oiling.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Purify by Another Method First: If oiling persists, it's a strong indication of significant impurities. Purify the crude material by column chromatography first to remove the impurities that are inhibiting crystallization, and then attempt to recrystallize the partially purified product.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store this compound at 0-8 °C.[1] This helps to minimize potential degradation over time.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques provides the most comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity and identifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities that have different chemical shifts from the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing non-volatile impurities and can be a powerful tool for purity assessment, especially when coupled with a mass spectrometer (LC-MS).[8][9]

Q3: Is this compound stable? Are there any incompatibilities I should be aware of?

A3: Like many α-keto acids, this compound is generally stable under the recommended storage conditions. However, you should avoid strong oxidizing agents and strong bases, as these can react with the ketone and carboxylic acid functional groups, respectively.

IV. Experimental Protocols & Workflows

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • Crystal Formation: Once the solution has reached room temperature, you should observe crystal formation. To maximize yield, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography Purification
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry.

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will need to be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

V. Visualized Workflows

Purification_Decision_Tree start Crude this compound purity_check1 Assess Purity (TLC/GC-MS) start->purity_check1 high_purity High Purity (>95%)? purity_check1->high_purity recrystallize Recrystallization high_purity->recrystallize Yes low_purity Low Purity (<95%) high_purity->low_purity No final_product Pure Product recrystallize->final_product chromatography Column Chromatography low_purity->chromatography purity_check2 Assess Purity of Fractions chromatography->purity_check2 combine_pure Combine Pure Fractions purity_check2->combine_pure combine_pure->recrystallize

Caption: Decision tree for selecting a purification strategy.

Recrystallization_Workflow dissolve Dissolve Crude in Hot Solvent hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystallize Crystal Formation cool->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystals dry->pure_product

Caption: Step-by-step recrystallization workflow.

VI. References

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

  • ResearchGate. (2014). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing α-keto acids and derivatives thereof. Retrieved from

  • Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Analysis of 4,4-dimethyl-2-oxo-pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 4,4-dimethyl-2-oxo-pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape for this analyte. As an α-keto acid, this compound presents unique challenges, primarily due to its ionizable carboxylic acid moiety, which can interact undesirably with standard reversed-phase HPLC columns.[1][2][3] This guide provides a logical, cause-and-effect approach to troubleshooting, moving from frequently asked questions to detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is exhibiting significant tailing. What is the primary cause?

A: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is most often a chemical interaction problem .[4] The primary cause is secondary polar interactions between the negatively charged carboxylate form of your analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5][6][7]

  • Mechanism of Interaction: Silica-based C18 columns, even when "end-capped," have unreacted, accessible silanol groups.[6][8][9] These silanol groups are weakly acidic (pKa ≈ 3.8–4.2).[10] If the mobile phase pH is above this pKa, the silanols deprotonate to become negatively charged silanates (Si-O⁻). Simultaneously, if the mobile phase pH is near or above the pKa of your keto acid, the analyte will be in its anionic carboxylate form. This leads to a strong, secondary ionic interaction that retains a portion of the analyte longer than the primary hydrophobic retention mechanism, resulting in a "tail".[5][11]

Q2: I'm observing peak fronting. Is this related to the issues that cause tailing?

A: No, peak fronting typically stems from a different root cause: mass overload .[12] This is a physical, not chemical, phenomenon. It occurs when the concentration or injection volume of the sample is too high for the column to handle. The stationary phase becomes saturated at the peak's maximum, causing some analyte molecules to travel faster through the column, leading to a distortion on the front side of the peak. A simple way to confirm this is to dilute your sample tenfold; if the peak shape improves and becomes symmetrical, you have identified mass overload as the issue.[5]

Q3: What causes my analyte peak to be split or shouldered?

A: Peak splitting can arise from several factors, often related to the sample introduction or the column integrity itself.[12]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger (more eluting power) than your mobile phase, it can cause the initial band of analyte to distort as it enters the column. A portion of the analyte travels with the strong solvent plug, while the rest interacts with the stationary phase as the mobile phase dilutes it, leading to a split or shouldered peak.[13]

  • Column Contamination or Void: A partially blocked column inlet frit can distort the sample flow path, causing uneven band broadening and splitting.[14] Similarly, a void or "channel" in the column packing material can cause the sample to travel through two different paths, resulting in two overlapping or split peaks.[4][5]

Systematic Troubleshooting Guide

To effectively resolve poor peak shape, a systematic approach is crucial. The following workflow will help you diagnose whether the issue is chemical, physical, or methodological and provide detailed protocols for correction.

Diagnostic Workflow

The first step is to differentiate between chemical and physical problems. A simple diagnostic test using a neutral compound can quickly isolate the cause.

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) diagnostic Inject a neutral standard (e.g., Toluene, Uracil) Does the neutral peak tail? start->diagnostic physical Physical / Methodological Problem diagnostic->physical  Yes chemical Chemical Interaction Problem diagnostic->chemical  No physical_sol Check for: - Extra-column volume - Column void / blocked frit - Sample solvent mismatch - Mass overload (fronting) physical->physical_sol chemical_sol Likely silanol interaction. Proceed to: - Mobile Phase pH Optimization - Column Selection Review - Buffer Strength Adjustment chemical->chemical_sol

Caption: Troubleshooting workflow for diagnosing peak shape issues.

Protocols for Resolving Chemical Interactions (Peak Tailing)

If the diagnostic test points to a chemical interaction, the goal is to suppress the ionization of either the analyte or the stationary phase silanols.

Protocol 1: Mobile Phase pH Optimization (Ion Suppression)

The most powerful tool to improve peak shape for an ionizable compound is adjusting the mobile phase pH.[15][16][17] For an acid like this compound, lowering the pH will force the equilibrium of the carboxylic acid group to its neutral, protonated state, which does not engage in strong secondary ionic interactions with silanols.

Causality: By setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, you ensure that over 99% of the analyte is in a single, un-ionized form.[18][19] This leads to a single, predictable retention mechanism (hydrophobic interaction) and a sharp, symmetrical peak.

Step-by-Step Methodology:

  • Estimate Analyte pKa: The pKa for this compound is expected to be in the typical range for carboxylic acids, approximately 2.5-4.5.

  • Select an Appropriate Buffer: Choose a buffer system whose pKa is close to the desired mobile phase pH. For this analyte, a pH of ~2.5 is a good starting point. This ensures maximum buffer capacity and robust pH control.[20]

  • Prepare the Aqueous Phase: Prepare the aqueous portion of your mobile phase by dissolving the buffering agent in HPLC-grade water. Adjust the pH using the corresponding acid (e.g., use phosphoric acid to adjust a phosphate buffer).

  • Filter and Degas: Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[20] Filter the final mobile phase through a 0.22 µm or 0.45 µm filter.

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Data Presentation: Common Buffers for Low pH Applications

Buffer SystempKaEffective pH RangeUV Cutoff (approx.)Notes
Phosphate2.15 (pKa1)2.0 - 3.0~200 nmExcellent choice for low pH. Non-volatile.
Formate3.752.8 - 4.8~210 nmVolatile, good for LC-MS applications.[20]
Acetate4.763.8 - 5.8~210 nmVolatile, good for LC-MS applications.[20]
Protocol 2: Stationary Phase and Column Selection

If pH adjustment alone is insufficient or not possible due to analyte stability, the next step is to use a column designed to minimize silanol interactions.

Causality: Modern HPLC columns are manufactured using high-purity, "Type B" silica, which has fewer metal impurities that can activate silanol groups.[8][11] Furthermore, they employ advanced bonding and end-capping technologies to sterically shield the majority of residual silanols, making them less accessible to analytes.[5][9]

Step-by-Step Methodology:

  • Select a High-Purity, End-Capped Column: Choose a column specifically marketed as "base-deactivated" or having low silanol activity. These columns provide excellent peak shape for acidic and basic compounds even at intermediate pH values.[9]

  • Consider an Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature provides two benefits: it further shields residual silanols and can offer alternative selectivity.

  • Ensure Column Health: A new, high-performance column can still produce tailing peaks if it becomes contaminated or damaged. Always use a guard column and filter your samples to extend column life.[14]

Protocols for Resolving Physical & Methodological Issues

If your neutral standard shows a poor peak shape, the problem lies within your HPLC system or overall method, not specific chemical interactions.

Protocol 3: Correcting Peak Fronting (Mass Overload)

Causality: The stationary phase has a finite sample capacity. Exceeding this capacity leads to peak fronting.[12]

Step-by-Step Methodology:

  • Reduce Injection Volume: Cut the injection volume by a factor of 2 to 5 and re-inject.

  • Dilute the Sample: Prepare a 1:10 dilution of your sample using the mobile phase as the diluent and inject the original volume.

  • Optimize and Validate: If peak shape improves, determine the optimal concentration and injection volume that falls within the linear dynamic range of your method.

Protocol 4: Resolving Split Peaks

Causality: A mismatch between the sample solvent and the mobile phase is a common cause of peak splitting.[13] A physical obstruction at the head of the column is another likely culprit.[14]

Step-by-Step Methodology:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample directly in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent that ensures solubility, and keep the injection volume as small as possible.

  • Check for Column Blockage: If solvent matching doesn't resolve the issue, suspect a blocked inlet frit.

    • Disconnect the column from the detector.

    • Reverse the direction of flow through the column.

    • Flush the column to waste with a strong solvent (e.g., 100% Acetonitrile or Methanol) at a low flow rate (e.g., 0.2 mL/min) for 15-20 minutes.[14]

    • Return the column to its original orientation, reconnect to the detector, and re-equilibrate with the mobile phase.

  • Inspect System for Voids: Check for any dead volume in the system, particularly between the tubing and the column or detector fittings. Ensure all fittings are properly seated.[4]

Summary Troubleshooting Table
SymptomProbable Cause(s)Recommended Solution(s)
Peak Tailing (Analyte only)Secondary interaction with silanol groups.[5][7]Lower mobile phase pH to ~2.5 using a phosphate buffer.[18][21] Use a modern, high-purity, end-capped column.
Peak Tailing (All peaks)Column void or blocked frit; Extra-column dead volume.[4][14]Reverse-flush the column; check and replace fittings/tubing.[14]
Peak Fronting Mass overload.[12]Reduce injection volume or dilute the sample.[5][22]
Split / Shouldered Peak Sample solvent stronger than mobile phase; Blocked column frit.[13][14]Dissolve sample in mobile phase; Reverse-flush the column.

References

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. PubChem, National Center for Biotechnology Information. [Link]

  • ACE News - HPLC. Advanced Chromatography Technologies. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. [Link]

  • Poor peak shape. Nacalai Tesque, Inc. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. (2023). Pharma Growth Hub. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC International. [Link]

  • buffered pH to avoid peak tailing. (2004). Chromatography Forum. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Welch Materials, Inc. [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs. [Link]

  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • How can i prevent the peak tailing in HPLC?. (2019). ResearchGate. [Link]

Sources

4,4-dimethyl-2-oxo-pentanoic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,4-Dimethyl-2-Oxopentanoic Acid

Welcome to the technical support guide for 4,4-dimethyl-2-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge, practical solutions, and validated protocols to ensure the success and reproducibility of your experiments.

Physicochemical Properties at a Glance

A foundational understanding of 4,4-dimethyl-2-oxopentanoic acid's properties is the first step in troubleshooting. This compound, also known as neopentylglyoxylic acid, is a white solid at room temperature and possesses both a ketone and a carboxylic acid functional group, which dictates its solubility behavior.[1]

PropertyValueSource
Molecular Formula C₇H₁₂O₃[1][2][3]
Molecular Weight 144.17 g/mol [1][2][4]
Appearance White solid[1]
pKa (Predicted) ~2.0-3.5[5][6]
Storage Temperature 0-8 °C[1]

Note: The pKa is an estimation based on structurally similar alpha-keto acids. The actual value may vary, but this range is a reliable guide for experimental design.

Frequently Asked Questions (FAQs) & Solubility Guide

This section addresses the most common issues encountered when working with 4,4-dimethyl-2-oxopentanoic acid.

Q1: What is the best solvent for preparing a high-concentration stock solution?

For initial stock solutions, we recommend using a polar organic solvent. The compound's structure lends itself to good solubility in solvents like Dimethyl Sulfoxide (DMSO) or ethanol. These solvents can typically dissolve the compound at concentrations of several milligrams per milliliter. For instance, a related compound, 4-methyl-2-oxopentanoic acid, is soluble in DMSO at ≥ 2.5 mg/mL.[7]

Expert Insight: Always start with a small amount of your compound in the chosen solvent to perform a solubility test before committing your entire supply. This avoids wasting valuable material.

Q2: Why is my 4,4-dimethyl-2-oxopentanoic acid not dissolving in my aqueous buffer (e.g., PBS, pH 7.4)?

This is the most frequently encountered issue and is directly related to the compound's chemical structure. 4,4-dimethyl-2-oxopentanoic acid is a carboxylic acid.[1] The solubility of carboxylic acids in aqueous solutions is highly dependent on the pH of the solution relative to the compound's pKa.

  • The Causality: The pKa of a carboxylic acid is the pH at which the protonated (less soluble, neutral form) and deprotonated (more soluble, ionic salt form) species are present in equal concentrations.

    • At a pH below the pKa, the carboxylic acid group remains protonated (-COOH). This form is less polar and has significantly lower solubility in water.

    • At a pH above the pKa, the carboxylic acid group loses its proton to become a carboxylate salt (-COO⁻). This ionic form is much more polar and readily dissolves in aqueous solutions.[8][9]

Since the predicted pKa is in the acidic range (~2.0-3.5), a neutral buffer like PBS (pH 7.4) is well above the pKa, and the compound should be soluble. If you are still facing issues, it is likely due to slow dissolution kinetics or insufficient pH control at the solid-liquid interface.

Q3: I see precipitation after adding my organic stock solution to my aqueous cell culture media. What is happening and how can I fix it?

This is a classic problem of solvent crashing. When you add a concentrated stock solution (e.g., in DMSO) to an aqueous medium, the local concentration of the organic solvent is temporarily very high, which can cause the compound to precipitate out of the solution before it has a chance to dissolve in the aqueous phase.

Solutions:

  • Increase the Final Volume: Add the stock solution to a larger volume of the aqueous medium to minimize the local concentration of the organic solvent.

  • Stir Vigorously: Add the stock solution dropwise into the vortex of the stirring aqueous medium. This promotes rapid mixing and dispersion.

  • Use an Intermediate Dilution: If possible, perform an intermediate dilution of your stock in a solvent that is miscible with both the stock solvent and the final aqueous medium.

Q4: How can I systematically improve the aqueous solubility of 4,4-dimethyl-2-oxopentanoic acid?

The most reliable method is to deprotonate the carboxylic acid with a base to form a soluble salt. This should be done in a controlled manner.

Step-by-Step Approach:

  • Start by suspending the solid 4,4-dimethyl-2-oxopentanoic acid in your desired aqueous buffer.

  • While stirring, add a small amount of a suitable base, such as 1 M NaOH, dropwise.

  • Monitor the dissolution of the solid. The solution should clear as the pH increases and the compound converts to its soluble salt form.

  • Once the solid is fully dissolved, check the final pH of your solution and adjust it back to your desired experimental pH using a dilute acid (e.g., 1 M HCl), if necessary. Be careful not to let the pH drop below the pKa, as this will cause the compound to precipitate.

Q5: Can I use heat or sonication to improve solubility?

Yes, gentle heating (e.g., to 37°C) or brief sonication can help overcome the activation energy barrier of dissolution. However, these should be used with caution.

  • Heating: Be mindful of the compound's stability at higher temperatures. For most cell-based assays, warming to 37°C is generally safe and can be effective.

  • Sonication: A short burst in a sonicator bath can help break up solid aggregates and increase the surface area for dissolution. Avoid prolonged sonication, which can generate excessive heat.

Trustworthiness Check: After dissolving with heat, allow the solution to cool back to room temperature. If the compound remains in solution, it is a stable preparation. If it precipitates upon cooling, the solution was supersaturated, and the protocol needs to be adjusted (e.g., by increasing the pH or lowering the final concentration).

Troubleshooting Workflow

When encountering a solubility issue, a systematic approach is key. The following decision tree can guide your troubleshooting process.

G start Solubility Issue Detected solvent_type Is the solvent aqueous or organic? start->solvent_type organic_issue Issue in Organic Solvent solvent_type->organic_issue Organic aqueous_issue Issue in Aqueous Solvent solvent_type->aqueous_issue Aqueous organic_sol_1 Try a different polar organic solvent (e.g., Ethanol, DMF). organic_issue->organic_sol_1 check_ph What is the pH of the aqueous solution? aqueous_issue->check_ph organic_sol_2 Gently warm or sonicate. organic_sol_1->organic_sol_2 ph_below_pka pH is acidic (e.g., < 4) check_ph->ph_below_pka ph_neutral pH is neutral or basic (e.g., > 6) check_ph->ph_neutral sol_ph_low Increase pH by adding base (e.g., 1M NaOH) dropwise until dissolved. ph_below_pka->sol_ph_low sol_ph_neutral Precipitation likely due to slow kinetics or high concentration. ph_neutral->sol_ph_neutral sol_ph_neutral_2 Add stock to vortexing buffer. Increase final volume. Gently warm or sonicate. sol_ph_neutral->sol_ph_neutral_2

Caption: Troubleshooting decision tree for solubility issues.

Validated Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution for long-term storage and subsequent dilution into aqueous media.

Materials:

  • 4,4-dimethyl-2-oxopentanoic acid (MW: 144.17 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Methodology:

  • Calculation: To prepare 1 mL of a 100 mM solution, you will need:

    • 144.17 g/mol * 0.100 mol/L * 0.001 L = 0.0144 g = 14.4 mg

  • Weighing: Carefully weigh 14.4 mg of 4,4-dimethyl-2-oxopentanoic acid into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex at room temperature for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming (to 37°C) can be applied if dissolution is slow.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Rationale: Using an organic solvent like DMSO bypasses the pH-dependent solubility issues in aqueous systems, allowing for a highly concentrated and stable stock solution.[7] Aliquoting is critical for maintaining the integrity of the compound over time.

Protocol 2: Preparation of a 1 mM Working Solution in PBS (pH 7.4)

This protocol describes the preparation of a ready-to-use aqueous solution from a solid, leveraging pH adjustment for solubilization.

Materials:

  • 4,4-dimethyl-2-oxopentanoic acid (MW: 144.17 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter and magnetic stirrer

Methodology:

  • Calculation: To prepare 10 mL of a 1 mM solution, you will need:

    • 144.17 g/mol * 0.001 mol/L * 0.010 L = 0.00144 g = 1.44 mg

  • Suspension: Add 1.44 mg of the compound to a beaker containing approximately 9.5 mL of PBS. Place on a magnetic stirrer. The compound will likely not dissolve at this stage.

  • Basification: While the suspension is stirring, add 1 M NaOH drop by drop. You should observe the solid beginning to dissolve. Continue adding base until the solution becomes completely clear.

  • pH Adjustment: Use a calibrated pH meter to check the pH of the solution. It will likely be basic. Carefully add 1 M HCl dropwise to bring the pH back down to 7.4.

  • Final Volume: Transfer the clear solution to a graduated cylinder and add PBS to reach a final volume of 10 mL.

  • Sterilization: If for use in cell culture, sterile-filter the final solution through a 0.22 µm filter.

Rationale: This method directly addresses the core solubility issue by converting the carboxylic acid to its highly soluble carboxylate salt form.[8][10] The subsequent pH adjustment ensures the final solution is compatible with physiological conditions while keeping the compound in its soluble state.

References

  • PubChem. 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. National Center for Biotechnology Information. [Link]

  • Solubility of Things. 4-Methyl-2-oxopentanoic acid. [Link]

  • FooDB. Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607). [Link]

  • Mooney, K. G., et al. (1981). Dissolution Kinetics of Carboxylic Acids II: Effect of Buffers. Journal of Pharmaceutical Sciences. [Link]

  • Organic Syntheses. (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. [Link]

  • The Good Scents Company. 4-methyl-2-oxovaleric acid. [Link]

  • PubChem. 4,4-Dimethyl-2-oxopentanoic acid. National Center for Biotechnology Information. [Link]

  • ChemTeam. Buffers and the Henderson-Hasselbalch Equation: Fifteen Examples. [Link]

  • Chemistry LibreTexts. 4.E: Buffer, Solubility, Common Ion Effects, and Acid-Base Titration (Practice Problems with Answers). [Link]

  • University of Waterloo. Buffer Solutions. [Link]

  • University of Massachusetts Boston. Section 19.1. Acid-Base Buffer Solutions. [Link]

  • PubChem. 4-Methyl-2-oxovaleric acid. National Center for Biotechnology Information. [Link]

  • PubChem. CID 124125807. National Center for Biotechnology Information. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • FooDB. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447). [Link]

Sources

Technical Support Center: A Guide to the Storage and Stability of 4,4-dimethyl-2-oxo-pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,4-dimethyl-2-oxo-pentanoic acid (also known as neopentylglyoxylic acid). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile α-keto acid as a key building block in organic synthesis for pharmaceuticals, agrochemicals, and specialty chemicals.[1] While α-keto acids are noted for their reactivity and utility, ensuring their stability during storage is paramount for reproducible and accurate experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the integrity of your compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals of Stability

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What are the primary chemical factors that can lead to the degradation of this compound?

As an α-keto acid, this compound possesses two reactive functional groups: a ketone and a carboxylic acid.[1] This structure makes it susceptible to several degradation pathways, primarily decarboxylation, oxidation, and hydrolysis. The presence of the ketone group adjacent to the carboxylic acid is a key structural feature influencing its chemical behavior.[2]

  • Oxidative Decarboxylation: This is a significant pathway for α-keto acids, where the molecule can be oxidized, leading to the loss of the carboxyl group as carbon dioxide (CO₂).[3][4] This process can be accelerated by the presence of oxidizing agents or exposure to atmospheric oxygen over time.[5]

  • Hydrolysis/Hydration: In the presence of water, the electrophilic keto group can undergo hydration to form a gem-diol hydrate.[6] While often reversible, this can alter the compound's reactivity and analytical profile. If stored in solution, hydrolysis of any ester impurities could also occur, acidifying the medium.[7]

  • Photodegradation: Some α-keto acids are known to be sensitive to light, which can induce photolytic reactions and the formation of radical species, leading to degradation.[8]

Q2: What are the ideal storage conditions for this compound?

Proper storage is the most critical factor in preventing degradation. The recommended conditions depend on the form of the compound (solid vs. solution) and the intended duration of storage.

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Duration Key Considerations
Solid 2-8°C[1][9]Tightly sealed container, preferably under an inert gas (Argon or Nitrogen)Short- to Mid-termMinimize headspace in the container to reduce exposure to air and moisture. Use a desiccator for added protection against humidity.
Solid -20°C to -80°C[10][11]Tightly sealed container under inert gasLong-termRecommended for archival samples to significantly slow all degradation pathways. Ensure the container is rated for low temperatures.
Solution -80°CAnhydrous, aprotic solvent; sealed under inert gasShort-term OnlyStorage in solution is generally discouraged. If necessary, use high-purity, anhydrous solvents. Avoid repeated freeze-thaw cycles.
Q3: What are the visible signs that my sample of this compound may have degraded?

While analytical confirmation is essential, visual inspection can provide initial clues. This compound is typically a white solid.[1] Signs of potential degradation include:

  • Discoloration: A change from white to yellow or brown can indicate oxidative degradation or the formation of impurities.

  • Change in Consistency: Clumping or the appearance of a sticky or oily residue may suggest hydration or the presence of liquid degradation byproducts.

  • Insolubility: Difficulty dissolving the compound in a solvent in which it was previously soluble can be a sign of polymerization or the formation of insoluble impurities.

Section 2: Troubleshooting Guide - From Observation to Solution

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments that point towards compound degradation.

Issue Cluster 1: Inconsistent or Unexpected Analytical Results

Q: My HPLC/LC-MS analysis of a stored sample shows a reduced peak area for this compound and the appearance of new, unidentified peaks. What is the likely cause and how do I investigate?

A: This is a classic indicator of chemical degradation. The reduced area of the parent peak corresponds to a loss of the active compound, while new peaks represent degradation products. The identity of these products depends on the degradation pathway. For instance, decarboxylation would lead to a product with a lower molecular weight, while oxidation might introduce new oxygen-containing functional groups.

To investigate, a forced degradation study is the most effective approach. This involves intentionally exposing the compound to harsh conditions to accelerate the formation of potential degradation products. The resulting analytical profiles can then be compared to your stored sample to identify the impurities.

G start Unexpected Peaks in HPLC/LC-MS Analysis check_standard Analyze a Fresh or Certified Reference Standard start->check_standard standard_ok Standard is Clean (Single Peak) check_standard->standard_ok If... standard_bad Standard is Also Degraded check_standard->standard_bad If... run_forced Perform Forced Degradation Study (See Protocol 1) standard_ok->run_forced Conclusion: Stored Sample Has Degraded source_new Source New Material & Re-evaluate Supplier standard_bad->source_new compare Compare Chromatograms: Stored Sample vs. Stressed Samples run_forced->compare identify Tentatively Identify Degradation Products by MS Fragmentation and Retention Time Matching compare->identify remediate Remediate Storage Conditions: - Lower Temperature - Use Inert Gas - Protect from Light identify->remediate

Caption: Troubleshooting workflow for unexpected analytical results.

Objective: To generate and tentatively identify potential degradation products of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition:

    • Control: Stock solution, stored at 2-8°C.

    • Acid Hydrolysis: Add 1 M HCl to an aliquot to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Add 1 M NaOH to an aliquot to achieve a final base concentration of 0.1 M.

    • Oxidation: Add 30% H₂O₂ to an aliquot to achieve a final peroxide concentration of 3%.

    • Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a sealed vial of the stock solution in a photostability chamber (or expose to direct sunlight) for 24 hours.

  • Incubation: Allow the stress samples (acid, base, oxidation, thermal) to incubate at room temperature (or 60°C for thermal) for 24-48 hours.

  • Neutralization & Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples (including control) to an appropriate concentration for your instrument (e.g., 10 µg/mL).

    • Analyze all samples by HPLC or LC-MS/MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control and your stored sample. Use the mass spectrometer data to determine the molecular weights of new peaks, which can help elucidate the degradation pathway.

Issue Cluster 2: Inconsistent Experimental Performance

Q: My reaction yields are variable, or the biological activity of my final compound is inconsistent. I suspect the purity of my starting material, this compound. How can I confirm this?

A: This is a common consequence of using a degraded starting material. A decrease in purity means you are adding less of the active reactant than calculated, which directly impacts reaction stoichiometry and yield. Furthermore, degradation products can sometimes interfere with or inhibit downstream reactions or biological assays.

The best course of action is to re-qualify the purity of your stored batch against a reliable reference standard. High-Performance Liquid Chromatography (HPLC) with UV detection is a straightforward method for this quantitative assessment.

G parent This compound (C₇H₁₂O₃) decarbox 3,3-dimethylbutanal (C₆H₁₂O) parent->decarbox Decarboxylation (-CO₂) (Heat, Light, Oxidants) oxid Oxidized Products (e.g., introducing -OH groups) parent->oxid Oxidation (+O) (Air, Peroxides) hydr Gem-diol Hydrate (C₇H₁₄O₄) parent->hydr Hydration (+H₂O) (Moisture)

Caption: Simplified potential degradation pathways for the compound.

Objective: To accurately determine the purity of a stored sample of this compound.

Materials:

  • Stored sample of this compound

  • Certified reference standard of this compound (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Phosphoric Acid

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Method Development:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile with 0.1% acid (e.g., formic acid) is a good starting point. The acid is crucial to keep the carboxylic acid protonated for good peak shape.

    • Detection: The ketone group allows for UV detection, typically in the range of 210-240 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Prepare Standard Solutions:

    • Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).

    • Perform serial dilutions to create a calibration curve with at least 5 concentration points (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Prepare Sample Solution:

    • Accurately weigh and dissolve your stored sample to a theoretical concentration that falls within the range of your calibration curve (e.g., 50 µg/mL).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Ensure the linearity (R²) is >0.999.

    • Inject the sample solution in triplicate.

  • Calculation:

    • Using the linear regression equation from the calibration curve (y = mx + b), calculate the concentration of your sample based on its average peak area.

    • Purity (%) = (Actual Concentration / Theoretical Concentration) x 100.

Section 3: Summary of Best Practices for Long-Term Stability

To ensure the integrity and longevity of your this compound, adhere to the following best practices:

  • Procure High-Quality Material: Start with a reputable supplier that provides a certificate of analysis with purity data and recommended storage conditions.

  • Implement Strict Storage Protocols: Upon receipt, immediately store the compound under the recommended conditions (see Table 1). For long-term storage, repackaging smaller aliquots under an inert atmosphere can prevent repeated exposure of the main stock to air and moisture.

  • Protect from Environmental Factors: Always store the compound in tightly sealed, opaque or amber glass containers to protect it from moisture and light.[5]

  • Use Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents to minimize the risk of hydrolysis. Prepare solutions fresh whenever possible.

  • Re-Qualify Periodically: For critical applications, establish a re-qualification schedule (e.g., every 6-12 months) to verify the purity of long-term stored materials using a validated analytical method like Protocol 2.

By implementing these guidelines, you can minimize the risk of degradation and ensure the reliability and reproducibility of your valuable research and development work.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt. Retrieved from [Link]

  • Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52, 1195–1208. Available at: [Link]

  • Taylor, N. L., et al. (2004). Lipoic Acid-Dependent Oxidative Catabolism of α-Keto Acids in Mitochondria Provides Evidence for Branched-Chain Amino Acid Catabolism in Arabidopsis. Plant Physiology, 134(2), 838–848. Available at: [Link]

  • Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(8), 1195-1208. Available at: [Link]

  • Wang, C., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(1), 597. Available at: [Link]

  • Elia, I., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Metabolism, 3, 1143–1154. Available at: [Link]

  • Antelo, A., et al. (2007). Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. The Journal of Organic Chemistry, 72(19), 7302–7310. Available at: [Link]

  • Wikipedia. (n.d.). Oxidative deamination. Retrieved from [Link]

  • Shimbo, K., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Analytical Methods in Chemistry, 2016, 8569409. Available at: [Link]

  • Google Patents. (n.d.). US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
  • Yoshida, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2125-2130. Available at: [Link]

  • Li, T., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 151. Available at: [Link]

  • Langenbeck, U., et al. (1981). Measurement of alpha-keto acids in plasma using an amino acid analyzer. Journal of Chromatography, 224(3), 468-472. Available at: [Link]

  • EurekAlert!. (2026). Important new source of oxidation in the atmosphere found. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 8.5.7: Degradation of amino acids. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • ATP STAR. (2016). Heating effect on beta keto acid (decarboxylation). Retrieved from [Link]

  • van Hinsbergh, V. W., et al. (1978). 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria. Biochemical Journal, 176(2), 353–360. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • Khan Academy. (2014). Decarboxylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Ionization Efficiency of 4,4-dimethyl-2-oxo-pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 4,4-dimethyl-2-oxo-pentanoic acid. As Senior Application Scientists, we have designed this resource to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices. This guide is structured in a practical question-and-answer format to directly address common challenges encountered in the lab.

Part 1: Foundational Understanding & Initial Setup

Q1: What are the key chemical properties of this compound that influence its analysis by mass spectrometry?

Answer: Understanding the analyte's structure is the first step in developing a robust analytical method. This compound (MW: 144.17 g/mol , Formula: C₇H₁₂O₃) is an α-keto acid.[1][2][3] Its structure contains two key functional groups that dictate its behavior in a mass spectrometer:

  • Carboxylic Acid (-COOH): This group is acidic and readily loses a proton (H⁺) to form a carboxylate anion ([M-H]⁻). This makes it an ideal candidate for analysis in negative ion mode.[4]

  • Ketone (C=O): The ketone group at the alpha position is not easily protonated or deprotonated under typical ESI conditions and thus contributes less directly to ionization.[5]

  • Polarity: With a calculated LogP of approximately 1.08, the molecule is moderately polar.[2] This property influences its retention in reversed-phase liquid chromatography (RPLC).

These features suggest that while the molecule has a clear pathway to ionization, its small size and polarity can present challenges in both chromatography and ionization efficiency.

Q2: I'm seeing a very weak or no signal for my analyte. What are the first things I should check?

Answer: Before diving into complex method development, it's crucial to confirm the fundamentals of your LC-MS system. A weak or absent signal often points to a basic setup issue rather than a fundamental problem with the analyte's ionizability.

Initial Troubleshooting Workflow

start Weak or No Signal ms_check 1. Verify MS System Performance - Is the background signal stable? - Check calibration with tuning mix. start->ms_check lc_check 2. Confirm LC Integrity - Stable pump pressure? - No leaks? ms_check->lc_check System OK spray_check 3. Inspect ESI Source - Is the spray stable and consistent? - Is the capillary position optimized? lc_check->spray_check LC OK analyte_check 4. Check Analyte & Sample - Correct concentration? - Sample degradation? spray_check->analyte_check Source OK conclusion Proceed to Method Optimization analyte_check->conclusion Sample OK

Caption: Initial troubleshooting steps for signal loss.

  • System Health: Ensure your mass spectrometer is properly calibrated and showing a stable background ion count.[6] A dirty ion source or spray shield can be a common culprit for poor signal.[6]

  • Liquid Flow: Verify a stable flow rate and backpressure from your HPLC/UPLC system. Leaks can prevent the sample from reaching the MS source efficiently.

  • Electrospray Stability: Visually inspect the electrospray plume. An unstable or dripping spray will lead to a highly variable or non-existent signal. Optimize the sprayer position and voltage; sometimes a lower voltage provides a more stable signal by preventing corona discharge.[7]

  • Sample Integrity: Prepare a fresh, slightly more concentrated standard to confirm that the issue isn't related to sample degradation or a concentration that is below the instrument's limit of detection.

Part 2: Optimizing Electrospray Ionization (ESI)

Q3: Which ESI polarity, positive or negative, is better for this compound and why?

Answer: Negative ion mode is strongly recommended.

The rationale is straightforward: the carboxylic acid group is the most easily ionizable site on the molecule. In negative mode ESI, the acidic proton is readily abstracted, forming the [M-H]⁻ ion. This is a highly efficient and predictable ionization pathway for acidic compounds.[4]

In contrast, positive ion mode is unlikely to be effective. The molecule lacks a basic functional group (like an amine) that can easily accept a proton to form an [M+H]⁺ ion. While you might observe low-intensity adducts like [M+Na]⁺, relying on these for quantification is generally less sensitive and robust.

Q4: How can I optimize my mobile phase to enhance the [M-H]⁻ signal in negative ion mode?

Answer: Mobile phase composition is a critical factor for successful ESI. The goal is to ensure the analyte is in its ionized (deprotonated) state as it enters the ESI source, which promotes efficient transfer to the gas phase.

  • pH Adjustment: To deprotonate a carboxylic acid, the mobile phase pH should ideally be about 2 units higher than the analyte's pKa. While the exact pKa of this compound is not readily published, α-keto acids are known to be relatively strong acids, with the keto form being significantly deprotonated even at a pH of 3.5.[8]

    • Recommendation: Start with a mobile phase containing a weak base, such as 5-10 mM ammonium acetate or ammonium formate. This will buffer the pH in a range that promotes deprotonation without being harsh on the LC column or MS system.

  • Solvent Choice: Standard reversed-phase solvents like methanol or acetonitrile are suitable. Acetonitrile often produces lower background noise and viscosity.

  • Counter-Intuitive Tip: While basic pH is the textbook answer, some studies have shown that an acidic mobile phase containing acetate (e.g., 0.1% acetic acid) can surprisingly improve negative ESI responses for some acidic compounds due to favorable gas-phase proton transfer dynamics.[9] If basic conditions do not yield the desired sensitivity, testing an acidic modifier is a worthwhile experiment.

Q5: I'm observing multiple peaks related to my analyte (adducts, dimers). How can I identify and control them?

Answer: The formation of adducts is common in ESI.[10] These occur when the analyte ion associates with other molecules or ions from the mobile phase or sample matrix. Identifying them is a matter of calculating mass differences from your expected molecular ion.

Ion Type Polarity Mass Shift (m/z) Common Source
[M-H]⁻ Negative-1.0078Target Ion
[M+Cl]⁻ Negative+34.9688Chlorinated solvents, contaminants
[M+HCOO]⁻ Negative+44.9976Formic acid in mobile phase
[M+CH₃COO]⁻ Negative+59.0133Acetic acid in mobile phase
[M+Na]⁺ Positive+22.9898Glassware, mobile phase impurities
[M+K]⁺ Positive+38.9637Glassware, mobile phase impurities
[M+NH₄]⁺ Positive+18.0338Ammonium salts in mobile phase
[2M-H]⁻ Negative(2 * M) - 1.0078High analyte concentration
Table based on common adducts listed in literature.[4][10][11]

Strategies for Control:

  • Minimize Metal Cations: To reduce [M+Na]⁺ and [M+K]⁺ adducts, use high-purity solvents (LC-MS grade), avoid glass containers in favor of polypropylene, and use freshly prepared mobile phases.[5]

  • Control Additives: Be aware that your mobile phase additives will form adducts (e.g., formate, acetate). If these are problematic, consider switching to a different modifier.

  • Reduce Concentration: Dimer formation ([2M-H]⁻) is often a sign that the analyte concentration is too high. Dilute your sample to minimize this effect.

Q6: My signal is inconsistent, especially in biological samples. How can I diagnose and mitigate matrix effects?

Answer: Matrix effects are a significant challenge in bioanalysis, defined as the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[12][13] Phospholipids are a particularly notorious cause of ion suppression in ESI.[14][15]

Diagnostic & Mitigation Strategy

start Inconsistent Signal (Matrix Effect Suspected) diag Diagnosis: Post-Extraction Spike Method start->diag cleanup Improve Sample Cleanup - Solid Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) diag->cleanup Effect Confirmed chrom Optimize Chromatography - Increase retention - Resolve analyte from interferences cleanup->chrom is Use Stable Isotope-Labeled Internal Standard (SIL-IS) chrom->is result Reliable Quantification is->result

Caption: Workflow for addressing matrix effects.

  • Diagnosis: The standard method is the post-extraction spike analysis. Compare the analyte's response in a clean solvent to its response when spiked into an extracted blank matrix sample. A significant difference indicates the presence of matrix effects.[14]

  • Mitigation Strategies:

    • Improve Sample Preparation: Simple protein precipitation is often insufficient. Employ more selective techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components like phospholipids.[14]

    • Enhance Chromatographic Separation: Modify your LC method to better separate the analyte from the region where matrix components elute (often early in the run). Improving retention of the analyte away from the void volume is key.[13]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during quantification.

Part 3: Advanced & Alternative Techniques

Q7: ESI is not providing sufficient sensitivity. What other ionization techniques should I consider?

Answer: If optimizing ESI is insufficient, Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for moderately polar to nonpolar, thermally stable compounds with molecular weights typically below 1500 Da.[16] Instead of ionizing the analyte in solution, APCI vaporizes the entire mobile phase stream in a heated tube, and ionization occurs in the gas phase via reactions with solvent ions generated by a corona discharge.[16]

    • Why it might work better: APCI is often less susceptible to ion suppression from non-volatile matrix components (like salts and phospholipids) than ESI.[14][17] It can provide a more robust response for analytes that are challenging in ESI.

Technique Principle Best For Pros for this Analyte Cons for this Analyte
ESI Ionization from charged droplets in solutionPolar, ionizable compoundsExcellent for the carboxylic acid groupSusceptible to matrix effects and ion suppression
APCI Gas-phase chemical ionization via corona dischargeThermally stable, moderately polar to nonpolar compoundsLess prone to matrix effects from non-volatiles; good alternative if ESI fails[17]Requires thermal stability; might induce fragmentation
APPI Gas-phase photoionization using UV lampNonpolar compounds, some compounds difficult by ESI/APCICan ionize compounds with low proton affinityLess common; may require a dopant for efficient ionization
Q8: Can chemical derivatization improve my signal? What is a recommended strategy?

Answer: Yes, chemical derivatization is a powerful strategy to overcome poor ionization. The goal is to attach a chemical tag to your analyte that has a high ionization efficiency.[18]

Strategy: Target the Carboxylic Acid Group

A highly effective approach for carboxylic acids is to tag them with a molecule containing a basic nitrogen atom, which is easily protonated in positive ion mode ESI. Phenylenediamine-based derivatization is a validated method that introduces a readily ionizable benzimidazole group onto the carboxylic acid.[18] This fundamentally changes the analysis from a challenging negative mode assay to a highly sensitive positive mode assay.[18]

General Protocol for Phenylenediamine Derivatization This is a generalized procedure based on published methods and should be optimized for your specific application.[18]

  • Sample Preparation: Evaporate your extracted sample to dryness.

  • Reconstitution: Reconstitute the residue in a reaction solvent (e.g., methanol).

  • Add Reagents: Add the derivatization agent (e.g., 4-Chloro-o-phenylenediamine) and a coupling agent (e.g., EDC - 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Acidification: Add an acid (e.g., HCl in methanol) to catalyze the reaction.

  • Incubation: Heat the mixture (e.g., 60 °C) for a specified time (e.g., 1-12 hours) to allow the reaction to complete.

  • Analysis: Dilute the final mixture and inject it into the LC-MS system, analyzing in positive ion mode .

Part 4: Troubleshooting Specific Issues

Q9: I'm seeing unexpected fragments in my full scan data. Could this be in-source fragmentation, and how do I control it?

Answer: Yes, this is very likely in-source fragmentation (ISF) or in-source collision-induced dissociation (CID). This phenomenon occurs when ions fragment in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer due to energetic collisions.[19][20] It can be a useful tool for structural confirmation but can also complicate data by creating multiple peaks from a single analyte.[21]

  • How to Identify: Common fragments for an α-keto acid would include neutral losses of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group.[22]

  • How to Control: ISF is primarily controlled by the voltage potential between the sampling orifice and the skimmer cone (often called "Cone Voltage" or "Orifice Potential").

    • To Reduce ISF: Lower the cone voltage. This reduces the kinetic energy of the ions, leading to softer conditions and less fragmentation.[19]

    • To Induce ISF: Increase the cone voltage. This promotes fragmentation and can be used to generate product ions for identification without performing a separate MS/MS experiment.[19]

Q10: My chromatographic peak shape is poor (e.g., broad, tailing). How does this affect ionization, and how can I improve it?

Answer: Poor chromatography directly and negatively impacts ionization efficiency and reproducibility. A broad, tailing peak means the analyte is entering the MS source over a longer period and at a lower maximum concentration. This leads to:

  • Lower Signal-to-Noise: The peak height is reduced, making it harder to distinguish from the baseline.

  • Increased Matrix Effects: A broader peak is more likely to have significant temporal overlap with interfering compounds from the matrix, exacerbating ion suppression.[13]

Improving Chromatography for Polar Acids:

Small, polar organic acids like yours are notoriously difficult to retain on standard C18 reversed-phase columns.[23] They often elute at or near the column's void volume.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For RPLC, a lower pH (e.g., 2.7-3.5 using formic or acetic acid) will protonate the carboxylic acid, making it less polar and increasing its retention. This is often a trade-off with ionization efficiency in negative mode, so a balance must be found.

  • Alternative Stationary Phases: If a C18 column is not providing adequate retention, consider a mixed-mode column that combines reversed-phase and anion-exchange properties. These are specifically designed to improve the retention of polar acidic compounds.[24]

References

  • Khan, I., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. Available at: [Link]

  • Souza, L. M. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]

  • Mettler Toledo. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • Panchal, D. (2012). Matrix Effect in Bioanalysis an Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Fidabio. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Available at: [Link]

  • PubChem. (n.d.). 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. Available at: [Link]

  • Ovid. (n.d.). Phospholipid-based matrix effects in LC-MS... : Bioanalysis. Available at: [Link]

  • Herrington, J. S., & Hays, M. D. (2005). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Talaty, N., et al. (2011). Paper spray ionization of polar analytes using non-polar solvents. The Analyst. Available at: [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? Available at: [Link]

  • Chromatography Today. (2021). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Available at: [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Available at: [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Available at: [Link]

  • Taylor & Francis. (n.d.). APCI – Knowledge and References. Available at: [Link]

  • Le, H., et al. (2023). The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. Metabolites. Available at: [Link]

  • NIST. (n.d.). Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. NIST WebBook. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • Rapf, R. J., et al. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A. Available at: [Link]

  • Smith, R. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Wang, S., & Cole, R. B. (2017). Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. Available at: [Link]

  • Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mueller, M., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical Chemistry. Available at: [Link]

  • NIST. (n.d.). Pentanoic acid, 4-oxo-, 2-methylpropyl ester. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). APCI mass spectra (A,B) for 1-keto-condelphine and 1-epi-condelphine, respectively. Available at: [Link]

  • Lu, W., et al. (2018). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. Available at: [Link]

  • Cerno Bioscience. (n.d.). Common Background Contamination Ions in Mass Spectrometry. Available at: [Link]

  • Waters. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]

  • Pesek, J. J., & Matyska, M. T. (2013). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • Wozniak, A., et al. (2020). Investigating the Ionization of Dissolved Organic Matter by Electrospray. Environmental Science & Technology. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • MIT Department of Chemistry. (n.d.). Electrospray helpful hints. Available at: [Link]

  • ResearchGate. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. Available at: [Link]

  • Blaženović, I., et al. (2023). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • NIST. (n.d.). 4-Methyl-2-oxovaleric acid. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-5-oxo-pentanoic acid. Available at: [Link]

  • Kallem, R. R., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma... Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Kallem, R. R., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma... PubMed. Available at: [Link]

  • Reddit. (n.d.). Why do we have nonpolar mobile phase for chromatography, and not polar mobile phase? r/OrganicChemistry. Available at: [Link]

  • Waters. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

Sources

Technical Support Center: Method Refinement for 4,4-dimethyl-2-oxo-pentanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4,4-dimethyl-2-oxo-pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, optimization, and troubleshooting for the quantification of this unique α-keto acid in complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when setting up an analytical method for this compound.

Q1: What are the primary challenges in analyzing this compound?

The analysis of this compound presents a multi-faceted challenge rooted in its chemical structure. As an α-keto acid, it is inherently reactive and can be unstable during sample processing and analysis.[1] Key difficulties include:

  • Chemical Instability: Like many α-keto acids, it is susceptible to degradation, particularly decarboxylation, which can lead to underestimation of its concentration if not handled properly.[2][3]

  • Poor Chromatographic Retention: Being a small, polar molecule, it exhibits poor retention on standard reversed-phase (e.g., C18) liquid chromatography columns, making separation from other polar matrix components difficult.[4]

  • Low Volatility: Its carboxylic acid group makes it non-volatile, precluding direct analysis by Gas Chromatography (GC) without a derivatization step.[3][5]

  • Matrix Effects: When analyzing complex biological samples like plasma or urine, co-eluting endogenous compounds can interfere with the ionization process in mass spectrometry, causing ion suppression or enhancement.[6][7][8]

Q2: Which analytical technique is better for this compound: LC-MS/MS or GC-MS?

Both platforms are viable, but the choice depends on your laboratory's expertise, available equipment, and specific experimental needs.

  • LC-MS/MS is often preferred for its high throughput and specificity, especially when dealing with a large number of samples. However, it requires careful management of chromatographic retention and matrix effects. Derivatization can be employed to improve performance but is not always mandatory.

  • GC-MS offers excellent chromatographic resolution and established libraries for spectral identification. For this analyte, however, a two-step derivatization is essential to increase volatility and thermal stability.[2][3] This adds time to sample preparation but often results in a very robust and sensitive assay.

Q3: Is derivatization necessary for analyzing this compound?

  • For GC-MS: Yes, it is mandatory. The standard and most effective approach is a two-step reaction: methoximation to stabilize the keto group, followed by silylation (e.g., with MSTFA) to make the carboxylic acid volatile.[2][3]

  • For LC-MS/MS: It is not strictly necessary but is highly recommended, especially for achieving low detection limits in complex matrices. Derivatization with reagents like 3-Nitrophenylhydrazine (3-NPH) or o-phenylenediamine (OPD) can significantly enhance reversed-phase retention and ionization efficiency.[4][9][10]

Q4: How should I prepare and store my samples to ensure analyte stability?

Given the instability of keto acids, pre-analytical handling is critical.

  • Collection and Storage: Collect biological samples (e.g., blood) using appropriate anticoagulants (sodium heparin is often preferred over EDTA for organic acid analysis) and process them immediately to separate plasma or serum.[11] Samples should be snap-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[5] Urine samples should also be frozen immediately after collection.[12]

  • Processing: Keep samples on ice throughout the extraction procedure. If derivatization is part of the workflow, it often serves to stabilize the analyte for subsequent analysis.[1]

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during analysis.

Guide 1: LC-MS/MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s) Scientific Rationale
Low or No Analyte Signal 1. Analyte Degradation: Instability in the autosampler or during sample prep. 2. Poor Ionization: Inefficient ionization in the MS source. 3. Ion Suppression: Co-eluting matrix components are interfering.[8][13]1. Use a cooled autosampler (4°C). Analyze samples immediately after preparation. 2. Optimize source parameters (gas flows, temperature). Test both positive and negative ionization modes. 3. Improve sample cleanup (use SPE instead of PPT). Modify the LC gradient to better separate the analyte from interferences. Dilute the sample if sensitivity allows.[7]1. Lower temperatures slow down chemical degradation, preserving the analyte's integrity until injection. 2. Ionization is highly dependent on compound chemistry and source conditions. Systematic optimization is key to maximizing signal. 3. Matrix effects are a primary cause of poor reproducibility and sensitivity in LC-MS.[6][7] Reducing the amount of co-eluting matrix components entering the MS is the most effective mitigation strategy.
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The analyte is interacting with active sites in the LC system. 2. Column Overload: Injecting too much analyte or matrix. 3. Inappropriate Mobile Phase: pH or solvent composition is not optimal.1. Use a high-quality, end-capped column. Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase. 2. Dilute the sample extract before injection. 3. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to keep it in a single ionic form.1. Formic acid protonates free silanol groups on the silica support, reducing secondary interactions with the acidic analyte. 2. Overloading the stationary phase capacity leads to peak distortion as molecules compete for binding sites. 3. Maintaining a consistent charge state of the analyte prevents mixed-mode interactions and results in sharper, more symmetrical peaks.
Inconsistent Retention Time 1. Column Temperature Fluctuation: The ambient temperature is not stable. 2. Mobile Phase Instability: Inadequate mixing or degradation of mobile phase. 3. Column Degradation: The stationary phase is breaking down or becoming contaminated.1. Use a column oven set to a stable temperature (e.g., 40°C). 2. Ensure mobile phases are fresh, well-mixed, and degassed. 3. Implement a column wash step after each batch. If the problem persists, replace the column.1. Retention in liquid chromatography is a thermodynamic process sensitive to temperature. A stable temperature ensures consistent partitioning and reproducible retention times. 2. Changes in solvent ratios directly impact analyte retention. 3. Matrix components can irreversibly bind to the column, altering its chemistry and affecting chromatographic performance over time.
Guide 2: GC-MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s) Scientific Rationale
Low or No Analyte Signal 1. Incomplete Derivatization: The methoximation or silylation reaction did not go to completion. 2. Derivative Degradation: The derivatized analyte is breaking down in the hot GC inlet. 3. Active Sites in GC System: Free silanol groups in the liner or column are adsorbing the analyte.[5]1. Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. Lyophilize samples to complete dryness before adding reagents.[3] 2. Use a lower inlet temperature. Check for leaks in the system. 3. Use a high-quality, deactivated (silanized) GC liner and column. Regularly condition the column as per the manufacturer's instructions.[5]1. Water will quench silylation reagents (like MSTFA) and can hinder the methoximation reaction, leading to low derivative yield. 2. While derivatization increases thermal stability, the resulting TMS-ethers/esters can still be susceptible to thermal degradation or hydrolysis if moisture is present. 3. Active sites cause irreversible adsorption of polar analytes, leading to poor peak shape and signal loss. Deactivation neutralizes these sites.
Multiple Peaks for Analyte 1. Incomplete Methoximation: The analyte exists in tautomeric (keto-enol) forms, which are then derivatized separately. 2. Side Reactions: Unwanted side reactions occurred during derivatization.1. Increase the reaction time or temperature for the methoximation step to ensure the keto group is fully converted to the stable oxime derivative before silylation.[2][3] 2. Review the derivatization protocol. Ensure the sample matrix does not contain components that could interfere with the reagents.1. The primary purpose of methoximation for keto acids is to "lock" the carbonyl group into a single form, preventing the formation of multiple tautomeric derivatives that would complicate the chromatogram.[2] 2. Complex matrices can sometimes contain compounds that compete for the derivatizing agent, leading to unexpected byproducts.
Poor Peak Shape (Tailing) 1. Incomplete Silylation: Residual polar carboxylic acid groups are interacting with the system. 2. Active Sites in GC System: As described above, active sites are a common cause of peak tailing for polar derivatives.[5]1. Re-optimize the silylation step (e.g., increase reagent volume, time, or temperature). Ensure the complete absence of moisture. 2. Replace the liner with a fresh, deactivated one. Trim the first few centimeters off the front of the GC column.1. Any un-silylated carboxylic acid groups will be highly polar and will interact strongly with any active sites in the system, causing significant peak tailing. 2. The inlet liner and the front of the column are the areas most prone to contamination and degradation from non-volatile matrix components.

Part 3: Experimental Workflows & Protocols

Overall Analytical Workflow

The following diagram illustrates the typical decision-making process and workflow for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path Sample Biological Sample (Plasma, Urine, Tissue) Homogenize Homogenization (for tissue) Sample->Homogenize Spike Spike with Internal Standard Sample->Spike Homogenize->Spike Extraction Extraction Step (PPT, LLE, or SPE) Spike->Extraction Drydown Evaporation to Dryness (under N2 stream) Extraction->Drydown Decision Choose Platform Drydown->Decision Deriv_GC Step 1: Methoximation Step 2: Silylation (MSTFA) Decision->Deriv_GC GC-MS Deriv_LC Optional: Derivatization (e.g., 3-NPH) Decision->Deriv_LC LC-MS/MS (With Deriv.) Reconstitute Reconstitute in Mobile Phase Decision->Reconstitute LC-MS/MS (No Deriv.) GCMS_Analysis GC-MS Analysis Deriv_GC->GCMS_Analysis Data_Analysis Data Processing & Quantification GCMS_Analysis->Data_Analysis Deriv_LC->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis LCMS_Analysis->Data_Analysis

Caption: General experimental workflow for this compound analysis.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a fast and simple method for cleaning up plasma or serum samples.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of thawed plasma or serum sample.

  • Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled version of the analyte) to each sample, blank, and quality control (QC). Vortex briefly.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired for stability). The 4:1 ratio of solvent to sample is crucial for efficient protein removal.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 30-40°C.

  • Next Steps: The dried extract is now ready for derivatization (Protocol 2) or reconstitution for direct LC-MS/MS analysis.

Protocol 2: Two-Step Derivatization for GC-MS Analysis

This protocol is essential for making α-keto acids suitable for GC-MS analysis.[2][3][5]

  • Prerequisite: Ensure the sample extract from Protocol 1 is completely dry. The presence of water will interfere with the silylation reagent.[3]

  • Methoximation Step:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 45 minutes to convert the keto group to a methoxime derivative.[5] This step is critical for preventing the formation of multiple tautomer peaks.[2]

    • Allow the vial to cool to room temperature.

  • Silylation Step:

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes to convert the carboxylic acid group to a volatile TMS-ester.[5]

    • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Troubleshooting Logic: Low Analyte Signal

The following decision tree provides a logical path for troubleshooting one of the most common analytical problems.

G Start Problem: Low Analyte Signal Check_IS Is the Internal Standard (IS) signal also low? Start->Check_IS System_Issue Systemic Issue: Injection or MS problem Check_IS->System_Issue  Yes Analyte_Issue Analyte-Specific Issue: Degradation or Matrix Effect Check_IS->Analyte_Issue No   Check_MS Run system suitability test. Clean MS source. Check for leaks. System_Issue->Check_MS Check_Prep Was sample prep correct? (e.g., pH, solvent ratios) Analyte_Issue->Check_Prep Prep_Error Review sample prep protocol. Re-prepare a test sample. Check_Prep->Prep_Error No (Error Found) Check_Degradation Could analyte have degraded? (e.g., sample left at RT) Check_Prep->Check_Degradation Yes (Protocol OK) Degradation_Solution Use cooled autosampler. Analyze samples immediately after preparation. Check_Degradation->Degradation_Solution Yes Check_Matrix Is it ion suppression? (LC-MS specific) Check_Degradation->Check_Matrix No Matrix_Solution Improve sample cleanup (SPE). Modify LC gradient. Dilute sample. Check_Matrix->Matrix_Solution Yes GC_Deriv_Issue Is it incomplete derivatization? (GC-MS specific) Check_Matrix->GC_Deriv_Issue Not Applicable or No Deriv_Solution Ensure reagents are fresh and sample is anhydrous. Re-optimize derivatization. GC_Deriv_Issue->Deriv_Solution Yes

Caption: Decision tree for troubleshooting low analyte signal.

References

  • The Bumbling Biochemist. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Cui, M., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 988, 104-112. [Link]

  • Mei, H., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of Analytical & Pharmaceutical Research, 6(4). [Link]

  • Bibel, H. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • González, O., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(12), 6091-6098. [Link]

  • Longdom Publishing. (2023). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Pira, E., et al. (2019). Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. American Journal of Clinical Pathology, 152(5), 633-641. [Link]

  • University of Georgia (CAIS). Sample Preparation Guidelines. [Link]

  • Toyoshima, Y., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 812. [Link]

  • Chem-Impex. This compound. [Link]

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • White, P. J., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 453, 33-39. [Link]

  • Zimmermann, M., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(7), 3510-3517. [Link]

  • Analytical Method Summaries. (2021). Various Methods. [Link]

  • Shimadzu. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. [Link]

Sources

Technical Support Center: Accurate Measurement of 4,4-dimethyl-2-oxo-pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-11

Introduction

Welcome to the technical support guide for the accurate quantification of 4,4-dimethyl-2-oxo-pentanoic acid, also known as keto-isocaproate (KICA). This molecule is a key keto acid derived from the essential amino acid leucine, and its precise measurement is critical in metabolic research, particularly in studies related to protein metabolism, maple syrup urine disease (MSUD), and nutritional science.

This document provides a comprehensive framework for instrument calibration, method validation, and troubleshooting, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this type of analysis. The principles and practices outlined here are designed to ensure the generation of reliable, reproducible, and accurate data for researchers, scientists, and drug development professionals.

Analytical Fundamentals: Why LC-MS/MS?

The quantification of small organic acids like this compound in complex biological matrices (e.g., plasma, urine, cell culture media) presents significant analytical challenges. These challenges include low endogenous concentrations, potential for interference from structurally similar compounds, and the need for high sensitivity.

LC-MS/MS is the preferred technique due to its superior selectivity, sensitivity, and specificity .

  • Selectivity: The liquid chromatography (LC) component separates the target analyte from other matrix components, reducing ion suppression. The mass spectrometer (MS/MS) then isolates the analyte's specific precursor ion and fragments it into characteristic product ions. This multi-stage filtering process, known as Multiple Reaction Monitoring (MRM), is highly selective and drastically reduces the likelihood of interferences.

  • Sensitivity: Modern LC-MS/MS systems can achieve detection limits in the low ng/mL or even pg/mL range, which is often necessary for quantifying endogenous metabolites.

  • Derivatization: While not always mandatory, derivatization of the keto acid functional group can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, further boosting sensitivity.[1][2][3]

Core Protocol: Instrument Calibration for Quantitative Analysis

A robust calibration curve is the foundation of all quantitative measurements. This protocol outlines the steps for creating a reliable calibration curve for this compound using an external standard method with a stable isotope-labeled internal standard.

Key Reagents and Materials
  • This compound certified reference material (CRM)

  • Stable Isotope-Labeled (SIL) Internal Standard (IS), e.g., this compound-d3

  • LC-MS grade solvents (e.g., water, methanol, acetonitrile, formic acid)

  • Calibrated analytical balance and volumetric flasks/pipettes

  • Appropriate biological matrix (e.g., charcoal-stripped human plasma)

Experimental Workflow: Calibration and QC Sample Preparation

The following diagram illustrates the workflow for preparing calibration standards and quality control (QC) samples.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate & Working Solutions cluster_2 Step 3: Spiking & Sample Preparation cluster_3 Step 4: Analysis stock_analyte Weigh Analyte CRM Prepare 1 mg/mL Stock (S1) inter_analyte Dilute S1 to create Intermediate Stocks (e.g., 100, 10, 1 µg/mL) stock_analyte->inter_analyte Serial Dilution stock_is Weigh SIL-IS CRM Prepare 1 mg/mL Stock (IS-S1) working_is Dilute IS-S1 to create Working IS Solution (e.g., 500 ng/mL) stock_is->working_is spike_cal Spike with Analyte Intermediate Stocks (e.g., 10 µL) inter_analyte->spike_cal spike_is Spike all samples (except Blank) with Working IS working_is->spike_is matrix Aliquot Blank Matrix (e.g., 90 µL Plasma) matrix->spike_cal matrix->spike_is extraction Perform Sample Extraction (e.g., Protein Precipitation) spike_cal->extraction spike_is->extraction analysis Inject into LC-MS/MS and Acquire Data extraction->analysis

Caption: Workflow for preparing calibration standards.

Step-by-Step Protocol
  • Prepare Stock Solutions: Accurately weigh the certified reference material of the analyte and its stable isotope-labeled internal standard.[4][5] Dissolve in an appropriate solvent (e.g., methanol) to create high-concentration stock solutions (e.g., 1 mg/mL). Store these at -20°C or as recommended by the supplier.

  • Prepare Intermediate and Working Solutions:

    • Analyte: Perform serial dilutions of the analyte stock solution to create a series of intermediate solutions that will be used to spike the calibration standards.[4][6] It is best practice to avoid serial dilutions for the final calibration standards to prevent propagation of errors.[7]

    • Internal Standard (IS): Prepare a working IS solution at a fixed concentration that yields a stable and robust signal in the LC-MS/MS system.

  • Construct the Calibration Curve:

    • Aliquot a fixed volume of the blank biological matrix into a series of tubes.

    • Spike each tube with a decreasing volume of the analyte intermediate solutions to create a calibration curve with at least 6-8 non-zero concentration levels.[8]

    • Add the working IS solution to every standard (and QC/unknown sample), except for the "blank" sample.

    • The final curve should bracket the expected concentration range of your unknown samples.

  • Prepare Quality Control (QC) Samples: Prepare QCs at a minimum of three concentration levels: Low, Medium, and High. These should be prepared from a separate stock solution weighing than the calibration standards to ensure an independent check of accuracy.[9]

  • Sample Extraction: Process all standards, QCs, and unknown samples using an identical extraction procedure (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction).[10][11]

  • LC-MS/MS Analysis: Inject the extracted samples and acquire data. The sequence should be randomized where possible, but typically includes a blank, a zero sample (matrix + IS), the calibration standards, and QCs interspersed with unknown samples.[7]

Data Analysis and Acceptance Criteria

The relationship between the analyte/IS peak area ratio and the analyte concentration is plotted to create the calibration curve. A linear regression with a weighting factor (commonly 1/x or 1/x²) is typically used.

ParameterAcceptance CriteriaRationale
Calibration Model Simplest model with best fit. Linear regression with 1/x or 1/x² weighting is common.Ensures the mathematical model accurately describes the instrument's response across the concentration range.
Correlation Coefficient (r²) ≥ 0.99Indicates a strong linear relationship between concentration and response.
Calibrator Accuracy At least 75% of standards must be within ±15% of their nominal value.[8][12]Confirms the accuracy of the calibration points used to define the curve.
Lower Limit of Quantitation (LLOQ) Must be within ±20% of its nominal value.[8][12] Analyte response should be at least 5x the blank response.[13]Defines the lowest concentration that can be measured with acceptable accuracy and precision.
Quality Controls (QCs) At least 2/3 of all QCs and at least 50% at each level must be within ±15% of nominal values.Provides an independent check on the accuracy and precision of the analytical run.

Table based on FDA Guidance for Bioanalytical Method Validation.[8][9][14]

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the analysis of this compound.

Q1: Why is my calibration curve non-linear or showing poor correlation (r² < 0.99)?

  • A1: Possible Causes & Solutions:

    • Inaccurate Standard Preparation: This is the most common cause. Re-prepare your stock and intermediate solutions using freshly calibrated pipettes and balances. Ensure the reference standard is fully dissolved.[6]

    • Detector Saturation: If the curve flattens at high concentrations, your highest standards may be saturating the MS detector. Reduce the concentration of your upper limit of quantification (ULOQ) standard or dilute the samples.

    • Incorrect Regression Model: Ensure you are using an appropriate regression model. A weighted linear regression (e.g., 1/x²) is often required to account for heteroscedasticity (non-uniform variance) across the concentration range.[7]

    • Internal Standard Issues: If the IS response is highly variable across the run, it cannot properly normalize the analyte response. Check the IS solution for stability and ensure it is added consistently.

Q2: I'm observing high background noise or a significant peak in my blank sample.

  • A2: Possible Causes & Solutions:

    • System Contamination: The LC system, particularly the injection port and column, may be contaminated. Flush the entire system with a strong solvent mixture (e.g., isopropanol/water).[15]

    • Carryover: The analyte may be carrying over from a high-concentration sample to the next injection.[16] Optimize the needle wash procedure in the autosampler method, using a wash solvent that is strong enough to solubilize the analyte completely.

    • Contaminated Solvents or Reagents: Prepare fresh mobile phases and extraction solvents using high-purity, LC-MS grade reagents.[16]

    • Matrix Interference: An endogenous compound in the blank matrix may have the same mass transition as your analyte. A more efficient chromatographic separation is needed to resolve the interference from the analyte peak.

Q3: My peak shape is poor (e.g., fronting, tailing, or splitting). What should I do?

  • A3: Possible Causes & Solutions:

    • Peak Tailing: This is often caused by secondary interactions between the acidic analyte and the silica-based column. Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to keep the carboxylic acid protonated. Tailing can also indicate column degradation; replace the column if necessary.[17]

    • Peak Fronting: This typically indicates column overloading. Reduce the injection volume or the concentration of the injected sample.

    • Peak Splitting: This can be caused by a partially blocked column frit, a void in the column packing material, or a mismatch between the injection solvent and the initial mobile phase.[17] Ensure your sample is dissolved in a solvent weaker than or equal to the starting mobile phase.

Q4: My sensitivity has dropped significantly compared to previous runs.

  • A4: Possible Causes & Solutions:

    • Ion Source Contamination: The MS ion source is prone to contamination from non-volatile matrix components. This is a very common cause of sensitivity loss.[16][18] Clean the ion source capillary, cone, and lenses according to the manufacturer's protocol.

    • Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the biological matrix can suppress the ionization of your analyte.[19][20][21] This is a major challenge in bioanalysis.[19]

      • Diagnosis: Perform a post-column infusion experiment to identify regions of ion suppression.

      • Mitigation: Improve sample clean-up (e.g., switch from protein precipitation to SPE) or enhance chromatographic separation to move the analyte peak away from the suppression zone.[10][11] The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences the same degree of ion suppression, thereby providing effective normalization.[22][23][24]

    • Instrument Tuning/Calibration: The mass spectrometer may need to be retuned or recalibrated. Perform a system calibration as per the manufacturer's guidelines.[16]

Frequently Asked Questions (FAQs)

  • Do I need a stable isotope-labeled (SIL) internal standard?

    • While not strictly mandatory, using a SIL-IS is highly recommended and considered best practice.[22][24] It is the most effective way to correct for variability in sample preparation, injection volume, and especially matrix effects.[20][22] An analog internal standard (a different but structurally similar molecule) can be used but may not perfectly mimic the analyte's behavior.[23]

  • How often should I calibrate my instrument?

    • A full calibration curve should be run with every batch of unknown samples. This ensures that the quantification of the unknowns is based on the instrument's performance at that specific time, correcting for any day-to-day variations in sensitivity.

  • What is "matrix matching" and is it necessary?

    • Matrix matching involves preparing your calibration standards in the same biological matrix as your samples (e.g., preparing standards in charcoal-stripped plasma if you are analyzing plasma samples).[4] This is crucial for LC-MS/MS analysis because it helps to normalize the impact of matrix effects on the calibration curve, making it more representative of the conditions your unknown samples will experience.[20][21]

  • How do I store my stock solutions and prepared samples?

    • Stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed containers to prevent evaporation and degradation. Processed samples in the autosampler should be kept at a cool temperature (e.g., 4-10°C) to maintain stability during the analytical run. Always perform stability tests (e.g., freeze-thaw, bench-top, long-term) as part of your method validation to confirm the analyte is stable under your specific storage and handling conditions.[25]

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Xing, J., & LaCreta, F. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1101–1104. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST. [Link]

  • ResearchGate. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. [Link]

  • Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Connelly, A. (2017). Preparation of calibration standards. WordPress.com. [Link]

  • Veeprho. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Veeprho. [Link]

  • ResearchGate. (n.d.). LC/MS Troubleshooting Guide. ResearchGate. [Link]

  • American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • National Institute of Standards and Technology. (2017). Preparation of Calibration Solutions. NIST. [Link]

  • National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. LGC Group. [Link]

  • Bioanalytical Method Validation Summary. (n.d.). Source document not fully identifiable.
  • FDA Bioanalytical Method Validation Guidance. (2001). Source document not fully identifiable.
  • YouTube. (n.d.). Calibration Preparation Explained: Essential Steps for Accurate Measurements. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 1.5: Calibration of Instrumental Methods. Chemistry LibreTexts. [Link]

  • Mochel, F., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335. [Link]

  • SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. SCIEX. [Link]

  • Ahmad, S. S., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(5), 633. [Link]

  • Schmidt, J., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 769–780. [Link]

  • Putnam, W. C., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335. [Link]

Sources

Addressing contamination issues in 4,4-dimethyl-2-oxo-pentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-dimethyl-2-oxopentanoic acid, a key intermediate for researchers and professionals in drug development and various scientific fields. This guide provides in-depth troubleshooting advice and frequently asked questions to address common contamination issues encountered during its synthesis. Our goal is to equip you with the expertise to identify, mitigate, and resolve these challenges, ensuring the integrity and purity of your final product.

Introduction to the Synthesis and its Challenges

4,4-Dimethyl-2-oxopentanoic acid, also known as α-keto-t-leucine, is most commonly synthesized via the oxidative deamination of its corresponding amino acid, L-tert-leucine.[1] While seemingly straightforward, this process is prone to specific side reactions and contamination issues that can impact yield and purity. The presence of the sterically bulky tert-butyl group introduces unique challenges not always encountered with other amino acids.

This guide is structured to provide direct answers to common problems, explaining the underlying chemical principles and offering validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4,4-dimethyl-2-oxopentanoic acid?

The most prevalent and well-established method is the oxidative deamination of L-tert-leucine.[1] This reaction converts the amino group of the amino acid into a ketone, yielding the desired α-keto acid.

Q2: What are the primary impurities I should be aware of?

The main contaminants to anticipate are:

  • Unreacted L-tert-leucine: Incomplete oxidation is a common issue.

  • Pivaldehyde: A potential byproduct of oxidative decarboxylation.

  • Decarboxylation Product (3,3-dimethylbutanoic acid): The loss of the carboxyl group can occur under certain conditions.

Q3: Why is my final product showing a low yield?

Low yields can stem from several factors:

  • Incomplete Oxidation: The reaction may not have gone to completion, leaving a significant amount of starting material.

  • Product Degradation: The desired α-keto acid can be susceptible to decarboxylation, especially at elevated temperatures or non-optimal pH.

  • Sub-optimal Reaction Conditions: Incorrect stoichiometry of reagents, improper temperature control, or inefficient stirring can all negatively impact the yield.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of the starting material (L-tert-leucine) and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time.

Troubleshooting Guide: Addressing Specific Contamination Issues

Issue 1: Presence of Unreacted L-tert-leucine in the Final Product

Root Cause Analysis:

The presence of unreacted L-tert-leucine is a clear indication of incomplete oxidation. This can be due to several factors related to the reaction kinetics and conditions. The steric hindrance of the tert-butyl group can slow down the rate of oxidation compared to less bulky amino acids.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unreacted starting material.

Detailed Protocols:

  • Reagent Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider extending the reaction time. Be cautious with increasing the temperature, as this can promote side reactions like decarboxylation.

  • Purification Strategy: If unreacted L-tert-leucine remains, it can often be removed by exploiting the difference in polarity and acidity between the amino acid and the α-keto acid.

    • Acid-Base Extraction:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The protonated amino acid will partition into the aqueous layer, while the α-keto acid remains in the organic layer.

      • Separate the layers and wash the organic layer with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Formation of Pivaldehyde as a Byproduct

Root Cause Analysis:

Pivaldehyde (2,2-dimethylpropanal) can be formed through the oxidative decarboxylation of the intermediate imino acid or the final α-keto acid.[2] This side reaction is more likely to occur with stronger oxidizing agents or at elevated temperatures.

Identification:

Pivaldehyde is a volatile aldehyde with a characteristic odor. Its presence can be confirmed by:

  • ¹H NMR Spectroscopy: Look for a characteristic singlet at approximately 9.5 ppm corresponding to the aldehydic proton.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile impurities.

Mitigation and Removal Strategies:

StrategyDescription
Control Reaction Temperature Maintain a low and consistent reaction temperature to minimize over-oxidation and decarboxylation.
Choice of Oxidant Use a milder oxidizing agent if pivaldehyde formation is significant.
Purification by Distillation If the desired product is a solid, pivaldehyde can often be removed by evaporation under reduced pressure due to its volatility.
Bisulfite Adduct Formation Pivaldehyde can be selectively removed by forming a solid bisulfite adduct. This is a classic method for purifying non-aldehyde compounds from aldehyde impurities.
Issue 3: Decarboxylation of the Final Product

Root Cause Analysis:

4,4-Dimethyl-2-oxopentanoic acid, being a β-keto acid analog (in terms of having a carbonyl group beta to the carboxylate once the keto group is enolized), is susceptible to decarboxylation, particularly under acidic or basic conditions and with heating.[3][4] This results in the formation of 3,3-dimethylbutanoic acid.

Reaction Pathway:

Caption: Decarboxylation of the target compound.

Prevention and Purification:

  • pH Control: Maintain a neutral or slightly acidic pH during workup and purification. Avoid prolonged exposure to strong acids or bases.

  • Temperature Management: Perform all purification steps at or below room temperature whenever possible. Avoid excessive heating during solvent removal.

  • Chromatographic Purification: If decarboxylation has occurred, the resulting carboxylic acid can be separated from the desired α-keto acid by column chromatography on silica gel, exploiting the polarity difference.

Analytical Methods for Purity Assessment

A robust analytical strategy is crucial for confirming the purity of the synthesized 4,4-dimethyl-2-oxopentanoic acid and for identifying any contaminants.

Analytical TechniqueApplication
¹H and ¹³C NMR Spectroscopy Provides structural confirmation of the desired product and allows for the identification and quantification of impurities with characteristic chemical shifts.[5][6]
Mass Spectrometry (MS) Confirms the molecular weight of the product and can be coupled with GC or LC to identify and quantify impurities.
High-Performance Liquid Chromatography (HPLC) An excellent method for determining the purity of the final product and for quantifying the levels of non-volatile impurities.
Gas Chromatography (GC) Useful for detecting volatile impurities such as residual solvents and byproducts like pivaldehyde.[7]

Conclusion

The successful synthesis of high-purity 4,4-dimethyl-2-oxopentanoic acid is achievable with a thorough understanding of the potential side reactions and a systematic approach to troubleshooting. By carefully controlling reaction parameters and implementing appropriate purification strategies, researchers can overcome the challenges associated with contamination. This guide serves as a valuable resource to navigate these complexities and ensure the quality of this important synthetic intermediate.

References

  • Wikipedia. (n.d.). Oxidative deamination. Retrieved from [Link]

  • Cui, J., et al. (2021). Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Catalyst University. (2015, May 5). Biochemistry | Leucine Deamination & Oxidation [Video]. YouTube. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4,4-Dimethyl-2-oxo-pentanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from [Link]

  • Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

  • D'Aniello, A., & Strazzullo, L. (1970). The Oxidative Deamination of Sulfur Amino Acids by a Bacterial L-Amino Acid Oxidase. Biochimica et Biophysica Acta (BBA) - Enzymology, 212(1), 1-10.
  • VTechWorks. (n.d.). The formation of isovaleraldehyde from l-leucine and isobutyraldehyde from l-valine catalyzed by banana polyphenoloxidase and peroxidase. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Rice Office of Research. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Wikipedia. (n.d.). Pivaldehyde. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2019, February 15). Decarboxylation of Aliphatic Carboxylic Acids. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cy. Retrieved from [Link]

  • VTechWorks. (n.d.). The formation of isovaleraldehyde from ℓ-leucine and isobutyraldehyde from ℓ-valine catalyzed by banana polyphenoloxidase and peroxidase. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine.
  • G. M. A. El-Reash, et al. (n.d.). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. PubMed Central.
  • ResearchGate. (n.d.). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. Retrieved from [Link]

  • Dunn, A. L., et al. (2016). A detailed mechanistic investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid utilizing online NMR spectroscopy. Magnetic Resonance in Chemistry, 54(6), 477-484.
  • RJPT. (n.d.). Analytical Reagents used in Chemical and Spectrophotometric Analysis. Retrieved from [Link]

Sources

Fine-tuning gradient elution for better separation of 4,4-dimethyl-2-oxo-pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Fine-tuning Gradient Elution for Better Separation of 4,4-Dimethyl-2-Oxo-Pentanoic Acid

Welcome to the technical support guide for the chromatographic analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during HPLC method development. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions and effectively troubleshoot your separations.

Introduction: The Challenge of a Polar Keto Acid

This compound is a small organic molecule featuring both a ketone and a carboxylic acid functional group.[1] Its molecular formula is C₇H₁₂O₃ with a molecular weight of 144.17 g/mol .[2] These functional groups confer significant polarity and an acidic nature, which can present challenges in reversed-phase high-performance liquid chromatography (RP-HPLC).

Common issues include:

  • Poor Retention: The analyte has a high affinity for the polar mobile phase and elutes at or near the solvent front (void volume).

  • Poor Peak Shape: Asymmetrical peaks, particularly tailing, can compromise resolution and accurate quantification.

  • Low Sensitivity: Poor peak shape leads to broader, shorter peaks that are difficult to distinguish from baseline noise.

Gradient elution is a powerful technique to address these issues by systematically changing the mobile phase composition during the analytical run, allowing for the separation of compounds with a wide range of hydrophobicities.[3] This guide will provide a structured approach to fine-tuning your gradient method for robust and reproducible separation of this compound.

Section 1: Foundational Principles for Separating this compound

A successful separation is built on a solid understanding of the analyte's chemistry and its interaction with the stationary and mobile phases.

The Critical Role of Mobile Phase pH

For an ionizable compound like this compound, the pH of the mobile phase is the most critical parameter influencing retention in RP-HPLC. The carboxylic acid group has a specific pKa value, and the mobile phase pH relative to this pKa determines whether the molecule is in its charged (ionized) or neutral (non-ionized) form.

  • Above the pKa: The carboxylic acid is deprotonated (COO⁻), making the molecule negatively charged and highly polar. This form has very little affinity for the non-polar stationary phase and will elute quickly.

  • Below the pKa: The carboxylic acid is protonated (COOH), rendering the molecule neutral and significantly less polar. This neutral form interacts more strongly with the stationary phase, leading to increased retention.[4]

Expert Rule of Thumb: To ensure the analyte is in its neutral, most retentive form, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa.[5] This minimizes shifts in retention that can occur if the pH is too close to the pKa.[6] Using acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) is standard practice.[5][7]

Selecting the Appropriate Column Chemistry

While the C18 column is the workhorse of reversed-phase chromatography, the high polarity of this compound may require a specialized approach, especially when using highly aqueous mobile phases at the start of the gradient.[8]

  • Standard C18 Columns: These offer high hydrophobicity. However, when used with mobile phases containing a high percentage of water (>95%), the C18 alkyl chains can collapse, leading to a sudden loss of retention.[7]

  • Aqueous C18 (AQ-type) or Polar-Embedded Columns: These columns are specifically designed to prevent phase collapse in highly aqueous conditions.[9] They incorporate a polar group near the silica surface, which allows the stationary phase to remain fully wetted, ensuring stable and reproducible retention for polar analytes even with 100% aqueous mobile phases.

Understanding the Gradient Profile

A gradient elution program is defined by several key parameters that can be manipulated to achieve the desired separation.

  • Initial %B (Organic Solvent): For polar analytes, this should be low (e.g., 0-5%) to maximize retention at the start of the run.

  • Gradient Slope: This is the rate of change of the organic solvent concentration over time. A shallow gradient provides more time for closely eluting compounds to separate, increasing resolution. A steep gradient shortens the run time but may sacrifice resolution.

  • Gradient Time (tG): The duration of the gradient. A longer gradient time results in a shallower slope, which is often beneficial for complex separations.

Section 2: Troubleshooting Guide for Common Separation Issues

This section addresses specific problems you may encounter in a question-and-answer format.

Q1: My peak for this compound is eluting in the void volume with no retention. What should I do?

A1: This is a classic issue for polar acidic compounds. The primary cause is that the analyte is too polar to interact with the stationary phase under the current conditions.

Troubleshooting Steps:

  • Verify Mobile Phase pH: This is the most likely culprit. Ensure you have an acidic modifier (e.g., 0.1% formic acid) in your aqueous mobile phase (Solvent A). This suppresses the ionization of the carboxylic acid, making the analyte less polar and more retentive.[4][7]

  • Lower the Initial Organic Percentage: Your gradient may be starting with too much organic solvent. Reduce the initial %B to 5%, 2%, or even 0% to increase the analyte's retention on the column.

  • Consider a Different Stationary Phase: If you are using a standard C18 column with a high aqueous mobile phase, you may be experiencing phase collapse. Switch to an "aqueous-compatible" column (e.g., an AQ-C18 or a polar-embedded phase) that provides stable retention under these conditions.[9]

Q2: I am observing significant peak tailing. What causes this and how can I fix it?

A2: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues outside the column.

Troubleshooting Flowchart:

G start Peak Tailing Observed check_ph Is mobile phase pH >2 units below analyte pKa? start->check_ph cause_silanol Primary Cause: Secondary interaction with ionized silanols on silica surface. check_ph->cause_silanol No check_overload Is peak height abnormally high or concentration excessive? check_ph->check_overload Yes solution_ph Solution: Lower mobile phase pH with 0.1% Formic Acid or TFA. cause_silanol->solution_ph cause_overload Cause: Column overload. check_overload->cause_overload Yes check_extracol Are all peaks tailing? check_overload->check_extracol No solution_overload Solution: Dilute sample or reduce injection volume. cause_overload->solution_overload cause_extracol Cause: Extra-column dead volume (e.g., long tubing, loose fitting). check_extracol->cause_extracol Yes solution_extracol Solution: Check fittings, use shorter/narrower ID tubing between column and detector. cause_extracol->solution_extracol

Caption: Troubleshooting logic for peak tailing.

Detailed Explanation:

  • Silanol Interactions: The most common cause of tailing for acidic compounds is interaction with residual silanol groups (Si-OH) on the silica backbone of the stationary phase.[10] Lowering the mobile phase pH protonates these silanols, minimizing unwanted ionic interactions.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks. Dilute your sample and reinject.

  • Extra-Column Volume: Excessive dead volume in the system (e.g., from tubing that is too long or wide between the column and detector) can cause peak broadening and tailing.[11]

Q3: My peak is fronting. What does this indicate?

A3: Peak fronting is less common than tailing but usually points to two main causes:

  • Sample Overload: Similar to tailing, severe concentration overload can manifest as fronting. Try diluting your sample.[10]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly "stronger" (less polar) than the initial mobile phase, the peak can be distorted.[12] For example, dissolving your sample in 100% acetonitrile when your gradient starts at 5% acetonitrile can cause this. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[12]

Q4: I can't resolve this compound from a nearby impurity. How can I improve the separation?

A4: Improving resolution (Rs) requires manipulating the selectivity, efficiency, or retention of your method. For gradient elution, adjusting the gradient profile is the most powerful tool.

Workflow for Improving Resolution:

G start Insufficient Resolution step1 1. Decrease Gradient Slope (Increase Gradient Time) start->step1 step2 2. Change Organic Solvent (e.g., Acetonitrile to Methanol) step1->step2 result1 Increases time for separation, improves Rs for close peaks. step1->result1 step3 3. Adjust Temperature step2->step3 result2 Alters elution order (selectivity) due to different solvent interactions. step2->result2 step4 4. Evaluate a Different Column step3->step4 result3 Can change selectivity and viscosity. Try 30°C, 40°C, 50°C. step3->result3 result4 Different stationary phase (e.g., Phenyl-Hexyl, Polar-RP) offers orthogonal selectivity. step4->result4

Caption: Systematic workflow for resolution optimization.

Detailed Explanation:

  • Flatten the Gradient: This is the most effective first step. If your initial gradient is 5-95% B in 10 minutes, try extending it to 20 minutes. This halves the slope, giving the peaks more time to separate.

  • Change Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with your analyte and impurities differently, which can significantly alter the selectivity of the separation.[3]

  • Modify Temperature: Temperature affects mobile phase viscosity and can change the selectivity of the separation.[13] Running the analysis at different temperatures (e.g., 30°C vs. 40°C) is a simple way to see if resolution improves.[14]

Section 3: Protocols for Method Optimization

Follow these systematic protocols to develop and refine your gradient method.

Table 1: Recommended Starting Conditions for Method Development
ParameterRecommendationRationale
Column Aqueous C18 (e.g., AQ-C18), 100-150 mm x 4.6 mm, <3 µmRobust for polar analytes in highly aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses analyte ionization for good retention and peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, low-viscosity organic solvent.[3]
Scouting Gradient 5% to 95% B over 15 minutesA good starting point to determine the elution profile of the analyte.
Flow Rate 1.0 mL/min (for 4.6 mm ID)Standard flow rate for analytical columns.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection (UV) 210 nmCarboxylic acid groups absorb at low UV wavelengths.[14][15]
Injection Volume 5 µLA small volume minimizes potential for peak distortion.
Protocol 1: Fine-Tuning the Gradient for Optimal Resolution

This protocol assumes you have run the initial scouting gradient and have located your peak of interest.

  • Objective: To focus the gradient around the elution time of this compound to improve resolution from nearby impurities.

  • Determine the Elution Concentration: Note the time your analyte elutes in the scouting run. Calculate the %B at that time. For example, in a 5-95% B in 15 min gradient, if the peak elutes at 9 minutes, the %B is: 5% + (9 min / 15 min) * (95% - 5%) = 59%.

  • Set the New Gradient Range: Center a new, shallower gradient around this concentration. A good starting point is ±15% around the elution concentration. In our example, the new range would be approximately 44% to 74% B.

  • Implement the Shallow Gradient: Run a new gradient using this narrower range over the same or a longer time period (e.g., 40% to 75% B in 15 minutes). This significantly reduces the gradient slope.

  • Add Wash and Re-equilibration Steps: Ensure your gradient program includes a high-organic wash step (e.g., ramp to 95% B and hold for 2-3 minutes) to elute any strongly retained compounds, followed by a return to initial conditions and a re-equilibration period of at least 5-10 column volumes.

Table 2: Summary of Parameter Adjustments and Their Effects
Parameter AdjustedEffect on ChromatogramPrimary Use Case
Decrease Mobile Phase pH Increases retention, improves peak shape for acids.Fixing poor retention and peak tailing.[5]
Decrease Initial %B Increases retention of early-eluting peaks.Improving retention of polar compounds.
Decrease Gradient Slope Increases resolution, increases run time.Separating closely eluting peaks.
Change ACN to Methanol Changes selectivity (elution order).Improving resolution when slope adjustment is insufficient.[3]
Increase Temperature Decreases retention time, may change selectivity.Fine-tuning resolution, reducing system backpressure.[13][14]

Section 4: Frequently Asked Questions (FAQs)

Q: Which mobile phase additive is best: formic acid, TFA, or a phosphate buffer? A: For general UV detection, 0.1% formic acid is an excellent first choice as it is effective, volatile, and MS-friendly. TFA provides excellent peak shape but can be difficult to remove from the column and can suppress MS ionization. A phosphate buffer provides excellent pH control but is non-volatile and can precipitate if the organic concentration gets too high, potentially damaging the system.[15] For UV-only applications, a low-concentration phosphate buffer (e.g., 20 mM) at pH 2.5 is a robust option.

Q: How do I know if my column is suffering from phase collapse? A: The primary symptom is a sudden and drastic loss of retention time, often with poor peak shape, that is not recoverable by simply flushing the column. Using an aqueous-compatible column is the best way to prevent this when using mobile phases with more than 95% water.

Q: Can I run this analysis isocratically? A: Perhaps, but it is often less robust. If your sample contains impurities that are much more or much less polar than your analyte, a gradient elution is far more effective at separating the target compound while also cleaning the column of any strongly retained matrix components in a reasonable time.[3]

References

  • Analysis of sugars, small organic acids, and alcohols by HPLC-RID. (2024). Protocols.io. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage. [Link]

  • 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. PubChem, National Center for Biotechnology Information. [Link]

  • HPLC Separation of Small Organic Acids on Newcrom B Column. SIELC Technologies. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2022). Taylor & Francis Online. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]

  • Retaining Polar Compounds. (2014). LCGC Europe. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2013). LCGC International. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • Why it matters and how to get good peak shape. (2023). Agilent Technologies. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • HPLC Troubleshooting Guide. University of Athens. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup for metabolomics. (2016). PubMed Central, National Institutes of Health. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Gradient Elution: Baseline Drift Problems. (2013). LCGC International. [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating an LC-MS/MS Method for 4,4-Dimethyl-2-oxo-pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Metabolites

In the landscape of drug development and metabolic research, the precise quantification of endogenous and exogenous compounds is paramount. 4,4-Dimethyl-2-oxo-pentanoic acid, a unique α-keto acid, serves as a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Its accurate measurement in complex biological matrices is critical for pharmacokinetic studies, safety assessments, and understanding metabolic pathways. The discovery of metabolites present at disproportionately high levels in humans compared to preclinical test species, for instance, necessitates robust and reliable analytical methods to inform safety assessments.[2]

This guide provides a comprehensive framework for the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound. We will explore the rationale behind methodological choices, present a detailed validation protocol in accordance with international guidelines, and offer a comparative perspective on alternative analytical strategies.

Part 1: Method Selection - Why LC-MS/MS is the Gold Standard for α-Keto Acids

The analytical challenge presented by α-keto acids like this compound lies in their polarity, thermal instability, and low volatility, which complicates analysis by traditional methods.[3] A critical decision at the outset is the choice of the core analytical platform.

Comparative Analysis: GC-MS vs. LC-MS/MS
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory. Requires chemical modification (e.g., oximation and silylation) to increase volatility and thermal stability.[4][5]Often not required. Can directly analyze polar, non-volatile compounds in their native state.[6][7]
Sample Throughput Lower. The multi-step derivatization process is time-consuming and can be a source of analytical variability.[6][8]Higher. Simplified sample preparation (e.g., protein precipitation) enables faster analysis times.[6][9]
Sensitivity High, with detection limits often in the picogram range.Very high, with excellent sensitivity (low ng/mL to µg/mL) in complex biological matrices.[10][11]
Selectivity High, particularly with selected ion monitoring (SIM).Extremely High. Multiple Reaction Monitoring (MRM) provides superior selectivity by monitoring a specific precursor-to-product ion transition, minimizing interferences.[9][12]
Robustness Generally robust, but the derivatization step can be sensitive to moisture and reagent quality, introducing potential variability.[8]Highly robust, with less sample manipulation leading to improved reproducibility.[13]

Part 2: The Validation Framework - A Risk-Based Approach to Ensuring Data Integrity

Method validation provides objective evidence that an analytical method is fit for its intended purpose.[14] Our validation strategy is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[14][15][16][17]

The objective is to demonstrate the method's specificity, linearity, accuracy, precision, sensitivity, and stability.

Validation_Framework cluster_Purpose Method's Intended Purpose cluster_Parameters Core Validation Parameters (ICH Q2) cluster_Outcome Validation Outcome Purpose Quantification of this compound in Human Plasma Specificity Specificity & Selectivity Purpose->Specificity Linearity Linearity & Range Purpose->Linearity Accuracy Accuracy Purpose->Accuracy Precision Precision Purpose->Precision Sensitivity Sensitivity (LOD, LOQ) Purpose->Sensitivity Stability Stability Purpose->Stability ValidatedMethod Validated Method: Fit for Purpose Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Sensitivity->ValidatedMethod Stability->ValidatedMethod

Caption: Logical flow of the analytical method validation process.

Part 3: Experimental Design & Protocols

This section provides detailed, step-by-step methodologies for sample analysis and validation experiments.

LC-MS/MS Experimental Workflow

The overall workflow from sample receipt to data generation is streamlined to maximize efficiency and minimize potential for error.

LCMS_Workflow Sample 1. Plasma Sample (Spiked with Internal Standard) Precip 2. Protein Precipitation (Add cold Acetonitrile) Sample->Precip Vortex 3. Vortex Mix Precip->Vortex Centrifuge 4. Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Inject 6. Inject into LC-MS/MS System Supernatant->Inject Data 7. Data Acquisition (MRM Mode) Inject->Data

Caption: High-level workflow for sample preparation and LC-MS/MS analysis.

Detailed LC-MS/MS Methodology
  • Sample Preparation:

    • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of an internal standard (IS) working solution (e.g., ¹³C-labeled this compound) to all samples except for double blanks.

    • To precipitate proteins, add 300 µL of cold acetonitrile.[6][18]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system for optimal resolution.

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[7][19]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for the analyte and IS must be optimized via infusion.

Validation Experiments Protocol
  • Stock Solutions: Prepare concentrated stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol).

  • Calibration Standards (CS): Prepare a series of at least 8 non-zero calibration standards by spiking blank plasma with known concentrations of the analyte.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

  • Execution: Analyze the samples in batches, each including a calibration curve and at least six replicates of each QC level, to determine intra- and inter-day accuracy and precision.[7]

Part 4: Data Analysis & Acceptance Criteria

This section details the key validation parameters, presenting representative data in a tabular format and defining the criteria for a successful validation.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14]

  • Experiment: Analyze at least six different lots of blank human plasma. Check for any interfering peaks at the retention time of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

Linearity and Range
  • Experiment: Analyze calibration curves on three separate days. Plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Acceptance Criteria: A linear regression should yield a coefficient of determination (r²) ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for LLOQ).

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.58103.2
10.09.8598.5
50.051.5103.00.998
100101101.0
25024598.0
50049098.0
10001020102.0
Accuracy and Precision
  • Experiment: Analyze six replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) on three different days.

  • Acceptance Criteria:

    • Intra- and Inter-day Precision: The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).

    • Intra- and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

Inter-Day Validation Summary (n=3 days)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (% RSD)
LLOQ 1.00 1.08 +8.0 11.5
LQC 3.00 2.89 -3.7 7.8
MQC 75.0 78.1 +4.1 5.2

| HQC | 750 | 739 | -1.5 | 4.1 |

Sensitivity: LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. Typically determined as a signal-to-noise ratio of 3:1.[20][21]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[19][20][21] For this method, the LOQ was established at 1.00 ng/mL.

Recovery and Matrix Effect
  • Experiment:

    • Recovery: Compare the analyte peak area from extracted plasma samples (spiked before extraction) to the peak area from post-extraction spiked samples.

    • Matrix Effect: Compare the analyte peak area in post-extraction spiked samples to the peak area of a neat solution at the same concentration.

  • Acceptance Criteria: Recovery should be consistent and reproducible. The matrix effect should be minimal and consistent across different lots of plasma.

QC LevelMean Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)
LQC 89.56.295.18.1
HQC 92.14.593.86.5
Stability
  • Experiment: Analyze QC samples after subjecting them to various storage and handling conditions.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

Stability TestConditionDurationMean % Change from Nominal
Freeze-Thaw -80°C to Room Temp3 Cycles-5.8%
Short-Term (Bench-Top) Room Temperature8 Hours-4.2%
Post-Preparative Autosampler (10°C)24 Hours-6.5%
Long-Term -80°C90 Days-8.1%

Conclusion

This guide outlines a comprehensive and robust framework for the validation of an LC-MS/MS method for the quantification of this compound in human plasma. The presented method demonstrates excellent specificity, linearity, accuracy, precision, and stability, proving it to be fit-for-purpose for regulated bioanalysis. By prioritizing a direct analysis approach with LC-MS/MS, this method offers significant advantages in throughput and reliability over alternative techniques requiring chemical derivatization. Adherence to these rigorous validation principles ensures the generation of high-quality, defensible data essential for advancing research and drug development programs.

References

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (n.d.). MDPI. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). PubMed Central. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). RSC Publishing. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. (n.d.). Research and Reviews. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". (2018). ASCPT. [Link]

  • (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2013). ResearchGate. [Link]

  • High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. (1990). PubMed. [Link]

  • HPLC Methods for analysis of Ketoglutaric acid. (n.d.). HELIX Chromatography. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2023). YouTube. [Link]

  • Measurement of alpha-keto acids in plasma using an amino acid analyzer. (1984). PubMed. [Link]

  • Organic Acid Analysis Column for LC-MS. (n.d.). Imtakt. [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. [Link]

  • FDA Announces Draft Guidance for Bioanalytical Method Validation. (2019). Pharmaceutical Technology. [Link]

  • FDA Revises Guidance on Safety Testing of Drug Metabolites. (2020). RAPS. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PMC - NIH. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance. (2015). ResearchGate. [Link]

  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. (2014). Analytical Chemistry - ACS Publications. [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018). MDPI. [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018). NIH. [Link]

  • Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. (2013). PMC - NIH. [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (n.d.). J-Stage. [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). SWGDRUG. [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (2019). PMC - NIH. [Link]

  • Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. (n.d.). NIST WebBook. [Link]

  • 4,4-Dimethyl-2-oxopentanoic acid ethyl ester | C9H16O3 | CID 19379052. (n.d.). PubChem. [Link]

  • Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. (2015). PubMed. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. (2018). Research Journal of Pharmacy and Technology. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 4,4-dimethyl-2-oxo-pentanoic Acid Quantification Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals, the precise and accurate quantification of small molecules is paramount to the integrity of their findings. This guide provides an in-depth, objective comparison of three common analytical platforms for the quantification of 4,4-dimethyl-2-oxo-pentanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This compound is a keto acid of interest in various fields, from pharmaceutical development, where it can serve as a building block in synthesis, to biochemical research, where understanding its presence can be relevant to metabolic studies.[1] Given its structural similarity to biologically significant branched-chain keto acids like α-ketoisocaproic acid, a metabolite of leucine, the ability to accurately measure its concentration in biological matrices is of growing importance.[2][3]

This guide is structured to provide not just protocols, but the scientific rationale behind the methodological choices, ensuring that the described workflows are self-validating and grounded in established principles of analytical chemistry.

Principles of the Compared Analytical Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of a study, including sensitivity, selectivity, sample throughput, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like keto acids, chemical derivatization is necessary to increase their volatility.[4] GC-MS offers high chromatographic resolution and sensitive detection, making it a robust method for quantifying small molecules in complex matrices.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone of bioanalysis due to its exceptional sensitivity and selectivity. It can often analyze compounds without derivatization, simplifying sample preparation.[6] The use of multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing interferences from the sample matrix.[7]

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and cost-effective technique. However, many keto acids, including this compound, lack a strong chromophore, making direct UV detection insensitive. Pre-column derivatization with a UV-absorbing agent is therefore employed to enhance detection.[8][9][10]

Experimental Design for Cross-Validation

The objective of this guide is to present a framework for the cross-validation of these three analytical methods for the quantification of this compound in human plasma. The validation parameters are defined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[2][3][8][11][12]

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of endogenous plasma components.

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

  • Accuracy: The closeness of the measured concentration to the true value.

  • Precision: The degree of scatter between a series of measurements of the same sample, assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Detailed Experimental Protocols

The following protocols are designed for the analysis of this compound in human plasma and are adapted from established methods for similar keto acids.

Method 1: GC-MS with Silylation Derivatization

This method employs a two-step derivatization process: methoximation to protect the keto group, followed by silylation of the carboxylic acid to increase volatility.[13]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.
  • Incubate at 60°C for 60 minutes.
  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  • Incubate at 60°C for 30 minutes.
  • Cool to room temperature and transfer to a GC-MS autosampler vial.

3. Instrumental Conditions:

  • GC System: Agilent 7890B or equivalent
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
  • Inlet: Splitless, 250°C
  • Oven Program: 80°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
  • MS System: Agilent 5977B or equivalent
  • Ionization: Electron Ionization (EI), 70 eV
  • Mode: Selected Ion Monitoring (SIM)
Method 2: LC-MS/MS without Derivatization

This direct analysis method offers higher throughput by avoiding derivatization.[7][14]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.
  • Vortex for 30 seconds.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Transfer to an autosampler vial.

2. Instrumental Conditions:

  • LC System: Shimadzu Nexera or equivalent
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min
  • MS/MS System: Sciex 6500+ or equivalent
  • Ionization: Electrospray Ionization (ESI), negative mode
  • Mode: Multiple Reaction Monitoring (MRM)
Method 3: HPLC-UV with o-Phenylenediamine (OPD) Derivatization

This method uses OPD to form a fluorescent and UV-active quinoxaline derivative.[15][16]

1. Sample Preparation (Protein Precipitation):

  • Follow the same protein precipitation protocol as for LC-MS/MS (Method 2, Step 1).

2. Derivatization:

  • To the dried extract, add 200 µL of 12.5 mM OPD in 2 M HCl.
  • Incubate at 80°C for 20 minutes.
  • Neutralize the reaction with an appropriate volume of NaOH.
  • Perform a liquid-liquid extraction with ethyl acetate.
  • Evaporate the organic layer and reconstitute in the mobile phase.
  • Transfer to an autosampler vial.

3. Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.
  • Flow Rate: 1.0 mL/min
  • Detector: UV-Vis Diode Array Detector (DAD)
  • Wavelength: Monitor at the absorbance maximum of the quinoxaline derivative (typically around 330-360 nm).

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three methods, based on typical results for similar keto acid assays.

Parameter GC-MS with Silylation LC-MS/MS (Direct) HPLC-UV with OPD Derivatization
Specificity HighVery HighModerate to High
Linear Range 0.5 - 100 µM0.05 - 50 µM1 - 200 µM
Accuracy (% Bias) < 15%< 10%< 15%
Precision (%RSD) < 15%< 10%< 15%
LOD ~0.1 µM~0.01 µM~0.5 µM
LOQ ~0.5 µM~0.05 µM~1 µM
Sample Throughput LowHighMedium
Robustness GoodExcellentGood

Workflow Visualization

The following diagrams illustrate the experimental workflows for each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Evaporation1 Evaporation Precipitation->Evaporation1 Methoximation Methoximation Evaporation1->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

GC-MS with Silylation Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS

LC-MS/MS Direct Analysis Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Evaporation1 Evaporation Precipitation->Evaporation1 OPD_Deriv OPD Derivatization Evaporation1->OPD_Deriv LLE Liquid-Liquid Extraction OPD_Deriv->LLE Evaporation2 Evaporation LLE->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution HPLCUV HPLC-UV Analysis Reconstitution->HPLCUV

HPLC-UV with OPD Derivatization Workflow

Discussion and Recommendations

The cross-validation of these three methods reveals a trade-off between sensitivity, throughput, and accessibility.

  • LC-MS/MS stands out as the superior method in terms of sensitivity and specificity. The ability to directly analyze the underivatized compound significantly simplifies the workflow, leading to higher sample throughput and reduced potential for analytical variability. This method is highly recommended for clinical studies and research requiring the accurate quantification of low endogenous concentrations of this compound.

  • GC-MS is a reliable and robust alternative, offering good sensitivity and high specificity. However, the mandatory multi-step derivatization process is time-consuming and can be a source of error if not carefully controlled. It is a suitable choice when LC-MS/MS is unavailable, or for applications where its high chromatographic resolving power is advantageous.

  • HPLC-UV is the most accessible and cost-effective of the three techniques. Its main limitation is the lower sensitivity compared to mass spectrometry-based methods. The derivatization and extraction steps also add complexity to the workflow. This method is best suited for applications where the expected concentrations of the analyte are relatively high, such as in process chemistry or in vitro studies with supplemented media.

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific research question and the required analytical performance. For high-sensitivity, high-throughput analysis in complex biological matrices, LC-MS/MS is the method of choice. GC-MS provides a robust alternative, while HPLC-UV is a practical option for applications with less stringent sensitivity requirements. The protocols and comparative data presented in this guide offer a solid foundation for the development and validation of a suitable assay to support your research and development needs.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-oxovaleric acid. Retrieved from [Link]

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
  • Korenkiewicz, J., et al. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Food Chemistry, 419, 136015.
  • Taylor & Francis Online. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Retrieved from [Link]

  • Figshare. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Retrieved from [Link]

  • PubMed. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Retrieved from [Link]

  • Bibel, M. (2022, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Suresh, G., et al. (2014). A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. Research & Reviews in Pharmacy and Pharmaceutical Sciences, 3(1).
  • NIH. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

  • GL Sciences. (n.d.). Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD). Retrieved from [Link]

  • ResearchGate. (2013). HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. Retrieved from [Link]

  • Journal of Animal and Feed Sciences. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Retrieved from [Link]

  • MDPI. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • NIH. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • J-Stage. (2017). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Comparing 4,4-dimethyl-2-oxo-pentanoic acid with alpha-ketoisocaproate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4,4-dimethyl-2-oxo-pentanoic acid and alpha-Ketoisocaproate

Introduction

In the landscape of metabolic research and chemical synthesis, alpha-keto acids serve as pivotal molecules, bridging amino acid metabolism with cellular energy pathways. This guide provides a comprehensive comparison between two such molecules: alpha-ketoisocaproate (α-KIC), a well-characterized natural metabolite of leucine, and this compound, a synthetic analogue with distinct structural properties.

While both are alpha-keto acids, their structural nuances dictate vastly different roles in biological systems and synthetic applications. α-KIC is central to branched-chain amino acid (BCAA) metabolism, with significant implications for muscle physiology, nutritional science, and metabolic disorders. In contrast, this compound is primarily valued as a synthetic intermediate in the pharmaceutical and chemical industries. This guide, intended for researchers and drug development professionals, will dissect these differences, presenting their chemical properties, metabolic fates, biological activities, and analytical methodologies, supported by experimental data.

Structural and Physicochemical Comparison

The fundamental difference between these two compounds lies in the substitution pattern on the pentanoic acid backbone. α-KIC possesses a branched isocaproyl structure, whereas this compound features a neopentyl-like moiety. This seemingly subtle distinction has profound implications for their steric hindrance and susceptibility to enzymatic action.

The gem-dimethyl group on the C4 position of this compound creates a quaternary carbon. This sterically hindered center makes the molecule a poor substrate for enzymes that typically metabolize branched-chain keto acids, such as the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Propertyalpha-Ketoisocaproate (α-KIC) This compound
Synonyms 4-Methyl-2-oxovaleric acid, KetoleucineNeopentylglyoxylic acid
Molecular Formula C₆H₁₀O₃[1]C₇H₁₂O₃[2][3]
Molecular Weight 130.14 g/mol [1]144.17 g/mol [2][3]
CAS Number 816-66-0[1]34906-87-1[2][3]
Appearance Pale yellow liquid[1]White solid[2]
Biological Origin Natural metabolite of L-leucine[4][5]Primarily a synthetic compound[2]

Metabolic Pathways and Biological Significance

The metabolic roles of these two keto acids are disparate, reflecting their distinct origins and structures.

alpha-Ketoisocaproate (α-KIC): A Key Hub in Leucine Metabolism

α-KIC is an obligatory intermediate in the catabolism of the essential amino acid L-leucine.[4] Its formation is the first step in this pathway, catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT), which transfers the amino group from leucine to α-ketoglutarate, yielding glutamate.[4][6]

Once formed, α-KIC stands at a critical metabolic crossroads:

  • Oxidative Decarboxylation: The primary fate of α-KIC is irreversible conversion to isovaleryl-CoA by the mitochondrial BCKDH complex.[5] Isovaleryl-CoA then enters pathways for ketogenesis (producing ketone bodies) or is further metabolized to acetyl-CoA, which can enter the citric acid cycle for energy production or be used for cholesterol synthesis.[4][7]

  • Reamination to Leucine: The transamination reaction catalyzed by BCAT is reversible, allowing α-KIC to be converted back to leucine. This process is crucial for nitrogen sparing, where α-KIC can accept amino groups from other amino acids, effectively recycling nitrogen and synthesizing an essential amino acid.[8][9]

This central role makes α-KIC a key regulator and indicator of protein metabolism, muscle function, and nitrogen balance.[4][10] Clinically, elevated levels of α-KIC are a hallmark of Maple Syrup Urine Disease (MSUD), a genetic disorder caused by a deficient BCKDH complex.[4][5]

Leucine_Metabolism Leucine L-Leucine BCAT BCAT Leucine->BCAT aKG α-Ketoglutarate aKG->BCAT Glu Glutamate Glu->BCAT KIC alpha-Ketoisocaproate (α-KIC) KIC->BCAT BCKDH BCKDH Complex KIC->BCKDH Oxidative Decarboxylation BCAT->Leucine Reamination BCAT->aKG BCAT->Glu BCAT->KIC Transamination IsovalerylCoA Isovaleryl-CoA BCKDH->IsovalerylCoA Metabolites Acetyl-CoA, Ketone Bodies, Cholesterol IsovalerylCoA->Metabolites Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) Deprotein Protein Precipitation (e.g., with Acid) Sample->Deprotein SPE Solid-Phase Extraction (SPE) (Isolate α-keto acids) Deprotein->SPE Deriv Fluorescent Derivatization (e.g., with DMB) SPE->Deriv HPLC Reversed-Phase HPLC (Separation) Deriv->HPLC Detect Fluorescence or Mass Spec Detection HPLC->Detect Quant Quantification (vs. Calibration Curve) Detect->Quant

Sources

A Comparative Guide to Branched-Chain Keto Acids: The Natural Metabolites vs. a Synthetic Analogue

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 4,4-dimethyl-2-oxo-pentanoic acid, a synthetic keto acid, against its naturally occurring structural counterparts: α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV). These latter three are the respective branched-chain keto acids (BCKAs) derived from the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.

For researchers in metabolic diseases, nutrition, and drug development, understanding the distinctions between these molecules is critical. While the natural BCKAs are key players in cellular metabolism and disease pathology, synthetic analogues like this compound serve as valuable tools in research and as building blocks in chemical synthesis.[1] This guide will dissect their structural differences, metabolic fates, pathophysiological relevance, and the analytical methodologies required for their accurate quantification.

Structural and Physicochemical Distinctions

The fundamental difference lies in their origins and structures. KIC, KMV, and KIV are direct metabolites of BCAA catabolism.[2] In contrast, this compound is a synthetic compound not found in natural metabolic pathways. Its structure features a neopentyl group, which creates significant steric hindrance compared to the side chains of the natural BCKAs.

PropertyThis compoundα-Ketoisocaproate (KIC)α-Keto-β-methylvalerate (KMV)α-Ketoisovalerate (KIV)
Parent Amino Acid None (Synthetic)L-LeucineL-IsoleucineL-Valine
Synonyms Neopentylglyoxylic acid[1][3]4-Methyl-2-oxopentanoic acid3-Methyl-2-oxopentanoic acid3-Methyl-2-oxobutanoic acid
Molecular Formula C₇H₁₂O₃[1][4]C₆H₁₀O₃[5]C₆H₁₀O₃C₅H₈O₃[6]
Molecular Weight 144.17 g/mol [1][4]130.14 g/mol [7]130.14 g/mol 116.12 g/mol [6]
Chemical Structure Features a C(CH₃)₃ groupFeatures an isobutyl groupFeatures a sec-butyl groupFeatures an isopropyl group

Metabolic Pathways and Biological Significance

The metabolic roles of these compounds are distinctly separate. The natural BCKAs are central to amino acid homeostasis, while the synthetic analogue's significance is in its application as a chemical reagent.

The BCAA Catabolic Pathway

The catabolism of BCAAs is a critical metabolic process, primarily initiated in skeletal muscle.[8]

  • Reversible Transamination: The first step is the transfer of the amino group from a BCAA to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferases (BCATs). This produces the corresponding BCKA (KIC, KMV, or KIV) and glutamate.[2][9]

  • Irreversible Oxidative Decarboxylation: The BCKAs are then transported to other tissues, primarily the liver, for irreversible degradation by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[2][9] This multi-enzyme complex catalyzes the conversion of BCKAs into their respective acyl-CoA derivatives, releasing CO₂.[2][10]

This pathway is crucial for generating energy and providing precursors for the synthesis of other molecules, such as lipids.[2]

BCAA_Metabolism cluster_muscle Skeletal Muscle cluster_liver Liver (Mitochondria) BCAA Leucine, Isoleucine, Valine BCKA KIC, KMV, KIV BCAA->BCKA BCAT BCKA_liver KIC, KMV, KIV BCKA->BCKA_liver Circulation AKG α-Ketoglutarate GLU Glutamate AKG->GLU BCAT AcylCoA Acyl-CoA Derivatives BCKA_liver->AcylCoA BCKDH Complex (Irreversible) CO2 CO₂ TCA Cycle / Lipid Synthesis TCA Cycle / Lipid Synthesis AcylCoA->TCA Cycle / Lipid Synthesis Analytical_Workflow Sample Biological Sample (Plasma, Tissue, Urine) Spike Spike with Internal Standard Sample->Spike Deproteinize Protein Precipitation (e.g., Methanol) Spike->Deproteinize Derivatize Derivatization (Optional) (e.g., OPD) Deproteinize->Derivatize Analysis LC-MS/MS Analysis Derivatize->Analysis Chromatography Chromatographic Separation Analysis->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Data Processing & Quantification Detection->Quantification

Sources

A Comparative Guide to the Biological Activity of 4,4-Dimethyl-2-oxo-pentanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: An Inquiry into a Lesser-Known Branched-Chain Keto Acid

In the landscape of metabolic research, the family of branched-chain α-keto acids (BCKAs) holds significant interest due to their central role in branched-chain amino acid (BCAA) catabolism and their implications in a range of metabolic disorders. While the biological activities of BCKAs derived from leucine, isoleucine, and valine are extensively studied, the specific biological profile of 4,4-dimethyl-2-oxo-pentanoic acid remains largely unexplored in publicly available literature. This guide addresses this knowledge gap by providing a comparative analysis of its well-characterized structural analogs.

This compound is a versatile building block in organic synthesis, utilized in the pharmaceutical and specialty chemical industries[1]. However, its direct biological effects have not been a major focus of research. To provide a scientifically grounded perspective on its potential activities, we will compare it with its key naturally occurring and synthetic analogs. The primary biological activity we will focus on is the inhibition of branched-chain α-keto acid dehydrogenase kinase (BCKDK) , a pivotal enzyme in the regulation of BCAA metabolism[2][3][4]. Dysregulation of this pathway is linked to conditions such as insulin resistance, heart failure, and certain cancers[2][5].

This guide will delve into the structure-activity relationships of these analogs, present quantitative data on their inhibitory potency against BCKDK, provide a detailed experimental protocol for assessing this activity, and offer insights into the rationale behind these scientific investigations.

The Central Regulatory Pathway: BCAA Catabolism and the Role of BCKDK

The catabolism of BCAAs (leucine, isoleucine, and valine) is a critical metabolic pathway. The first step is a reversible transamination that converts the BCAAs into their corresponding BCKAs: α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV)[2][6]. The subsequent, rate-limiting step is the irreversible oxidative decarboxylation of these BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex[7][8].

The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. BCKDK phosphorylates and inactivates the BCKDH complex, thereby halting BCAA catabolism[3][9]. This inactivation is reversed by the phosphatase PPM1K. The BCKAs themselves, particularly KIC, act as natural allosteric inhibitors of BCKDK[2]. By inhibiting BCKDK, high concentrations of BCKAs can promote their own breakdown, a classic example of a negative feedback loop.

dot

BCAA_Catabolism cluster_BCAAs Branched-Chain Amino Acids (BCAAs) cluster_BCKAs Branched-Chain Keto Acids (BCKAs) cluster_BCKDH BCKDH Complex Regulation BCAAs Leucine, Isoleucine, Valine BCKAs KIC, KMV, KIV (and Analogs like this compound) BCAAs->BCKAs BCAT (Transamination) BCKDH_active Active BCKDH (Dephosphorylated) BCKAs->BCKDH_active Substrate for... BCKDK BCKDK (Kinase) BCKAs->BCKDK Allosteric Inhibition BCKDH_inactive Inactive BCKDH (Phosphorylated) BCKDH_active->BCKDH_inactive Further Metabolism\n(e.g., TCA Cycle) Further Metabolism (e.g., TCA Cycle) BCKDH_active->Further Metabolism\n(e.g., TCA Cycle) Oxidative Decarboxylation BCKDH_inactive->BCKDH_active BCKDK->BCKDH_active Inactivates PPM1K PPM1K (Phosphatase) PPM1K->BCKDH_inactive Activates

Caption: BCAA Catabolic Pathway and BCKDK Regulation.

Comparative Analysis of BCKDK Inhibition

While data for this compound is unavailable, we can infer its potential activity by examining its structural analogs. The inhibitory potency of these compounds against BCKDK provides a quantitative measure of their biological activity in this context.

Compound/AnalogStructureTypeIC50 (BCKDK)Reference(s)
This compound this compound structureSynthetic BCKANot ReportedN/A
α-Ketoisocaproate (KIC) KIC structureNatural BCKAPotent Inhibitor (Qualitative)[2]
α-Keto-β-methylvalerate (KMV) KMV structureNatural BCKAInhibitor (Qualitative)[10]
α-Ketoisovalerate (KIV) KIV structureNatural BCKAInhibitor (Qualitative)[10]
α-Chloroisocaproate alpha-Chloroisocaproate structureSynthetic Analog~7.5 µM[11]
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) BT2 structureSynthetic Inhibitor3.19 µM[1][12]

Expert Insights on Structure-Activity Relationship (SAR):

The available data suggests that the branched alkyl chain of the keto acid is crucial for its interaction with BCKDK. α-Chloroisocaproate, an analog of KIC, demonstrates potent inhibition, indicating that modifications to the alkyl chain are tolerated and can even enhance activity[11]. BT2, a more structurally complex synthetic inhibitor, achieves a low micromolar IC50 value, highlighting that non-natural scaffolds can effectively target the allosteric binding site on BCKDK[12][13]. The dissociation of BCKDK from the BCKDH complex is a key mechanism of action for some of these inhibitors, leading to the degradation of the kinase in vivo[1][10]. The lack of data for this compound makes it an interesting candidate for future studies to further probe the SAR of BCKDK inhibitors. Its tertiary butyl group at the 4-position is a significant structural deviation from the naturally occurring BCKAs and could provide valuable insights into the steric and electronic requirements of the BCKDK allosteric site.

Experimental Protocol: In Vitro BCKDK Inhibition Assay

To quantitatively assess the inhibitory potential of compounds like this compound and its analogs, a robust in vitro kinase assay is essential. The following protocol describes a common method based on the measurement of BCKDH phosphorylation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against BCKDK.

Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate (the BCKDH complex or a specific peptide) by BCKDK. The reduction in phosphorylation in the presence of an inhibitor is quantified.

Materials:

  • Recombinant human BCKDK[14]

  • Purified BCKDH complex (as substrate)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (e.g., this compound, analogs) dissolved in DMSO

  • ATP solution

  • Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and vials

dot

BCKDK_Assay_Workflow start Start: Prepare Reagents prepare_compounds 1. Prepare Serial Dilutions of Test Compounds in DMSO start->prepare_compounds dispense_compounds 3. Dispense Compounds and Master Mix into Reaction Plate prepare_compounds->dispense_compounds prepare_master_mix 2. Prepare Kinase Reaction Master Mix (Buffer, BCKDH, BCKDK) prepare_master_mix->dispense_compounds pre_incubate 4. Pre-incubate at 30°C (Allows compound to bind to enzyme) dispense_compounds->pre_incubate initiate_reaction 5. Initiate Reaction by Adding [γ-³²P]ATP Solution pre_incubate->initiate_reaction incubate 6. Incubate at 30°C (Phosphorylation Occurs) initiate_reaction->incubate stop_reaction 7. Stop Reaction by Spotting onto P81 Paper incubate->stop_reaction wash_paper 8. Wash P81 Paper with Phosphoric Acid (Removes unbound [γ-³²P]ATP) stop_reaction->wash_paper scintillation_count 9. Quantify Radioactivity (Scintillation Counting) wash_paper->scintillation_count analyze_data 10. Analyze Data: Plot % Inhibition vs. [Compound] and Calculate IC50 scintillation_count->analyze_data end_point End: Determine IC50 Value analyze_data->end_point

Caption: Experimental Workflow for BCKDK Inhibition Assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a wide range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a microtiter plate, combine the kinase assay buffer, a fixed concentration of the BCKDH complex substrate, and the diluted test compounds. Include controls for no enzyme (background), no inhibitor (100% activity), and a known inhibitor like BT2 (positive control).

  • Enzyme Addition: Add a fixed concentration of recombinant BCKDK to each well to start the pre-incubation.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 30°C. This step allows the inhibitor to bind to the kinase before the phosphorylation reaction begins.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP to each well. The final ATP concentration should be close to its Km for BCKDK to ensure sensitive detection of competitive inhibitors.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) during which the phosphorylation of the BCKDH complex will proceed.

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture from each well onto a P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the P81 papers multiple times with phosphoric acid (e.g., 0.75%) to remove any unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed paper sections into scintillation vials with a scintillation cocktail and measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Recombinant Enzyme: Using a purified recombinant BCKDK ensures that the observed inhibition is specific to the target enzyme and not influenced by other cellular components[14].

  • Radiolabeled ATP: The use of [γ-³²P]ATP provides a highly sensitive and direct method for measuring the kinase activity.

  • P81 Paper: Phosphocellulose paper has a high affinity for phosphorylated peptides and proteins, allowing for their efficient separation from the unreacted, negatively charged ATP.

  • IC50 Determination: Calculating the IC50 provides a standardized measure of inhibitor potency, which is essential for comparing different compounds.

Conclusion and Future Directions

While the biological activity of this compound remains to be elucidated, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential as a modulator of BCAA metabolism. The well-established role of BCKAs as inhibitors of BCKDK suggests that this compound is a prime candidate for evaluation in this context.

Future research should focus on synthesizing and testing this compound and a series of its derivatives in a BCKDK inhibition assay, as outlined in this guide. Such studies would not only clarify the biological activity of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing BCKDK inhibition. Given the therapeutic interest in modulating BCAA metabolism for various diseases, these investigations could uncover novel chemical scaffolds for the development of next-generation metabolic modulators.

References

  • Walejko, J. M., et al. (2023). The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis. bioRxiv. Retrieved from [Link][13][15]

  • Li, X., et al. (2021). BCKDK alters the metabolism of non-small cell lung cancer. Annals of Translational Medicine, 9(23), 1746. Retrieved from [Link][5]

  • Paxton, R., & Harris, R. A. (1982). Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate. Journal of Biological Chemistry, 257(23), 14433-14436.[11]

  • Harris, R. A., et al. (1988). Inhibition of branched-chain alpha-keto acid dehydrogenase kinase by alpha-chloroisocaproate. Methods in Enzymology, 166, 114-123.[16]

  • Nakai, N., et al. (2000). Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors. Biochemical and Biophysical Research Communications, 275(3), 775-780.[10]

  • Tso, S. C., et al. (2023). Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors. Journal of Biological Chemistry, 299(3), 102930. Retrieved from [Link][17]

  • Dixon, J. L., & Harper, A. E. (1990). High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats. The American Journal of Clinical Nutrition, 52(2), 313-319.[18]

  • Li, C., et al. (2023). Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200895. Retrieved from [Link][19]

  • Nakai, N., et al. (2000). Determination of Branched-Chain α-Keto Acid Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues. Methods in Enzymology, 324, 243-254.[20]

  • Wikipedia. (n.d.). Branched-chain alpha-keto acid dehydrogenase complex. Retrieved from [Link][7]

  • Roth Flach, R. J., et al. (2023). Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels. Nature Communications, 14(1), 4812.[21]

  • Chen, G., et al. (2023). The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase. Cell Reports, 42(1), 111953. Retrieved from [Link][8]

  • Liu, S., et al. (2021). Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity. ACS Medicinal Chemistry Letters, 12(11), 1736-1742. Retrieved from [Link][22]

  • Li, C., et al. (2023). BCAA metabolism-related pathways reveal the potential to target BCKDK for the development of inhibitors to treat diseases caused by BCAA accumulation. ResearchGate. Retrieved from [Link][6]

  • Sino Biological. (n.d.). BCKDK General Information. Retrieved from [Link][3]

  • MyBioSource. (n.d.). BCKDK recombinant protein. Retrieved from [Link][14]

  • Go, G., et al. (2024). The Role of Branched Chain Ketoacid Dehydrogenase Kinase (BCKDK) in Skeletal Muscle Biology and Pathogenesis. International Journal of Molecular Sciences, 25(14), 7581. Retrieved from [Link][9]

  • Lian, K., et al. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Endocrinology, 13, 910811. Retrieved from [Link][2]

  • Tian, L., et al. (2022). Branched chain α-ketoacids aerobically activate HIF1α signaling in vascular cells. Nature Communications, 13(1), 6062. Retrieved from [Link][23][24]

Sources

Introduction: The Significance of Accurate 4,4-Dimethyl-2-oxo-pentanoic Acid Measurement

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable resource for researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of analytical methodologies for the precise and reliable measurement of 4,4-dimethyl-2-oxo-pentanoic acid. This document outlines the critical aspects of method validation, performance comparison, and the framework for an inter-laboratory comparison study, ensuring the generation of robust and reproducible data in a research and development setting.

This compound, also known as neopentylglyoxylic acid, is a keto acid with a unique chemical structure that makes it a valuable building block in organic synthesis.[1][2] Its applications span pharmaceutical development, where it serves as a key intermediate, to its use in biochemical research for studying metabolic pathways.[1] Given its role in these critical areas, the ability to accurately and precisely quantify this compound in various matrices is of paramount importance for ensuring the quality and efficacy of final products and for advancing our understanding of biological systems.

This guide will delve into the nuances of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this analyte. Furthermore, it will present a framework for an inter-laboratory comparison to assess and ensure the consistency of measurements across different laboratories.

Primary Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a cornerstone in bioanalytical chemistry due to its high sensitivity, selectivity, and throughput.[3] The following protocol provides a detailed workflow for the quantification of this compound in a biological matrix, such as plasma.

Experimental Workflow: LC-MS/MS

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample is_add Add Internal Standard (e.g., ¹³C-labeled analog) sample->is_add ppt Protein Precipitation (e.g., with acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation to Dryness supernatant->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Detailed LC-MS/MS Protocol

Rationale: This protocol is designed to ensure high recovery, minimize matrix effects, and achieve sensitive and specific detection of the analyte. The use of an internal standard is crucial for correcting for variability during sample preparation and analysis.[4][5]

Materials:

  • Plasma samples

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-¹³C₃)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • C18 solid-phase extraction (SPE) cartridges (optional, for cleaner samples)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the internal standard.

Self-Validation: The protocol's trustworthiness is established by including quality control (QC) samples at low, medium, and high concentrations within each analytical run to monitor accuracy and precision.[6][7]

Comparative Analysis of Analytical Methods

While LC-MS/MS is a powerful tool, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for volatile and thermally stable compounds. A key difference is that GC-MS often requires derivatization to increase the volatility and thermal stability of the analyte.[8]

Method Comparison Logic

cluster_methods Analytical Methods cluster_params Performance Parameters lc_ms LC-MS/MS sensitivity Sensitivity (LOD/LOQ) lc_ms->sensitivity High specificity Specificity lc_ms->specificity Very High (MRM) throughput Throughput lc_ms->throughput Higher robustness Robustness lc_ms->robustness Generally High cost Cost/Complexity lc_ms->cost Higher initial cost gc_ms GC-MS gc_ms->sensitivity High gc_ms->specificity High (SIM) gc_ms->throughput Lower (derivatization) gc_ms->robustness Potential for variability in derivatization gc_ms->cost Lower initial cost

Caption: Comparison of key performance parameters between LC-MS/MS and GC-MS.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of each method for the analysis of this compound, based on typical performance for similar organic acids.[8][9][10]

Parameter LC-MS/MS GC-MS (with derivatization) Rationale/Causality
Linearity (r²) >0.99>0.99Both techniques offer excellent linearity over a wide dynamic range.
Accuracy (% Bias) <15%<15%With proper calibration and internal standards, both can achieve high accuracy.
Precision (%RSD) <15%<15%Modern instrumentation allows for high reproducibility.
Limit of Detection (LOD) Low ng/mLLow ng/mLBoth are highly sensitive techniques.
Limit of Quantification (LOQ) Low ng/mLLow ng/mLDependent on matrix and instrument sensitivity.
Sample Throughput HigherLowerLC-MS/MS often requires less sample preparation (no derivatization).[8]

Inter-laboratory Comparison Study: A Hypothetical Framework

To ensure consistency and comparability of data across different research sites, an inter-laboratory comparison (also known as a proficiency test) is essential.[11][12] This section outlines a hypothetical study for this compound measurement.

Inter-laboratory Comparison Workflow

cluster_prep Study Preparation cluster_analysis Laboratory Analysis cluster_eval Data Evaluation sample_prep Prepare Homogeneous Test Samples distribute Distribute Samples to Participating Labs sample_prep->distribute lab_analysis Labs Analyze Samples Using Their SOPs distribute->lab_analysis report_results Labs Report Results lab_analysis->report_results consensus_mean Calculate Consensus Mean and Standard Deviation report_results->consensus_mean z_score Calculate Z-Scores for Each Laboratory consensus_mean->z_score performance_eval Evaluate Laboratory Performance z_score->performance_eval

Caption: Workflow for an inter-laboratory comparison study.

Study Design and Data Analysis
  • Sample Preparation and Distribution: A central laboratory prepares a set of blind samples containing varying, but known, concentrations of this compound in a consistent matrix. These are shipped to participating laboratories.

  • Analysis: Each laboratory analyzes the samples using their in-house validated method.

  • Data Reporting: Results are submitted to the organizing body.

  • Statistical Analysis: The performance of each laboratory is assessed using Z-scores, which indicate how far a laboratory's result is from the consensus mean.[13] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[13]

Hypothetical Inter-laboratory Comparison Results
Laboratory Reported Concentration (µg/mL) Consensus Mean (µg/mL) Standard Deviation Z-Score Performance
Lab A48.550.02.5-0.6Satisfactory
Lab B51.250.02.50.48Satisfactory
Lab C55.850.02.52.32Unsatisfactory
Lab D49.150.02.5-0.36Satisfactory
Lab E45.250.02.5-1.92Satisfactory

Expert Recommendations and Best Practices

  • Method Validation: Regardless of the chosen technique, a thorough method validation is paramount and should assess linearity, accuracy, precision, selectivity, and stability according to established guidelines.[6][7][14]

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision.

  • Quality Control: Routine inclusion of QC samples is essential for monitoring the ongoing performance of the analytical method.

  • Proficiency Testing: Regular participation in inter-laboratory comparison studies is crucial for demonstrating and maintaining a high level of analytical performance.

References

  • Barth, J. H. (2019). A practical guide to validation and verification of analytical methods in the clinical laboratory. Clinical Biochemistry Review, 40(3), 135–158. [Link]

  • Clinical and Laboratory Standards Institute. (2019). Guidelines on Clinical Method Validation & Verification. CLSI. [Link]

  • Eurachem. (2016). Validation in Clinical chemistry. Eurachem. [Link]

  • International Organization for Standardization. (2015). ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. ISO. [Link]

  • PubChem. (n.d.). 4-Methyl-2-oxovaleric acid. PubChem. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. BioPharm International. [Link]

  • SlideShare. (2015). Analytical methods. SlideShare. [Link]

  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report. Benchmark International. [Link]

  • U.S. Environmental Protection Agency. (2021). ANALYTICAL METHOD SUMMARIES. EPA. [Link]

  • PubChem. (n.d.). 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. PubChem. [Link]

  • FooDB. (2010). Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607). FooDB. [Link]

  • National Institutes of Health. (2017). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. NIH. [Link]

  • MDPI. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI. [Link]

  • National Institutes of Health. (2016). Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma. NIH. [Link]

  • National Institute of Standards and Technology. (n.d.). Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. NIST. [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-5-oxo-pentanoic acid. PubChem. [Link]

  • National Institutes of Health. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. NIH. [Link]

  • Diagnostic Solutions Laboratory. (n.d.). OAp Organic Acids Profile. Diagnostic Solutions Laboratory. [Link]

  • PubMed. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PubMed. [Link]

  • MosaicDX. (n.d.). Our Comprehensive Organic Acids Test (OAT). MosaicDX. [Link]

  • US BioTek Laboratories. (n.d.). Organic Acids Testing. US BioTek Laboratories. [Link]

  • MDPI. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. [Link]

  • Quest Diagnostics. (n.d.). Organic Acids, Comprehensive, Quantitative, Urine. Quest Diagnostics. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Methyl-2-oxovaleric acid. NIST. [Link]

  • Mayo Clinic Laboratories. (n.d.). OAU - Overview: Organic Acids Screen, Random, Urine. Mayo Clinic Laboratories. [Link]

  • PubMed. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PubMed. [Link]

  • PubChem. (n.d.). CID 124125807. PubChem. [Link]

Sources

A Researcher's Guide to the Specificity and Selectivity of 4,4-dimethyl-2-oxo-pentanoic Acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Unique Keto Acid

4,4-dimethyl-2-oxo-pentanoic acid, also known as neopentylglyoxylic acid, is a distinctive α-keto acid characterized by a neopentyl group adjacent to the carbonyl carbon.[1][2] Its unique steric hindrance makes it a valuable building block in the synthesis of complex pharmaceuticals and specialty chemicals.[1] However, the very features that make it synthetically useful—its α-keto acid moiety—present a significant analytical challenge. When measuring this compound (hereafter KDMV) in complex matrices such as biological fluids or reaction mixtures, scientists are faced with a critical question: Is the signal I'm measuring truly from my target molecule, or is it an artifact of interference from structurally similar compounds?

This guide provides an in-depth comparison of the primary analytical methodologies for quantifying KDMV, with a rigorous focus on the principles and practical achievement of specificity (the ability of an assay to detect only the target analyte) and selectivity (the ability to differentiate the analyte from other, similar compounds). We will move beyond simple protocol recitation to explore the causality behind methodological choices, empowering researchers to select and validate the most appropriate assay for their needs.

The Core Problem: Structural Analogs and Cross-Reactivity

The primary challenge in developing a specific KDMV assay is the prevalence of other α-keto acids, particularly in biological systems. These molecules share the same reactive α-keto acid functional group, making them potential cross-reactants in assays that target this moiety. The selectivity of any method is fundamentally determined by its ability to distinguish the unique neopentyl structure of KDMV from the side chains of other keto acids.

Below is a diagram illustrating the structural similarities between KDMV and common, potentially interfering α-keto acids.

G cluster_target Target Analyte cluster_interferents Potential Interferents (Structurally Similar α-Keto Acids) KDMV This compound (KDMV) C(C)(C)C-CH2-C(=O)-COOH KIC α-Ketoisocaproic acid (KIC) (CH3)2CH-CH2-C(=O)-COOH KDMV->KIC Shared α-keto acid group Different branched alkyl chain KIV α-Ketoisovaleric acid (KIV) (CH3)2CH-C(=O)-COOH KDMV->KIV Shared α-keto acid group Different branched alkyl chain KIC->KIV Different Chain Length Pyruvate Pyruvic acid CH3-C(=O)-COOH KIV->Pyruvate Simplest α-keto acid

Caption: Structural comparison of KDMV and potential cross-reactants.

Methodological Deep Dive: A Head-to-Head Comparison

We will now dissect three common analytical platforms, evaluating their inherent strengths and weaknesses in achieving specific and selective quantification of KDMV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Selectivity

LC-MS/MS is widely regarded as the definitive method for quantitative analysis in complex mixtures due to its exceptional selectivity, which arises from two independent filtering dimensions: chromatographic separation and mass-based detection.[3][4]

Principle of Selectivity: The power of LC-MS/MS lies in Multiple Reaction Monitoring (MRM).[5] In this mode, the first mass spectrometer (Q1) is set to isolate only the parent ion mass of KDMV (the precursor ion). This isolated ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). This unique precursor-to-product ion transition acts as a highly specific mass "fingerprint" for the analyte, effectively eliminating signals from other compounds, even those with the same molecular weight (isobars).

G Sample Biological Sample (Plasma, Urine, etc.) Prep Protein Precipitation (e.g., with Acetonitrile) Sample->Prep LC HPLC Separation (C18 Column) Prep->LC MS_Source Ion Source (ESI-) LC->MS_Source Q1 Quadrupole 1 (Q1) Isolates Precursor Ion (m/z of KDMV) MS_Source->Q1 Q2 Collision Cell (Q2) Fragment Ionization Q1->Q2 Q3 Quadrupole 3 (Q3) Isolates Product Ion (m/z of KDMV fragment) Q2->Q3 Detector Detector Q3->Detector

Caption: High-level workflow for LC-MS/MS analysis of KDMV.

Supporting Experimental Data & Protocol

Table 1: Representative Performance of an LC-MS/MS Assay for an Aliphatic Keto Acid (Data adapted from methodologies for similar short-chain hydroxy and oxo-pentanoic acids)

ParameterPerformance MetricRationale / Significance
Linearity Range0.1 - 10 µg/mL (r² > 0.99)Demonstrates a wide, reliable quantitative range.[6]
Limit of Quantification (LOQ)~0.06 - 0.2 µmol/LHigh sensitivity allows for detection of trace amounts.[7]
Analytical Recovery88% - 110%Ensures minimal analyte loss during sample preparation.[6]
Inter-day Precision (%CV)< 10%High reproducibility is essential for longitudinal or multi-batch studies.[8]
SelectivityNo interference from 20+ related metabolitesConfirmed by monitoring specific MRM transitions.[5]

Experimental Protocol: LC-MS/MS Quantification of KDMV in Human Plasma

This protocol is a self-validating system; the inclusion of a stable isotope-labeled internal standard (SIL-IS) corrects for variability in sample preparation and matrix effects, ensuring trustworthiness.

  • Sample Preparation (Protein Precipitation): a. To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, 10 µL of KDMV-D₃ internal standard (1 µg/mL), and 150 µL of ice-cold acetonitrile. b. Vortex vigorously for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer 100 µL of the clear supernatant to an LC vial for analysis. This simple "dilute and shoot" approach is often sufficient due to the high selectivity of MS/MS.[5]

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.[9]

    • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).[6]

    • MRM Transitions (Hypothetical):

      • KDMV: Precursor (Q1) m/z 143.1 → Product (Q3) m/z 99.1 [M-H-CO₂]⁻

      • KDMV-D₃ (IS): Precursor (Q1) m/z 146.1 → Product (Q3) m/z 102.1 [M-H-CO₂]⁻

HPLC with Pre-column Derivatization: Achieving Selectivity through Separation

For laboratories without access to LC-MS/MS, HPLC with UV or fluorescence detection is a viable alternative. Since KDMV lacks a native chromophore or fluorophore, a chemical derivatization step is mandatory.[10] This strategy tags the α-keto acid functional group with a molecule that is easily detectable.

Principle of Selectivity: In this approach, selectivity is almost entirely dependent on the resolving power of the HPLC separation. The derivatizing agent will react with KDMV and all other α-keto acids in the sample.[11] Therefore, the resulting derivatized products must be chromatographically separated from one another to allow for individual quantification. The choice of derivatization agent is critical for sensitivity, but the optimization of the HPLC method is paramount for specificity.

Common Derivatization Agents for α-Keto Acids:

  • 1,2-diamino-4,5-methylenedioxybenzene (DMB): Reacts with the α-keto acid to form a highly fluorescent quinoxalinone derivative, enabling very low limits of detection (nM range).[11] This is a preferred method for high-sensitivity applications.

  • 2,4-Dinitrophenylhydrazine (DNPH): A classic reagent that reacts with the ketone to form a 2,4-dinitrophenylhydrazone, which can be detected by UV-Vis spectrophotometry (around 360 nm).[12][13] While robust, it is generally less sensitive than fluorescence-based methods.

G Sample Biological Sample Deriv Add Derivatization Reagent (e.g., DMB) + Heat (85°C) Sample->Deriv Quench Quench Reaction (e.g., NaOH solution) Deriv->Quench Inject Inject onto HPLC System Quench->Inject Separation HPLC Separation (C18 Column with optimized gradient) Inject->Separation Detect Fluorescence Detector Separation->Detect

Caption: Workflow for HPLC analysis with pre-column derivatization.

Supporting Experimental Data & Protocol

Table 2: Representative Performance of an HPLC-Fluorescence Assay for α-Keto Acids using DMB Derivatization

ParameterPerformance MetricReference
Linearity Range0.5 - 50 µM[14]
Limit of Detection (LOD)1.3 - 5.4 nM[11]
Limit of Quantification (LOQ)4.2 - 18 nM[11]
Intra-day Precision (%RSD)< 3.1%[14]
SelectivityDependent on chromatographic resolution[11]

Experimental Protocol: HPLC-Fluorescence Quantification of KDMV using DMB Derivatization

This protocol's trustworthiness relies on the baseline chromatographic separation of all potential keto acid derivatives. Spiking the sample matrix with known standards of potential interferents is a required validation step to confirm selectivity.

  • Sample Preparation and Derivatization: [11] a. Prepare a DMB derivatization solution: Dissolve 1.6 mg DMB·2HCl, 4.9 mg sodium sulfite, and 70 µL of 2-mercaptoethanol in 1 mL of 0.7 M HCl. b. In a sealed tube, mix 40 µL of sample (or standard) with 40 µL of the DMB solution. c. Heat the mixture at 85°C for 45 minutes in a heating block. d. Cool the reaction on ice for 5 minutes. e. To neutralize the acidic solution and ensure optimal peak shape, dilute the reaction mixture five-fold with 65 mM NaOH solution.[11] f. Transfer to an HPLC vial for injection.

  • HPLC Conditions:

    • LC System: Standard HPLC with a fluorescence detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 30% Methanol in Water.

    • Mobile Phase B: 100% Methanol.

    • Gradient: An optimized gradient is crucial. For example: 0-10 min, 0% B; 10-20 min, ramp to 50% B. This must be empirically developed to separate DMB-KDMV from DMB-KIC, DMB-KIV, etc.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector set to Excitation λ = 365 nm and Emission λ = 450 nm.

Enzymatic Assays: The Promise and Peril of Biological Specificity

Enzymatic assays leverage the high substrate specificity of enzymes to quantify a target analyte. For KDMV, this would typically involve a dehydrogenase enzyme that catalyzes its oxidation, with the concomitant reduction of NAD⁺ to NADH, which can be easily measured by the increase in absorbance at 340 nm.[15]

Principle of Selectivity: The selectivity of this method is entirely dictated by the substrate specificity of the chosen enzyme. If an enzyme exists that only recognizes KDMV, the assay will be highly specific. However, it is more common to use an enzyme with broader selectivity, such as a general branched-chain α-keto acid dehydrogenase (BCKAD).[15][16] While this enzyme will act on KDMV, it will also act on KIC, KIV, and other BCKAs, making the assay selective for the class of compounds but not specific for KDMV.

G cluster_reactants Reactants cluster_products Products KDMV KDMV Enzyme BCKAD Enzyme KDMV->Enzyme NAD NAD+ NAD->Enzyme Product Oxidized Product NADH NADH (Absorbs at 340 nm) Enzyme->Product Enzyme->NADH

Sources

Evaluating the Linearity and Range of 4,4-dimethyl-2-oxo-pentanoic Acid Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of metabolites is paramount. This guide provides an in-depth evaluation of the analytical methodologies for determining the linearity and range of 4,4-dimethyl-2-oxo-pentanoic acid detection. As a crucial intermediate in various metabolic pathways and a potential biomarker, establishing robust analytical methods for this α-keto acid is of significant interest.[1][2]

This document will explore and compare the performance of prevalent analytical techniques, offering insights into the experimental choices that ensure data integrity. We will delve into the technical specifics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with derivatization, providing a framework for selecting the optimal method based on analytical requirements such as sensitivity, selectivity, and throughput.

The Analytical Challenge of α-Keto Acids

α-keto acids, including this compound, present unique analytical challenges due to their polarity and potential instability.[3] Direct analysis can be hampered by poor retention on reversed-phase chromatography columns and inefficient ionization in mass spectrometry. To overcome these hurdles, derivatization is often employed to enhance chromatographic behavior and detection sensitivity.

Comparative Analysis of Detection Methodologies

The choice of analytical technique significantly influences the linearity, range, and overall reliability of quantification. Below is a comparison of the two primary methods for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[4][5]

Principle: This technique separates the analyte from the sample matrix using liquid chromatography, followed by ionization and detection using a mass spectrometer. The mass spectrometer isolates the parent ion of the analyte and a specific fragment ion, creating a highly selective detection method known as Multiple Reaction Monitoring (MRM).

Experimental Considerations:

  • Sample Preparation: Due to the complexity of biological samples, sample preparation is a critical step to remove interferences.[9][10][11][12] Protein precipitation is a common and straightforward method for plasma and serum samples.[6][7][8]

  • Derivatization: To enhance sensitivity and chromatographic retention, derivatization of the carboxylic acid group is often employed.[13][14][15][16] Reagents like 4-bromo-N-methylbenzylamine can be used to tag the carboxylic acid, improving ionization efficiency in positive electrospray ionization mode.[15]

  • Internal Standard: The use of a stable isotope-labeled internal standard is crucial for accurate quantification to compensate for matrix effects and variations in instrument response.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC coupled with UV or fluorescence detection offers a robust and cost-effective alternative to LC-MS/MS, particularly when high sensitivity is not the primary requirement.

Principle: Similar to LC-MS/MS, HPLC separates the analyte from the sample matrix. Detection is achieved by measuring the absorbance of UV light by the analyte or by measuring the fluorescence emitted after excitation with a specific wavelength. For non-chromophoric or non-fluorophoric molecules like this compound, a pre-column or post-column derivatization step is necessary to introduce a UV-absorbing or fluorescent tag.[14]

Performance Characteristics: The linearity and range of HPLC methods are highly dependent on the derivatization reagent and the detector used. For general organic acids, HPLC-UV methods can achieve linearity over a range of approximately 1 to 500 µg/mL. Fluorescence detection, after derivatization with a suitable agent, can significantly improve sensitivity, potentially lowering the limit of quantification.

Experimental Considerations:

  • Derivatization: The choice of derivatization reagent is critical. For α-keto acids, reagents that react with the keto group can be used. For example, 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a common derivatizing agent for α-keto acids that yields a highly fluorescent product.

  • Method Validation: As with any analytical method, thorough validation is required to establish linearity, range, accuracy, and precision.[6]

Performance Comparison Summary

ParameterLC-MS/MSHPLC with Derivatization (UV/Fluorescence)
Linear Range (Typical) 0.1 ng/mL - 10 µg/mL1 µg/mL - 500 µg/mL (UV), potentially lower with fluorescence
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mLLow µg/mL (UV), ng/mL range with fluorescence
Limit of Quantification (LOQ) Low ng/mLµg/mL range (UV), ng/mL range with fluorescence
Selectivity ExcellentGood to Excellent (depends on chromatography and derivatization)
Throughput HighModerate to High
Cost HighModerate

Note: The values presented are typical and can vary significantly based on the specific instrumentation, derivatization chemistry, and sample matrix.

Experimental Protocols

To ensure the integrity of the analytical results, a well-defined and validated protocol is essential. Below is a representative workflow for the analysis of this compound using LC-MS/MS.

LC-MS/MS Method Workflow

Caption: LC-MS/MS workflow for this compound analysis.

Step-by-Step LC-MS/MS Protocol
  • Preparation of Calibration Standards and Quality Controls:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Serially dilute the stock solution to create a series of calibration standards covering the expected concentration range.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • To 100 µL of sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization (if required):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the derivatization buffer.

    • Add the derivatizing agent and catalyst.

    • Incubate at the recommended temperature and time.

    • Stop the reaction and prepare the sample for injection.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common choice.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.

    • MRM Transitions: Optimize the precursor and product ion transitions for this compound and its derivative, as well as the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the data.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Establishing Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

To establish linearity, a minimum of five concentration levels should be used. The data is then plotted, and a linear regression analysis is performed. The acceptance criteria for linearity typically include:

  • A correlation coefficient (r²) of ≥ 0.99.

  • The y-intercept should be close to zero.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

The analytical range is determined by the concentrations that meet the acceptance criteria for linearity, accuracy, and precision.

Conclusion

The accurate quantification of this compound is achievable through well-established analytical techniques. LC-MS/MS stands out as the preferred method for researchers requiring high sensitivity and selectivity, offering a wide linear range suitable for a variety of applications in drug development and metabolic research. While HPLC with derivatization provides a viable and more accessible alternative, careful method development and validation are crucial to ensure reliable results.

The choice between these methodologies should be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of the analyte, and the available instrumentation. By following the principles and protocols outlined in this guide, researchers can confidently establish a linear and robust assay for the detection of this compound.

References

  • Cell Biolabs, Inc. α-Ketoglutarate Assay Kit (Colorimetric). [Link]

  • CliniSciences. alpha-Ketoglutarate Assay Kit (Colorimetric). [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. [Link]

  • Advances in Sample Preparation for Biological Fluids. LCGC International. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PubMed Central. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences. [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. ResearchGate. [Link]

  • Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. GMP SOP. [Link]

  • SAMPLE PREPARATION AND BIOANALYSIS VALIDATION FOR NATURAL PRODUCT SAMPLE. Semantic Scholar. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review. OUCI. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PubMed Central. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. [Link]

  • Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607). FooDB. [Link]

  • Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PubMed. [Link]

Sources

A Researcher's Guide to the Comparative Metabolomics of 4,4-dimethyl-2-oxo-pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing a comparative metabolomics study centered on 4,4-dimethyl-2-oxo-pentanoic acid. We will delve into the rationale behind experimental choices, present detailed protocols for robust analysis, and explore the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic significance of this and related keto acids.

Introduction: The Enigma of this compound

This compound, also known as neopentylglyoxylic acid, is a fascinating yet understudied keto acid.[1][2] Its structure, featuring a quaternary carbon adjacent to the carbonyl group, presents unique steric and electronic properties that likely influence its metabolic fate and biological activity. While its primary utility to date has been as a building block in organic synthesis for pharmaceuticals and agrochemicals, its potential endogenous roles remain largely unexplored.[1]

Understanding the metabolic context of this compound necessitates a comparative approach. By simultaneously analyzing a panel of structurally and functionally related metabolites, we can begin to piece together its potential metabolic pathways and biological significance. This guide will focus on a comparative metabolomics strategy, contrasting this compound with its more well-characterized structural isomer, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), a key metabolite in the branched-chain amino acid (BCAA) catabolic pathway.[3][4]

Why a Comparative Approach?

A comparative metabolomics study allows for:

  • Pathway Elucidation: By observing co-varying metabolites, we can infer potential enzymatic reactions and metabolic pathways involving this compound.

  • Biomarker Discovery: Comparing the levels of this compound and related metabolites in different physiological or pathological states can lead to the discovery of novel biomarkers.

  • Understanding Structure-Activity Relationships: Contrasting the metabolic profiles of structural isomers can provide insights into how subtle changes in molecular structure affect metabolic processing and biological function.

This guide will equip you with the necessary knowledge and protocols to conduct a rigorous and insightful comparative metabolomics study of this compound.

Experimental Design: Charting the Course for Discovery

A well-designed experiment is the cornerstone of any successful metabolomics study. Here, we outline the key considerations for a comparative analysis of this compound.

Selection of Comparison Groups

The choice of comparison groups will depend on the specific research question. Examples include:

  • In vitro cell cultures:

    • Control cells vs. cells treated with a xenobiotic or drug candidate.

    • Wild-type cells vs. cells with a specific gene knockout or overexpression related to BCAA metabolism.

  • Animal models:

    • Healthy control animals vs. animals with a metabolic disorder (e.g., diabetes, obesity).[5]

    • Animals on a standard diet vs. animals on a high-fat or ketogenic diet.

  • Human cohorts:

    • Healthy volunteers vs. patients with a specific disease (e.g., maple syrup urine disease, where BCKAs accumulate).[4]

    • Samples collected before and after a specific intervention (e.g., exercise, dietary change).

Selection of Comparative Metabolites

For this guide, we will focus on comparing This compound with:

  • 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid): A structural isomer and a key intermediate in the catabolism of the branched-chain amino acid leucine.[3][4] Its well-defined metabolic pathway provides a valuable reference point.

  • Other Branched-Chain Keto Acids (BCKAs):

    • α-keto-β-methylvalerate (KMV): from isoleucine metabolism.[6]

    • α-ketoisovalerate (KIV): from valine metabolism.[6]

  • Related Precursors and Downstream Metabolites: Leucine, isoleucine, and valine, as well as downstream acyl-CoA derivatives.

This panel of analytes will allow for a comprehensive assessment of the metabolic context of this compound.

Choice of Analytical Platforms

The two primary analytical platforms for metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Each has its strengths and weaknesses.

FeatureMass Spectrometry (LC-MS/MS, GC-MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (nanomolar to picomolar)Lower (micromolar)[7]
Selectivity HighHigh
Throughput HighModerate
Metabolite Coverage Broad, dependent on chromatographyBroad, non-biased
Structural Information Fragmentation patterns aid identificationRich structural information for de novo identification[8]
Quantification Requires stable isotope-labeled internal standards for best accuracyHighly quantitative with a single internal standard[8]
Sample Preparation More complex, may require derivatizationSimpler, non-destructive[9]

For a comprehensive analysis of keto acids, which are often present at low concentrations, a combination of LC-MS/MS for targeted quantification and GC-MS for broader organic acid profiling is recommended. NMR can be a powerful complementary technique for identifying unknown metabolites and for studies where sample preservation is critical.

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the key experiments in a comparative metabolomics study of this compound.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to efficiently extract the metabolites of interest while minimizing degradation and contamination.

This protocol is adapted from established methods for keto acid and organic acid analysis.[10][11]

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum, add a mixture of stable isotope-labeled internal standards. This is crucial for accurate quantification and to correct for variability in extraction and instrument response.

  • Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 1 minute.

  • Incubation: Incubate at -20°C for 2 hours to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution (for LC-MS/MS): Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

  • Derivatization (for GC-MS): Proceed with the derivatization protocol outlined below.

Keto acids are not sufficiently volatile for direct GC-MS analysis and require derivatization. A two-step process involving oximation followed by silylation is commonly used.[12][13]

  • Oximation: To the dried extract from the plasma/serum preparation, add 50 µL of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes. This step stabilizes the keto group.

  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes. This step converts the acidic protons to their trimethylsilyl (TMS) esters, increasing volatility.

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

Analytical Methods

This method provides high sensitivity and specificity for the quantification of the target keto acids.

  • Chromatography:

    • Column: A reversed-phase C18 column is suitable for separating the keto acids.[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content will elute the analytes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for acidic compounds.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) provides the highest sensitivity and selectivity for quantification. For each analyte and its internal standard, specific precursor-to-product ion transitions are monitored.

This method allows for the simultaneous analysis of a broad range of organic acids, including the target keto acids.

  • Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.[14]

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized organic acids based on their boiling points.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Full scan mode is used to acquire mass spectra of all eluting compounds.

NMR spectroscopy is a powerful tool for obtaining a global, unbiased view of the metabolome.

  • Sample Preparation: NMR sample preparation is generally simpler than for MS. The extracted and dried sample can be reconstituted in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a chemical shift reference standard (e.g., TSP or DSS).

  • Data Acquisition: A standard one-dimensional ¹H NMR spectrum is typically acquired. Water suppression techniques are essential for biofluids.[9]

  • Data Analysis: The resulting spectra are processed (phasing, baseline correction, and referencing) and can be analyzed using multivariate statistical methods.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) istd Spike Internal Standards sample->istd precip Protein Precipitation (Methanol) istd->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute derivatize Derivatization (Oximation & Silylation) dry->derivatize lcms LC-MS/MS (Targeted Quantification) reconstitute->lcms processing Data Processing & Peak Integration lcms->processing gcms GC-MS (Untargeted Profiling) derivatize->gcms gcms->processing stats Statistical Analysis processing->stats pathway Pathway Analysis & Interpretation stats->pathway

Caption: Experimental workflow for the comparative metabolomics analysis of this compound.

Data Analysis and Interpretation

The data generated from a metabolomics experiment are complex and require a systematic approach for analysis and interpretation.

Data Processing
  • LC-MS/MS: Raw data are processed to integrate the peak areas of the target analytes and their corresponding internal standards. The ratio of the analyte peak area to the internal standard peak area is used for quantification.

  • GC-MS: The raw data are processed to deconvolve the overlapping chromatographic peaks and identify the components based on their mass spectra and retention times by comparing them to a spectral library.

  • NMR: The raw free induction decays (FIDs) are Fourier transformed, phased, baseline corrected, and referenced. The spectra are then binned or the peaks are integrated for quantitative analysis.

Statistical Analysis

Both univariate and multivariate statistical methods are employed to identify significant differences between the comparison groups.

  • Univariate Analysis:

    • t-test or ANOVA: Used to determine if the mean of a single metabolite differs significantly between groups.

    • Fold Change Analysis: Calculates the ratio of the mean abundance of a metabolite between two groups.

  • Multivariate Analysis:

    • Principal Component Analysis (PCA): An unsupervised method that provides an overview of the data structure and helps to identify outliers.

    • Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that is used to model the differences between predefined groups.

Pathway Analysis

Metabolites that are found to be significantly different between groups can be mapped onto known metabolic pathways using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Human Metabolome Database (HMDB). This can provide insights into the biological processes that are perturbed.

Hypothetical Metabolic Pathway of this compound

G cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_hypothetical Hypothetical Pathway leucine Leucine kic 4-Methyl-2-oxopentanoic acid (α-Ketoisocaproic acid) leucine->kic BCAT isoleucine Isoleucine kmv α-Keto-β-methylvalerate isoleucine->kmv BCAT valine Valine kiv α-Ketoisovalerate valine->kiv BCAT unknown_precursor Unknown Precursor dmopa This compound unknown_precursor->dmopa Unknown Enzyme(s) unknown_product Unknown Product(s) dmopa->unknown_product Unknown Enzyme(s)

Caption: Known BCAA catabolism and a hypothetical pathway for this compound.

Data Presentation

Clear and concise data presentation is essential for communicating the findings of a metabolomics study.

Quantitative Data Summary

The quantitative results from the targeted LC-MS/MS analysis should be summarized in a table.

MetaboliteControl Group (µM)Treatment Group (µM)Fold Changep-value
This compoundMean ± SDMean ± SDX.X<0.05
4-methyl-2-oxopentanoic acidMean ± SDMean ± SDX.X>0.05
α-keto-β-methylvalerateMean ± SDMean ± SDX.X<0.05
α-ketoisovalerateMean ± SDMean ± SDX.X<0.05

This table presents hypothetical data for illustrative purposes.

Visualization of Results
  • Volcano plots: To visualize the results of univariate statistical analysis, combining fold change and p-value.

  • Heatmaps: To visualize the relative abundance of multiple metabolites across all samples.

  • PCA and PLS-DA scores plots: To visualize the separation between the experimental groups.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for conducting a comparative metabolomics study of this compound. By employing a multi-platform analytical approach and rigorous data analysis, researchers can begin to unravel the metabolic significance of this intriguing molecule.

Future research should focus on:

  • Stable Isotope Tracing: Using isotopically labeled precursors to definitively trace the metabolic fate of this compound.

  • Enzyme Assays: Identifying and characterizing the enzymes responsible for the synthesis and degradation of this compound.

  • Functional Studies: Investigating the biological effects of this compound in cell culture and animal models.

Through these continued efforts, the scientific community can shed light on the role of this compound in health and disease, potentially leading to new diagnostic and therapeutic strategies.

References

  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved from [Link]

  • BCAA.com. (n.d.). Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Tanaka, T., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Chromatography B, 1021, 123-129. Retrieved from [Link]

  • Tanaka, T., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Biological and Pharmaceutical Bulletin, 39(6), 959-965. Retrieved from [Link]

  • Jensen, M. D., et al. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1214, 123567. Retrieved from [Link]

  • Adeva-Andany, M. M., et al. (2017). Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders. Human Molecular Genetics, 26(R1), R1-R8. Retrieved from [Link]

  • Garg, U. (2022). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Methods in Molecular Biology, 2423, 137-144. Retrieved from [Link]

  • Garg, U. (2022). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). Springer Nature Experiments. Retrieved from [Link]

  • Morris, A. A. M. (2020). Disorders of Ketogenesis and Ketolysis. In Inborn Metabolic Diseases (pp. 345-358). Springer, Berlin, Heidelberg. Retrieved from [Link]

  • Holeček, M. (2022). Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements. Nutrients, 14(11), 2307. Retrieved from [Link]

  • Wang, Y., et al. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Endocrinology, 13, 918021. Retrieved from [Link]

  • LITFL. (2020). Ketoacidosis. Retrieved from [Link]

  • Sun, L., et al. (2016). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 500, 49-55. Retrieved from [Link]

  • Lee, S. H., et al. (2007). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Journal of the Korean Chemical Society, 51(3), 263-268. Retrieved from [Link]

  • JJ Medicine. (2017, November 25). Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation [Video]. YouTube. Retrieved from [Link]

  • Hutson, S. M., & Harper, A. E. (1981). Metabolism and metabolic effects of ketoacids. The American Journal of Clinical Nutrition, 34(8), 1737-1744. Retrieved from [Link]

  • Jensen, M. D., et al. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1214, 123567. Retrieved from [Link]

  • Mayo Clinic. (2025). Diabetic ketoacidosis. Retrieved from [Link]

  • Langenbeck, U., et al. (1977). Measurement of alpha-keto acids in plasma using an amino acid analyzer. Analytical Biochemistry, 82(2), 343-351. Retrieved from [Link]

  • Rosan, R. C., & Nieland, M. L. (1963). ANALYSIS OF SELECTED ALPHA-KETO ACIDS IN HUMAN PLASMA. Analytical Biochemistry, 6, 125-134. Retrieved from [Link]

  • Pailla, K., et al. (2000). Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. Clinical Chemistry, 46(6 Pt 1), 848-853. Retrieved from [Link]

  • Kanikarla-Marie, P., & Jain, S. K. (2025). Biochemistry, Ketogenesis. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Li, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 147. Retrieved from [Link]

  • Li, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 147. Retrieved from [Link]

  • Pailla, K., et al. (2000). Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. Semantic Scholar. Retrieved from [Link]

  • Lindon, J. C., et al. (2005). NMR Spectroscopy of Biofluids. In Metabonomics in Toxicity Assessment (pp. 105-172). CRC Press. Retrieved from [Link]

  • Magnetic Resonance. (n.d.). NMR analysis of biofluids to detect chronic illness. Retrieved from [Link]

  • Khalida, P., et al. (2018). Quantitative analysis of α-Keto acids from Healthy blood and Urine person. ResearchGate. Retrieved from [Link]

  • Lindon, J. C., et al. (2005). NMR Spectroscopy of Biofluids. ResearchGate. Retrieved from [Link]

  • Le Gall, G., et al. (2012). NMR spectroscopy of biofluids and extracts. Methods in Molecular Biology, 860, 211-236. Retrieved from [Link]

  • Xu, W., et al. (2017). NMR-Based Metabolomic Analysis for the Effects of α-Ketoglutarate Supplementation on C2C12 Myoblasts in Different Energy States. International Journal of Molecular Sciences, 18(9), 1869. Retrieved from [Link]

  • Mathews, T., & Zacharias, L. (2022). Extraction of Metabolome From Plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Dimethyl-2-oxopentanoic acid ethyl ester. PubChem. Retrieved from [Link]

  • Mahar, N., et al. (2017). HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. ResearchGate. Retrieved from [Link]

  • van Hinsbergh, V. W., et al. (1978). 4-Methyl-2-oxopentanoate oxidation by rat skeletal-muscle mitochondria. Biochemical Journal, 176(2), 353-360. Retrieved from [Link]

  • Brown, D. (n.d.). 102 selected isomers of molecular formula C4H8O2. Doc Brown's Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methyl-2-oxopentanoate. PubChem. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607). Retrieved from [Link]

  • Brown, D. (n.d.). 10 selected constitutional isomers of molecular formula C2H4O2. Doc Brown's Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 4,4-Dimethyl-2-oxopentanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, 4,4-dimethyl-2-oxopentanoic acid serves as a critical building block. Its unique structure, featuring a sterically hindered tert-butyl group adjacent to an alpha-keto acid moiety, presents both opportunities and challenges in synthetic design. This guide provides an in-depth comparison of three distinct protocols for the synthesis of this valuable compound, offering field-proven insights and experimental data to inform your selection of the most suitable method for your research and development needs.

Introduction to 4,4-Dimethyl-2-oxopentanoic Acid

4,4-Dimethyl-2-oxopentanoic acid, also known as pivaloylformic acid, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the keto and carboxylic acid functional groups allows for a diverse range of chemical transformations, making it a versatile precursor for more complex molecules. The bulky tert-butyl group can impart unique steric and electronic properties to the final products, influencing their biological activity and physical characteristics.

This guide will dissect three plausible synthetic routes, evaluating them based on efficiency, scalability, reagent availability, and overall practicality.

Comparative Analysis of Synthesis Protocols

We will explore the following three synthetic strategies:

  • Protocol 1: Oxidation of 3,3-Dimethyl-2-butanol

  • Protocol 2: Grignard Reaction of tert-Butylmagnesium Chloride with Diethyl Oxalate

  • Protocol 3: Synthesis from Pivaloyl Chloride via Pivaloyl Cyanide

A summary of the key performance indicators for each protocol is presented below for a high-level comparison.

ParameterProtocol 1: OxidationProtocol 2: Grignard ReactionProtocol 3: From Pivaloyl Chloride
Starting Materials 3,3-Dimethyl-2-butanoltert-Butyl Chloride, Diethyl OxalatePivaloyl Chloride
Key Transformations OxidationGrignard Reaction, HydrolysisCyanation, Hydrolysis
Reported Yield Moderate (estimated)High (with controlled conditions)High
Scalability ModerateChallenging (requires precise control)Good
Reagent Toxicity High (Chromium reagents)Moderate (Grignard reagent)High (Cyanide)
Number of Steps 2 (ketone formation, then oxidation)2 (ester formation, then hydrolysis)2 (cyanide formation, then hydrolysis)

Protocol 1: Oxidation of 3,3-Dimethyl-2-butanol

This classical approach involves the oxidation of a secondary alcohol to a ketone, followed by a more challenging oxidation of the adjacent methyl group to a carboxylic acid.

Mechanistic Rationale

The oxidation of a secondary alcohol to a ketone is a well-established transformation. Strong oxidizing agents like Jones reagent (chromic acid in sulfuric acid and acetone) can achieve this.[1][2][3] However, the subsequent oxidation of the alpha-methyl group of the resulting 3,3-dimethyl-2-butanone to a carboxylic acid is not a standard laboratory procedure and would likely require harsh conditions, potentially leading to side reactions and lower yields. A more controlled approach would be a two-step synthesis. First, the oxidation of the secondary alcohol to the ketone, for which milder reagents like Pyridinium Chlorochromate (PCC) can be used to avoid over-oxidation.[1][4][5] The second step, the oxidation of the alpha-methyl group, remains a significant challenge.

Experimental Workflow: Two-Step Oxidation

Caption: Two-step oxidation of 3,3-dimethyl-2-butanol.

Step-by-Step Methodology (Step 1: PCC Oxidation)
  • Reaction Setup: To a solution of 3,3-dimethyl-2-butanol (1 equivalent) in dichloromethane (CH2Cl2), add Pyridinium Chlorochromate (PCC) (1.2 equivalents) and Celite at 0°C.[4]

  • Reaction Execution: Stir the mixture at room temperature for 2 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3,3-dimethyl-2-butanone, which can be purified by distillation.

Trustworthiness and Limitations

While the initial oxidation to the ketone is a reliable reaction, the lack of a well-defined second step makes this protocol experimentally challenging and likely to result in low and variable yields of the desired product. The use of chromium-based reagents also poses significant toxicity and disposal concerns.[3]

Protocol 2: Grignard Reaction of tert-Butylmagnesium Chloride with Diethyl Oxalate

This protocol leverages the powerful nucleophilicity of a Grignard reagent to form the carbon skeleton of the target molecule in a convergent manner.

Mechanistic Rationale

The reaction of a Grignard reagent with an ester is a fundamental carbon-carbon bond-forming reaction. In the case of diethyl oxalate, the Grignard reagent can add to one of the ester carbonyls to form an alpha-keto ester.[6][7] A critical challenge is preventing a second addition of the highly reactive Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.[8][9] Careful control of reaction conditions, such as low temperature and inverse addition (adding the Grignard reagent to the oxalate), is crucial for maximizing the yield of the desired mono-addition product. The resulting ethyl 4,4-dimethyl-2-oxopentanoate is then hydrolyzed to the final product.

Experimental Workflow

Caption: Grignard reaction followed by hydrolysis.

Step-by-Step Methodology

Part A: Synthesis of Ethyl 4,4-dimethyl-2-oxopentanoate

  • Grignard Reagent Preparation: Prepare tert-butylmagnesium chloride from tert-butyl chloride and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[10][11][12]

  • Reaction Setup: In a separate flask, dissolve diethyl oxalate (1.1 to 2 molar equivalents) in anhydrous THF and cool the solution to -78°C.[6]

  • Grignard Addition: Slowly add the prepared tert-butylmagnesium chloride solution (1.0 molar equivalent) to the cooled diethyl oxalate solution with vigorous stirring.[6]

  • Quenching and Work-up: After the addition is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ethyl 4,4-dimethyl-2-oxopentanoate can be purified by vacuum distillation.

Part B: Hydrolysis to 4,4-Dimethyl-2-oxopentanoic Acid

  • Saponification: Dissolve the purified ethyl 4,4-dimethyl-2-oxopentanoate in a mixture of methanol and water containing sodium hydroxide.

  • Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Acidification and Extraction: After cooling, remove the methanol under reduced pressure. Acidify the remaining aqueous solution with hydrochloric acid and extract the product with diethyl ether.

  • Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate and remove the solvent to yield 4,4-dimethyl-2-oxopentanoic acid.

Trustworthiness and Scalability

The success of this protocol hinges on the precise control of the Grignard addition step to minimize the formation of the tertiary alcohol byproduct. The use of flow chemistry has been shown to significantly improve the selectivity and yield of similar reactions by enabling rapid mixing and precise temperature control.[8][9] While scalable, this method requires careful process optimization to maintain high selectivity on a larger scale.

Protocol 3: Synthesis from Pivaloyl Chloride via Pivaloyl Cyanide

This route offers a potentially more controlled approach by first forming an acyl cyanide, which is then hydrolyzed to the alpha-keto acid.

Mechanistic Rationale

The synthesis begins with the conversion of a readily available starting material, pivaloyl chloride (or pivalic anhydride), to pivaloyl cyanide. This can be achieved by reacting it with a cyanide source.[13][14] The resulting acyl cyanide is a stable intermediate that can be isolated and purified. The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions. This transformation is a standard and generally high-yielding reaction in organic synthesis.[15]

Experimental Workflow

Caption: Two-step synthesis from pivaloyl chloride.

Step-by-Step Methodology

Part A: Synthesis of Pivaloyl Cyanide

  • Reaction Setup: In a suitable reactor, pivalic acid anhydride is reacted with anhydrous hydrocyanic acid in the presence of a copper(I) cyanide complex catalyst and a high-boiling inert solvent like diphenyl ether.[13][14] The reaction is typically carried out at elevated temperatures (around 200-220°C).

  • Reaction Execution: The reactants are continuously fed into the reactor, and the crude pivaloyl cyanide is continuously distilled off.

  • Purification: The collected crude product is purified by fractional distillation under reduced pressure.

Part B: Hydrolysis to 4,4-Dimethyl-2-oxopentanoic Acid

  • Reaction Setup: Pivaloyl cyanide is dissolved in a suitable solvent, and an aqueous solution of a strong acid, such as hydrochloric acid, is added.[16]

  • Reaction Execution: The mixture is heated to reflux for several hours until the hydrolysis is complete.

  • Work-up and Isolation: After cooling, the reaction mixture is extracted with an organic solvent like diethyl ether. The organic extracts are combined, washed, dried, and the solvent is removed to afford the desired 4,4-dimethyl-2-oxopentanoic acid.

Trustworthiness and Scalability

This protocol offers a robust and scalable route to the target molecule. The formation of the acyl cyanide is a well-documented industrial process. The subsequent hydrolysis is a reliable transformation, generally proceeding with high yields. The primary safety concern is the handling of highly toxic cyanide reagents, which requires specialized equipment and procedures.

Conclusion and Recommendations

Each of the benchmarked protocols for the synthesis of 4,4-dimethyl-2-oxopentanoic acid presents a unique set of advantages and disadvantages.

  • Protocol 1 (Oxidation) is the least practical due to the challenging and poorly defined second oxidation step. The reliance on toxic chromium reagents further diminishes its appeal for modern, sustainable synthesis.

  • Protocol 2 (Grignard Reaction) is a viable and convergent approach. Its success is highly dependent on the ability to control the mono-addition to diethyl oxalate. For laboratory-scale synthesis, careful optimization of reaction conditions can lead to good yields. For larger-scale production, the implementation of flow chemistry could make this a highly efficient and selective method.

  • Protocol 3 (From Pivaloyl Chloride) represents the most robust and scalable route, building upon well-established industrial processes. While the use of cyanide is a significant safety consideration, the high yields and predictability of this method make it a strong candidate for commercial production.

For researchers in an academic or early-stage drug discovery setting, the Grignard reaction protocol offers a good balance of accessibility and efficiency, provided that careful experimental technique is employed. For professionals in process development and manufacturing, the synthesis from pivaloyl chloride is likely the most attractive option due to its demonstrated scalability and high yields, despite the inherent safety challenges associated with cyanide chemistry.

References

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Wikipedia. (2023, October 29). Jones oxidation. Retrieved from [Link]

  • Scribd. (n.d.). PCC Oxidation of Alcohols to Carbonyls. Retrieved from [Link]

  • Ashenhurst, J. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). US4432910A - Preparation of pivaloyl cyanide.
  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, July 11). Jones oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Jones Oxidation. Retrieved from [Link]

  • FHNW. (n.d.). Selective grignard addition to dialkyl oxalates: A flow chemistry approach. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert.- Butyl Chloride. Retrieved from [Link]

  • FHNW. (n.d.). Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-methyl-3-oxopentanoate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 4-oxopentanoate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0053326B1 - Process for the manufacture of pivaloyl cyanide.
  • Google Patents. (n.d.). US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
  • PubChem. (n.d.). tert-Butylmagnesium chloride. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4,4-dimethyl-2-oxo-pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive framework for assessing the purity of commercially available 4,4-dimethyl-2-oxo-pentanoic acid (CAS 34906-87-1), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] We will delve into the rationale behind selecting appropriate analytical techniques, provide detailed, field-tested experimental protocols, and present a comparative analysis of hypothetical commercial samples. This document is designed to empower you to make informed decisions when sourcing this critical reagent.

Introduction: Why Purity Matters

This compound, also known as neopentylglyoxylic acid, is a versatile building block in organic synthesis.[1][2] Its α-keto acid functionality makes it a valuable precursor for a variety of molecular scaffolds. However, the presence of impurities, even in trace amounts, can have significant downstream consequences, including:

  • Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, leading to unpredictable reaction rates and yields.

  • Formation of Byproducts: Reactive impurities can participate in side reactions, complicating purification and reducing the yield of the desired product.

  • Inaccurate Stoichiometry: If the stated purity is incorrect, all subsequent stoichiometric calculations will be flawed, impacting reaction efficiency.

  • Compromised Biological Assays: In drug discovery, impurities can exhibit their own biological activity, leading to false positives or masking the true efficacy of the target compound.

Therefore, a robust and multi-faceted analytical approach to purity verification is not just good practice; it is a scientific necessity.

Potential Impurities: A Chemist's Perspective

Understanding the potential impurities is the first step in developing a targeted analytical strategy. Based on common synthetic routes to α-keto acids, likely impurities in commercial this compound may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Solvents: Residual solvents from the reaction and purification steps.

  • Byproducts of Oxidation: If an oxidation reaction is used, over-oxidation or side-reaction products may be present.

  • Water: Due to its carboxylic acid group, the compound can be hygroscopic.

A Multi-Modal Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. This guide will focus on a three-pronged approach:

  • High-Performance Liquid Chromatography (HPLC): For quantifying the main component and detecting non-volatile organic impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that provides structural information and purity assessment without the need for a specific reference standard of the analyte.[3][4][5]

  • Karl Fischer Titration: The gold standard for accurate determination of water content.[6][7][8]

The logical workflow for this comprehensive purity assessment is outlined below.

Sources

A Senior Application Scientist's Guide to the Analytical Determination of 4,4-Dimethyl-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4-Dimethyl-2-oxopentanoic acid, also known as neopentylglyoxylic acid, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring both a ketone and a carboxylic acid functional group, makes it a valuable building block in organic synthesis.[1] The accurate and precise quantification of this α-keto acid is paramount for process optimization, quality control, and metabolic studies. This guide provides a comprehensive comparison of the primary analytical techniques for the determination of 4,4-dimethyl-2-oxopentanoic acid, offering insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Challenge of α-Keto Acid Analysis: Instability and Polarity

The analysis of α-keto acids like 4,4-dimethyl-2-oxopentanoic acid presents a significant methodological challenge due to their inherent instability and high polarity.[3] These characteristics can lead to difficulties in extraction, chromatographic separation, and detection.[3] Therefore, careful consideration of sample preparation and the analytical technique employed is crucial for obtaining reliable and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. However, due to their low volatility, α-keto acids require a derivatization step to convert them into species suitable for GC analysis.[4] This chemical modification increases their volatility and thermal stability, allowing for efficient separation and detection.

The Rationale Behind Derivatization for GC-MS

Direct injection of underivatized 4,4-dimethyl-2-oxopentanoic acid into a GC system would result in poor chromatographic performance, including broad, tailing peaks and potential decomposition in the hot injector. Derivatization overcomes these limitations by chemically modifying the polar functional groups (carboxylic acid and ketone) to create a more volatile and less polar molecule.

Common Derivatization Strategies for α-Keto Acids:
  • Silylation: This is a common technique where an active hydrogen in the carboxylic acid and enolizable ketone is replaced by a trimethylsilyl (TMS) group. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequently used silylation reagent.[4]

  • Oximation followed by Silylation: To prevent the formation of multiple derivatives from the keto-enol tautomerism of the α-keto group, a two-step derivatization is often employed. First, the ketone group is converted to an oxime using a reagent like methoxyamine hydrochloride. This is followed by silylation of the carboxylic acid group.[4]

GCMS_Workflow Sample Sample containing 4,4-dimethyl-2-oxo-pentanoic acid Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Oximation followed by Silylation Extraction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection and Quantification GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 1: Workflow for the GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis with Derivatization

1. Sample Preparation (from a biological matrix):

  • To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled analog of the analyte).
  • Precipitate proteins by adding 800 µL of cold methanol.
  • Vortex vigorously and incubate at -20°C for 20 minutes.
  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[5]

2. Derivatization:

  • Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes.[4]
  • Silylation: Add 80 µL of MSTFA with 1% TMCS (trimethylchlorosilane) and incubate at 60°C for 45 minutes.[4]

3. GC-MS Conditions:

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically used.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Versatile Approach

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific alternative for the analysis of this compound. A key advantage of LC-MS/MS is the potential for direct analysis without derivatization, which simplifies sample preparation and reduces the risk of derivative instability.

Direct vs. Derivatization-Based LC-MS/MS

The decision to use derivatization in LC-MS/MS depends on the required sensitivity and the chromatographic behavior of the underivatized compound.

  • Direct Analysis: Reversed-phase chromatography is a common approach. However, the polarity of this compound may lead to poor retention on traditional C18 columns. The use of a suitable mobile phase modifier (e.g., formic acid) and a column with enhanced polar retention can improve performance.

  • Derivatization for Enhanced Performance: Derivatization can be employed to improve chromatographic retention, enhance ionization efficiency, and increase sensitivity. Common derivatizing agents for α-keto acids in LC-MS include:

    • o-Phenylenediamine (OPD): Reacts with the α-keto acid to form a stable, fluorescent quinoxalinol derivative, which also ionizes well.[6]

    • 1,2-diamino-4,5-methylenedioxybenzene (DMB): Similar to OPD, it forms a fluorescent derivative.[7][8]

    • 2,4-Dinitrophenylhydrazine (DNPH): Reacts with the ketone to form a hydrazone, which can be detected by UV or mass spectrometry.[3]

    • Girard's Reagent T (GirT): Forms a derivative with a permanent positive charge, significantly enhancing ionization efficiency in positive electrospray ionization (ESI) mode.[3]

LCMS_Workflow cluster_0 Direct Analysis cluster_1 Derivatization Analysis Sample_Direct Sample Extraction_Direct Protein Precipitation & Extraction Sample_Direct->Extraction_Direct LCMS_Direct LC-MS/MS Analysis Extraction_Direct->LCMS_Direct Sample_Deriv Sample Extraction_Deriv Protein Precipitation & Extraction Sample_Deriv->Extraction_Deriv Derivatization_Step Derivatization (e.g., with OPD) Extraction_Deriv->Derivatization_Step LCMS_Deriv LC-MS/MS Analysis Derivatization_Step->LCMS_Deriv

Figure 2: Comparison of direct and derivatization-based LC-MS/MS workflows.
Experimental Protocol: Direct LC-MS/MS Analysis

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of an internal standard solution.
  • Precipitate proteins by adding 200 µL of cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new vial for injection.

2. LC-MS/MS Conditions:

  • LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 5 minutes).
  • Flow Rate: 0.3 mL/min.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ions of the analyte and internal standard.

Spectroscopic Techniques: Unveiling the Molecular Structure

While chromatographic techniques are the workhorses for quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 4,4-dimethyl-2-oxopentanoic acid, ¹H and ¹³C NMR would provide characteristic signals.

  • ¹H NMR: Protons on the carbon adjacent to the carbonyl group (α-protons) of keto acids typically resonate in the 2.0-3.0 ppm region.[9] The nine equivalent protons of the tert-butyl group would appear as a sharp singlet further upfield.

  • ¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid would show distinct signals in the downfield region of the spectrum (typically 160-220 ppm).[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule based on their characteristic absorption of infrared radiation. For this compound, the key absorptions would be:

  • C=O stretch (ketone): A strong absorption band around 1715 cm⁻¹.[10]

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.[4][11]

  • O-H stretch (carboxylic acid): A broad absorption in the region of 2500-3300 cm⁻¹.

It is important to note that in aqueous solutions, α-keto acids can exist in equilibrium with their hydrated geminal diol form, which would alter the observed spectra.[4][11]

Chiral Separation: Distinguishing Enantiomers

Since 4,4-dimethyl-2-oxopentanoic acid possesses a chiral center at the C3 position if substituted, the separation of its enantiomers can be critical, especially in pharmaceutical applications where different enantiomers may exhibit distinct pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Chiral separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for the separation of a broad range of chiral compounds, including carboxylic acids.[10] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is crucial for optimizing the separation.

Performance Comparison of Analytical Techniques

The choice of the most suitable analytical technique depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and whether chiral separation is necessary.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - DirectLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Derivatization
Sample Preparation More complex (requires derivatization)Simpler (protein precipitation)Moderately complex (derivatization step)
Sensitivity High (ng/L to µg/L range)Moderate to High (µg/mL range)Very High (nM to µM range)[7][8][11]
Specificity High (with SIM)Very High (with MRM)Very High (with MRM)
Throughput Lower (due to derivatization and longer run times)HigherModerate
Chiral Separation Possible with chiral GC columnsPossible with chiral LC columnsPossible with chiral LC columns
Instrumentation Cost ModerateHighHigh
Robustness Generally robust, but derivatization can introduce variabilityHighHigh, but derivative stability needs to be considered

Note: The performance characteristics are based on data for similar α-keto acids and may vary for 4,4-dimethyl-2-oxopentanoic acid. Method validation is essential for any specific application.

Conclusion: Selecting the Optimal Analytical Strategy

The analytical determination of 4,4-dimethyl-2-oxopentanoic acid requires a careful and informed approach.

  • GC-MS with derivatization is a robust and sensitive method, particularly well-suited for comprehensive metabolic profiling when coupled with a library of derivatized standards.

  • LC-MS/MS offers greater versatility. Direct analysis provides a high-throughput option when ultimate sensitivity is not the primary concern. For trace-level quantification, derivatization with reagents like OPD or GirT can significantly enhance sensitivity and chromatographic performance.

  • Spectroscopic techniques (NMR and FTIR) are indispensable for unequivocal structural confirmation and characterization of the pure substance.

  • Chiral HPLC is the method of choice when the separation of enantiomers is required.

By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate analytical strategy to achieve their scientific goals, ensuring the generation of high-quality, reliable data in their research and development endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018).
  • Development of a New LC-MS/MS Method for the Quantific
  • Chem-Impex. This compound.
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Inter-laboratory Measurement of Alpha-keto-beta-methylvaleric acid.
  • Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. (2025).
  • Measurement of Alpha-Keto Acids in Plasma Using an Amino Acid Analyzer. (1984). PubMed.
  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chrom
  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2025).
  • LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PubMed Central.
  • ChemScene. 34906-87-1 | 4,4-Dimethyl-2-oxopentanoic acid.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • 4,4-Dimethylpentanoic acid | C7H14O2 | CID 14237. PubChem.
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). PubMed Central.
  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998). Scholars' Mine.
  • Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. SCIEX.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • Chiral HPLC Separ
  • 4,4-Dimethyl-2-oxopentanoic acid ethyl ester | C9H16O3 | CID 19379052. PubChem.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Pentanoic acid, 4-oxo-, methyl ester. NIST WebBook.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296). FooDB.
  • Derivatization of carboxylic groups prior to their LC analysis – A review.
  • 4,4-DIMETHYL-2-PENTANONE(590-50-1) 1H NMR spectrum. ChemicalBook.
  • 34906-87-1 | 4,4-Dimethyl-2-oxopentanoic acid. ChemScene.
  • Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. PubMed.
  • Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. NIST WebBook.
  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry | Request PDF. (2025).
  • Pentanoic acid, 4-oxo-, ethyl ester. NIST WebBook.
  • Quantitative GC–MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. (2026).
  • Table of Functional Group Priorities for Nomencl
  • Application Note: Quantitative Analysis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid in Human Plasma using LC-MS/MS. BenchChem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Dimethyl-2-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. 4,4-Dimethyl-2-oxo-pentanoic acid, a key building block in organic synthesis for pharmaceuticals and agrochemicals, requires meticulous handling throughout its lifecycle, including its final disposal.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Section 1: Hazard Assessment & Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is classified as a hazardous substance, and its handling demands strict adherence to safety protocols.

1.1 Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2][4]

The toxicological properties of this specific compound have not been exhaustively investigated, which necessitates treating it with a high degree of caution.[5]

1.2 Personal Protective Equipment (PPE) and First Aid

A proactive approach to safety begins with robust personal protection. The following table summarizes the minimum PPE requirements and essential first-aid responses.

Exposure Route Required PPE Immediate First Aid Protocol
Skin Contact Chemical-resistant gloves (nitrile or neoprene recommended), lab coat.[6]Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[3]
Eye Contact Chemical safety goggles or a face shield.[5][6]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[3]
Inhalation Use only in a well-ventilated area or a certified chemical fume hood.[5][7]Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[5]
Ingestion N/A (Eating and drinking are prohibited in laboratory areas).[8]Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water.[5] Seek immediate medical attention.

Section 2: Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigating risk.

For Minor Spills (Small quantity of solid):

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep or vacuum the material to avoid generating dust.[5]

  • Place the collected material into a suitable, clearly labeled hazardous waste container.[6][9]

  • Clean the spill area with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.

For Major Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their established emergency procedures.[6]

  • Prevent the spill from entering drains or waterways.[9][10]

Section 3: The Core Disposal Workflow

The disposal of this compound is governed by its classification as hazardous waste. Do not, under any circumstances, dispose of this chemical in the regular trash or down the sanitary sewer.[11][12]

Step 1: Waste Characterization

The foundational step in compliant disposal is correctly identifying the waste. As a substance that causes severe skin burns, this compound meets the criteria for a corrosive hazardous waste.[2][3] This classification is consistent with U.S. Environmental Protection Agency (EPA) guidelines under 40 CFR Part 261 and dictates that the material must be managed through a licensed hazardous waste handler.[5][13][14]

Step 2: Segregation of Waste Streams

The causality behind waste segregation is the prevention of dangerous chemical reactions. Organic acids are incompatible with a range of other chemicals.[6]

  • Incompatible Materials: Bases, oxidizing agents, reducing agents, and metals.[6][15]

  • Critical Segregation: Never mix organic acid waste with inorganic acid waste (e.g., sulfuric or hydrochloric acid) or with bases in the same container.[6][12] Mixing can lead to violent exothermic reactions, gas production, or container pressurization.

Step 3: Containerization and Labeling

Proper containment is a self-validating system for safety during accumulation and transport.

  • Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with the acid. High-density polyethylene (HDPE) or the original glass container are excellent choices.[6][11] Never use metal containers.[12]

  • Fill Level: Never fill a liquid waste container beyond 90% of its capacity.[6] For solid waste, ensure sufficient headspace. This precaution allows for potential expansion and prevents spills.[15]

  • Labeling: The container must be sealed and bear a fully completed EHS Hazardous Waste Label at all times.[11] The label must include:

    • The words "Hazardous Waste."

    • Full chemical name: "this compound."

    • All chemical components of any mixture by percentage.

    • The associated hazards (e.g., "Corrosive").[6]

    • The date the container was first used for waste accumulation.

Step 4: On-Site Accumulation and Storage
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage location must be a cool, dry, and well-ventilated area away from the incompatible materials listed in Step 2.[5][6]

  • Utilize secondary containment bins for all liquid waste containers to contain any potential leaks.[11]

Step 5: Final Disposal Coordination

The final step is to arrange for the removal of the hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][15]

  • Ensure that all paperwork required by your institution and local regulations is completed accurately.

Section 4: Visualizing the Disposal Pathway

This diagram illustrates the decision-making process for the safe and compliant disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_handling Handling & Containment cluster_disposal Storage & Final Disposal start Begin Disposal Process identify Identify Waste: This compound start->identify characterize Characterize as Hazardous Waste (Corrosive - GHS Cat 1B) identify->characterize segregate Segregate from Incompatibles (Bases, Oxidizers, Metals) characterize->segregate Proceed with Hazardous Protocol container Select Compatible Container (HDPE or Glass) segregate->container label_container Label Container Correctly (Name, Hazards, Date) container->label_container store Store in Secondary Containment in a Cool, Dry, Ventilated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end_point Proper Disposal Complete contact_ehs->end_point

Caption: Disposal workflow for this compound.

References

  • Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt. Cole-Parmer.

  • This compound. Chem-Impex.

  • 4,4-Dimethyl-2-oxopentanoic acid ethyl ester Safety Data Sheet. AK Scientific, Inc.

  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.

  • Hazardous Materials Disposal Guide. Nipissing University.

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Safety Data Sheet - Testify. BASF.

  • Material Safety Data Sheet - Organic Acid. Greenbook.

  • Keto-D-fructuronic acid Safety Data Sheet. AK Scientific, Inc.

  • SAFETY DATA SHEET - Pivaloylacetonitrile. TCI Chemicals.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • 4,4-Dimethyl-2-oxopentanoic acid | C7H12O3. PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET - 4-Methyl-2-oxovaleric acid. Fisher Scientific.

  • Ethyl 2,2-dimethyl-4-oxopentanoate Safety Data Sheet. AK Scientific, Inc.

  • 4,4-Dimethyl-2-oxopentanoic acid ethyl ester | C9H16O3. PubChem, National Center for Biotechnology Information.

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office.

  • Chemical Safety Guide, 5th Ed. National Institutes of Health, Office of Research Services.

  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.

  • This compound. Santa Cruz Biotechnology.

  • This compound | 34906-87-1. ChemicalBook.

  • CID 124125807 | C12H20O6. PubChem, National Center for Biotechnology Information.

  • CHEMICAL SAFETY HANDBOOK. University of Rochester, Laboratory for Advanced Lasers and Extreme Photonics.

  • SAFETY DATA SHEET - 3-Amino-4,4-dimethylpentanoic acid hydrate. Fisher Scientific.

  • 3,3-Dimethyl-4-oxopentanoic acid Safety Data Sheet. AK Scientific, Inc.

Sources

Navigating the Safe Handling of 4,4-dimethyl-2-oxo-pentanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4,4-dimethyl-2-oxo-pentanoic acid (CAS No. 34906-87-1). As your partner in scientific advancement, we are committed to providing value beyond the product itself, ensuring your safety and the validity of your research.

Hazard Identification and Risk Assessment

This compound is a white solid characterized by both a ketone and a carboxylic acid functional group.[1] Based on information for analogous compounds such as its ethyl ester and the sodium salt of 4-methyl-2-oxopentanoic acid, it is prudent to handle this chemical as an irritant.[2][3]

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Eye Irritation: Poses a risk of serious eye irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Digestive Tract Irritation: Ingestion may cause irritation.[2]

The toxicological properties of this compound have not been fully investigated.[2] Therefore, a cautious approach is warranted, treating it as a substance with unknown long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2]Nitrile or neoprene gloves.[4]Fully buttoned laboratory coat.[4]Not generally required if handled in a certified chemical fume hood.
Conducting reactions and transfers Chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[4]Nitrile or neoprene gloves.[4]Fully buttoned laboratory coat. A chemically resistant apron is recommended for larger scale work.Work should be performed in a certified chemical fume hood to control vapors.[2][5]
Spill cleanup Chemical splash goggles and a face shield.[4]Heavy-duty nitrile or butyl rubber gloves.Chemically resistant coveralls or apron over a laboratory coat.An air-purifying respirator with an organic vapor/acid gas cartridge may be necessary depending on the spill size and ventilation.

Procedural Guidance for Safe Handling

Adherence to a systematic workflow is crucial for minimizing risk. The following diagram illustrates the decision-making process for safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_start Review SDS (or analogous data) and SOPs ppe_select Select and Don PPE based on Task prep_start->ppe_select fume_hood Verify Chemical Fume Hood Certification ppe_select->fume_hood weighing Weigh Solid in Fume Hood fume_hood->weighing dissolving Dissolve/React in Fume Hood weighing->dissolving transfer Transfer Solutions with Care dissolving->transfer decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate waste_seg Segregate Waste decontaminate->waste_seg ppe_doff Doff PPE Correctly waste_seg->ppe_doff label_waste Label Waste Container ppe_doff->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste dispose_waste Dispose via Institutional Hazardous Waste Program store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

Donning and Doffing of PPE

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Gloves: Select the appropriate type and inspect for any defects.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Lab Coat: Remove by turning it inside out.

  • Eye/Face Protection: Remove by handling the earpieces or strap.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[4]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical.

Small Spills (manageable by trained personnel):

  • Alert colleagues and restrict access to the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE for spill cleanup (see table above).

  • Contain the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Label the waste container and arrange for disposal.

Large Spills or if you feel unwell:

  • Evacuate the area immediately.

  • Alert your supervisor and institutional safety office.

  • If exposed, move to fresh air. In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are a legal and ethical responsibility.

  • Waste Collection:

    • Collect all solid waste (unreacted chemical, contaminated absorbents) and liquid waste (solutions containing the acid) in separate, clearly labeled, and chemically compatible containers. High-density polyethylene (HDPE) is a suitable choice.

    • Do not mix with incompatible waste streams. As a general rule for organic acids, avoid mixing with bases and oxidizers.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage:

    • Store waste containers in a designated satellite accumulation area, away from heat and sources of ignition.[5] The container must be kept closed except when adding waste.

  • Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations.[2]

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the integrity of your research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt. Retrieved from [Link]

  • Greenbook. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-dimethyl-2-oxo-pentanoic Acid
Reactant of Route 2
4,4-dimethyl-2-oxo-pentanoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.